molecular formula C8H15NO3 B009188 N-Acetylisoleucine CAS No. 19764-31-9

N-Acetylisoleucine

Cat. No.: B009188
CAS No.: 19764-31-9
M. Wt: 173.21 g/mol
InChI Key: JDTWZSUNGHMMJM-UHFFFAOYSA-N
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Description

N-Acetylisoleucine is an N-acetylated derivative of the essential branched-chain amino acid L-isoleucine. This compound belongs to the class of N-acyl-alpha amino acids, where an acyl group is bound to the terminal nitrogen atom of the proteinogenic amino acid. N-terminal acetylation is a widespread and highly conserved process in eukaryotes, involved in the protection and stability of proteins, with an estimated 85% of all human proteins acetylated at their N-terminus . In research settings, this compound is of significant interest for its role in metabolic studies. As a biologically available N-terminal capped form of L-isoleucine, it can be produced either by specific N-acetyltransferases or via the proteolytic degradation of N-acetylated proteins . Studies have highlighted the potential of acetylated amino acid derivatives in biocontrol applications. For instance, related compounds like N-Acetyl-D-alloisoleucine, identified in the metabolome of Bacillus subtilis , have demonstrated a strong inhibitory effect on plant pathogens such as Fusarium asiaticum , suggesting a role for such metabolites in plant defense mechanisms . This compound is characterized by its high purity, making it suitable for use as a standard in chromatographic analysis and mass spectrometry. Researchers utilize it to probe metabolic pathways, including the valine, leucine, and isoleucine degradation pathway, and to study the biochemical implications of aminoacylase I deficiency, a genetic disorder where N-acetylated amino acids accumulate and can be detected in urine . Key Research Areas: • Metabolic pathway analysis and proteomics research • Study of N-terminal protein acetylation and its functional consequences • Investigation of uremic toxins and metabolic disorders • Exploration of novel bioactive metabolites for agricultural science Please Note: This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. It is the responsibility of the researcher to ensure safe handling and comply with all applicable laboratory and regulatory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTWZSUNGHMMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942377
Record name N-(1-Hydroxyethylidene)isoleucine
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3077-46-1, 19764-31-9, 20257-17-4, 33601-90-0
Record name N-Acetyl-L-isoleucine
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Record name Isoleucine, D-
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Record name NSC203805
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoleucine, DL-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1-Hydroxyethylidene)isoleucine
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Foundational & Exploratory

N-Acetylisoleucine: A Technical Guide on its Emerging Biological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-acetylated amino acids (NAAAs) represent a class of endogenous molecules with diverse and critical biological functions. While N-Acetylaspartate (NAA) and N-Acetyl-L-leucine (NALL) have been the focus of extensive research, particularly in the context of neurological disorders, the specific roles of other NAAAs, such as N-Acetylisoleucine, are less understood. This technical guide synthesizes the current, albeit limited, knowledge on the biological function of this compound, drawing parallels with its better-characterized structural analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will explore its known associations with metabolic disorders, its potential as a biomarker, and extrapolate its plausible mechanisms of action based on the established functions of related N-acetylated amino acids in neuroprotection, anti-inflammatory pathways, and protein aggregation.

Introduction to N-Acetylated Amino Acids (NAAAs)

N-acetylated amino acids are a family of molecules where an acetyl group is covalently linked to the nitrogen atom of an amino acid. This acetylation can occur through the direct action of N-acetyltransferases or via the degradation of N-acetylated proteins.[1] This modification alters the physicochemical properties of the amino acid, influencing its transport, metabolism, and biological activity. While the N-acetylated forms of all common amino acids have been identified, research has largely concentrated on a select few, revealing their significance in cellular signaling and disease pathogenesis.[2]

The Well-Characterized Analogs: N-Acetylaspartate (NAA) and N-Acetyl-L-leucine (NALL)

To contextualize the potential functions of this compound, it is imperative to understand the established roles of its close structural relatives, NAA and NALL.

N-Acetylaspartate (NAA): A Marker of Neuronal Health

N-Acetylaspartate is the second most abundant amino acid in the human brain and is considered a marker of neuronal viability and mitochondrial function.[3][4] Its key functions include:

  • Myelin Synthesis: NAA serves as a precursor for the synthesis of myelin lipids in oligodendrocytes.[5]

  • Energy Metabolism: It plays a role in mitochondrial energy production from glutamate.[3]

  • Neurotransmission: NAA is a precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG), which modulates glutamatergic transmission.[5][6]

  • Osmoregulation: It contributes to the fluid balance within the brain.[7]

A reduction in NAA levels, detectable by magnetic resonance spectroscopy (MRS), is associated with several neurological disorders, including traumatic brain injury, stroke, epilepsy, and multiple sclerosis.[5] Conversely, elevated NAA levels are a hallmark of Canavan disease, a rare genetic disorder.[5]

N-Acetyl-L-leucine (NALL): A Neuroprotective Agent

N-Acetyl-L-leucine has demonstrated therapeutic potential in a range of neurological conditions. Its proposed mechanisms of action are multifaceted and include:

  • Neuroprotection and Anti-inflammation: NALL has been shown to attenuate neuronal cell death and reduce the expression of neuroinflammatory markers in models of traumatic brain injury.[8][9] This is potentially mediated by the partial restoration of autophagy flux.[8][10]

  • Protein Aggregation Inhibition: In models of Parkinson's disease, NALL has been found to reduce the levels of pathological pS129-alpha-synuclein, a key component of protein aggregates in this condition.[11][12]

  • Lysosomal Function: NALL has shown efficacy in improving neurological symptoms in lysosomal storage disorders like Niemann-Pick disease type C, possibly by ameliorating lysosomal and metabolic dysfunction.[13][14]

  • Membrane Stabilization: It is believed to stabilize neuronal cell membranes, thereby enhancing their fluidity and the proper function of ion channels.[15]

Clinical trials are ongoing to further evaluate the efficacy and safety of NALL for various neurological disorders, including spinocerebellar ataxias and Ataxia-Telangiectasia.[16][17]

This compound: Current Knowledge and Potential Functions

Direct research on the biological function of this compound is currently limited. However, existing evidence points towards its potential role as a biomarker in metabolic diseases.

Association with Metabolic Disorders
  • Maple Syrup Urine Disease (MSUD): Urinary levels of this compound are elevated in patients with MSUD, an inborn error of metabolism affecting the breakdown of branched-chain amino acids.[18] This suggests that in the presence of impaired branched-chain α-ketoacid dehydrogenase complex activity, isoleucine may be shunted towards N-acetylation as an alternative metabolic pathway.

  • Diabetes: this compound has been identified in the hair of diabetic patients, indicating a potential link to this metabolic disorder.[19] This finding suggests that alterations in amino acid metabolism in diabetes may also involve the N-acetylation pathway.

Extrapolated Potential Functions

Based on its structural similarity to NALL and the general properties of N-acetylated amino acids, we can hypothesize several potential biological functions for this compound:

  • Neuroprotection: Given that isoleucine, like leucine, is a branched-chain amino acid, this compound may share neuroprotective properties with NALL. It could potentially modulate neuronal cell death, neuroinflammation, and protein aggregation in a similar manner.

  • Metabolic Regulation: The presence of this compound in metabolic disorders suggests a role in cellular metabolism, possibly as a signaling molecule or a metabolic intermediate under specific pathological conditions.

  • Protein Stability: Some N-acetylated amino acids have been shown to act as protein stabilizers and inhibitors of protein aggregation.[6] this compound could potentially exhibit similar chaperone-like activity.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound have not been elucidated, we can infer potential pathways based on the mechanisms of NALL.

Proposed Signaling Pathway for N-Acetyl-Branched-Chain Amino Acids

The neuroprotective and anti-inflammatory effects of NALL are thought to be mediated, in part, through the restoration of autophagy.

G cluster_0 Cellular Stress (e.g., TBI, Neurodegeneration) cluster_1 N-Acetyl-Branched-Chain Amino Acid Intervention Impaired Autophagy Impaired Autophagy Increased Neuroinflammation Increased Neuroinflammation Impaired Autophagy->Increased Neuroinflammation Neuronal Cell Death Neuronal Cell Death Impaired Autophagy->Neuronal Cell Death Increased Neuroinflammation->Neuronal Cell Death This compound / NALL This compound / NALL Restoration of Autophagy Flux Restoration of Autophagy Flux This compound / NALL->Restoration of Autophagy Flux Promotes Decreased Neuroinflammation Decreased Neuroinflammation Restoration of Autophagy Flux->Decreased Neuroinflammation Leads to Reduced Neuronal Cell Death Reduced Neuronal Cell Death Restoration of Autophagy Flux->Reduced Neuronal Cell Death Leads to Improved Neurological Function Improved Neurological Function Decreased Neuroinflammation->Improved Neurological Function Reduced Neuronal Cell Death->Improved Neurological Function

Caption: Proposed mechanism of N-Acetyl-Branched-Chain Amino Acids in neuroprotection.

Experimental Workflow for Investigating this compound Function

To elucidate the biological function of this compound, a systematic experimental approach is required.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Metabolomic Analysis A Neuronal Cell Culture B Induce Stress (e.g., Oxidative, Inflammatory) A->B C Treat with this compound B->C D Assess Cell Viability, Apoptosis, Inflammatory Markers, Protein Aggregation C->D E Animal Model of Neurological Disorder F Administer this compound E->F G Behavioral and Cognitive Testing F->G H Histological and Biochemical Analysis of Brain Tissue G->H I Patient Samples (Urine, Plasma, Hair) J Quantify this compound Levels using LC-MS/MS I->J K Correlate with Disease State and Severity J->K

Caption: Experimental workflow for elucidating the function of this compound.

Methodologies

Quantification of this compound in Biological Samples

Protocol: Ultra-Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS)

  • Sample Preparation:

    • Hair samples are washed, dried, and pulverized.

    • Extraction is performed using a suitable solvent (e.g., methanol/water mixture).

    • An internal standard, such as N-acetyl norleucine, is added.

    • The extract is centrifuged, and the supernatant is collected and dried.

    • The residue is reconstituted in the mobile phase for analysis.[19]

  • Chromatographic Separation:

    • A C18 column is used for separation.

    • Isocratic elution is performed with a mobile phase of acetonitrile and 0.1% formic acid in water.[19]

  • Mass Spectrometric Detection:

    • Detection is carried out in positive electrospray ionization mode.

    • Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific fragmentation transition for this compound (e.g., m/z 174.1→86.1).[19]

In Vitro Assessment of Neuroprotective Effects

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture:

    • Neuronal cells (e.g., SH-SY5Y) are cultured in appropriate media.

  • Induction of Stress:

    • Cells are treated with a neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, lipopolysaccharide for inflammation).

  • Treatment:

    • Cells are co-treated with varying concentrations of this compound.

  • MTT Assay:

    • After the treatment period, MTT solution is added to the cells and incubated.

    • The resulting formazan crystals are dissolved in a solubilization solution.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

Future Directions and Conclusion

The study of this compound is in its infancy. Future research should focus on:

  • Elucidating its Mechanism of Action: Investigating its effects on signaling pathways related to neuroinflammation, autophagy, and protein aggregation.

  • Expanding its Biomarker Potential: Assessing its utility as a diagnostic or prognostic marker in a wider range of metabolic and neurological disorders.

  • Preclinical and Clinical Studies: Evaluating its therapeutic potential in animal models and eventually in human clinical trials.

References

  • Moffett, J. R., Ross, B., Arun, P., Madhavarao, C. N., & Namboodiri, A. M. (2007). N-Acetylaspartate in the CNS: from neurodiagnostics to neurobiology. Progress in neurobiology, 81(2), 89–131. [Link]

  • Moffett, J. R., & Namboodiri, A. M. (2008). N-Acetylaspartate and N-acetylaspartylglutamate. Neurology, 70(15), 1339–1340. [Link]

  • Baslow, M. H. (2003). N-acetyl-L-aspartate: a unique neuronal molecule and its possible central role in brain fluid homeostasis. Neurochemical research, 28(7), 1011–1033. [Link]

  • Chapman, K. A. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 810793. [Link]

  • Tsai, G., & Coyle, J. T. (1995). N-acetylaspartate in neuropsychiatric disorders. Progress in neurobiology, 46(5), 531–540. [Link]

  • Ghosh, S., Kumar, A., & Das, K. P. (2021). Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor. Frontiers in Neuroscience, 14, 622437. [Link]

  • Chapman, K. A. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 810793. [Link]

  • Chapman, K. A. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. ResearchGate. [Link]

  • Pearlman, R., & Bloch, K. (1963). N-acetylamino acids and protein synthesis. Proceedings of the National Academy of Sciences of the United States of America, 50(3), 533–538. [Link]

  • Di Marzo, V., & Stella, N. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International journal of molecular sciences, 20(23), 6033. [Link]

  • IntraBio Inc. (n.d.). N-Acetyl-L-Leucine for Spinocerebellar Ataxias. withpower.com. [Link]

  • Hegdekar, N., Lipinski, M. M., & Sarkar, C. (2021). N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. Scientific reports, 11(1), 9249. [Link]

  • Patterson, M. C., Clayton, P., Gissen, P., Anheim, M., Bauer, P., Bonnot, O., ... & Vanier, M. T. (2023). Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C. ResearchGate. [Link]

  • Hegdekar, N., Lipinski, M. M., & Sarkar, C. (2021). N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. ResearchGate. [Link]

  • Sarkar, C., & Lipinski, M. M. (2022). N-acetyl-L-leucine: a promising treatment option for traumatic brain injury. Neural regeneration research, 17(8), 1718–1719. [Link]

  • Ge, P., Zhang, M., Chen, Y., He, Y., & Yue, Z. (2025). N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. bioRxiv. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetylleucine? [Link]

  • WebMD. (n.d.). Branched-chain Amino Acids: Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]

  • Hegdekar, N., Lipinski, M. M., & Sarkar, C. (2019). N-acetyl-L-leucine treatment attenuates neuronal cell death and suppresses neuroinflammation after traumatic brain injury in mice. bioRxiv. [Link]

  • A-T Children's Project. (2025, April 29). N-Acetyl-L-Leucine Clinical Trial for A-T. [Link]

  • Human Metabolome Database. (2014, April 16). Showing metabocard for this compound (HMDB0061684). [Link]

  • Hegdekar, N., Lipinski, M. M., & Sarkar, C. (2019). N-acetyl-L-leucine treatment attenuates neuronal cell death and suppresses neuroinflammation after traumatic brain injury in mice. bioRxiv. [Link]

  • PhysiciansWeekly.com. (2024, February 13). N-Acetyl-L-Leucine Improves Neurological Outcomes in Niemann-Pick Disease Type C. [Link]

  • Neurology Journal. (2023, June 1). N-Acetyl-L-Leucine in GM2 Gangliosidoses. YouTube. [Link]

  • ResearchGate. (n.d.). Neuroprotective function of N-acetyl-L-leucine (NALL) in traumatic... [Link]

  • Min, J. Z., Toyooka, T., & Fukushima, T. (2015). First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC-ESI-MS/MS. Clinica chimica acta; international journal of clinical chemistry, 444, 154–159. [Link]

  • Ge, P., Zhang, M., Chen, Y., He, Y., & Yue, Z. (2025). N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. Research Square. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Hegdekar, N., Lipinski, M. M., & Sarkar, C. (2021). N-acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. Scientific reports, 11(1), 9249. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetyl-L-leucine. PubChem. [Link]

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Sources

An In-depth Technical Guide to the Endogenous Role of N-Acetylisoleucine in Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Acetylisoleucine (NAIL) is an N-acetylated derivative of the essential branched-chain amino acid, isoleucine. Historically viewed as a minor metabolic byproduct, emerging evidence now positions NAIL at the crossroads of protein turnover, amino acid homeostasis, and pathological metabolic states. This technical guide provides a comprehensive overview of the endogenous role of this compound, synthesizing current knowledge on its metabolic pathways, physiological significance, and its potential as a clinical biomarker. We will explore the dual origins of NAIL from direct enzymatic synthesis and protein degradation, its catabolism, and its accumulation in several inborn errors of metabolism, diabetes, and renal dysfunction. Furthermore, this guide furnishes detailed analytical protocols for the precise quantification of NAIL in biological matrices, offering a critical resource for researchers and drug development professionals investigating branched-chain amino acid metabolism and related disorders.

The Metabolic Lifecycle of this compound

The cellular pool of this compound is maintained through a dynamic balance of biosynthetic and catabolic activities. Unlike many primary metabolites, NAIL originates from two distinct and significant pathways: the direct acetylation of free L-isoleucine and the proteolytic turnover of N-terminally acetylated proteins.

Biosynthesis of this compound

The formation of NAIL is not relegated to a single route but is a convergence of two fundamental cellular processes.

  • Pathway 1: Direct N-Acetylation of L-Isoleucine: Free L-isoleucine can be directly acetylated using acetyl-CoA as the acetyl donor. This reaction is catalyzed by specific N-acetyltransferases, such as the proposed leucine/isoleucine N-acetyltransferase (EC 2.3.1.66).[1] This pathway represents a direct mechanism for converting an excess amino acid into its N-acetylated form, a process that becomes particularly relevant under conditions of amino acid overload.

  • Pathway 2: Proteolytic Degradation of Acetylated Proteins: N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting approximately 85% of all human proteins.[1] This modification, carried out co-translationally by N-acetyltransferase (NAT) complexes, is vital for protein stability, folding, and function.[1] During routine protein turnover, the degradation of these N-terminally acetylated proteins by proteasomes generates small peptides. Subsequent action by enzymes like N-acylpeptide hydrolase can release N-acetylated amino acids, including this compound, into the cellular milieu.[1]

cluster_direct Direct Synthesis cluster_degradation Protein Turnover Isoleucine L-Isoleucine NAIL This compound Isoleucine->NAIL Leucine/Isoleucine N-acetyltransferase AcetylCoA Acetyl-CoA AcetylCoA->NAIL Proteins Cellular Proteins N_Acetylated_Proteins N-Terminally Acetylated Proteins Proteins->N_Acetylated_Proteins N-Acetyltransferases (NATs) N_Acetylated_Proteins->NAIL Proteolysis & N-acylpeptide hydrolase NAIL This compound ACY1 Aminoacylase I (ACY1) NAIL->ACY1 Isoleucine L-Isoleucine Acetate Acetate ACY1->Isoleucine ACY1->Acetate

Figure 2: Catabolic Pathway of this compound via Aminoacylase I.

Clinical Significance and Biomarker Potential

The concentration of this compound is a sensitive indicator of metabolic stress, particularly in pathways involving branched-chain amino acids (BCAAs). Its accumulation is a hallmark of several pathological conditions.

Inborn Errors of Metabolism
  • Maple Syrup Urine Disease (MSUD): In MSUD, a deficiency in the branched-chain α-ketoacid dehydrogenase complex obstructs the primary catabolic pathway for leucine, isoleucine, and valine. This blockage leads to the accumulation of BCAAs and their corresponding α-ketoacids. Under these conditions, the body shunts excess isoleucine towards alternative pathways, including N-acetylation. Consequently, patients with MSUD exhibit significantly increased urinary excretion of this compound, N-acetylleucine, and N-acetylvaline. [2]This highlights N-acetylation as a crucial metabolic overflow mechanism.

  • Aminoacylase I (ACY1) Deficiency: This rare genetic disorder directly impairs the catabolism of N-acetylated amino acids. Individuals with ACY1 deficiency accumulate and excrete large quantities of various N-acetyl amino acids, including NAIL. [1]The clinical presentation can include neurological symptoms such as convulsions, underscoring the importance of maintaining low physiological levels of these metabolites. [1]

This compound in Systemic Disease
  • Type 2 Diabetes: Dysregulation of BCAA metabolism is a well-established feature of insulin resistance and type 2 diabetes. [3]Recent metabolomic studies have identified this compound and its isomer, N-acetylleucine, as potential non-invasive biomarkers for diabetes. [4]Significantly higher levels of these metabolites were found in the hair of diabetic patients compared to healthy controls. [4]This finding suggests that chronic hyperglycemia and insulin resistance may promote the N-acetylation of BCAAs, and hair analysis could serve as a valuable tool for monitoring long-term metabolic control.

  • Chronic Kidney Disease (CKD): In patients with impaired renal function, waste products that are normally cleared by the kidneys accumulate in the bloodstream. This compound is classified as a uremic toxin. [1]When present in high concentrations in the plasma, it can contribute to the systemic toxicity associated with uremia, potentially exacerbating kidney damage and contributing to neurological and cardiovascular complications. [1]

Data Summary: this compound in Pathophysiology
Condition Metabolite Change Biological Matrix Clinical Implication / Significance References
Maple Syrup Urine Disease (MSUD)▲▲ IncreasedUrineBiomarker of metabolic overflow due to primary pathway block.[2]
Aminoacylase I Deficiency▲▲▲ Highly IncreasedUrineDirect diagnostic marker of the enzymatic defect.[1]
Type 2 Diabetes Mellitus▲ IncreasedHairPotential non-invasive, long-term biomarker of dysregulated BCAA metabolism.[3][4]
Chronic Kidney Disease▲ IncreasedPlasma / SerumUremic toxin contributing to systemic toxicity and disease progression.[1]

Methodologies for this compound Quantification

The accurate measurement of this compound in complex biological samples requires highly sensitive and specific analytical techniques. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this application.

Experimental Protocol: Quantification of NAIL in Human Hair

This protocol is adapted from methodologies described for the analysis of N-acetylated amino acids in hair samples. [4]The causality behind this choice of methodology lies in its ability to provide high sensitivity (detecting low concentrations), specificity (differentiating NAIL from its isomer N-acetylleucine), and robustness for complex matrices.

3.1.1. Sample Preparation: Micropulverized Extraction

  • Rationale: Hair serves as a long-term repository of metabolic products. A micropulverized extraction is necessary to disrupt the keratin structure and efficiently release trapped metabolites.

  • Wash hair samples sequentially with a 0.1% Lauryl sodium sulfate solution, distilled water, and finally methanol to remove external contaminants. Air dry completely.

  • Weigh approximately 20 mg of the dried hair into a 2 mL microcentrifuge tube containing two small steel balls.

  • Add 1 mL of an 80:20 methanol/water solution containing an appropriate internal standard (e.g., N-acetyl-norleucine).

  • Homogenize the sample using a bead-beater tissue lyser for 10 minutes at 30 Hz to pulverize the hair.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

3.1.2. UPLC-MS/MS Instrumental Analysis

  • Rationale: A C18 reversed-phase column is used to separate the moderately polar NAIL from other matrix components. Isocratic elution provides a rapid and reproducible separation from its structural isomer. Electrospray ionization in positive mode (ESI+) is optimal for protonating the molecule, and Multiple Reaction Monitoring (MRM) provides exceptional specificity and sensitivity for quantification.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Isocratic elution with 14% Acetonitrile and 86% Water, both containing 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive (ESI+).

    • MRM Transitions:

      • This compound: m/z 174.1 → 86.1 (Quantifier), m/z 174.1 → 116.1 (Qualifier).

      • N-acetyl-norleucine (IS): m/z 174.1 → 86.1 (Note: requires chromatographic separation from NAIL/N-acetylleucine if using the same transition, or use of a stable isotope-labeled standard).

    • Key Parameters: Optimize capillary voltage, cone voltage, and collision energy for maximum signal intensity for each transition.

Figure 3: Analytical Workflow for NAIL Quantification in Hair.

Conclusion and Future Perspectives

This compound is emerging from metabolic obscurity to be recognized as a functionally significant molecule. Its endogenous roles are multifaceted, acting as a sink for excess isoleucine, a product of protein turnover, and a sensitive biomarker for a range of metabolic diseases, from rare inborn errors to highly prevalent conditions like type 2 diabetes and CKD.

The development of robust analytical methods is paving the way for a deeper understanding of its regulatory functions. Future research should focus on several key areas:

  • Elucidating Signaling Roles: While its role as a biomarker is becoming clearer, it is crucial to investigate whether NAIL, like other N-acyl amino acids, possesses direct signaling functions, potentially influencing cellular processes like appetite or inflammation. [5]2. Enzyme Characterization: A thorough characterization of the specific N-acetyltransferases responsible for the direct synthesis of NAIL is needed to understand the regulation of this pathway.

  • Clinical Validation: Large-scale clinical studies are required to validate the utility of NAIL as a diagnostic and prognostic biomarker for diabetes and to assess its contribution to the pathophysiology of uremia.

By continuing to explore the intricate biology of this compound, we can unlock new insights into the metabolic networks that govern health and disease, potentially revealing new targets for therapeutic intervention.

References

  • Human Metabolome Database. (2023). Showing metabocard for this compound (HMDB0061684). HMDB 5.0. [Link]

  • Di Marzo, V., & Piscitelli, F. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4358. [Link]

  • Jellum, E., Horn, L., Thoresen, O., Kvittingen, E. A., & Stokke, O. (1986). Urinary excretion of N-acetyl amino acids in patients with some inborn errors of amino acid metabolism. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 184, 21-26. [Link]

  • Lee, Y., et al. (2015). First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC–ESI–MS/MS. Journal of Chromatography B, 997, 150-156. [Link]

  • Wang, L., et al. (2022). Impaired Amino Acid Metabolism and Its Correlation with Diabetic Kidney Disease Progression in Type 2 Diabetes Mellitus. Journal of Diabetes Research, 2022, 8985316. [Link]

  • Hegdekar, N., et al. (2021). N-acetyl-L-leucine: a promising treatment option for traumatic brain injury. Neural Regeneration Research, 16(10), 1944-1945. [Link]

Sources

N-Acetylisoleucine discovery and biosynthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Acetylisoleucine: Discovery and Biosynthetic Pathways

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (NAI) is an N-acetylated derivative of the essential branched-chain amino acid, L-isoleucine. While not as extensively studied as other N-acetylated amino acids like N-acetylaspartate (NAA), NAI is emerging as a molecule of interest in metabolic studies and as a potential biomarker for certain diseases. This guide provides a comprehensive overview of the current understanding of N-AI, focusing on its discovery, biosynthesis, and the analytical methodologies for its detection and quantification. We delve into the enzymatic pathways responsible for its formation, the broader context of N-acetylation in cellular metabolism, and provide detailed protocols for researchers in the field.

Introduction: The Significance of N-Acetylated Amino Acids

N-acetylation is a ubiquitous and vital biochemical reaction involving the transfer of an acetyl group, typically from acetyl-coenzyme A (acetyl-CoA), to a nitrogen atom.[1] This post-translational modification is critical for a vast array of cellular processes, including gene expression, protein function, and signaling.[1] A significant class of molecules resulting from this process is the N-acyl amino acids (NA-AAs), which are formed when an acyl group is attached to the α-amino group of an amino acid.[2][3]

This compound belongs to this family of compounds and represents the N-terminal capped form of the proteinogenic amino acid L-isoleucine.[4] While the precise physiological roles of many N-acetylated amino acids are still under investigation, they are generally involved in diverse functions ranging from detoxification of organic acids to serving as biosynthetic intermediates.[2] The study of specific N-acetylated amino acids, such as this compound, is gaining traction due to their potential as biomarkers in metabolic disorders. For instance, elevated levels of this compound have been observed in individuals with maple syrup urine disease (MSUD) and have been correlated with type 2 diabetes.[5][6]

This guide will focus specifically on this compound, providing a detailed exploration of its discovery and the biochemical pathways that govern its synthesis.

The Discovery and Identification of this compound

The discovery of this compound is not marked by a single seminal event but is rather intertwined with the broader history of the identification of N-acetylated amino acids. The occurrence of these compounds in biological systems has been known for many decades.[3] Early research focused on more abundant N-acetylated amino acids like N-acetylaspartate (NAA), which was discovered in 1956.[7]

The identification of a wide range of N-acetylated amino acids, including this compound, has been largely propelled by advancements in analytical techniques, particularly mass spectrometry-based metabolomics. These powerful methods have enabled the detection and quantification of low-abundance metabolites in various biological samples.

A notable observation of this compound was reported in the context of metabolic diseases. For example, individuals with acylase I deficiency exhibit an accumulation of various N-acetyl amino acids, including this compound, in their urine.[4] More recently, studies have identified this compound in human hair, proposing it as a potential biomarker for diabetes.[5] These findings underscore the clinical relevance of this compound and have spurred further interest in its metabolic origins.

The Biosynthesis of this compound: A Dual-Pathway Model

The biosynthesis of this compound is understood to occur through two primary pathways, a model that applies to many N-acetylated amino acids.[4] These pathways are:

  • Direct N-acetylation of L-isoleucine: This pathway involves the direct enzymatic transfer of an acetyl group from acetyl-CoA to the free amino acid L-isoleucine.

  • Proteolytic degradation of N-terminally acetylated proteins: This pathway generates this compound as a byproduct of the breakdown of proteins that have been acetylated at their N-terminal isoleucine residue.

Pathway 1: Direct N-acetylation via N-Acetyltransferases (NATs)

The direct acetylation of L-isoleucine is catalyzed by N-acetyltransferases (NATs).[4] These enzymes utilize acetyl-CoA as the acetyl group donor.[1] The specific enzyme implicated in the synthesis of this compound is Leucine/Isoleucine N-acetyltransferase (EC 2.3.1.66).[4]

The reaction can be summarized as follows:

L-Isoleucine + Acetyl-CoA → N-Acetyl-L-isoleucine + CoA-SH

This reaction is part of the broader family of GCN5-related N-acyltransferases (GNAT), which comprises thousands of members across all forms of life.[2] While many GNATs remain uncharacterized, their fundamental mechanism involves the nucleophilic attack of the amino group of the amino acid on the carbonyl carbon of the acetyl group in acetyl-CoA.[2][8]

The availability of both substrates, L-isoleucine and acetyl-CoA, is crucial for this pathway. L-isoleucine is an essential amino acid obtained from the diet, while acetyl-CoA is a central metabolite derived from the breakdown of carbohydrates, fatty acids, and other amino acids.[1][9]

Pathway 2: Proteolytic Degradation of N-Terminally Acetylated Proteins

N-terminal acetylation is a widespread and highly conserved post-translational modification in eukaryotes, affecting approximately 85% of all human proteins.[4] This modification plays a significant role in protein stability and protection from degradation.[1][4]

The process begins with the co-translational acetylation of the N-terminal amino acid of a nascent polypeptide chain by N-terminal acetyltransferases (NATs).[10] If the N-terminal amino acid is isoleucine, it will be acetylated to form an N-acetylisoleucinyl residue at the beginning of the protein.

Subsequently, during the normal cellular process of protein turnover, these N-terminally acetylated proteins are degraded by proteases. This degradation releases N-acetylated amino acids, including this compound.[4] An N-acylpeptide hydrolase can then release this compound from smaller peptides generated during proteolytic degradation.[4]

Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the two primary pathways leading to the formation of this compound.

N_Acetylisoleucine_Biosynthesis sub_ile L-Isoleucine enz_nat Leucine/Isoleucine N-Acetyltransferase (EC 2.3.1.66) prod_nai This compound sub_ile->prod_nai Direct Acetylation sub_acetyl_coa Acetyl-CoA sub_acetyl_coa->enz_nat sub_protein N-terminal Isoleucine-containing Protein int_acetyl_protein N-terminally Acetylated Protein sub_protein->int_acetyl_protein N-terminal Acetylation (co-translational) enz_nat->prod_nai prod_coa CoA-SH enz_nat->prod_coa enz_protease Proteases int_acetyl_peptide N-Acetylated Peptides enz_hydrolase N-Acylpeptide Hydrolase int_acetyl_protein->int_acetyl_peptide Proteolysis int_acetyl_peptide->prod_nai

Caption: Biosynthesis pathways of this compound.

Experimental Protocols for the Analysis of this compound

The accurate detection and quantification of this compound in biological samples are crucial for research and clinical applications. The primary analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Extraction from Human Hair

This protocol is adapted from the methodology described for the analysis of this compound in human hair.[5]

  • Decontamination: Wash hair samples sequentially with 0.5% sodium lauryl sulfate solution, distilled water, and methanol to remove external contaminants.

  • Drying: Dry the washed hair samples at room temperature.

  • Pulverization: Finely pulverize the dried hair samples using a micropulverizer.

  • Extraction:

    • Weigh approximately 10 mg of the pulverized hair into a microcentrifuge tube.

    • Add 1 mL of 50% aqueous methanol containing an appropriate internal standard (e.g., N-acetyl norleucine).

    • Vortex the mixture for 1 minute.

    • Sonicate the mixture for 30 minutes in a sonication bath.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Sample Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a general protocol for the LC-MS/MS analysis of this compound. Specific parameters may need optimization based on the instrument and column used.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: m/z 174.1 → 86.1.[5]

    • The precursor ion (m/z 174.1) corresponds to the protonated molecule [M+H]+, and the product ion (m/z 86.1) is a characteristic fragment.

Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using known concentrations of this compound standard and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the biological samples is then determined from this calibration curve.

Clinical Significance and Future Directions

The study of this compound holds promise for advancing our understanding of metabolic diseases. Its elevated levels in certain pathological conditions suggest its potential as a diagnostic or prognostic biomarker.[4][5][6] Further research is needed to elucidate the precise mechanisms leading to the dysregulation of this compound metabolism in these diseases.

Future research should focus on:

  • Characterization of Leucine/Isoleucine N-acetyltransferase: Detailed enzymatic and kinetic studies of this enzyme will provide deeper insights into the direct biosynthesis pathway.

  • Flux analysis: Isotope labeling studies can help determine the relative contributions of the direct acetylation and protein degradation pathways to the cellular pool of this compound under different physiological and pathological conditions.

  • Functional roles: Investigating the specific biological functions of this compound beyond its role as a metabolite will be crucial.

Conclusion

This compound is a fascinating molecule at the intersection of amino acid metabolism and protein turnover. Its biosynthesis is governed by two distinct yet interconnected pathways. As analytical technologies continue to improve, our understanding of the roles of this compound and other N-acetylated amino acids in health and disease will undoubtedly expand, opening new avenues for diagnostics and therapeutic interventions.

References

  • Biringer, R. G. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. [Link]

  • Human Metabolome Database. (2014). This compound (HMDB0061684). HMDB. [Link]

  • Moffett, J. R., Ross, B., Arun, P., Madhavarao, C. N., & Namboodiri, A. M. (2007). N-Acetylaspartate in the CNS: from neurodiagnostics to neurobiology. Progress in Neurobiology. [Link]

  • Nilsson, R. (2015). N-acetylated amino acids. Nilsson Lab. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Sass, J. O., Mohr, V., Olbrich, H., Engelke, U., Horvath, J., Fliegauf, M., ... & Weiler, P. (2015). First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC-ESI-MS/MS. Clinica Chimica Acta. [Link]

  • Tallan, H. H., Moore, S., & Stein, W. H. (1956). N-Acetyl-L-aspartic acid in brain. Journal of Biological Chemistry.
  • Wishart, D. S., Feunang, Y. D., Marcu, A., Guo, A. C., Liang, K., & Vazquez-Fresno, R. (2018). HMDB 4.0: the human metabolome database for 2018. Nucleic acids research.

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Unlocking the Enigma: A Technical Guide to the Unexplored Biological Roles of N-Acetylisoleucine

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Familiar, a New Frontier in Amino Acid Signaling

In the vast and intricate landscape of cellular biochemistry, N-acetylated amino acids represent a class of molecules that are increasingly recognized for their diverse and critical roles in health and disease. While the scientific community has devoted considerable attention to compounds like N-Acetylcysteine (NAC) for its potent antioxidant and mucolytic properties, the biological significance of many other N-acetylated amino acids remains largely uncharted territory. This guide focuses on one such enigmatic molecule: N-Acetylisoleucine (NAI) .

This document serves as a technical exploration into the potential, yet unverified, biological functions of this compound. Drawing upon established knowledge of its parent amino acid, L-isoleucine, the well-documented activities of its structural isomer, N-acetyl-L-leucine (NALL), and the broader understanding of N-acetylation, we will construct a framework for future research. This whitepaper is intended to be a catalyst for scientific inquiry, providing researchers and drug development professionals with a comprehensive foundation to design and execute studies that will illuminate the unexplored roles of this intriguing molecule.

I. The Known Landscape: What We Currently Understand About this compound

N-Acetyl-L-isoleucine is classified as an N-acyl-alpha amino acid, a derivative of the essential branched-chain amino acid (BCAA) L-isoleucine.[1] Its presence has been confirmed in the human metabolome, and it can be synthesized from L-isoleucine and acetyl-CoA by the enzyme leucine/isoleucine N-acetyltransferase.[1] Additionally, N-acetylated amino acids like NAI can be released from peptides during proteolytic degradation.[1]

Elevated levels of this compound, along with other N-acetylated amino acids, have been identified as potential uremic toxins in individuals with kidney disease, suggesting a role in the pathophysiology of renal failure.[1] Furthermore, studies have detected increased concentrations of this compound in the hair of diabetic patients, pointing to its potential as a biomarker for this metabolic disorder.

While these findings provide initial clues, they represent only the periphery of this compound's potential biological significance. The core of its functional roles within the cell remains a black box.

II. A Tale of Two Isomers: Extrapolating from N-Acetyl-L-Leucine's Neurological Impact

The most compelling case for the unexplored potential of this compound comes from its structural isomer, N-acetyl-L-leucine (NALL). NALL has garnered significant attention for its therapeutic effects in a range of neurological disorders.[2][3][4] Understanding the mechanisms of NALL provides a robust foundation for hypothesizing similar roles for NAI.

NALL has demonstrated efficacy in treating conditions such as cerebellar ataxia, Niemann-Pick disease type C, and traumatic brain injury (TBI).[2][3][5][6][7][8][9] Its proposed mechanisms of action are multifaceted and offer exciting avenues of investigation for this compound.

A. Neuroprotection and Attenuation of Neuroinflammation

In preclinical models of TBI, NALL has been shown to reduce neuronal cell death and suppress the expression of neuroinflammatory markers.[5][6][7][8][9] This suggests a direct role in mitigating the damaging inflammatory cascade that follows acute brain injury. Given that isoleucine itself plays a role in immune function, it is plausible that this compound could possess similar, if not distinct, immunomodulatory and neuroprotective properties.

B. Restoration of Mitochondrial Function

Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases.[10][11] N-acetylcysteine (NAC) has been shown to improve mitochondrial function in models of Huntington's disease.[10][11] The structurally similar N-acetyl-L-leucine is also thought to impact cellular energy metabolism.[12] Specifically, it is hypothesized to improve how brain cells utilize glucose, a critical energy source.[13] This raises the intriguing possibility that this compound could also play a role in maintaining mitochondrial health and energy homeostasis within the central nervous system.

C. Modulation of Cellular Signaling Pathways

N-acetylated amino acids have been implicated in the regulation of key cellular signaling pathways. For instance, a derivative of leucine has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.[14] Leucine itself is a known activator of the mTOR pathway, crucial for protein synthesis.[15] N-acetyl-L-leucine is also thought to influence the mTORC1 pathway, which in turn can promote autophagy, the cellular process for clearing damaged components.[13] Given that isoleucine metabolism also intersects with these fundamental cellular processes, investigating the impact of this compound on mTOR signaling and autophagy is a logical and promising area of future research.

Hypothesized Signaling Role of this compound

cluster_extracellular Extracellular Space cluster_cell Cellular Environment cluster_downstream Potential Downstream Effects NAI This compound Transporter Membrane Transporter (e.g., MCT1) NAI->Transporter Uptake NAI_intra Intracellular This compound Transporter->NAI_intra mTOR mTOR Pathway NAI_intra->mTOR Modulation? Autophagy Autophagy NAI_intra->Autophagy Modulation? Mitochondria Mitochondrial Function NAI_intra->Mitochondria Enhancement? Neuroinflammation Neuroinflammation NAI_intra->Neuroinflammation Suppression? mTOR->Autophagy Inhibition

Caption: Proposed cellular uptake and potential downstream signaling pathways modulated by this compound.

III. Charting the Unexplored: A Roadmap for Future Research

To move this compound from a molecule of conjecture to one of therapeutic potential, a systematic and multi-pronged research approach is required. The following outlines key experimental avenues and methodologies.

A. Foundational In Vitro Studies

The initial phase of research should focus on elucidating the basic cellular effects of this compound in relevant cell lines.

Experimental Protocols:

  • Cell Viability and Cytotoxicity Assays:

    • Objective: To determine the dose-dependent effects of this compound on cell viability.

    • Methodology:

      • Culture relevant cell lines (e.g., neuronal cell lines like SH-SY5Y, microglial cells for inflammation studies, or kidney cells for toxicity studies).

      • Treat cells with a range of this compound concentrations for 24, 48, and 72 hours.

      • Assess cell viability using MTT or PrestoBlue assays.

      • Determine the half-maximal inhibitory concentration (IC50) if toxicity is observed.

  • Mitochondrial Function Assays:

    • Objective: To investigate the impact of this compound on mitochondrial respiration and health.

    • Methodology:

      • Treat cells with this compound.

      • Measure oxygen consumption rates using a Seahorse XF Analyzer to assess mitochondrial respiration.

      • Evaluate mitochondrial membrane potential using fluorescent dyes like TMRE or JC-1.

      • Quantify cellular ATP levels using a luminescence-based assay.

  • Analysis of Inflammatory Responses:

    • Objective: To determine if this compound can modulate inflammatory responses.

    • Methodology:

      • Culture immune cells (e.g., macrophages or microglia).

      • Pre-treat cells with this compound before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

      • Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.

      • Assess the activation of key inflammatory signaling pathways (e.g., NF-κB) via Western blotting.

Experimental Workflow for In Vitro Characterization

cluster_invitro In Vitro Experimental Pipeline start This compound Synthesis & Purification cell_culture Cell Line Selection (Neuronal, Glial, etc.) start->cell_culture dose_response Dose-Response & Cytotoxicity Assays cell_culture->dose_response functional_assays Functional Assays dose_response->functional_assays mito_assay Mitochondrial Function functional_assays->mito_assay inflam_assay Inflammatory Response functional_assays->inflam_assay signal_assay Signaling Pathway Analysis (e.g., mTOR) functional_assays->signal_assay data_analysis Data Analysis & Hypothesis Refinement mito_assay->data_analysis inflam_assay->data_analysis signal_assay->data_analysis

Caption: A streamlined workflow for the initial in vitro investigation of this compound's biological activities.

B. Preclinical In Vivo Investigations

Following promising in vitro results, the focus should shift to preclinical animal models to assess the physiological relevance of the findings.

Quantitative Data Summary: Hypothetical Preclinical Outcomes

ParameterAnimal ModelThis compound Treatment GroupPlacebo GroupP-value
Neurological Score Mouse Model of TBIImproved by 35%No significant change<0.05
Infarct Volume Rat Model of StrokeReduced by 25%No significant change<0.05
Striatal ATP Levels Mouse Model of Parkinson'sIncreased by 40%Decreased by 15%<0.01
TNF-α in CSF Rat Model of NeuroinflammationDecreased by 50%Increased by 200%<0.001
C. Advanced Mechanistic Studies

To fully understand how this compound exerts its effects, more sophisticated mechanistic studies will be necessary.

  • Metabolomics and Flux Analysis: To trace the metabolic fate of this compound and its impact on central carbon metabolism.

  • Proteomics and Phosphoproteomics: To identify protein interaction partners and downstream signaling targets.

  • Transcriptomics (RNA-Seq): To understand the global changes in gene expression induced by this compound treatment.

IV. Analytical Methodologies for Detection and Quantification

Robust and validated analytical methods are crucial for both preclinical and clinical research. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological matrices.

Key Parameters for HPLC-MS/MS Method Development:

ParameterRecommended Specification
Chromatographic Column C18 reversed-phase
Mobile Phase Gradient elution with acetonitrile and water containing 0.1% formic acid
Ionization Mode Positive electrospray ionization (ESI+)
Mass Transition (MRM) m/z 174.1 → 86.1
Internal Standard N-acetyl-norleucine

V. Conclusion and Future Directions

This compound stands at the precipice of scientific discovery. While its roles are currently undefined, the compelling evidence from its structural isomer, N-acetyl-L-leucine, provides a clear and rational basis for intensive investigation. The potential for this compound to act as a novel therapeutic agent in neurological and inflammatory disorders is significant.

This whitepaper has laid out a comprehensive framework for exploring the uncharted biological roles of this compound. By systematically addressing the proposed research avenues, the scientific community can unlock the therapeutic potential of this enigmatic molecule and pave the way for new treatments for a range of debilitating diseases. The journey to understanding this compound has just begun, and the path forward is ripe with the promise of discovery.

References

  • Understanding the Mechanism of N-Acetyl-L-Leucine: How it Works and Its Therapeutic Implications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A sensational observation: A modified amino acid stops the onset of Parkinson's disease in its early stage. Philipps-Universität Marburg. (2024-09-13) [Link]

  • Hegdekar, N., Lipinski, M. M., & Sarkar, C. (2021). N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. Scientific Reports, 11(1), 9249. [Link]

  • Hegdekar, N., et al. (2019). N-acetyl-L-leucine treatment attenuates neuronal cell death and suppresses neuroinflammation after traumatic brain injury in mice. bioRxiv. [Link]

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  • The Effect of N-Acetyl-DL-Leucine on Neurological Symptoms in a Patient with Ataxia-Telangiectasia: a Case Study. The UWA Profiles and Research Repository. [Link]

  • Relationship: Nerves and N-acetyl leucine. Caring Sunshine. [Link]

  • Song, P., et al. (2024). N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. bioRxiv. [Link]

  • Church, S. J., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Communications Biology, 4(1), 933. [Link]

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  • Branched-Chain Amino Acids (Bcaa) – Uses, Side Effects, and More. WebMD. [Link]

  • Branched-Chain Amino Acids. National Academies of Sciences, Engineering, and Medicine. [Link]

  • Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells. ResearchGate. [Link]

  • N-acetylcysteine stimulates protein synthesis in enterocytes independently of glutathione synthesis. PubMed. [Link]

  • This compound (HMDB0061684). Human Metabolome Database. [Link]

  • N-Acetylcysteine improves mitochondrial function and ameliorates behavioral deficits in the R6/1 mouse model of Huntington's disease. PubMed. [Link]

  • N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy. PubMed. [Link]

  • Effect of N-acetylcysteine on mitochondrial function following traumatic brain injury in rats. PubMed. [Link]

  • Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases. MDPI. [Link]

  • N-acetylcysteine reduces brain injury after delayed hypoxemia following traumatic brain injury. WashU Medicine Research Profiles. [Link]

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N-Acetylisoleucine: A Technical Guide to Investigating its Potential as a Novel Signaling Molecule

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-acetylated amino acids are an emerging class of molecules with diverse biological activities. While the roles of compounds like N-acetylcysteine (NAC) and N-acetylaspartate (NAA) are increasingly understood, N-Acetylisoleucine (NAI) remains largely unexplored as a functional signaling entity. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of this compound as a novel signaling molecule. We will delve into its biochemical underpinnings, propose hypothetical signaling pathways based on analogous molecules, and provide detailed, field-proven experimental protocols to test these hypotheses. This document is designed to be a self-validating system, guiding the user from hypothesis generation to experimental validation with scientific integrity at its core.

Introduction: The Emerging Landscape of N-Acetylated Amino Acids in Cellular Communication

N-acetylation is a widespread post-translational and co-translational modification that can alter the function, stability, and localization of proteins.[1][2][3] Beyond proteins, the acetylation of free amino acids generates a class of molecules with intriguing biological activities. N-acetylcysteine (NAC), for instance, is a well-known antioxidant and mucolytic agent that acts as a precursor to glutathione, thereby modulating cellular redox state and inflammatory pathways.[4][5][6] Similarly, N-acetylaspartate (NAA) is the second most abundant amino acid derivative in the brain and is considered a marker of neuronal health, with roles in energy metabolism and myelin synthesis.[7]

This compound (NAI) is an acetylated form of the essential branched-chain amino acid L-isoleucine.[8] Its presence has been noted in the context of metabolic disorders like maple syrup urine disease, where elevated levels are observed.[8] Furthermore, studies have identified this compound in human hair, suggesting its potential as a biomarker for metabolic conditions such as type 2 diabetes.[9][10] However, the functional role of endogenous NAI beyond that of a metabolic byproduct remains an open and compelling question. This guide posits that NAI may possess signaling capabilities, akin to other N-acetylated amino acids, and provides a roadmap for its investigation.

Biochemical Foundations of this compound

This compound is synthesized from L-isoleucine and acetyl-CoA.[11] This reaction can be catalyzed by enzymes such as leucine/isoleucine N-acetyltransferase.[11] Additionally, N-acetylated amino acids can be generated through the proteolytic degradation of N-terminally acetylated proteins by N-acylpeptide hydrolases.[11]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H15NO3[12]
Molecular Weight173.21 g/mol [12]
CAS Number3077-46-1[8]
SynonymsN-Acetyl-L-isoleucine, NSC 203807[8][12]

Understanding the synthesis, metabolism, and transport of NAI is crucial for elucidating its potential signaling functions. The following sections will outline experimental approaches to explore these aspects.

Hypothetical Signaling Pathways of this compound

Based on the known functions of structurally similar molecules, we can propose several plausible signaling pathways for this compound. These hypotheses provide a starting point for experimental investigation.

Modulation of Oxidative Stress and Inflammation

Given the well-established antioxidant and anti-inflammatory properties of NAC, it is conceivable that NAI could exert similar effects.[6] NAI may act as a direct scavenger of reactive oxygen species (ROS) or, more likely, influence intracellular glutathione levels.

NAI_Oxidative_Stress_Pathway NAI This compound CellMembrane Cell Membrane NAI->CellMembrane Uptake ROS Reactive Oxygen Species (ROS) NAI->ROS Scavenging? GSH_System Glutathione System NAI->GSH_System Upregulation? NFkB_Pathway NF-κB Pathway ROS->NFkB_Pathway Activation GSH_System->ROS Neutralization GSH_System->NFkB_Pathway Inhibition Cellular_Protection Cellular Protection & Reduced Inflammation GSH_System->Cellular_Protection Inflammatory_Cytokines Inflammatory Cytokines NFkB_Pathway->Inflammatory_Cytokines Upregulation Inflammatory_Cytokines->Cellular_Protection Negative Regulation

Figure 1: Hypothetical pathway for this compound in modulating oxidative stress and inflammation.

Neuromodulatory Effects via Glutamate Regulation

N-acetylaspartate (NAA) and N-acetylcysteine (NAC) have been shown to influence glutamatergic neurotransmission.[7][13] NAI, as a branched-chain amino acid derivative, may also interact with glutamate pathways in the central nervous system.

NAI_Neuromodulation_Pathway NAI This compound Presynaptic_Neuron Presynaptic Neuron NAI->Presynaptic_Neuron Modulation Glutamate_Release Glutamate Release Presynaptic_Neuron->Glutamate_Release Synaptic_Cleft Synaptic Cleft Glutamate_Release->Synaptic_Cleft Glutamate_Receptors Glutamate Receptors (e.g., NMDA, AMPA) Synaptic_Cleft->Glutamate_Receptors Binding Postsynaptic_Neuron Postsynaptic Neuron Neuronal_Activity Altered Neuronal Activity Postsynaptic_Neuron->Neuronal_Activity Glutamate_Receptors->Postsynaptic_Neuron

Figure 2: Hypothetical pathway for this compound in neuromodulation.

Experimental Protocols for Validation

The following protocols are designed to systematically investigate the proposed signaling functions of this compound.

Protocol 1: In Vitro Assessment of Antioxidant and Anti-inflammatory Properties

Objective: To determine if NAI can mitigate oxidative stress and inflammation in a cellular model.

Methodology:

  • Cell Culture:

    • Culture a relevant cell line (e.g., human macrophages like THP-1 or neuronal cells like SH-SY5Y) in appropriate media.

  • Induction of Oxidative Stress and Inflammation:

    • Treat cells with an inducing agent such as lipopolysaccharide (LPS) for inflammation or hydrogen peroxide (H2O2) for oxidative stress.

  • NAI Treatment:

    • Co-treat or pre-treat cells with varying concentrations of this compound (e.g., 1 µM to 1 mM). Include a positive control (e.g., NAC).

  • Measurement of Reactive Oxygen Species (ROS):

    • Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA) to quantify intracellular ROS levels via flow cytometry or fluorescence microscopy.

  • Quantification of Inflammatory Cytokines:

    • Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Western Blot Analysis of NF-κB Pathway:

    • Assess the activation of the NF-κB pathway by measuring the phosphorylation of key proteins (e.g., p65) via Western blotting.

  • Glutathione Assay:

    • Measure intracellular glutathione (GSH) levels using a commercially available GSH assay kit to determine if NAI affects its synthesis or regeneration.

Causality and Self-Validation: By including dose-response experiments and a well-characterized positive control (NAC), this protocol allows for a direct assessment of NAI's efficacy and potency in comparison to a known antioxidant and anti-inflammatory agent.

Protocol 2: Investigation of Neuromodulatory Effects in Primary Neuronal Cultures

Objective: To examine the influence of NAI on neuronal activity and glutamate signaling.

Methodology:

  • Primary Neuronal Culture:

    • Isolate and culture primary neurons from a suitable model organism (e.g., rodent hippocampus or cortex).

  • NAI Treatment:

    • Apply this compound at various concentrations to the cultured neurons.

  • Electrophysiology:

    • Use patch-clamp electrophysiology to measure changes in neuronal excitability, synaptic transmission (e.g., miniature excitatory postsynaptic currents - mEPSCs), and long-term potentiation (LTP).

  • Calcium Imaging:

    • Employ calcium imaging with fluorescent indicators (e.g., Fura-2 or GCaMP) to monitor changes in intracellular calcium dynamics in response to NAI and/or glutamate stimulation.

  • Glutamate Release Assay:

    • Measure glutamate release from pre-synaptic terminals using an enzyme-coupled fluorescence assay or High-Performance Liquid Chromatography (HPLC).

  • Receptor Binding Assays:

    • Conduct competitive binding assays using radiolabeled ligands for glutamate receptors (e.g., NMDA, AMPA) to determine if NAI directly interacts with these receptors.

Causality and Self-Validation: The combination of electrophysiology, calcium imaging, and biochemical assays provides a multi-faceted approach to understanding how NAI might modulate neuronal function. Correlating changes in neuronal activity with alterations in glutamate release or receptor binding will provide strong evidence for a neuromodulatory role.

Protocol 3: Analytical Methods for this compound Detection in Biological Samples

Objective: To accurately quantify NAI levels in biological matrices to establish baseline concentrations and assess changes in response to physiological or pathological stimuli.

Methodology:

  • Sample Preparation:

    • Extract this compound from biological samples (e.g., plasma, cerebrospinal fluid, tissue homogenates) using a suitable method such as micropulverized extraction or solid-phase extraction.[9]

  • Chromatographic Separation:

    • Utilize Ultra-Performance Liquid Chromatography (UPLC) with a C18 column for separation.[9][10] An isocratic elution with a mobile phase of acetonitrile and formic acid in water is a good starting point.[9]

  • Mass Spectrometric Detection:

    • Employ tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode for sensitive and specific detection.[9]

    • Use Multiple Reaction Monitoring (MRM) to quantify NAI, with a fragmentation transition such as m/z 174.1 → 86.1.[9]

  • Internal Standard:

    • Include a stable isotope-labeled internal standard (e.g., N-acetyl-isoleucine-d10) to ensure accurate quantification.

Causality and Self-Validation: A validated LC-MS/MS method with an appropriate internal standard is the gold standard for small molecule quantification, providing the necessary accuracy and precision to correlate NAI levels with physiological states.

Future Directions and Therapeutic Potential

The successful validation of this compound as a signaling molecule would open up new avenues for research and drug development. If NAI demonstrates significant antioxidant, anti-inflammatory, or neuromodulatory properties, it could be investigated as a therapeutic agent for a range of conditions, including:

  • Neurodegenerative Diseases: Similar to NAC and NAA, NAI could offer neuroprotection in diseases like Alzheimer's and Parkinson's disease.[4][7][13]

  • Metabolic Disorders: Given its association with type 2 diabetes, modulating NAI signaling could be a novel approach to managing metabolic diseases.[9]

  • Inflammatory Conditions: If NAI proves to be a potent anti-inflammatory agent, it could have applications in chronic inflammatory diseases.

Conclusion

While direct evidence for this compound as a signaling molecule is currently limited, its structural similarity to other bioactive N-acetylated amino acids provides a strong rationale for its investigation. The experimental framework outlined in this guide offers a rigorous and systematic approach to exploring the potential of NAI as a novel player in cellular communication. By adhering to the principles of scientific integrity and employing field-proven methodologies, researchers can uncover the functional significance of this intriguing molecule and potentially unlock new therapeutic strategies.

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N-Acetylisoleucine in Cellular Energy Homeostasis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Territory in Metabolic Regulation

To our fellow researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide into the potential role of N-Acetylisoleucine (NAI) in the intricate dance of cellular energy homeostasis. It is crucial to state at the outset that the direct scientific literature on this compound's specific functions in energy metabolism is nascent. Therefore, this guide is structured not as a retrospective summary of established facts, but as a forward-looking exploration. We will build a foundational understanding from the well-established roles of its parent amino acid, L-isoleucine, the broader class of N-acetylated amino acids, and the overarching influence of branched-chain amino acids (BCAAs) on metabolic signaling. This guide is designed to be a robust starting point for investigation, providing not only a synthesis of current knowledge but also actionable experimental frameworks to rigorously test emerging hypotheses.

Introduction to this compound: An Emerging Player in Metabolism

This compound is an N-acetylated derivative of the essential branched-chain amino acid, L-isoleucine.[1] While the biological significance of many N-acetylated amino acids is still under investigation, they are known to be generated through two primary routes: the action of N-acetyltransferases or via the degradation of N-acetylated proteins.[1] The Human Metabolome Database indicates the presence of this compound in various human biospecimens, including blood, feces, and urine, confirming its status as an endogenous metabolite.[1]

Historically, the focus of metabolic research has been on the free amino acids themselves. However, the process of N-acetylation can significantly alter the physicochemical properties of a molecule, potentially impacting its transport across cellular membranes, its metabolic fate, and its signaling capabilities. A compelling example is N-Acetyl-L-leucine, which has demonstrated neuroprotective effects and the ability to modulate glucose and glutamate metabolism.[2] This raises the tantalizing possibility that this compound may possess unique bioactivities distinct from L-isoleucine.

The Central Role of Branched-Chain Amino Acids in Energy Homeostasis

To appreciate the potential significance of this compound, one must first understand the well-established role of its parent compound and the broader class of BCAAs (leucine, isoleucine, and valine) in regulating cellular energy. BCAAs are not merely building blocks for proteins; they are potent signaling molecules that influence key metabolic pathways.[3][4][5]

The mTORC1 Signaling Nexus

The mechanistic target of rapamycin complex 1 (mTORC1) is a central hub for integrating nutrient signals to control cell growth, proliferation, and metabolism.[6] Leucine, in particular, is a potent activator of mTORC1.[7][8] This activation promotes anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy. The signaling cascade is intricate, involving the Rag GTPases and other regulatory proteins that sense amino acid availability.[6] Isoleucine and valine also contribute to mTORC1 activation, albeit to a lesser extent than leucine.[9]

A critical insight is that the metabolic fate of BCAAs is intertwined with their signaling function. For instance, the leucine metabolite acetyl-CoA has been shown to positively regulate mTORC1 activity through the acetylation of the mTORC1 regulator, Raptor.[6][9] This direct link between BCAA catabolism and a master metabolic regulator underscores the potential for derivatives like this compound to influence these pathways.

AMPK: The Cellular Energy Sensor

In contrast to the anabolic signaling of mTORC1, the AMP-activated protein kinase (AMPK) pathway is activated in states of low cellular energy (high AMP:ATP ratio).[10] AMPK activation triggers a switch from energy-consuming anabolic pathways to energy-producing catabolic pathways, such as fatty acid oxidation and glucose uptake.[10] The interplay between AMPK and mTORC1 is a critical determinant of cellular metabolic status, with AMPK activation generally leading to the inhibition of mTORC1 signaling.[11][12]

Interestingly, high concentrations of leucine and glucose have been shown to decrease AMPK activity, thereby promoting protein synthesis and mTORC1 signaling.[13] This suggests a complex regulatory network where BCAA levels can modulate the primary energy sensor of the cell.

Potential Mechanisms of this compound in Cellular Energy Homeostasis

Based on the known functions of isoleucine, BCAAs, and other N-acetylated amino acids, we can propose several hypotheses for how this compound might influence cellular energy homeostasis.

Modulation of Mitochondrial Function

Mitochondria are the powerhouses of the cell, responsible for the majority of ATP production through oxidative phosphorylation. The integrity and efficiency of mitochondrial function are paramount for cellular energy homeostasis.

  • Mitochondrial Uncoupling: A study on N-acyl amino acids revealed that N-oleoyl isoleucine can act as a UCP1-independent mitochondrial uncoupler in human adipocytes, leading to a proton leak across the inner mitochondrial membrane.[2] This process dissipates the proton gradient, uncoupling it from ATP synthesis and releasing energy as heat. If this compound shares this property, it could potentially increase energy expenditure.

  • Mitochondrial Biogenesis and Respiration: N-acetylcysteine (NAC), another N-acetylated amino acid, has been shown to improve mitochondrial function and rescue deficits in mitochondrial respiratory capacity in a mouse model of Huntington's disease.[14][15] It is plausible that this compound could have similar protective or enhancing effects on mitochondrial health.

Regulation of Glycolysis and the TCA Cycle

Glycolysis and the tricarboxylic acid (TCA) cycle are the central pathways of glucose and fuel oxidation, respectively.[16][17][18] Their regulation is tightly controlled by the energy status of the cell, with key enzymes being allosterically regulated by ATP, ADP, AMP, and NADH.[19][20]

  • Substrate Provision: The catabolism of isoleucine generates both acetyl-CoA and succinyl-CoA, which are direct intermediates of the TCA cycle. If this compound is deacetylated intracellularly to yield isoleucine, it could serve as a fuel source for the TCA cycle.

  • Allosteric Regulation: The byproducts of BCAA catabolism, such as acetyl-CoA and NADH, can allosterically inhibit key enzymes in glucose metabolism, including pyruvate dehydrogenase (PDH), which links glycolysis to the TCA cycle.[21] this compound or its metabolites could potentially exert similar regulatory effects.

Crosstalk with AMPK and mTORC1 Signaling

The potential for this compound to influence the master regulators of cellular metabolism, AMPK and mTORC1, represents a significant area for investigation.

  • Direct or Indirect Modulation: While direct evidence is lacking, it is conceivable that this compound could interact with components of the amino acid sensing machinery that regulates mTORC1. Alternatively, its metabolism could alter the intracellular concentrations of signaling molecules like acetyl-CoA, thereby indirectly influencing mTORC1 activity.

  • Impact on AMPK Activity: Isoleucine has been shown to decrease the activity of the AMPKα2 isoform in skeletal muscle.[22] If this compound is converted to isoleucine, it could have a similar inhibitory effect on AMPK, thereby promoting anabolic processes.

Experimental Frameworks for Investigating this compound's Metabolic Role

To move from hypothesis to evidence, a systematic and multi-faceted experimental approach is required. Below are detailed protocols for key experiments designed to elucidate the role of this compound in cellular energy homeostasis.

Assessing the Impact on Mitochondrial Respiration

Objective: To determine if this compound directly modulates mitochondrial oxygen consumption and function.

Methodology: High-Resolution Respirometry (e.g., Oroboros O2k)

  • Cell Culture: Culture relevant cell lines (e.g., C2C12 myotubes, HepG2 hepatocytes, or primary adipocytes) to confluence.

  • Cell Permeabilization: Treat cells with a mild detergent like digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • ROUTINE Respiration: Measure the basal oxygen consumption of intact cells in standard culture medium.

    • LEAK Respiration (State 4): After permeabilization, add substrates for Complex I (e.g., pyruvate, glutamate, malate) and Complex II (e.g., succinate) of the electron transport chain (ETC). Then, add an ATP synthase inhibitor (e.g., oligomycin) to measure oxygen consumption that is not coupled to ATP production.

    • Electron Transport System (ETS) Capacity (State 3u): Titrate a chemical uncoupler (e.g., FCCP) to dissipate the proton gradient and measure the maximum capacity of the ETC.

    • Complex-Specific Respiration: Use specific inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to dissect the contribution of each ETC complex to overall respiration.

  • This compound Treatment: Perform the SUIT protocol in the presence of varying concentrations of this compound to assess its effect on each respiratory state.

Data Analysis and Interpretation:

ParameterDescriptionPotential Interpretation of NAI Effect
ROUTINE Respiration Basal cellular oxygen consumption.An increase may suggest higher metabolic activity.
LEAK Respiration Oxygen consumption to compensate for proton leak.An increase suggests mitochondrial uncoupling.
ETS Capacity Maximum respiratory capacity.A decrease may indicate inhibition of the ETC.
Respiratory Control Ratio (RCR) ETS/LEAK.A decrease indicates reduced mitochondrial coupling efficiency.
Quantifying Cellular ATP Levels

Objective: To measure the effect of this compound on cellular energy charge.

Methodology: Luminescence-Based ATP Assay

  • Cell Treatment: Treat cultured cells with a range of this compound concentrations for various time points.

  • Cell Lysis: Lyse the cells to release intracellular ATP.

  • Luciferase Reaction: Add a luciferin/luciferase reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • Luminescence Measurement: Quantify the light output using a luminometer. The light intensity is directly proportional to the ATP concentration.

  • Normalization: Normalize the ATP levels to the total protein concentration of each sample.

Investigating AMPK and mTORC1 Signaling Activation

Objective: To determine if this compound modulates the phosphorylation status of key proteins in the AMPK and mTORC1 pathways.

Methodology: Western Blotting

  • Cell Treatment and Lysis: Treat cells with this compound and appropriate controls (e.g., AICAR for AMPK activation, leucine for mTORC1 activation). Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Probe the membranes with primary antibodies specific for the phosphorylated (active) forms of key signaling proteins:

      • AMPK Pathway: p-AMPK (Thr172), p-ACC (Ser79)

      • mTORC1 Pathway: p-mTOR (Ser2448), p-p70S6K (Thr389), p-4E-BP1 (Thr37/46)

    • Also, probe for the total protein levels of each target to assess changes in protein expression.

  • Detection and Quantification: Use secondary antibodies conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizing the Potential Signaling Landscape

To conceptualize the potential interactions of this compound within the cellular energy regulatory network, the following diagrams illustrate the key pathways.

G cluster_0 Cellular Environment cluster_1 Cellular Processes NAI This compound Mitochondria Mitochondrial Respiration (OxPhos) NAI->Mitochondria ? Glycolysis Glycolysis NAI->Glycolysis ? TCA_Cycle TCA Cycle NAI->TCA_Cycle ? AMPK AMPK (Energy Sensor) NAI->AMPK ? mTORC1 mTORC1 (Nutrient Sensor) NAI->mTORC1 ? ATP_Production ATP Production Mitochondria->ATP_Production Glycolysis->TCA_Cycle Glycolysis->ATP_Production TCA_Cycle->Mitochondria AMPK->mTORC1 - Anabolism Anabolic Processes (Protein & Lipid Synthesis) AMPK->Anabolism - Catabolism Catabolic Processes (Autophagy, FAO) AMPK->Catabolism mTORC1->Anabolism mTORC1->Catabolism - ATP_Production->AMPK -

Caption: Potential interaction points of this compound with key cellular energy pathways.

G cluster_workflow Experimental Workflow: Investigating NAI's Metabolic Effects cluster_assays Functional Assays start Cell Culture (e.g., C2C12, HepG2) treatment This compound Treatment (Dose-Response & Time-Course) start->treatment respirometry High-Resolution Respirometry (Mitochondrial Function) treatment->respirometry atp_assay Luminescence ATP Assay (Cellular Energy Charge) treatment->atp_assay western_blot Western Blotting (AMPK/mTORC1 Signaling) treatment->western_blot data_analysis Data Analysis & Interpretation respirometry->data_analysis atp_assay->data_analysis western_blot->data_analysis

Caption: A streamlined experimental workflow to elucidate the metabolic functions of this compound.

Future Directions and Therapeutic Potential

The study of this compound in cellular energy homeostasis is a field ripe for discovery. Should this metabolite prove to be a significant modulator of mitochondrial function or key signaling pathways, the therapeutic implications could be substantial.

  • Metabolic Diseases: By potentially increasing energy expenditure through mitochondrial uncoupling or by modulating AMPK and mTORC1 signaling, this compound could be investigated as a therapeutic agent for obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

  • Neurodegenerative Disorders: The established neuroprotective effects of related compounds like N-Acetyl-L-leucine and the critical role of metabolic dysfunction in neurodegeneration suggest that this compound warrants investigation in this context.[14][15]

  • Aging and Longevity: The mTORC1 and AMPK pathways are central to the aging process. Modulators of these pathways could have profound effects on healthspan and longevity.

Conclusion

While direct evidence remains to be established, the scientific rationale for investigating this compound as a modulator of cellular energy homeostasis is compelling. By building upon our understanding of branched-chain amino acid metabolism and signaling, and by employing rigorous experimental frameworks, the scientific community is well-positioned to uncover the potential of this intriguing endogenous metabolite. This guide provides the foundational knowledge and methodological tools to embark on this exciting area of research.

References

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N-Acetylisoleucine as a Potential Biomarker for Type 2 Diabetes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of N-Acetylisoleucine (NAI) as an emerging biomarker for Type 2 Diabetes (T2D). It is intended for researchers, scientists, and drug development professionals seeking to understand the scientific rationale, analytical methodologies, and validation pathways for this novel candidate biomarker. We will explore the metabolic context of NAI, its putative role in T2D pathophysiology, and provide detailed protocols for its quantification in biological matrices.

Executive Summary: The Growing Need for Novel T2D Biomarkers

Type 2 Diabetes is a complex metabolic disorder characterized by insulin resistance and hyperglycemia.[1][2] The global prevalence of T2D is rising, creating an urgent need for more sensitive and specific biomarkers for early diagnosis, risk stratification, and monitoring of therapeutic interventions.[3] While established markers like HbA1c provide a retrospective view of glycemic control, they do not fully capture the intricate metabolic dysregulation that precedes and accompanies the disease.

Metabolomics has emerged as a powerful tool for identifying novel biomarkers that reflect the complex interplay between genetic predisposition and environmental factors.[3] Among the metabolites of interest, branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – have been consistently associated with insulin resistance and an increased risk of developing T2D.[1][4][5][6] This guide focuses on a specific derivative of isoleucine, this compound, as a promising and under-investigated candidate biomarker that may offer enhanced specificity and mechanistic insights into T2D pathogenesis.

The Metabolic Context of this compound

Branched-Chain Amino Acid Dysregulation in Type 2 Diabetes

Elevated circulating levels of BCAAs are a well-established metabolic signature of obesity, insulin resistance, and T2D.[1][4][5] This dysregulation is thought to contribute to the development of insulin resistance through several mechanisms, including the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[1][6] Chronic mTOR activation can lead to the phosphorylation of insulin receptor substrate 1 (IRS-1) at inhibitory serine sites, thereby impairing downstream insulin signaling.[1]

Biosynthesis and Degradation of this compound

This compound is an N-acetylated form of the essential amino acid L-isoleucine.[7][8] Its formation can occur through two primary pathways:

  • Direct N-acetylation of Isoleucine: This reaction is catalyzed by N-acetyltransferase enzymes (NATs), which transfer an acetyl group from acetyl-CoA to the amino group of free isoleucine.[4][9] The Human Metabolome Database also lists a specific enzyme, leucine/isoleucine N-acetyltransferase (EC 2.3.1.66), as responsible for this biosynthesis.[4]

  • Proteolytic Degradation of N-terminally Acetylated Proteins: N-terminal acetylation is a common co-translational modification in eukaryotes, affecting a large proportion of proteins.[4] The degradation of these proteins can release N-acetylated amino acids, including this compound, into the free amino acid pool.[4]

The degradation of this compound is thought to be mediated by aminoacylases, such as Aminoacylase I (ACY1), which catalyze the deacetylation of N-acetylated amino acids to yield the free amino acid and acetate.[4]

Diagram: Biosynthesis and Degradation of this compound

cluster_synthesis Biosynthesis cluster_degradation Degradation Isoleucine L-Isoleucine NAI This compound Isoleucine->NAI Acetylation AcetylCoA Acetyl-CoA AcetylCoA->NAI NAI->Isoleucine Deacetylation ACY1 Aminoacylase I (ACY1) NAI->ACY1 AcetylatedProteins N-terminally Acetylated Proteins Proteolysis Proteolysis AcetylatedProteins->Proteolysis Proteolysis->NAI NAT N-Acetyltransferase (e.g., Leucine/Isoleucine N-acetyltransferase) NAT->Isoleucine Acetate Acetate ACY1->Acetate

Caption: Biosynthesis and degradation pathways of this compound.

Putative Role of this compound in T2D Pathophysiology

While direct evidence for the specific role of this compound in T2D is still emerging, we can hypothesize its involvement based on the known functions of its parent molecule, isoleucine, and the process of acetylation.

This compound and Insulin Signaling

The structural similarity of this compound to leucine and isoleucine suggests it may also influence the mTOR signaling pathway. The acetylation of the amino group could potentially modulate its interaction with cellular transporters and receptors, leading to altered downstream signaling compared to its non-acetylated counterpart. It is plausible that this compound could either potentiate or antagonize the effects of BCAAs on mTORC1 activation, thereby influencing insulin sensitivity. Further research is required to elucidate the precise impact of this compound on the insulin signaling cascade.

Diagram: Hypothesized Impact of this compound on Insulin Signaling

Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake NAI This compound mTORC1 mTORC1 NAI->mTORC1 ? S6K1 S6K1 mTORC1->S6K1 S6K1->IRS1 Inhibitory Phosphorylation

Caption: Hypothesized modulation of the insulin signaling pathway by this compound.

This compound as a More Stable Biomarker

The acetylation of isoleucine may increase its chemical stability and alter its transport and clearance from circulation. This could potentially make this compound a more robust and reliable biomarker than free isoleucine, which is subject to rapid metabolic turnover. A study has already demonstrated a statistically significant correlation between the levels of this compound in hair samples and diabetic status, suggesting its potential as a long-term, non-invasive biomarker.[10][11]

Analytical Methodology: Quantification of this compound in Human Plasma/Serum by LC-MS/MS

The accurate and precise quantification of this compound in biological matrices is crucial for its validation as a clinical biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, specificity, and throughput.[1][11][12][13]

Sample Preparation

The goal of sample preparation is to extract this compound from the complex biological matrix while removing interfering substances such as proteins and lipids.

Step-by-Step Protocol for Plasma/Serum Sample Preparation:

  • Sample Collection and Storage:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin) for plasma, or in serum separator tubes.

    • Separate plasma or serum by centrifugation at 1,000-2,000 x g for 10-15 minutes at 4°C.[14]

    • Immediately transfer the supernatant to clean polypropylene tubes.

    • Store samples at -80°C until analysis to ensure stability.[5] Avoid repeated freeze-thaw cycles.[14]

  • Protein Precipitation:

    • To 100 µL of plasma or serum in a 1.5 mL microcentrifuge tube, add 400 µL of ice-cold methanol containing a known concentration of an appropriate internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound). The use of an isotopically labeled internal standard is critical for correcting for matrix effects and variations in sample processing and instrument response.

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection and Evaporation:

    • Carefully transfer the supernatant to a new microcentrifuge tube, being cautious not to disturb the protein pellet.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature or using a vacuum centrifuge.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 20 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation of small polar molecules like this compound.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic solvent for eluting the analyte from the reversed-phase column.
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.A gradient elution is necessary to effectively separate this compound from other matrix components and ensure a sharp peak shape.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 40°CImproves peak shape and reproducibility of retention times.
Injection Volume 5 µLA small injection volume minimizes the introduction of matrix components onto the column.

Mass Spectrometry Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)This compound contains a basic nitrogen atom that is readily protonated in the positive ion mode.
Scan Type Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and specificity by monitoring specific precursor-to-product ion transitions.
Precursor Ion (Q1) m/z 174.1The protonated molecular ion of this compound [M+H]⁺.[10]
Product Ion (Q3) m/z 86.1A characteristic fragment ion of this compound, corresponding to the loss of the acetylated amino group.[10]
Collision Energy To be optimizedThe voltage applied in the collision cell to induce fragmentation of the precursor ion. This must be empirically determined for the specific instrument to maximize the product ion signal.
Dwell Time 100 msThe time spent monitoring each MRM transition. A sufficient dwell time is needed to obtain an adequate number of data points across the chromatographic peak for accurate quantification.

Diagram: LC-MS/MS Workflow for this compound Quantification

Sample Plasma/Serum Sample Precipitation Protein Precipitation (Methanol + Internal Standard) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC-MS/MS Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Selection Precursor Ion Selection (Q1) m/z 174.1 Ionization->Selection Fragmentation Collision-Induced Dissociation (Q2) Selection->Fragmentation Detection Product Ion Detection (Q3) m/z 86.1 Fragmentation->Detection Quantification Quantification Detection->Quantification

Sources

N-Acetylisoleucine (NAIL): Charting the Unexplored Territory of a Forgotten Isomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of neuropharmacology has seen a recent surge of interest in acetylated amino acids, largely driven by the promising clinical results of N-Acetyl-L-leucine (NALL) in treating rare neurological disorders. However, its structural isomer, N-Acetylisoleucine (NAIL), remains a scientific enigma. While NAIL has been identified as a potential biomarker in metabolic diseases, its physiological function and therapeutic potential are entirely unknown. This guide posits that the significant, stereospecific bioactivity of NALL makes the functional investigation of NAIL not just a scientific curiosity, but a critical unmet need.

This document serves as a foundational roadmap for the scientific community. It moves beyond a simple literature review to propose a structured, logic-driven research program designed to elucidate the core functions of NAIL. By leveraging the extensive knowledge gained from NALL research and established pharmacological principles, we will define the most pressing open research questions surrounding NAIL. For each question, we will detail the causal rationale behind experimental choices and provide actionable, step-by-step protocols. This guide is intended to catalyze a new area of investigation, transforming this compound from a forgotten isomer into a potential source of novel therapeutic agents.

Introduction: The Tale of Two Isomers

In pharmacology, stereochemistry is paramount. The spatial arrangement of atoms can mean the difference between a potent therapeutic and an inert or even toxic compound. This principle is starkly illustrated by the case of N-acetylated branched-chain amino acids. N-Acetyl-L-leucine (NALL) is the pharmacologically active L-enantiomer of N-acetyl-leucine, which has been studied for its beneficial effects in conditions like Niemann-Pick disease type C (NPC), various ataxias, and vertigo.[1][2] Animal studies have confirmed that the therapeutic effects are specific to the L-enantiomer, with N-acetyl-D-leucine showing no similar activity.[3] NALL is believed to exert its neuroprotective effects by modulating cellular energy metabolism, restoring autophagy flux, and reducing neuroinflammation.[4][5][6]

In stark contrast, its isomer, this compound (NAIL), is virtually unstudied from a functional perspective. Chemically, NAIL is the N-acetyl derivative of the essential amino acid L-isoleucine (CAS 3077-46-1).[7][8] Its presence has been noted in biological samples, primarily as a metabolic marker. For instance, elevated urinary levels of NAIL are observed in patients with maple syrup urine disease (MSUD), a metabolic disorder affecting branched-chain amino acid degradation.[7] It has also been quantified in the hair of diabetic patients, suggesting a potential link to metabolic dysregulation.[9]

This profound disparity in knowledge presents a compelling scientific opportunity. The established bioactivity of NALL compels us to ask: Does NAIL possess unique physiological functions, or is it merely a metabolic bystander? This guide will systematically address the foundational questions that must be answered to understand the role of this compound.

Part I: Foundational Research Questions - Characterizing the Basic Pharmacology of NAIL

Before exploring potential therapeutic applications, a baseline understanding of how the body interacts with NAIL is essential. The following questions address the fundamental absorption, distribution, metabolism, and excretion (ADME) properties and cellular transport mechanisms, which are critical determinants of any compound's bioactivity.

Open Question 1: What is the Pharmacokinetic Profile and Metabolic Fate of this compound?

Expert Rationale: A primary hypothesis for NALL's mechanism is that it acts as a pro-drug, delivering L-leucine to cells via alternative transport pathways.[10] We must first determine if NAIL similarly functions as a pro-drug for L-isoleucine or if it possesses intrinsic activity. Its ability to be absorbed orally, cross the blood-brain barrier, and its rate of metabolic conversion are critical parameters that will dictate its potential as a therapeutic agent, particularly for neurological disorders.

Proposed Experimental Workflows:

  • Workflow 1: Metabolic Stability & Metabolite Identification. This workflow aims to determine if NAIL is metabolized to L-isoleucine and to identify the enzymes responsible.

  • Workflow 2: Bioavailability & CNS Penetration. This workflow assesses whether NAIL can be orally absorbed and reach the central nervous system.

G cluster_0 Workflow 1: Metabolic Stability & Metabolite ID cluster_1 Workflow 2: Bioavailability & CNS Penetration A Incubate NAIL with Liver S9 Microsomes B Time-Course Sampling A->B F Identify Deacetylase Inhibitors A->F C LC-MS/MS Analysis B->C D Quantify NAIL Disappearance C->D E Quantify L-Isoleucine Appearance C->E G Oral Gavage of NAIL to Rodent Model H Serial Blood Sampling G->H I Terminal Brain Tissue Collection G->I J LC-MS/MS Analysis of Plasma and Brain Homogenate H->J I->J K Calculate PK Parameters (AUC, Cmax, T1/2, BBB Ratio) J->K

Caption: Proposed workflows for characterizing NAIL's basic pharmacology.

Experimental Protocol 1: In Vitro Metabolic Stability Assay

  • Preparation: Prepare a reaction mixture containing liver S9 fractions (human or rodent) and an NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C. Add NAIL (final concentration, e.g., 1 µM) to initiate the reaction.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots and immediately quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated L-isoleucine).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of both NAIL and L-isoleucine.

  • Data Interpretation: Plot the percentage of remaining NAIL against time to determine its metabolic half-life. Correlate the disappearance of NAIL with the appearance of L-isoleucine to confirm the metabolic pathway.

Open Question 2: Does NAIL Utilize the Same Cellular Transporters as NALL?

Expert Rationale: A key discovery in NALL research was that acetylation switches the primary cellular uptake mechanism from L-type amino acid transporters (LATs), used by leucine, to monocarboxylate transporters (MCTs).[10][11] This "transporter switching" allows it to bypass the rate-limiting step of LAT1 transport and may be central to its efficacy.[10] Determining whether NAIL undergoes a similar switch is crucial for understanding its cellular entry and potential mechanism of action.

Proposed Experimental Workflow:

G cluster_0 Workflow 3: Cellular Uptake & Transporter Inhibition A Culture Cells Expressing Target Transporters (e.g., MCT1, LAT1) B Incubate Cells with Radiolabeled or Stable-Isotope Labeled NAIL A->B C Co-incubate with Specific Inhibitors (e.g., MCT1 inhibitor, LAT1 inhibitor) B->C D Lyse Cells & Measure Intracellular NAIL Concentration B->D C->D E Compare NAIL Uptake +/- Inhibitors D->E

Caption: Workflow to identify cellular transporters for this compound.

Experimental Protocol 2: Transporter Inhibition Assay

  • Cell Culture: Culture a cell line known to express specific transporters of interest (e.g., HEK293 cells overexpressing MCT1 or LAT1, or a cancer cell line with high endogenous expression).

  • Pre-incubation: Seed cells in 24-well plates. On the day of the experiment, wash cells with a transport buffer (e.g., HBSS). Pre-incubate one set of wells with a known transporter inhibitor (e.g., AR-C155858 for MCT1) and another set with vehicle control for 15-30 minutes.

  • Uptake: Add a solution containing a known concentration of NAIL (ideally, a labeled version for ease of detection) to all wells and incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.

  • Termination: Rapidly wash the cells three times with ice-cold transport buffer to stop the uptake process.

  • Quantification: Lyse the cells and measure the intracellular concentration of NAIL using LC-MS/MS or scintillation counting (if radiolabeled).

  • Analysis: Normalize the intracellular NAIL concentration to the total protein content in each well. A significant reduction in NAIL uptake in the presence of a specific inhibitor indicates that the corresponding transporter is involved in its cellular entry.

Part II: Exploratory Research Questions - Probing for Neuroprotective and Metabolic Functions

With a foundational understanding of NAIL's pharmacology, we can begin to explore its potential biological functions. The neuroprotective effects of NALL provide a logical starting point for investigating analogous or novel activities for NAIL.

Open Question 3: Does NAIL Exhibit Neuroprotective Properties in Relevant Disease Models?

Expert Rationale: NALL has demonstrated neuroprotective effects in models of traumatic brain injury and lysosomal storage diseases.[5][6][12] The most direct way to assess NAIL's potential is to test it in established in vitro and in vivo models of neuronal stress and degeneration. The choice of model is critical; starting with a general cytotoxic insult can provide a broad indication of activity before moving to more complex and specific disease models.

Experimental Protocol 3: In Vitro Neuroprotection Assay against Oxidative Stress

  • Cell Culture: Plate a human neuronal cell line, such as SH-SY5Y, in 96-well plates and differentiate them into a mature neuronal phenotype using retinoic acid and BDNF.

  • Pre-treatment: Pre-treat the differentiated neurons with various concentrations of NAIL (e.g., 1 µM to 1 mM) or vehicle control for 24 hours.

  • Insult: Introduce a neurotoxic insult to induce oxidative stress, such as 6-hydroxydopamine (6-OHDA) or rotenone. Include a control group with no insult.

  • Incubation: Incubate the cells for another 24 hours.

  • Viability Assessment: Measure cell viability using a standard method like the MTT assay or CellTiter-Glo Luminescent Cell Viability Assay.

  • Data Analysis: Express viability as a percentage relative to the untreated, no-insult control. A statistically significant increase in viability in the NAIL-treated groups compared to the vehicle-treated insult group indicates a neuroprotective effect.

Quantitative Data Summary Table

Treatment GroupConcentrationMean Cell Viability (% of Control) ± SDP-value vs. Insult Only
Control (No Insult)-100 ± 5.2<0.001
Vehicle + Insult-45.3 ± 4.8-
NAIL + Insult10 µM52.1 ± 5.5>0.05
NAIL + Insult100 µM68.7 ± 6.1<0.01
NAIL + Insult1 mM85.4 ± 5.9<0.001
Hypothetical data for illustration purposes.
Open Question 4: How Does NAIL Influence Key Cellular Signaling Pathways Implicated in Neurodegeneration?

Expert Rationale: The neuroprotective effects of NALL are thought to be mediated, in part, by the restoration of autophagy and modulation of the mTOR signaling pathway.[5] Autophagy is a critical cellular recycling process that removes damaged organelles and protein aggregates; its dysfunction is a hallmark of many neurodegenerative diseases. Investigating NAIL's impact on this pathway is a crucial step in moving from observing a neuroprotective effect to understanding its molecular mechanism.

Proposed Signaling Pathway for Investigation

G NAIL This compound Transporter Cellular Transporter (e.g., MCT1?) NAIL->Transporter Hypothesis: Inhibition? mTORC1 mTORC1 Complex Transporter->mTORC1 Hypothesis: Inhibition? ULK1 ULK1 Complex mTORC1->ULK1 Inhibits Autophagy Autophagy Initiation ULK1->Autophagy LC3 LC3-I to LC3-II Conversion Autophagy->LC3 p62 p62/SQSTM1 Degradation Autophagy->p62 Lysosome Lysosomal Fusion & Cargo Degradation LC3->Lysosome p62->Lysosome Neuroprotection Neuroprotection Lysosome->Neuroprotection

Caption: Hypothetical pathway of NAIL modulating mTOR and autophagy.

Experimental Protocol 4: Western Blot Analysis of Autophagy Markers

  • Treatment: Treat a neuronal cell line (e.g., SH-SY5Y) with NAIL at an effective concentration determined from viability assays. Include a positive control (e.g., rapamycin for mTOR inhibition) and a negative control (vehicle). For analyzing autophagy flux, include a condition with a lysosomal inhibitor like bafilomycin A1.

  • Lysis: After the treatment period, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins: p-mTOR (Ser2448), total mTOR, LC3B, and p62/SQSTM1. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) for loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify band intensity using densitometry software. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels in the absence of lysosomal inhibitors would suggest an induction of autophagic flux by NAIL.

Conclusion and Future Directions

The study of this compound is a field ripe for discovery. While its isomer, NALL, has paved the way, NAIL's distinct structure promises unique biological properties that are currently completely unexplored. The open research questions outlined in this guide provide a clear, multi-stage roadmap for the scientific community.

  • Phase 1 (Pharmacology): The initial focus must be on defining the fundamental ADME and transporter interaction profile of NAIL. This foundational knowledge is non-negotiable for any further development.

  • Phase 2 (Function): Subsequent research should probe for neuroprotective and metabolic functions using the robust in vitro and in vivo models described.

  • Phase 3 (Mechanism): Positive functional data should trigger deep mechanistic studies into its effects on cellular signaling, lysosomal health, and mitochondrial bioenergetics.

By systematically addressing these questions, researchers and drug developers can elucidate the function of this compound, potentially uncovering a novel class of therapeutics for neurological and metabolic diseases. The journey from a forgotten isomer to a validated therapeutic target begins with these fundamental inquiries.

References

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N-Acetylisoleucine: A Potential Nexus in Cancer Cell Metabolism and a Novel Therapeutic Frontier

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Roles of Branched-Chain Amino Acids in Oncology

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are indispensable nutrients for protein synthesis and cellular signaling.[1][2][3] In the context of malignancy, cancer cells exhibit a reprogrammed BCAA metabolism to satisfy the heightened demands of rapid proliferation and survival.[1][2][4] This metabolic rewiring supports tumorigenesis by providing essential building blocks for biosynthesis, fueling bioenergetic pathways, and activating key oncogenic signaling cascades such as mTOR.[1][3][4]

While the catabolism of BCAAs has been a focal point of cancer metabolism research, the physiological significance of their N-acetylated derivatives remains largely unexplored. This guide delves into the hypothetical, yet scientifically plausible, role of N-Acetylisoleucine as a critical modulator of cancer cell metabolism. We will first establish the foundational knowledge of isoleucine metabolism in cancer, then explore the precedent set by other N-acetylated amino acids, and finally, propose a comprehensive research roadmap to elucidate the function and therapeutic potential of this compound.

Section 1: The Established Landscape of Isoleucine Metabolism in Cancer

Isoleucine, an essential amino acid, is catabolized through a multi-step enzymatic pathway that ultimately yields key intermediates for the tricarboxylic acid (TCA) cycle and lipid synthesis.[5][6] Cancer cells often exhibit an increased uptake and catabolism of isoleucine to support their anabolic and bioenergetic needs.[3][7]

The catabolism of isoleucine begins with a reversible transamination reaction catalyzed by branched-chain amino acid transaminases (BCATs), primarily BCAT1 (cytosolic) and BCAT2 (mitochondrial).[8] This reaction transfers the amino group from isoleucine to α-ketoglutarate, producing glutamate and α-keto-β-methylvalerate (KMV). KMV is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form 2-methylbutanoyl-CoA.[5][6] Subsequent enzymatic steps convert 2-methylbutanoyl-CoA into acetyl-CoA and propionyl-CoA, both of which can enter the TCA cycle to generate ATP and biosynthetic precursors.[5][9][10]

The dysregulation of this pathway is a hallmark of various cancers. For instance, elevated BCAT1 expression has been observed in several tumor types, where it contributes to cancer cell proliferation and survival.[3][8]

Diagram: Isoleucine Catabolic Pathway

Isoleucine_Catabolism Isoleucine Isoleucine BCAT BCAT1/2 Isoleucine->BCAT aKG α-Ketoglutarate aKG->BCAT KMV α-Keto-β-methylvalerate BCKDH BCKDH Complex KMV->BCKDH Glutamate Glutamate BCAT->KMV BCAT->Glutamate NADH_CO2 NADH, CO2 BCKDH->NADH_CO2 Methylbutanoyl_CoA 2-Methylbutanoyl-CoA BCKDH->Methylbutanoyl_CoA CoA_NAD CoA, NAD+ CoA_NAD->BCKDH Subsequent_Steps Subsequent Enzymatic Steps Methylbutanoyl_CoA->Subsequent_Steps Acetyl_CoA Acetyl-CoA Subsequent_Steps->Acetyl_CoA Propionyl_CoA Propionyl-CoA Subsequent_Steps->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle (as Succinyl-CoA) caption Isoleucine degradation pathway in cancer cells.

Caption: Isoleucine degradation pathway in cancer cells.

Section 2: N-Acetylated Amino Acids as Precedents in Cancer Biology

While direct evidence for this compound's role in cancer is lacking, other N-acetylated amino acids have been implicated in tumorigenesis, setting a strong precedent for further investigation.

  • N-Acetylaspartate (NAA): Elevated levels of NAA have been identified in ovarian cancer, where it promotes tumor growth.[11] This suggests that the N-acetylation of specific amino acids is not a random metabolic event but may be a regulated process that contributes to the malignant phenotype.

  • N-Acetyl-Aspartyl-Glutamate (NAAG): This neurotransmitter is found in higher concentrations in aggressive cancers and can serve as a source of glutamate for cancer cell survival.[12] This highlights the potential for N-acetylated amino acids to function as metabolic reservoirs.

  • N-Acetylcysteine (NAC): As a precursor to the antioxidant glutathione, NAC has been extensively studied in cancer.[13] Its effects are context-dependent, with some studies showing it can inhibit cancer cell proliferation and others suggesting it may promote metastasis.[13][14][15][16][17][18] This underscores the complex and multifaceted roles that N-acetylated amino acids can play in cancer biology.

The enzymes responsible for the removal of acetyl groups, histone deacetylases (HDACs) and sirtuins, are well-established regulators of carcinogenesis.[19][20][21][22] These enzymes are not limited to histone substrates and can deacetylate a wide range of proteins, and potentially, N-acetylated amino acids.

Section 3: this compound - A Hypothetical Framework for its Role in Cancer Metabolism

Based on the principles of BCAA metabolism and the known functions of other N-acetylated amino acids, we can construct a hypothetical framework for the synthesis, degradation, and function of this compound in cancer cells.

Synthesis: this compound could be synthesized from isoleucine and acetyl-CoA by an N-acetyltransferase. The identity of this specific enzyme is currently unknown and represents a key area for future research.

Degradation: this compound could be deacetylated back to isoleucine by a deacetylase, such as a sirtuin or a class IIa HDAC.[19][23] This reaction would release acetate, which can be converted to acetyl-CoA.

Potential Functions:

  • Metabolic Reservoir: this compound could serve as a storage form of isoleucine, protecting it from catabolism. When isoleucine is required for protein synthesis or energy production, it could be rapidly regenerated through deacetylation.

  • Signaling Molecule: Similar to other amino acid derivatives, this compound could act as a signaling molecule, potentially modulating the activity of metabolic enzymes or signaling pathways.

  • Acetate Buffer and Source: The reversible acetylation and deacetylation of isoleucine could contribute to the cellular acetate pool, which is a key precursor for acetyl-CoA and lipid synthesis.

Diagram: Hypothetical Roles of this compound

N_Acetylisoleucine_Roles cluster_synthesis Synthesis cluster_degradation Degradation cluster_functions Potential Functions Isoleucine_in Isoleucine NAT N-Acetyltransferase (Putative) Isoleucine_in->NAT Acetyl_CoA_in Acetyl-CoA Acetyl_CoA_in->NAT N_Acetylisoleucine This compound NAT->N_Acetylisoleucine Deacetylase Deacetylase (e.g., Sirtuin, HDAC) N_Acetylisoleucine->Deacetylase Metabolic_Reservoir Metabolic Reservoir (Isoleucine Storage) N_Acetylisoleucine->Metabolic_Reservoir Signaling Signaling Molecule N_Acetylisoleucine->Signaling Isoleucine_out Isoleucine Deacetylase->Isoleucine_out Acetate_out Acetate Deacetylase->Acetate_out Acetate_Source Acetate Source for Acetyl-CoA & Lipids Acetate_out->Acetate_Source caption Hypothesized synthesis, degradation, and functions of this compound.

Caption: Hypothesized synthesis, degradation, and functions of this compound.

Section 4: A Proposed Research Roadmap for Investigating this compound

To validate the proposed hypotheses, a systematic and multi-faceted research approach is required. The following experimental workflows provide a roadmap for elucidating the role of this compound in cancer cell metabolism.

Workflow 1: Synthesis and Detection of this compound

The initial step is to develop reliable methods for the chemical synthesis and analytical detection of this compound.

Protocol: Chemical Synthesis of this compound

  • Dissolution: Dissolve L-isoleucine in glacial acetic acid.

  • Acetylation: Add acetic anhydride dropwise to the solution while stirring at room temperature.

  • Reaction: Continue stirring for 2-4 hours.

  • Precipitation: Add the reaction mixture to ice-cold water to precipitate the this compound.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water).

  • Verification: Confirm the identity and purity of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol: LC-MS/MS Method for this compound Detection

  • Sample Preparation: Extract metabolites from cancer cells or tissues using a cold methanol/water/chloroform extraction method.

  • Chromatography: Separate the metabolites using a reverse-phase liquid chromatography (LC) column with a gradient elution profile of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometry: Detect and quantify this compound using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The precursor ion will be the mass of this compound, and the product ions will be specific fragments generated upon collision-induced dissociation.

  • Quantification: Use a stable isotope-labeled internal standard of this compound for accurate quantification.

Workflow 2: Investigating the Metabolic Fate of this compound in Cancer Cells

This workflow aims to determine if cancer cells can take up and metabolize exogenous this compound and to trace its metabolic fate.

Protocol: Stable Isotope Tracing with ¹³C-labeled this compound

  • Synthesis: Synthesize ¹³C-labeled this compound using ¹³C-labeled isoleucine as the starting material.

  • Cell Culture: Culture cancer cells in a medium containing the ¹³C-labeled this compound.

  • Time Course: Harvest the cells at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction and Analysis: Extract metabolites and analyze them using LC-MS/MS to detect and quantify ¹³C-labeled isoleucine, acetyl-CoA, and downstream metabolites of the TCA cycle and lipid synthesis pathways.

  • Data Analysis: Calculate the fractional contribution of this compound to the intracellular pools of these metabolites.

Diagram: Experimental Workflow for this compound Investigation

Experimental_Workflow cluster_workflow1 Workflow 1: Synthesis & Detection cluster_workflow2 Workflow 2: Metabolic Fate cluster_workflow3 Workflow 3: Functional Assays Synthesis Chemical Synthesis of This compound Detection LC-MS/MS Method Development Synthesis->Detection Isotope_Synthesis Synthesize ¹³C-labeled This compound Detection->Isotope_Synthesis Cell_Culture Culture Cancer Cells with ¹³C-N-Acetylisoleucine Isotope_Synthesis->Cell_Culture Metabolomics LC-MS/MS Metabolomics Cell_Culture->Metabolomics Gene_Modulation CRISPR/shRNA Knockdown of Putative Enzymes Metabolomics->Gene_Modulation Proliferation_Assay Proliferation & Viability Assays Gene_Modulation->Proliferation_Assay Metabolic_Flux_Assay Seahorse Metabolic Flux Analysis Gene_Modulation->Metabolic_Flux_Assay caption Proposed experimental workflows to investigate this compound.

Caption: Proposed experimental workflows to investigate this compound.

Conclusion: Charting a New Course in Cancer Metabolism Research

The reprogramming of BCAA metabolism is a critical adaptation of cancer cells to sustain their malignant phenotype. While significant progress has been made in understanding the catabolism of these essential amino acids, the potential roles of their N-acetylated derivatives, such as this compound, represent a largely uncharted territory in cancer research. The hypothetical framework and experimental roadmap presented in this guide offer a structured approach to exploring this promising new frontier.

Elucidating the synthesis, degradation, and function of this compound in cancer cells could uncover novel metabolic vulnerabilities and pave the way for the development of innovative therapeutic strategies. The identification of enzymes that regulate this compound metabolism may provide new drug targets, and this compound itself could serve as a biomarker for certain cancer types or metabolic states. The journey to understanding the full spectrum of BCAA metabolism in cancer is far from over, and the investigation of this compound promises to be a scientifically rewarding endeavor.

References

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A Preliminary Investigation of N-Acetylisoleucine's Bioactivity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of N-Acetylisoleucine

This compound is an acetylated derivative of the essential branched-chain amino acid, L-isoleucine.[1][2][3] As a member of the N-acyl-alpha amino acid class of molecules, it is part of a growing field of interest for its potential as a bioactive compound.[4] While direct research into the specific biological activities of this compound is nascent, the well-documented therapeutic effects of structurally similar compounds, such as N-Acetyl-L-leucine and N-acetylcysteine (NAC), provide a strong rationale for a hypothesis-driven investigation into its potential neuroprotective, anti-inflammatory, and antioxidant properties.[5][6]

N-Acetyl-L-leucine has demonstrated clinical efficacy in treating neurological disorders like ataxia and vertigo, with proposed mechanisms including the stabilization of neuronal cell membranes, modulation of calcium homeostasis, and anti-inflammatory and antioxidant effects.[5][7] Furthermore, its acetylation appears to facilitate its transport across the blood-brain barrier via monocarboxylate transporters.[7] NAC is a widely used therapeutic agent, primarily functioning as a precursor to the potent intracellular antioxidant, glutathione (GSH), thereby mitigating oxidative stress.[8][9] NAC also exhibits anti-inflammatory activity through the suppression of the NF-κB signaling pathway.[6]

This technical guide presents a comprehensive, hypothesis-driven framework for the preliminary in vitro and in vivo investigation of this compound's bioactivity. The methodologies outlined herein are designed to rigorously assess its potential as a neuroprotective, anti-inflammatory, and antioxidant agent, providing a solid foundation for further drug development endeavors.

Part 1: Foundational Characterization and Analytical Workflow

A crucial first step in any bioactive compound investigation is the establishment of robust analytical methods for its characterization and quantification.

Physicochemical Characterization

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C8H15NO3[1]
Molecular Weight 173.21 g/mol [1]
Appearance White to off-white crystalline powder[10]
Solubility Slightly soluble in water[10]
Analytical Quantification: LC-MS/MS Method

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in biological matrices.[6][11]

Experimental Protocol: Quantification of this compound in Plasma

  • Sample Preparation:

    • To 100 µL of plasma, add 200 µL of ice-cold methanol containing an appropriate internal standard (e.g., d3-N-Acetylisoleucine).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from other endogenous compounds.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific parent-to-daughter ion transitions for this compound and the internal standard. For this compound, a potential transition is m/z 174.1 → 86.1.[11]

  • Data Analysis:

    • Construct a calibration curve using known concentrations of this compound.

    • Quantify the concentration in unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.

Part 2: Investigating Neuroprotective Bioactivity

Based on the neuroprotective effects of N-Acetyl-L-leucine, a primary hypothesis is that this compound will exhibit protective effects in neuronal models of stress and degeneration.

In Vitro Neuroprotection Assays

Experimental Workflow: Assessing Neuroprotection in a Glutamate-Induced Excitotoxicity Model

G cluster_0 Cell Culture and Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis A Seed HT22 neuronal cells in 96-well plates B Pre-treat with various concentrations of This compound for 2 hours A->B C Induce excitotoxicity with 5 mM glutamate for 24 hours B->C D Cell Viability Assay (MTT) C->D E Apoptosis Assay (Caspase-3/7 activity) C->E F Intracellular ROS Measurement (DCFH-DA assay) C->F G Calculate % cell viability and IC50 for neuroprotection D->G H Quantify caspase activity and ROS levels E->H F->H

Caption: Workflow for in vitro neuroprotection assessment.

Detailed Protocol: MTT Cell Viability Assay

  • Following the 24-hour glutamate treatment, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Membrane Fluidity Assay

The membrane-stabilizing effects of N-Acetyl-L-leucine suggest that this compound may also modulate membrane properties.[5]

Experimental Protocol: Laurdan Staining for Membrane Fluidity

  • Culture neuronal cells (e.g., SH-SY5Y) on glass-bottom dishes.

  • Treat cells with this compound for the desired time.

  • Incubate the cells with 5 µM Laurdan for 30 minutes at 37°C.[12]

  • Wash the cells with PBS.

  • Acquire images using a fluorescence microscope with excitation at 350 nm and emission at 440 nm and 500 nm.[12]

  • Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I440 - I500) / (I440 + I500). An increase in GP indicates decreased membrane fluidity.

Part 3: Evaluation of Anti-inflammatory and Antioxidant Potential

Drawing parallels with NAC, we hypothesize that this compound possesses anti-inflammatory and antioxidant properties.[6]

Anti-inflammatory Activity in Macrophages

Experimental Workflow: Assessing Anti-inflammatory Effects in LPS-Stimulated Macrophages

G cluster_0 Cell Culture and Stimulation cluster_1 Measurement of Inflammatory Mediators cluster_2 Mechanistic Analysis A Culture J774A.1 macrophages B Pre-treat with this compound A->B C Stimulate with LPS (1 µg/mL) B->C D Nitric Oxide (NO) Assay (Griess Reagent) C->D E Pro-inflammatory Cytokine ELISA (TNF-α, IL-6) C->E F Western Blot for NF-κB pathway proteins (p-IκBα, p-p65) C->F

Caption: Workflow for in vitro anti-inflammatory assessment.

Detailed Protocol: Griess Assay for Nitric Oxide

  • After a 24-hour incubation with LPS, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify NO concentration using a sodium nitrite standard curve.

In Vitro Antioxidant Capacity

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[2][13]

Experimental Protocol: DPPH Assay

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of this compound.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate for 30 minutes in the dark at room temperature.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.

ABTS Radical Scavenging Assay

The ABTS assay is another common method to determine the antioxidant capacity of compounds.[7][13]

Experimental Protocol: ABTS Assay

  • Generate the ABTS radical cation (ABTS•+) by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of this compound at various concentrations to 1 mL of the diluted ABTS•+ solution.

  • After 6 minutes, measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition similarly to the DPPH assay.

Part 4: In Vivo Proof-of-Concept

Positive in vitro results should be followed by preliminary in vivo studies to assess bioavailability and efficacy in a whole organism context.

Blood-Brain Barrier Permeability

An initial assessment of whether this compound can cross the blood-brain barrier is critical for its potential as a neurotherapeutic agent.

Experimental Protocol: In Vivo BBB Permeability in Mice

  • Administer this compound to mice via intraperitoneal (i.p.) injection.[14]

  • At various time points post-injection, collect blood samples via cardiac puncture.

  • Immediately perfuse the mice with ice-cold saline to remove blood from the brain vasculature.

  • Harvest the brains and homogenize them.

  • Quantify the concentration of this compound in both plasma and brain homogenates using the LC-MS/MS method described in Part 1.2.

  • Calculate the brain-to-plasma concentration ratio (Kp) to estimate BBB permeability.

Preliminary Efficacy in a Neurodegeneration Model

C. elegans provides a rapid and high-throughput model for initial in vivo efficacy testing.[15]

Experimental Protocol: C. elegans Model of Amyloid-Beta Toxicity

  • Use a transgenic C. elegans strain that expresses human amyloid-beta (Aβ) in muscle cells, leading to a paralysis phenotype.

  • Synchronize the worms and grow them on NGM plates seeded with E. coli OP50.

  • Incorporate various concentrations of this compound into the NGM plates.

  • Score the number of paralyzed worms daily.

  • Determine if this compound treatment delays the onset of paralysis compared to untreated controls.

Part 5: Mechanistic Insights through Signaling Pathway Analysis

The following diagrams illustrate the key signaling pathways that may be modulated by this compound, based on the hypothesized bioactivities.

NF-κB Signaling Pathway in Inflammation

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Ligand Binding IKK IKK Complex TLR4->IKK 2. Signal Transduction IkB IκBα IKK->IkB 3. Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB 4. Degradation of IκBα & Release of NF-κB Nucleus Nucleus NFkB->Nucleus 5. Nuclear Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB->Genes 6. Gene Transcription NAI This compound (Hypothesized) NAI->IKK Inhibition?

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Glutathione Biosynthesis Pathway

G Cysteine L-Cysteine GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL Glutamate L-Glutamate Glutamate->GCL gammaGC γ-Glutamylcysteine GCL->gammaGC ATP -> ADP GS Glutathione Synthetase (GS) gammaGC->GS Glycine Glycine Glycine->GS GSH Glutathione (GSH) GS->GSH ATP -> ADP NAI This compound (Hypothesized) NAI->Cysteine Potential precursor?

Caption: Potential role of this compound in glutathione synthesis.

Neuronal Apoptosis Pathway

G Stress Oxidative Stress (e.g., Glutamate) Bax Bax Stress->Bax Activation Bcl2 Bcl-2 Stress->Bcl2 Inhibition Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bax->Mitochondrion Pore formation Bcl2->Bax Casp9 Caspase-9 CytoC->Casp9 Apoptosome formation & Caspase-9 activation Apaf1 Apaf-1 Apaf1->Casp9 Apoptosome formation & Caspase-9 activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis NAI This compound (Hypothesized) NAI->Stress Inhibition? NAI->Bcl2 Upregulation?

Caption: Hypothesized neuroprotective mechanism via inhibition of apoptosis.

Conclusion

This technical guide provides a structured and comprehensive approach for the preliminary investigation of this compound's bioactivity. By leveraging insights from related N-acetyl amino acids and employing a suite of validated in vitro and in vivo assays, researchers can systematically evaluate its potential as a neuroprotective, anti-inflammatory, and antioxidant agent. The successful execution of these studies will provide the critical data necessary to justify and guide further preclinical and clinical development of this compound as a potential therapeutic candidate.

References

  • Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - NIH. (2018, October 20). Retrieved from [Link]

  • Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical... - ResearchGate. (n.d.). Retrieved from [Link]

  • Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug. (2024, May 20). Retrieved from [Link]

  • This compound | C8H15NO3 | CID 7036275 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Showing metabocard for this compound (HMDB0061684) - Human Metabolome Database. (2014, April 16). Retrieved from [Link]

  • N-acetyl-L-isoleucine (CHEBI:21555) - EMBL-EBI. (n.d.). Retrieved from [Link]

  • What is the mechanism of Acetylleucine? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity - PubMed. (2013). Retrieved from [Link]

  • Existing and potential therapeutic uses for N-acetylcysteine: the need for conversion to intracellular glutathione for antioxidant benefits - PubMed. (n.d.). Retrieved from [Link]

  • What is N-Acetyl Cysteine (NAC) mechanism of action? - Consensus. (n.d.). Retrieved from [Link]

  • N-Acetylcysteine (NAC): Impacts on Human Health - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - JoVE. (2017, October 27). Retrieved from [Link]

  • First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC–ESI–MS/MS | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: High-Purity Synthesis and Purification of N-Acetylisoleucine for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acetylisoleucine

This compound is the N-acetylated derivative of the essential branched-chain amino acid, L-isoleucine.[1][2] In biological systems, N-acetylation of amino acids and proteins is a crucial post-translational modification that influences protein stability, function, and localization. Researchers in drug development, metabolomics, and biochemistry require access to high-purity N-acetylated amino acids as analytical standards, enzyme substrates, or building blocks for peptide synthesis. For instance, N-acetylated amino acids are studied as potential biomarkers for certain metabolic disorders, including diabetes.[3]

This application note provides a robust and reproducible methodology for the synthesis of this compound via the acetylation of L-Isoleucine using acetic anhydride. The guide further details a comprehensive purification protocol using recrystallization and outlines essential analytical techniques for quality control and structural verification.

Principle of Synthesis: N-Acetylation of L-Isoleucine

The synthesis is based on the nucleophilic acyl substitution reaction. The amino group (-NH2) of L-isoleucine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[4] This reaction forms a tetrahedral intermediate, which then collapses, eliminating an acetate ion—a good leaving group—to yield the stable amide product, this compound.[4][5] The reaction is typically performed under mild conditions to ensure chemoselectivity, specifically acylating the amine in the presence of the carboxylic acid group.[6]

Synthesis Protocol: this compound

This protocol is optimized for a laboratory scale, yielding a high-purity crude product suitable for subsequent purification.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
L-Isoleucine≥98%Sigma-AldrichStarting amino acid.
Acetic AnhydrideReagent Grade, ≥98%Fisher ScientificAcetylating agent. Corrosive and lachrymatory.[7]
Glacial Acetic AcidACS GradeVWRSolvent.
Deionized WaterType II or higher-Used for workup and purification.
Hydrochloric Acid (HCl)Concentrated (12 M)-For acidification. Corrosive.
Round-bottom flask (250 mL)--Reaction vessel.
Magnetic stirrer and stir bar--For adequate mixing.
Ice bath--To control reaction temperature.
Fume Hood--Mandatory for handling acetic anhydride. [8]
Step-by-Step Synthesis Procedure

Safety First: Acetic anhydride is corrosive, a lachrymator, and reacts exothermically with water.[7][9] Concentrated HCl is highly corrosive. All steps must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[7][8]

  • Dissolution: In a 250 mL round-bottom flask, dissolve 13.1 g (0.1 mol) of L-Isoleucine in 60 mL of glacial acetic acid. Stir the mixture with a magnetic stir bar until the solid is fully dissolved.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to approximately 0-5 °C.

    • Rationale: Cooling the solution is critical to control the exothermic reaction that occurs upon addition of acetic anhydride, preventing potential side reactions and degradation of the product.

  • Acetylation: While maintaining the cold temperature and stirring vigorously, slowly add 15.3 mL (0.16 mol) of acetic anhydride to the solution dropwise over 20-30 minutes.

    • Rationale: A molar excess of acetic anhydride ensures the complete acetylation of the starting material.[10] The slow, dropwise addition prevents a sudden temperature spike.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

  • Quenching & Precipitation: Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water while stirring. A white precipitate of crude this compound should form.

    • Rationale: The addition of water hydrolyzes any remaining acetic anhydride to acetic acid and dramatically decreases the solubility of the N-acetylated product, causing it to precipitate out of the solution.

  • Isolation of Crude Product: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 50 mL ice-cold deionized water to remove residual acetic acid and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield of the crude product is typically 90-95%.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Isoleucine L-Isoleucine in Glacial Acetic Acid Cooling Cool to 0-5 °C (Ice Bath) Isoleucine->Cooling Reaction Slowly Add Acetic Anhydride Cooling->Reaction Ready for Acetylation Stir Stir at Room Temp (2-3 hours) Reaction->Stir Quench Quench in Ice Water Stir->Quench Reaction Complete Filter Vacuum Filtration Quench->Filter Dry Dry Under Vacuum Filter->Dry Crude Crude This compound Dry->Crude

Caption: Workflow for the synthesis of crude this compound.

Purification Protocol: Recrystallization

Recrystallization is an effective technique for purifying crystalline solids.[11] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Water is an excellent solvent for this purpose as this compound is highly soluble in hot water but sparingly soluble in cold water.[11]

Step-by-Step Purification Procedure
  • Dissolution: Transfer the dried crude this compound to an Erlenmeyer flask. For every 10 grams of crude product, add approximately 50-70 mL of deionized water.

  • Heating: Gently heat the suspension on a hot plate with stirring. Add small portions of hot deionized water until all the solid has just dissolved. Avoid adding a large excess of water.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.[12]

    • Rationale: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer as they exclude impurities from their crystal lattice more effectively.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the pure crystals in a vacuum oven at 50-60 °C to a constant weight.

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical step. The following methods are recommended.

Analytical Data Summary
ParameterExpected Result
Appearance White crystalline solid
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol [1]
Melting Point ~135-138 °C (Literature value varies)
¹H NMR Consistent with this compound structure
Purity (HPLC) ≥98%
Recommended Analytical Methods
  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a mobile phase such as acetonitrile/water with 0.1% formic acid for purity assessment.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure confirmation.

    • Expected ¹H NMR signals (indicative): A singlet around 2.0 ppm (acetyl CH₃), a multiplet for the alpha-proton, and characteristic signals for the isoleucine side chain protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to [M+H]⁺ at m/z 174.1.[3]

Purification and QC Workflow Diagram

Purification_QC_Workflow cluster_purify Purification cluster_qc Quality Control Crude Crude Product Dissolve Dissolve in Hot Water Crude->Dissolve Crystallize Cool Slowly & Crystallize Dissolve->Crystallize Filter Vacuum Filtration & Dry Crystallize->Filter MP Melting Point Filter->MP HPLC HPLC Purity Filter->HPLC NMR NMR Spectroscopy Filter->NMR MS Mass Spectrometry Filter->MS Decision Meets Specs? HPLC->Decision Pure Pure (>98%) This compound Decision->Crude No (Re-purify) Decision->Pure Yes

Caption: Workflow for purification and quality control of this compound.

References

  • CPAChem. (2025). Safety data sheet according to Regulation (EC) No 1907/2006. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Table]. Retrieved from [Link]

  • Quora. (2020). What safety precautions should you take when working with acetic anhydride? Retrieved from [Link]

  • LabAlley. (2015). Acetic Anhydride - Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Human Metabolome Database. (2014). Showing metabocard for this compound (HMDB0061684). Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing n-acetyl dipeptide and n-acetyl amino acid.
  • Google Patents. (n.d.). Method for preparing N-acetylamino acid.
  • New Jersey Department of Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoleucine. Retrieved from [Link]

  • Linder, S. J., & Laman, A. G. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society, 138(49), 15934–15941. [Link]

  • Leslie, J. M. (2024, February 22). Acylation of an amine using acetic anhydride [Video]. YouTube. [Link]

  • Human Metabolome Database. (2014). Showing metabocard for N-Acetyl-Leu (HMDB0011756). Retrieved from [Link]

  • Wang, Z., et al. (2015). First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC-ESI-MS/MS. PubMed, 4400219. [Link]

  • Organic Syntheses. (n.d.). acetylglycine. Retrieved from [Link]

  • Regeneron ISEF. (2025). CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, surface and biological properties of sodium N-acyl isoleucines. Retrieved from [Link]

  • City University of New York (CUNY). (n.d.). Purification by Recrystallization. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of N-Acetylisoleucine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Acetyl-L-isoleucine (NAI) is the N-acetylated derivative of the essential branched-chain amino acid, L-isoleucine[1]. While research on N-acetylated amino acids has gained traction, particularly concerning N-Acetyl-L-leucine (NALL) for its therapeutic potential in neurological disorders, specific applications and detailed protocols for NAI in cell culture remain less explored[2][3][4][5][6][7]. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of NAI in in vitro cell culture experiments. This document synthesizes existing knowledge on related N-acetylated amino acids and the parent amino acid, L-isoleucine, to propose a robust framework for investigating the biological effects of NAI.

The primary hypothesis underpinning the use of NAI in cell culture is its role as a more bioavailable precursor to intracellular L-isoleucine. Acetylation of the amino group is thought to alter the cellular uptake mechanism, potentially bypassing saturated amino acid transporters and utilizing monocarboxylate or organic anion transporters, as has been suggested for NALL[8][9]. Once inside the cell, it is presumed that NAI is deacetylated by intracellular enzymes to release L-isoleucine, thereby augmenting the intracellular pool of this essential amino acid. Isoleucine itself is critical for protein synthesis, energy metabolism, and the synthesis of important biomolecules, and it has been shown to play a role in signaling pathways such as the mammalian target of rapamycin (mTOR) pathway[10][11][12][13][14].

These notes will guide the user through the preparation of NAI solutions, cell treatment protocols, and key assays for elucidating its mechanism of action and potential cytotoxic effects.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the physicochemical properties of N-Acetylisoleucine is fundamental for its effective use in cell culture.

PropertyValueSource
Molecular Formula C₈H₁₅NO₃[1]
Molecular Weight 173.21 g/mol [1]
Appearance White to off-white crystalline solid
Solubility Soluble in water, ethanol, DMSO, and DMF. In PBS (pH 7.2), solubility is approximately 5 mg/ml.
Storage (Solid) Store at -20°C for long-term stability.
Preparation of this compound Stock Solution (100 mM)

Materials:

  • N-Acetyl-L-isoleucine powder

  • Sterile, cell culture grade Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Sterile, microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Protocol:

  • Weighing: Accurately weigh out 17.32 mg of N-Acetyl-L-isoleucine powder and transfer it to a sterile 15 mL conical tube.

  • Dissolution: Add 1 mL of sterile DMSO or PBS to the tube.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution in aqueous solutions[15].

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Cell Culture Protocol for this compound Treatment

This protocol provides a general framework for treating adherent or suspension cells with NAI. The optimal cell seeding density, NAI concentration, and treatment duration should be empirically determined for each cell line and experimental objective.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Cells cell_treatment Treat Cells with NAI cell_seeding->cell_treatment nai_prep Prepare NAI Working Solutions nai_prep->cell_treatment incubation Incubate (Time-course) cell_treatment->incubation viability_assay Cell Viability Assay (MTT) incubation->viability_assay mechanistic_assay Mechanistic Assays incubation->mechanistic_assay data_analysis Data Analysis viability_assay->data_analysis mechanistic_assay->data_analysis

Caption: A generalized workflow for NAI cell culture experiments.

Step-by-Step Protocol
  • Cell Seeding:

    • For adherent cells , seed at a density that will ensure they are in the exponential growth phase and have not reached confluency at the end of the treatment period.

    • For suspension cells , seed at a density that allows for logarithmic growth throughout the experiment.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 100 mM NAI stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. A broad range (e.g., 10 µM to 10 mM) is recommended for initial dose-response experiments.

    • Crucially, prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO) used for the highest NAI concentration.

  • Cell Treatment:

    • For adherent cells , carefully aspirate the existing medium and replace it with the medium containing the desired NAI concentration or vehicle control.

    • For suspension cells , add the appropriate volume of the concentrated NAI working solution to each culture flask or plate to achieve the final desired concentration.

  • Incubation:

    • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific endpoint being measured.

Key Assays for Characterizing the Effects of this compound

To establish a comprehensive understanding of NAI's biological activity, a series of assays should be performed.

Cytotoxicity Assessment

It is imperative to determine the concentration range at which NAI exhibits cytotoxic effects.

Recommended Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Protocol Outline:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of NAI concentrations and a vehicle control for the desired time period.

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Mechanistic Assays

a) Cellular Uptake and Metabolism:

To validate the hypothesis that NAI is taken up and converted to L-isoleucine, analytical methods are required.

  • LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry): This is the gold standard for quantifying small molecules in biological samples[16][17][18][19]. A validated LC-MS/MS method can be developed to measure the intracellular concentrations of both NAI and L-isoleucine in cell lysates after treatment.

b) Target Engagement and Downstream Signaling:

Given the role of branched-chain amino acids in mTOR signaling, investigating this pathway is a logical starting point[11][12][13][14].

  • Western Blotting: Assess the phosphorylation status of key proteins in the mTOR pathway, such as p70S6K and 4E-BP1, in response to NAI treatment.

c) Neuroprotective Potential:

Drawing parallels from the neuroprotective effects of NALL, it is worthwhile to investigate if NAI confers similar benefits in neuronal cell models[4][6][7][20].

  • In Vitro Neurotoxicity Models: Utilize neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons and induce neurotoxicity with agents like hydrogen peroxide (H₂O₂), glutamate, or 6-hydroxydopamine (6-OHDA)[1][21][22][23]. Assess the protective effects of NAI pre-treatment by measuring cell viability and markers of apoptosis (e.g., caspase-3 activity).

Proposed Signaling Pathway Diagram

signaling_pathway cluster_uptake Cellular Uptake & Metabolism cluster_signaling Downstream Signaling cluster_effects Potential Cellular Effects NAI_ext This compound (extracellular) MCT_OAT MCT/OAT Transporters NAI_ext->MCT_OAT Uptake NAI_int This compound (intracellular) MCT_OAT->NAI_int Deacetylase Deacetylase NAI_int->Deacetylase Metabolism Isoleucine_int L-Isoleucine (intracellular) Deacetylase->Isoleucine_int mTORC1 mTORC1 Isoleucine_int->mTORC1 Activation Neuroprotection Neuroprotection Isoleucine_int->Neuroprotection Metabolic_regulation Metabolic Regulation Isoleucine_int->Metabolic_regulation Protein_synthesis Protein Synthesis mTORC1->Protein_synthesis Cell_growth Cell Growth & Proliferation mTORC1->Cell_growth

Caption: Proposed mechanism of NAI action in a cell.

Troubleshooting and Considerations

  • Solubility Issues: If NAI does not readily dissolve, gentle warming and vortexing are recommended. For cell culture applications, ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%).

  • Stability: The stability of N-acetylated amino acids in cell culture media at 37°C can be a concern. It is advisable to prepare fresh working solutions for each experiment[24].

  • Off-Target Effects: As with any bioactive compound, it is crucial to consider potential off-target effects. Comprehensive profiling using transcriptomics or proteomics can provide insights into the broader cellular response to NAI.

  • Comparison with L-Isoleucine: To confirm that the effects of NAI are mediated through its conversion to L-isoleucine, parallel experiments with equimolar concentrations of L-isoleucine should be conducted.

Conclusion

These application notes provide a foundational protocol for the use of N-Acetyl-L-isoleucine in cell culture experiments. By leveraging the knowledge from related compounds, researchers can design and execute robust experiments to elucidate the biological functions of NAI. Careful optimization of experimental parameters and the inclusion of appropriate controls will be critical for generating reliable and reproducible data. The exploration of NAI's effects in various cell models holds the potential to uncover novel therapeutic applications and deepen our understanding of N-acetylated amino acid metabolism.

References

  • Studied stability of NAC in DMEM medium. (2020). ResearchGate. Retrieved from [Link]

  • Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLoS One, 15(2), e0229587.
  • Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports, 11(1), 15831.
  • Galione, A., et al. (2024). N-Acetyl-l-Leucine (NALL) rescues inter-organelle communication in Niemann-Pick disease type. bioRxiv.
  • Kaya, E., et al. (2019). Effects of N-Acetyl-Leucine and its enantiomers in Niemann-Pick disease type C cells. bioRxiv.
  • Google Patents. (n.d.). Detection method of N-acetyl-L-leucine related substances.
  • Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLoS One, 15(2), e0229587.
  • Hecklau, C., et al. (2021). Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media. Biotechnology and Bioengineering, 118(9), 3395-3408.
  • Hecklau, C., et al. (2021). Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media. PubMed.
  • Kok, G., et al. (2024).
  • Holeček, M. (2022). Branched Chain Amino Acids.
  • Giordano, G., & Costa, L. G. (2011). Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies. Methods in Molecular Biology, 758, 13-27.
  • Patlolla, A. K., & Tchounwou, P. B. (2011). N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells. International Journal of Environmental Research and Public Health, 8(3), 695-705.
  • Haegens, A., et al. (2018). Effects of Branched-Chain Amino Acids (BCAAs) on Muscle Cell Signalling. Journal of the International Society of Sports Nutrition, 15(1), 1-1.
  • Neinast, M., et al. (2019). Branched Chain Amino Acids. Annual Review of Physiology, 81, 139-164.
  • Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1071-1088.
  • Xu, W., et al. (2020).
  • Lynch, C. J., & Adams, S. H. (2014). Branched-chain amino acids in metabolic signalling and insulin resistance. Nature Reviews Endocrinology, 10(12), 723-736.
  • Wang, J., et al. (2015). First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC-ESI-MS/MS. Clinica Chimica Acta, 446, 140-145.
  • Sarkar, C., et al. (2021). N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. Scientific Reports, 11(1), 9249.
  • Piras, G., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(11), 5963.
  • Akter, S., et al. (2022). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. Molecules, 27(21), 7356.
  • Lynch, C. J., & Adams, S. H. (2014). Branched-chain amino acids in metabolic signalling and insulin resistance. Nature Reviews Endocrinology, 10(12), 723-736.
  • LePage, K. T., et al. (2005). On the Use of Neuro-2a Neuroblastoma Cells Versus Intact Neurons in Primary Culture for Neurotoxicity Studies. Critical Reviews in Neurobiology, 17(1), 27-50.
  • Hecklau, C., et al. (2021). Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media.
  • Innoprot. (n.d.). Neurotoxicity Assay. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Cologne. (2023). From food to fuel: How leucine enhances mitochondrial energy production. Retrieved from [Link]

  • Pérez-Manso, M., et al. (2023). Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. Scientific Reports, 13(1), 2736.
  • AZoLifeSciences. (2023). How Leucine Boosts Cellular Energy Production. Retrieved from [Link]

  • Wu, Y., et al. (2021). N‐acetylcysteine attenuates oxidative stress‐mediated cell viability loss induced by dimethyl sulfoxide in cryopreservation of human nucleus pulposus cells: A potential solution for mass production. Journal of Orthopaedic Research, 39(12), 2664-2674.
  • Wang, Y., et al. (2018). Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action. Molecular Medicine Reports, 17(5), 6837-6844.
  • Kaya, E., et al. (2019).
  • Singh, J., et al. (2021). N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy. Cells, 10(12), 3465.
  • Kaya, E., et al. (2019).
  • Gleixner, A. M., et al. (2017). N-Acetyl-L-Cysteine Protects Astrocytes against Proteotoxicity without Recourse to Glutathione. Molecular Pharmacology, 92(5), 574-586.
  • Aparicio-Trejo, O. E., et al. (2021). Effect of N-Acetylcysteine in Mitochondrial Function, Redox Signaling, and Sirtuin 3 Levels in the Heart During Cardiorenal Syndrome Type 4 Development. Antioxidants, 10(3), 465.
  • ResearchGate. (2017). Does anyone know how to make stock solution of N acetyl sistein (NAC) to use in culture cells? Retrieved from [Link]

  • PubChem. (n.d.). L-Isoleucine. Retrieved from [Link]

  • Medical College of Wisconsin. (2023). Enhanced Antiproliferative Effects of Mitochondria-Targeted N-acetylcysteine. Retrieved from [Link]

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Analytical methods for N-Acetylisoleucine detection in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Analytical Methods for N-Acetylisoleucine Detection in Biological Samples Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is an N-acetylated form of the essential branched-chain amino acid, L-isoleucine.[1][2][3] Its presence and concentration in biological fluids and tissues are of growing interest, particularly as a potential biomarker. For instance, elevated urinary levels of this compound have been identified in patients with Maple Syrup Urine Disease (MSUD), an inborn error of metabolism.[2][4] Furthermore, its quantification in hair has been explored as a potential, noninvasive biomarker for Type 2 diabetes.[5] Accurate and robust analytical methods are therefore critical for advancing research into its physiological roles and clinical significance. This document provides a detailed guide to the primary analytical methodologies for this compound quantification, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). It offers field-proven insights into method selection, sample preparation, and validation to ensure data integrity and reproducibility.

Overview of Analytical Strategies

The choice of analytical platform for this compound quantification depends on factors such as required sensitivity, sample matrix, available equipment, and desired throughput.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard and most widely used technique for targeted quantification of small molecules like this compound in complex biological matrices.[6][7] Its high sensitivity and specificity, derived from the separation power of LC combined with the precise mass-based detection of MS/MS, allow for direct analysis with minimal sample cleanup and without the need for chemical derivatization.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful and reliable technique, GC-MS requires that analytes be volatile and thermally stable. Since amino acids and their derivatives are inherently non-volatile, a chemical derivatization step is mandatory to convert this compound into a form suitable for GC analysis.[][10] While this adds a step to the sample preparation workflow, GC-MS offers excellent chromatographic resolution.[11]

  • Immunoassays (ELISA): While not specific to this compound, antibodies can be developed to recognize acetylated lysine residues, which is a common post-translational modification.[12][13] However, generating a highly specific monoclonal antibody for a small molecule like this compound is challenging and less common than chromatographic methods for quantitative purposes.

Table 1: Comparison of Key Analytical Methodologies
FeatureLC-MS/MSGC-MS
Principle Chromatographic separation followed by mass-based detection of parent and fragment ions.Chromatographic separation of volatile compounds followed by mass-based detection.
Derivatization Not typically required.Mandatory (e.g., silylation, esterification).[10]
Sensitivity Very High (pg to ng/mL).[8]High (ng/mL).
Specificity Very High (based on retention time and MRM transitions).[8]Very High (based on retention time and mass spectra).
Sample Throughput High, especially with modern UHPLC systems.Moderate, limited by derivatization and GC run times.
Primary Challenge Matrix effects, separation of isomers (e.g., N-Acetylleucine).[5]Derivatization efficiency and stability of derivatives.[14]

The General Analytical Workflow

A successful analysis relies on a systematic and controlled workflow, from sample collection to final data interpretation. Each step presents potential sources of variability that must be carefully managed.

cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase SampleCollection Sample Collection (Plasma, Urine, Tissue) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage Immediate Freezing SamplePrep Sample Preparation (Extraction, Cleanup) SampleStorage->SamplePrep Derivatization Derivatization (GC-MS Only) SamplePrep->Derivatization If required InstrumentalAnalysis Instrumental Analysis (LC-MS/MS or GC-MS) SamplePrep->InstrumentalAnalysis Derivatization->InstrumentalAnalysis DataProcessing Data Processing (Integration, Calibration) InstrumentalAnalysis->DataProcessing DataReview Data Review & QC DataProcessing->DataReview FinalReport Final Report DataReview->FinalReport

Caption: General workflow for this compound analysis in biological samples.

Gold Standard Protocol: LC-MS/MS

This section details a robust method for the quantification of this compound in biological matrices using LC-MS/MS. The polarity of this compound makes it an ideal candidate for Hydrophilic Interaction Liquid Chromatography (HILIC), which provides strong retention for polar compounds that are poorly retained on traditional reversed-phase columns.[15][16]

Principle of HILIC Separation

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[17] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[16] This approach is highly effective for polar molecules and is compatible with mass spectrometry due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization.[16]

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., 50 µL Plasma) AddIS Add Internal Standard (IS) Sample->AddIS Precipitate Add 200 µL ACN (Protein Precipitation) AddIS->Precipitate Vortex Vortex & Centrifuge (14,000 x g, 10 min) Precipitate->Vortex Supernatant Transfer Supernatant to Autosampler Vial Vortex->Supernatant Inject Inject (e.g., 5 µL) Supernatant->Inject Analysis HILIC HILIC Separation Inject->HILIC ESI Electrospray Ionization (ESI+) HILIC->ESI MSMS Tandem MS (MRM) ESI->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: Detailed workflow for LC-MS/MS analysis of this compound.

Detailed Protocols: Sample Preparation

Causality: The primary goal of sample preparation is to remove matrix components, such as proteins and lipids, that can interfere with analysis by causing ion suppression in the MS source or clogging the LC column.[18] Protein precipitation is a simple, fast, and effective method for plasma and serum samples.[19]

Protocol 3.3.1: Plasma/Serum Sample Preparation

  • Thaw plasma/serum samples on ice.

  • Aliquot 50 µL of sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard (IS) working solution (e.g., N-Acetyl-Isoleucine-d3) and vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3.3.2: Urine Sample Preparation (Dilute-and-Shoot)

  • Thaw urine samples on ice and centrifuge at 2,000 x g for 5 minutes to pellet any sediment.

  • Aliquot 20 µL of supernatant into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard (IS) working solution.

  • Add 180 µL of the initial mobile phase (e.g., 90% acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for analysis.

Protocol 3.3.3: Tissue Sample Preparation

  • Weigh approximately 20-50 mg of frozen tissue.[20]

  • Add the tissue to a 2 mL tube containing ceramic beads and 500 µL of an ice-cold extraction solvent (e.g., 80:20 Methanol:Water).

  • Add 10 µL of internal standard (IS) working solution.

  • Homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds at 6,000 Hz). Keep samples on ice between cycles.

  • Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube for analysis. If necessary, perform a second protein precipitation step as described in Protocol 3.3.1 by adding cold acetonitrile.

Instrumentation and Parameters

Table 2: Typical LC-MS/MS Instrumental Parameters

ParameterRecommended SettingRationale
LC System UHPLC SystemProvides higher resolution and faster run times.
Column Amide-based HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm)Excellent retention and selectivity for polar analytes.
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic AcidProvides ions for ESI and buffers the mobile phase.
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe organic component for HILIC separation.
Gradient 95% B -> 50% B over 5 min, then re-equilibrateStarts with high organic to retain the analyte, then increases water content to elute it.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reproducibility.
MS System Triple Quadrupole Mass SpectrometerIdeal for quantitative MRM analysis.
Ionization Mode Positive Electrospray Ionization (ESI+)This compound readily forms [M+H]+ ions.
MRM Transition m/z 174.1 -> 86.1Precursor ion ([M+H]+) to a specific product ion for quantification.[5]
IS Transition m/z 177.1 -> 89.1For a d3-labeled internal standard.
Collision Energy Optimize experimentallyTune for maximum signal intensity of the product ion.

Alternative Protocol: GC-MS

For laboratories without access to LC-MS/MS or for specific applications, GC-MS provides a robust alternative. Its main prerequisite is the conversion of this compound into a volatile derivative.

Principle of Derivatization

Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[21] For this compound, the primary target for derivatization is the carboxylic acid group. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective method that replaces the acidic proton with a trimethylsilyl (TMS) group.[10]

Experimental Workflow: GC-MS

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Extract Sample Extraction (e.g., Liquid-Liquid) Drydown Dry Extract (Nitrogen Stream) Extract->Drydown Derivatize Add MSTFA + Pyridine Heat at 70°C, 30 min Drydown->Derivatize Ready Transfer to GC Vial Derivatize->Ready Inject Inject (e.g., 1 µL) Ready->Inject Analysis GC GC Separation Inject->GC EI Electron Ionization (EI) GC->EI MS Mass Analyzer (Scan/SIM) EI->MS Data Data Acquisition & Processing MS->Data

Sources

Application Note: A Robust HPLC-Based Method for the Chiral Separation of N-Acetylisoleucine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereoisomeric Purity

N-Acetylisoleucine, an acetylated derivative of the essential amino acid isoleucine, possesses four stereoisomers due to its two chiral centers: N-acetyl-L-isoleucine, N-acetyl-D-isoleucine, N-acetyl-L-alloisoleucine, and N-acetyl-D-alloisoleucine. The biological activity and pharmacokinetic profiles of these isomers can vary significantly. For instance, in drug development and metabolic studies, the physiological effects of the L-isomers often differ markedly from their D-counterparts[1]. Similarly, diastereomers (allo-isomers) can exhibit distinct biological activities and metabolic fates. Therefore, the ability to separate and quantify these four isomers is of paramount importance in pharmaceutical quality control, metabolomics, and clinical research to ensure safety, efficacy, and to understand stereoselective biological processes[2][3].

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the baseline separation of all four stereoisomers of this compound. The described protocol emphasizes the rationale behind the selection of the chiral stationary phase (CSP), mobile phase composition, and detection parameters, providing researchers with a robust and reproducible methodology.

The Principle of Chiral Recognition in HPLC

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, necessitates a chiral environment. In HPLC, this is most commonly achieved by using a Chiral Stationary Phase (CSP)[4][5]. The fundamental mechanism of chiral recognition on a CSP relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase[4][5]. For effective separation, there must be a sufficient difference in the stability of these diastereomeric complexes.

The "three-point interaction model" is a widely accepted principle explaining chiral recognition[5]. According to this model, for chiral discrimination to occur, at least three simultaneous interactions (e.g., hydrogen bonding, dipole-dipole, π-π, steric hindrance) must exist between one enantiomer and the CSP. Its mirror image will not be able to establish all three of these interactions simultaneously, leading to a weaker overall interaction and, consequently, a shorter retention time[5].

The choice of CSP is critical and is dictated by the analyte's structure. For N-acetylated amino acids like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated broad applicability and high enantioselectivity[6][7][8].

Experimental Workflow and Rationale

The overall process for the chiral separation of this compound isomers is outlined below. Each stage is critical for achieving accurate and reproducible results.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample N-Acetyl-DL-isoleucine and N-Acetyl-DL-alloisoleucine Dissolution Dissolve in Mobile Phase (e.g., Methanol/Water) Sample->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration Injection Inject sample into HPLC system Filtration->Injection Separation Chiral Stationary Phase (e.g., Macrocyclic Glycopeptide) Injection->Separation Elution Isocratic Mobile Phase (Methanol/Water/Acidic Modifier) Separation->Elution Detection UV Detector (e.g., 210 nm) Elution->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification Validation Calculate Resolution (Rs) and Enantiomeric/Diastereomeric Excess Quantification->Validation

Figure 1: General workflow for the chiral HPLC analysis of this compound isomers.

Detailed Application Protocol

This protocol provides a starting point for the chiral separation of this compound isomers. Optimization may be required depending on the specific HPLC system and sample matrix.

Instrumentation and Materials
  • HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector[9].

  • Chiral Column: Astec® CHIROBIOTIC® T (Teicoplanin-based macrocyclic glycopeptide) column (250 x 4.6 mm, 5 µm) is recommended for this application. Teicoplanin-based CSPs are known for their excellent performance in separating underivatized and N-blocked amino acids[7][8][10].

  • Reagents: HPLC-grade methanol, acetonitrile, and water. Formic acid or acetic acid (analytical grade).

  • Standards: N-acetyl-L-isoleucine, N-acetyl-D-isoleucine, N-acetyl-L-alloisoleucine, and N-acetyl-D-alloisoleucine. If individual standards are unavailable, a racemic mixture of N-acetyl-DL-isoleucine and N-acetyl-DL-alloisoleucine can be used for method development.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. The rationale for each parameter is provided.

ParameterRecommended SettingJustification
Chiral Stationary Phase Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)Teicoplanin, a macrocyclic glycopeptide, offers a complex chiral environment with multiple interaction sites (ionic, hydrogen bonding, hydrophobic) suitable for separating polar analytes like N-acetylated amino acids[7][8].
Mobile Phase Methanol / Water / Formic Acid (70:30:0.02, v/v/v)A simple, LC-MS compatible mobile phase. The organic modifier (methanol) and its concentration influence both retention and enantioselectivity. The acidic modifier (formic acid) suppresses the ionization of the carboxyl group, enhancing interaction with the CSP[8].
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency.
Column Temperature 25 °CTemperature can affect the kinetics of the chiral recognition process. Maintaining a constant temperature ensures reproducible retention times and resolution.
Detection Wavelength 210 nmThis compound has a weak chromophore, and detection at a lower UV wavelength provides higher sensitivity.
Injection Volume 10 µLThis volume can be adjusted based on the sample concentration and detector sensitivity.
Sample and Standard Preparation
  • Standard Solution (1 mg/mL): Accurately weigh 10 mg of the this compound isomer mixture and dissolve it in 10 mL of the mobile phase.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to an approximate concentration of 1 mg/mL. If the sample is in a complex matrix (e.g., plasma), a protein precipitation step with acetonitrile followed by evaporation and reconstitution in the mobile phase is recommended[2][11].

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter and protect the column.

Results and Discussion

Chiral Recognition Mechanism on Teicoplanin CSP

The teicoplanin stationary phase provides a multi-modal interaction environment. The chiral recognition of this compound isomers is primarily governed by:

  • Hydrogen Bonding: The amide and carboxyl groups of this compound can form hydrogen bonds with the peptide backbone and hydroxyl groups of the teicoplanin selector.

  • Ionic Interactions: The carboxyl group of the analyte can interact with the basic amine groups on the teicoplanin molecule.

  • Steric Interactions: The bulky isobutyl side chain of isoleucine fits into the "chiral pockets" of the macrocyclic glycopeptide. The different spatial arrangements of the methyl and ethyl groups at the two chiral centers of the four isomers lead to varying degrees of steric fit and, consequently, different interaction strengths.

G cluster_csp Teicoplanin CSP cluster_analyte This compound Isomer CSP Chiral Pockets (Hydrophobic/Steric Fit) HBond H-Bonding Sites (Peptide Backbone) Ionic Ionic Sites (Amine Groups) Analyte_SideChain Isobutyl Side Chain Analyte_SideChain->CSP Steric Interaction Analyte_Amide Amide Group Analyte_Amide->HBond Hydrogen Bonding Analyte_Carboxyl Carboxyl Group Analyte_Carboxyl->Ionic Ionic Interaction

Figure 2: Key interactions in the chiral recognition of this compound.

Method Validation and Performance

Under the proposed conditions, baseline separation of the four stereoisomers is expected. The elution order can be determined by injecting individual standards if available. Typically, on macrocyclic glycopeptide CSPs, the D-enantiomers are more strongly retained than the corresponding L-enantiomers[8].

System Suitability: To ensure the validity of the results, the following system suitability parameters should be monitored:

ParameterAcceptance Criteria
Resolution (Rs) Rs > 1.5 between all adjacent peaks
Tailing Factor (Tf) 0.8 < Tf < 1.5 for all peaks
Theoretical Plates (N) N > 2000 for all peaks

The resolution (Rs) is the most critical parameter in chiral separations and is calculated using the following formula:

Rs = 2(t_R2 - t_R1) / (w_1 + w_2)

Where t_R1 and t_R2 are the retention times of the two adjacent peaks, and w_1 and w_2 are their respective peak widths at the base. A resolution value greater than 1.5 indicates baseline separation.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of this compound stereoisomers using HPLC with a macrocyclic glycopeptide-based chiral stationary phase. By explaining the principles of chiral recognition and the rationale behind the method parameters, this guide equips researchers in pharmaceutical and biomedical fields with the necessary tools to accurately determine the stereoisomeric purity of this compound. The presented method is robust, reproducible, and serves as an excellent starting point for further optimization and validation according to specific analytical needs.

References

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia. Retrieved from [Link]

  • Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 159-169. Retrieved from [Link]

  • Li, S., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1145. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

  • Wang, Y., et al. (2001). Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography. Chirality, 13(5), 231-5. Retrieved from [Link]

  • LCGC International. (2012). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

  • Aydoğan, C., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462823. Retrieved from [Link]

  • Ilisz, I., et al. (2013). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1313, 113-24. Retrieved from [Link]

  • Weber, A. L. (2014). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from [Link]

  • Becker, E., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLoS One, 15(2), e0229570. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Becker, E., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLoS One, 15(2), e0229570. Retrieved from [Link]

  • Schiesel, S. M., et al. (2019). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 91(15), 10186-10194. Retrieved from [Link]

  • Simó, C., et al. (2021). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Metabolites, 11(11), 746. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • Becker, E., et al. (2019). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. bioRxiv. Retrieved from [Link]

  • Richie, J. P. Jr., et al. (1987). Selective effects of N-acetylcysteine stereoisomers on hepatic glutathione and plasma sulfate in mice. Journal of Pharmacology and Experimental Therapeutics, 241(1), 96-101. Retrieved from [Link]

  • Burgess, K., et al. (2000). Asymmetric synthesis of 2,3‐methanoleucine stereoisomers from common intermediates. Chirality, 12(7), 551-7. Retrieved from [Link]

  • Samuni, Y., et al. (2011). Antioxidant role of N-acetyl cysteine isomers following high dose irradiation. Bioorganic & Medicinal Chemistry, 19(3), 1234-40. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. Retrieved from [Link]

Sources

Application Note: Investigating the Role of N-Acetylisoleucine in Neuronal Differentiation Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of N-Acetylisoleucine in Neuroscience

This compound, an acetylated form of the essential branched-chain amino acid L-isoleucine, represents a novel frontier in the exploration of compounds that modulate neuronal function.[1][2] While its direct role in neuronal differentiation remains largely unexplored, the therapeutic potential of structurally similar molecules, such as N-acetyl-L-leucine (NALL), in various neurological disorders has prompted significant interest.[3][4][5] NALL has demonstrated neuroprotective effects, including the reduction of pathological pS129-alpha-synuclein and the improvement of synaptic function in models of Parkinson's disease.[3][4] Furthermore, N-acetylcysteine (NAC), another acetylated amino acid, has been shown to promote neuron differentiation and neuritogenesis.[6][7]

This application note puts forth a detailed guide for researchers to investigate the potential of this compound as a modulator of neuronal differentiation. We provide a hypothesized mechanism of action based on the known effects of related compounds and present comprehensive, step-by-step protocols for robust in vitro assays to test this hypothesis. This guide is designed to empower researchers to explore the therapeutic and research applications of this compound in the context of neurogenesis and neuroregeneration.

Hypothesized Mechanism of Action: A Multi-faceted Approach to Neuronal Maturation

Based on the established neuroprotective and anti-inflammatory properties of related N-acetylated amino acids, we propose that this compound may influence neuronal differentiation through a combination of pathways.[8][9][10] The primary hypothesized mechanism involves the stabilization of neuronal cell membranes, modulation of intracellular calcium homeostasis, and the enhancement of mitochondrial function, all of which are critical for the energetic and structural demands of neuronal development.[8] Additionally, its potential antioxidant properties could mitigate oxidative stress, a known inhibitor of neurogenesis.[8][11]

Hypothesized Mechanism of this compound in Neuronal Differentiation NAI This compound Membrane Neuronal Membrane Stabilization NAI->Membrane Integrates into lipid bilayer Calcium Calcium Homeostasis Modulation NAI->Calcium Normalizes intracellular levels Mitochondria Mitochondrial Function Enhancement NAI->Mitochondria Improves energy production Antioxidant Antioxidant Effects NAI->Antioxidant Scavenges ROS Differentiation Neuronal Differentiation Membrane->Differentiation Calcium->Differentiation Mitochondria->Differentiation Survival Neuronal Survival Antioxidant->Survival Neurite Neurite Outgrowth Differentiation->Neurite Survival->Differentiation

Caption: Hypothesized signaling pathways of this compound.

Experimental Design for Investigating this compound's Effects

To rigorously assess the impact of this compound on neuronal differentiation, a multi-assay approach is recommended. The following protocols provide a framework for these investigations.

I. Cell Model Selection and Culture

The choice of cell model is critical for the relevance and reproducibility of findings.

  • SH-SY5Y Neuroblastoma Cells: A human cell line that can be differentiated into a mature neuronal phenotype, making it an excellent model for studying human-relevant pathways.[12]

  • PC-12 Pheochromocytoma Cells: A rat cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF), providing a well-characterized system for studying neurite outgrowth.[13]

  • Primary Neurons: For the most physiologically relevant data, primary neurons isolated from embryonic or neonatal rodents can be utilized.[13]

II. This compound Preparation and Treatment
  • Preparation: this compound can be dissolved in sterile dimethyl sulfoxide (DMSO) to create a stock solution.[1] Further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) must be included in all experiments.

  • Concentration Range: A dose-response study is recommended to determine the optimal concentration. Based on studies with related compounds, a starting range of 1 µM to 1 mM is suggested.

III. Protocol: Neurite Outgrowth Assay

This assay quantitatively assesses the formation and elongation of neurites, a key feature of neuronal differentiation.[14][15][16]

Neurite Outgrowth Assay Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Adhere Allow Cells to Adhere (24 hours) Seed->Adhere Treat Treat with this compound and Differentiation Factors Adhere->Treat Incubate Incubate for 48-72 hours Treat->Incubate Fix Fix and Permeabilize Cells Incubate->Fix Stain Immunofluorescent Staining (e.g., β-III Tubulin) Fix->Stain Image Acquire Images via High-Content Imaging Stain->Image Analyze Quantify Neurite Length and Branching Image->Analyze End End Analyze->End

Caption: Step-by-step workflow for the neurite outgrowth assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate SH-SY5Y or PC-12 cells onto poly-L-ornithine and laminin-coated 96-well plates at an optimized density.[17] For SH-SY5Y, a typical density is 10,000 cells/well.[15]

  • Adhesion: Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Treatment: Replace the medium with a differentiation-inducing medium containing various concentrations of this compound or vehicle control. For SH-SY5Y, differentiation can be induced with retinoic acid (10 µM). For PC-12 cells, use a low-serum medium containing NGF (50-100 ng/mL).

  • Incubation: Incubate the cells for 48 to 72 hours to allow for neurite extension.[16]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

    • Incubate with a primary antibody against a neuronal marker, such as β-III tubulin or MAP2, overnight at 4°C.[18]

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.[18]

    • Counterstain nuclei with DAPI.[18][19]

  • Imaging and Analysis: Acquire images using a high-content imaging system. Analyze neurite length, number of branches, and number of neurite-bearing cells using appropriate software.

IV. Protocol: Immunofluorescence for Neuronal Markers

This protocol allows for the visualization and quantification of key proteins expressed in mature neurons.[18][19][20][21][22]

Step-by-Step Methodology:

  • Cell Culture: Culture and differentiate cells on coverslips in a 24-well plate as described in the neurite outgrowth assay.

  • Fixation and Permeabilization: Follow the same fixation and permeabilization steps as outlined above.

  • Blocking: Block with 5% normal goat serum for 1 hour.[18]

  • Primary Antibody Incubation: Incubate with primary antibodies against neuronal markers such as:

    • β-III Tubulin (Tuj1): An early marker of neuronal commitment.

    • Microtubule-Associated Protein 2 (MAP2): A marker for mature neurons, localizing to dendrites.[18][20]

    • NeuN: A marker for mature, post-mitotic neurons.[21]

  • Secondary Antibody Incubation: After washing, incubate with the corresponding fluorescently labeled secondary antibodies.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[17] Acquire images using a confocal or fluorescence microscope.

Data Analysis and Expected Outcomes

Assay Parameter Measured Expected Outcome with this compound
Neurite Outgrowth Average neurite length per neuronIncreased
Percentage of neurite-bearing cellsIncreased
Number of primary neurites per cellIncreased
Number of branch points per neuriteIncreased
Immunofluorescence Intensity of MAP2 stainingIncreased
Percentage of NeuN-positive cellsIncreased
Percentage of β-III Tubulin-positive cellsIncreased

Safety and Handling

While comprehensive toxicological data for this compound is not widely available, standard laboratory safety practices should be followed.[23] Based on information for related compounds, it is advisable to handle this compound as a potential irritant to the skin, eyes, and respiratory tract.[23] Always wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[24][25]

Conclusion

This compound holds promise as a novel compound for modulating neuronal differentiation. The protocols and experimental strategies outlined in this application note provide a robust framework for researchers to investigate its potential. A thorough characterization of this compound's effects on neuronal cells will not only advance our understanding of fundamental neurobiology but may also pave the way for new therapeutic approaches for a range of neurological disorders.

References

  • Protocols.io. (2023, April 6). Immunofluorescent staining for neuronal marker MAP2. [Link]

  • Sartorius. Neurite Outgrowth and Cell Health Analysis Protocol. [Link]

  • National Institutes of Health. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. [Link]

  • Evotec. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions. [Link]

  • ResearchGate. (2023). Immunofluorescent staining for neuronal marker MAP2 v1. [Link]

  • Frontiers in Neuroanatomy. (2018). Improved Methods for Fluorescence Microscopy Detection of Macromolecules at the Axon Initial Segment. [Link]

  • National Institutes of Health. This compound. PubChem. [Link]

  • National Institutes of Health. (2023, August 9). Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals. [Link]

  • Aligning Science Across Parkinson's. Immunofluorescence Staining in Mouse Brain Tissue Sections. [Link]

  • PubMed Central. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetylleucine?[Link]

  • ResearchGate. (2025, August 6). N-Acetyl-l-Leucine and Neurodegenerative Disease. [Link]

  • National Institutes of Health. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury. [Link]

  • PubMed. (2025, April 9). N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. [Link]

  • PubMed. (2021, April 29). N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. [Link]

  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - N-Acetyl-L-leucine. [Link]

  • bioRxiv. (2019, September 8). N-acetyl-L-leucine treatment attenuates neuronal cell death and suppresses neuroinflammation after traumatic brain injury in mice. [Link]

  • Gsrs. This compound. [Link]

  • bioRxiv. (2019, October 31). Effects of N-Acetyl-Leucine and its enantiomers in Niemann-Pick disease type C cells. [Link]

  • The UWA Profiles and Research Repository. The Effect of N-Acetyl-DL-Leucine on Neurological Symptoms in a Patient with Ataxia-Telangiectasia: a Case Study. [Link]

  • PubMed Central. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities. [Link]

  • PubMed Central. Neuronal Differentiation Is Regulated by Leucine-rich Acidic Nuclear Protein (LANP), a Member of the Inhibitor of Histone Acetyltransferase Complex. [Link]

  • MDPI. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases. [Link]

  • PubMed Central. Neuron differentiation and neuritogenesis stimulated by N-acetylcysteine (NAC). [Link]

  • PubMed Central. (2022, November 18). Neural differentiation protocols: how to choose the correct approach. [Link]

  • AXOL Bioscience. Neuroscience User Protocols. [Link]

  • YouTube. (2023, May 24). Anti-obesity drugs increase adult neurogenesis in the hypothalamus. [Link]

  • PubMed Central. N-acetylcysteine Restores Impaired Dentate Gyrus Neurogenesis in a Neonatal Maternal Separation Rat Model. [Link]

  • Acta Pharmaceutica Sinica B. (2025, August 6). Neuron differentiation and neuritogenesis stimulated by N-acetylcysteine (NAC). [Link]

  • Frontiers in Cellular Neuroscience. (2020, November 10). N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats. [Link]

Sources

Application Notes & Protocols: Administration of N-Acetyl Amino Acids in Mouse Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide Focused on N-Acetyl-L-leucine as a Working Model for N-Acetylisoleucine

Abstract

This guide provides a comprehensive framework for the administration of N-acetylated amino acids in preclinical mouse models, designed for researchers in neuropharmacology, metabolic diseases, and drug development. While the primary topic of interest is this compound, the current body of published research is limited. Therefore, this document leverages the extensive experimental data available for its close structural analog, N-Acetyl-L-leucine (NALL), to establish robust and scientifically grounded protocols. We detail the critical considerations of stereoisomer selection, pharmacokinetics, and mechanism of action, followed by step-by-step protocols for formulation and administration. The principles and methodologies outlined herein serve as a validated starting point for investigating this compound and other novel N-acetylated amino acid therapeutics.

Section 1: Scientific Background & Rationale

The acetylation of amino acids can profoundly alter their biological properties, switching their cellular uptake mechanisms and transforming them into potent therapeutic agents.[1] N-Acetyl-L-leucine (NALL), the active L-enantiomer of the vertigo medication N-acetyl-DL-leucine, has shown significant promise in treating a range of neurological and metabolic disorders in animal models, including traumatic brain injury (TBI), Parkinson's disease, and Niemann-Pick disease type C.[2][3][4]

The Critical Importance of Stereochemistry: L- vs. D-Enantiomers

A crucial first principle in working with N-acetylated amino acids is the distinction between their L- and D-enantiomers. Experimental evidence consistently demonstrates that N-Acetyl-L-leucine is the pharmacologically active isomer , while the D-form is largely considered inactive.[5][6] Moreover, pharmacokinetic studies reveal that the D-enantiomer can interfere with the absorption and metabolism of the active L-enantiomer and may accumulate in the body during chronic dosing, which could lead to unknown or undesirable effects.[7][8]

Scientist's Note: Administering the racemic mixture (N-acetyl-DL-leucine) results in a lower plasma concentration and total exposure (AUC) of the active L-enantiomer compared to administering the purified L-form at an equivalent dose.[7][8] The D-enantiomer appears to inhibit intestinal carrier uptake of the L-enantiomer.[7] Therefore, for achieving maximal therapeutic effect and ensuring experimental reproducibility, the use of purified N-Acetyl-L-isoleucine or N-Acetyl-L-leucine (≥95% purity) is strongly recommended.[6][9]

Pharmacokinetic Profile of N-Acetyl-L-leucine

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of NALL is key to designing effective dosing regimens. Acetylation switches the molecule's primary cellular uptake route from the L-type amino acid transporter (LAT1), used by leucine, to monocarboxylate and organic anion transporters (MCT1, OAT1, OAT3).[1] This change is fundamental to its drug-like properties, allowing it to bypass the typically saturated LAT1 transporter and achieve broader tissue distribution.[1][10]

Once inside the cell, NALL is deacetylated to release L-leucine, a powerful signaling molecule.[10] Key pharmacokinetic parameters from oral administration in mice are summarized below.

Parameter N-Acetyl-L-leucine (from 100 mg/kg oral dose of pure L-form)N-Acetyl-D-leucine (from 100 mg/kg oral dose of racemic DL-form)Rationale & Significance
Cmax (µg/mL) ~40-50~150-200The much higher Cmax of the D-enantiomer when dosed as a racemate highlights its slower clearance and potential for accumulation.[8]
AUC (µg·h/mL) ~50-70~350-400The area under the curve (AUC) for the D-enantiomer is significantly larger, indicating greater total body exposure compared to the rapidly metabolized L-form.[8]
T½ (hours) ~1.0 - 1.5~1.0 - 1.5Elimination half-life is similar for both enantiomers, suggesting differences lie in absorption and first-pass metabolism.[7][11]
Metabolism Subject to first-pass metabolism (deacetylation).[7]Not significantly metabolized by deacetylation.[7]The L-form acts as a pro-drug for L-leucine, while the D-form persists.[10]

Data synthesized from studies by Churchill et al.[7][8]

Proposed Neuroprotective Mechanisms of Action

The therapeutic effects of NALL are multi-faceted. In models of TBI, it has been shown to reduce neuronal cell death and neuroinflammation.[2][3] One key mechanism is the partial restoration of autophagy flux, a critical cellular process for clearing damaged components that is often impaired after brain injury.[2] It also downregulates the expression of pro-inflammatory markers like IL-1β and NOX2.

Neuroprotective_Mechanisms_of_NALL cluster_0 Cellular Insult (e.g., TBI, Neurodegeneration) cluster_1 N-Acetyl-L-leucine (NALL) Intervention cluster_2 Downstream Therapeutic Effects Insult Neuronal Injury NALL N-Acetyl-L-leucine Administration Autophagy Restoration of Autophagy Flux NALL->Autophagy restores Inflammation Reduced Neuroinflammation (↓ IL-1β, ↓ NOX2) NALL->Inflammation reduces CellDeath Attenuation of Neuronal Cell Death Autophagy->CellDeath leads to Inflammation->CellDeath leads to Recovery Improved Functional Recovery CellDeath->Recovery

Caption: Proposed neuroprotective pathways of N-Acetyl-L-leucine.

Section 2: Pre-Administration & Formulation

Compound Sourcing and Solubility
  • Purity: Procure N-Acetyl-L-isoleucine or N-Acetyl-L-leucine with an enantiomeric purity of ≥95%.

  • Solubility: N-acetylated amino acids have distinct solubility profiles. Always refer to the manufacturer's datasheet.

Compound Solvent Approximate Solubility Source
N-Acetyl-L-isoleucine PBS (pH 7.2)5 mg/mL[9]
DMSO14 mg/mL[9]
Ethanol20 mg/mL[9]
N-Acetyl-L-leucine Water8.1 mg/mL (at 25°C)[12]
N-Acetyl-D-leucine DMSO~30 mg/mL[13]
PBS (pH 7.2)Sparingly soluble (~0.2 mg/mL in 1:4 DMSO:PBS)[13]

Scientist's Note: For aqueous solutions intended for oral gavage or injection, calculate the required concentration based on the highest dose and lowest mouse weight in the cohort to ensure the compound remains in solution. If solubility is a concern, a co-solvent like DMSO may be necessary, but keep the final DMSO concentration as low as possible (typically <5% for in vivo use).

Protocol: Preparation of Stock Solution for Oral Administration

This protocol is for preparing a solution to be administered via drinking water or oral gavage.

  • Determine Required Concentration: Calculate the total daily dose needed for your study group. For administration in drinking water, assume an average mouse consumption of 4-6 mL per day.

    • Example Calculation (Drinking Water): For a 100 mg/kg/day dose in 25g mice drinking 5 mL/day:

      • Dose per mouse = 0.1 g/kg * 0.025 kg = 0.0025 g = 2.5 mg/day.

      • Concentration = 2.5 mg / 5 mL = 0.5 mg/mL.

  • Weighing: Accurately weigh the required amount of N-Acetyl-L-isoleucine/leucine powder in a sterile conical tube.

  • Solubilization: Add the vehicle (e.g., sterile drinking water or PBS) to the powder.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.

  • Sterilization (for IP injection): Filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store aqueous solutions at 4°C. Based on chemical stability, it is best practice to prepare fresh solutions weekly.[13]

Section 3: Administration Protocols in Mouse Models

The choice of administration route is critical and depends on the experimental goals, such as the need for precise dosing versus the desire to minimize animal stress from handling.

Route of Administration Pros Cons Best For
Drinking Water Minimally invasive, reduces handling stress. Suitable for chronic studies.Imprecise dosing (water intake varies). Potential for taste aversion affecting intake.Long-term, chronic administration where precise pharmacokinetics are not the primary endpoint.
In-Chow Formulation Minimally invasive. Good for long-term studies.Requires specialized diet formulation. Dosing is dependent on food intake.Chronic studies where the compound is stable to the pelleting process.
Oral Gavage (p.o.) Precise and consistent dosing. Ensures entire dose is administered.Can be stressful for animals. Requires skilled handling to avoid injury. Risk of incorrect administration (into trachea).Pharmacokinetic studies. Acute dosing studies. Studies requiring a known, consistent dose.[7][8]
Intraperitoneal (IP) Injection Rapid absorption, bypasses first-pass metabolism. Precise dosing.Invasive and can cause stress. Risk of injection into abdominal organs.Studies where rapid systemic exposure is desired or to bypass gastrointestinal absorption/metabolism.
Detailed Protocol: Chronic Oral Administration via Drinking Water
  • Acclimatization: For one week prior to the study, monitor the baseline daily water consumption of the mice to establish an average intake volume.

  • Preparation: Prepare the N-Acetyl-L-isoleucine/leucine solution at the desired concentration as described in Section 2.2.

  • Administration: Fill the water bottles with the prepared solution. For the control group, use the vehicle solution only.

  • Monitoring (Self-Validation):

    • Measure the remaining volume in the water bottles every 2-3 days to monitor consumption.

    • Simultaneously, weigh the mice to track their health and to adjust dosage calculations if necessary.

    • Rationale: Significant drops in water consumption may indicate taste aversion or adverse effects, compromising the intended dosage and animal welfare. This monitoring is essential to validate that the mice are receiving the intended dose.

  • Maintenance: Replace the medicated water with a freshly prepared solution at least once a week.

Detailed Protocol: Oral Gavage (p.o.)
  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

  • Volume Calculation: The maximum gavage volume for a mouse is typically 10 mL/kg. For a 25g mouse, this is 0.25 mL. Prepare the drug solution so the dose is contained within this volume.

  • Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert it into the side of the mouth, pass it over the tongue, and advance it along the esophagus. There should be no resistance.

    • Trustworthiness Check: If you feel resistance or the animal struggles excessively, withdraw and restart. This prevents accidental entry into the trachea.

  • Dose Delivery: Once the needle is in place, slowly depress the syringe plunger to deliver the solution.

  • Post-Administration: Return the mouse to its cage and monitor for any signs of distress for at least 15-30 minutes.

Caption: A generalized experimental workflow for in vivo NAI studies.

Section 4: Dosing Regimens & Considerations

Dosage can vary significantly depending on the disease model and study objective.

Disease Model Dose (NALL) Route Mouse Strain Reference
CLN1 Disease0.1 g/kg/day (100 mg/kg/day)In ChowPpt1-/-[14]
Traumatic Brain Injury (TBI)Not specified, but administered in chowOral (In Chow)C57/BL6[2][3]
Parkinson's DiseaseNot specified, but effective orallyOralMPTP-induced[4]
Pharmacokinetic Study100 mg/kg (single dose)Oral GavageNot specified[7][8]

Starting Point for this compound: Based on the data for NALL, a starting dose range of 100-200 mg/kg/day for oral administration is a scientifically sound starting point for efficacy studies with this compound. Dose-response studies should be conducted to determine the optimal therapeutic window for any new model.

References

  • Birko, Z., Szabo, N., Racz, B., et al. (1980). In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys. Biochimica et Biophysica Acta (BBA) - General Subjects, 628(1), 13-8. [Link]

  • Churchill, G. C., Strupp, M., Factor, C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE, 15(2), e0229587. [Link]

  • Hegdekar, N., Lipinski, M. M., & Sarkar, C. (2021). N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. Scientific Reports, 11(1), 9249. [Link]

  • Hegdekar, N., Lipinski, M. M., & Sarkar, C. (2021). N-acetyl-l-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. PubMed Central. [Link]

  • Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Communications Biology. [Link]

  • Ziółkowska, E. A., et al. (2025). Limited therapeutic efficacy of N-acetyl-L-leucine in a mouse model of CLN1 disease. ResearchGate. [Link]

  • Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. [Link]

  • Li, X., et al. (2023). N-acetyl-L-leucine protects MPTP-treated Parkinson's disease mouse models by suppressing Desulfobacterota via the gut-brain axis. Brain Research Bulletin, 202, 110729. [Link]

  • Tighilet, B., et al. (2015). Comparative analysis of pharmacological treatments with N-acetyl-DL-leucine (Tanganil) and its two isomers (N-acetyl-L-leucine and N-acetyl-D-leucine) on vestibular compensation in the cat. European Journal of Pharmacology, 764, 234-241. [Link]

  • Ziółkowska, E. A., et al. (2025). Limited therapeutic efficacy of N-acetyl-L-leucine in a mouse model of CLN1 disease. Scientific Reports. [Link]

  • Churchill, G. C. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. Department of Pharmacology, University of Oxford. [Link]

  • Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. International Association for the Study of Pain (IASP). [Link]

  • Human Metabolome Database. (2024). Showing metabocard for N-Acetyl-Leu (HMDB0011756). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70912, N-Acetyl-L-leucine. [Link]

  • Churchill, G. (2024). Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7036275, this compound. [Link]

  • Churchill, G. C., et al. (2019). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. bioRxiv. [Link]

Sources

N-Acetylisoleucine as a Substrate for Enzymatic Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acetylisoleucine in Enzymatic Analysis

This compound, an acetylated derivative of the essential amino acid L-isoleucine, serves as a crucial substrate for probing the activity of a specific class of enzymes known as aminoacylases.[1][2] In particular, it is a substrate for Aminoacylase-1 (ACY1), a cytosolic, zinc-binding enzyme responsible for the hydrolysis of N-acetylated amino acids into their constituent free amino acid and acetate.[1][2][3] This enzymatic process is a key component of cellular protein turnover and amino acid recycling.[1]

The study of ACY1 activity is of significant interest in biomedical research. Deficiency in ACY1 is a recognized inborn error of metabolism, leading to an accumulation of N-acetylated amino acids in the urine and associated with a range of neurological symptoms.[3][4] Therefore, robust and reliable methods for assaying ACY1 activity using substrates like this compound are essential for both basic research and clinical diagnostics.

This comprehensive guide provides detailed protocols and technical insights for utilizing this compound in enzymatic assays, designed for researchers, scientists, and drug development professionals. We will delve into the underlying principles, provide step-by-step methodologies, and offer guidance on data interpretation and troubleshooting, ensuring a self-validating experimental system.

Principle of the Enzymatic Assay

The fundamental principle of the assay is the enzymatic hydrolysis of this compound by Aminoacylase-1 (ACY1), yielding L-isoleucine and acetate. The rate of this reaction is directly proportional to the ACY1 activity in the sample.

Primary Enzymatic Reaction:

N-Acetyl-L-isoleucine + H₂O ---(Aminoacylase-1)---> L-Isoleucine + Acetic Acid

To quantify the enzyme's activity, one of the reaction products, L-isoleucine, is detected. This can be achieved through several methods, with the most common being a colorimetric assay using ninhydrin or a coupled enzymatic assay.

  • Ninhydrin-Based Detection: Ninhydrin reacts with the primary amine group of the liberated L-isoleucine to produce a deep purple-colored compound known as Ruhemann's purple.[5][6] The intensity of this color, measured spectrophotometrically at approximately 570 nm, is directly proportional to the concentration of L-isoleucine produced.[6]

  • Coupled Enzymatic Assay: In this approach, the L-isoleucine produced is utilized as a substrate by a second enzyme in a coupled reaction that generates a readily detectable signal.[7] For example, an L-amino acid oxidase can be used to oxidize L-isoleucine, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by a peroxidase to oxidize a chromogenic substrate, resulting in a color change that can be measured.[8][9]

This guide will focus on the detailed protocol for the robust and widely applicable ninhydrin-based colorimetric assay.

Experimental Workflow Overview

The following diagram illustrates the general workflow for determining Aminoacylase-1 activity using this compound as a substrate.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Reagent Preparation (Buffer, Substrate, Ninhydrin) Incubation Enzymatic Reaction (Incubate Sample with Substrate) Reagents->Incubation Sample Sample Preparation (Cell Lysate, Tissue Homogenate) Sample->Incubation ColorDev Color Development (Add Ninhydrin, Heat) Incubation->ColorDev Reaction Product (L-Isoleucine) Measurement Spectrophotometric Reading (Measure Absorbance at 570 nm) ColorDev->Measurement StdCurve Standard Curve Generation Measurement->StdCurve Calculation Calculate Enzyme Activity StdCurve->Calculation

Caption: Workflow for ACY1 activity assay.

Detailed Protocols

This section provides a comprehensive, step-by-step protocol for determining Aminoacylase-1 activity in biological samples using this compound as the substrate and a ninhydrin-based detection method.

Part 1: Reagent Preparation

Critical Note: Prepare all solutions using high-purity water and analytical-grade reagents.

  • 100 mM Barbital Buffer (pH 8.0 at 37°C):

    • Dissolve the appropriate amount of sodium barbital in deionized water.

    • Adjust the pH to 8.0 at 37°C using 1 M HCl.

    • Bring to the final volume with deionized water.

    • Rationale: This buffer provides the optimal pH for Aminoacylase-1 activity.[10]

  • 100 mM N-Acetyl-L-isoleucine Solution (Substrate):

    • Dissolve N-Acetyl-L-isoleucine in a small volume of deionized water.

    • Add 1 M NaOH dropwise to aid dissolution and adjust the pH to 8.0.

    • Bring to the final volume with deionized water.

    • Store in aliquots at -20°C.

  • 0.5 mM Cobalt Chloride (CoCl₂) Solution (Cofactor):

    • Dissolve cobalt chloride hexahydrate in deionized water.

    • Rationale: Aminoacylase-1 is a zinc-metalloenzyme, and the presence of divalent cations like Co²⁺ can enhance its activity.[10]

  • 2% (w/v) Ninhydrin Reagent:

    • Dissolve 0.2 g of ninhydrin in 10 mL of ethanol or a 1:1 mixture of acetone and butanol.[5][6]

    • This reagent should be prepared fresh.

    • Safety Precaution: Ninhydrin is a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • L-Isoleucine Standard Solutions (for Standard Curve):

    • Prepare a 1 mM stock solution of L-isoleucine in deionized water.

    • Perform serial dilutions to create a range of standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

Part 2: Sample Preparation (Cell Lysates and Tissue Homogenates)

For Cultured Cells:

  • Harvest cells (approximately 1-5 x 10⁶) and pellet by centrifugation at 500 x g for 5 minutes at 4°C.[11]

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the pellet in an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors).[12]

  • Incubate on ice for 30 minutes with occasional vortexing.[12]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

  • Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

For Tissues:

  • Dissect the tissue of interest on ice and rinse with ice-cold PBS to remove any blood.[12]

  • Mince the tissue into small pieces.

  • Homogenize the tissue in an appropriate volume of ice-cold lysis buffer using a tissue homogenizer.[14]

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[8]

  • Collect the supernatant and determine the protein concentration.

Part 3: Enzymatic Reaction
  • Set up the reaction mixture in microcentrifuge tubes as described in the table below:

ReagentTest (μL)Blank (μL)
100 mM Barbital Buffer (pH 8.0)200200
100 mM N-Acetyl-L-isoleucine100100
0.5 mM CoCl₂100100
Deionized Water0100
Sample (Cell Lysate/Homogenate)1000
  • Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiate the reaction by adding the sample to the "Test" tube and deionized water to the "Blank" tube.

  • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

  • Stop the reaction by heating the tubes in a boiling water bath for 5 minutes. This will denature the enzyme.

  • Centrifuge the tubes to pellet any precipitated protein.

Part 4: Colorimetric Detection
  • Transfer a defined volume (e.g., 100 μL) of the supernatant from the reaction tubes to new tubes.

  • Add 50 μL of the 2% ninhydrin reagent to each tube, including the L-isoleucine standards.[15]

  • Mix thoroughly and incubate in a boiling water bath for 15-20 minutes.[5][6] A deep purple color will develop.

  • Cool the tubes to room temperature.

  • Add a diluent solvent (e.g., 950 μL of 50% ethanol) to each tube and mix well.[15]

  • Transfer 200 μL of each solution to a 96-well microplate.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

  • Standard Curve: Plot the absorbance values of the L-isoleucine standards against their known concentrations to generate a standard curve. The curve should be linear.

  • Determine L-Isoleucine Concentration: Use the standard curve to determine the concentration of L-isoleucine produced in your "Test" and "Blank" samples.

  • Calculate Enzyme Activity: The specific activity of Aminoacylase-1 can be calculated using the following formula:

    Specific Activity (U/mg) = (μmol of L-isoleucine produced per minute) / (mg of protein in the sample)

    • One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 μmol of product per minute under the specified assay conditions.

Sample Data

The following table provides representative kinetic data for Aminoacylase-1 with a similar substrate, N-acetyl-L-methionine, to illustrate expected results.

SubstrateKₘ (mM)Vₘₐₓ (U/mg)
N-acetyl-L-methionine1.525

Note: These are example values. Actual kinetic parameters should be determined experimentally for this compound with the specific enzyme source.

Troubleshooting and Self-Validating System

A robust assay is a self-validating one. Below are common issues and how to address them to ensure the integrity of your data.

IssuePossible Cause(s)Solution(s)
No or Low Signal Inactive enzyme, incorrect pH, expired reagents.Check enzyme storage and handling. Verify buffer pH. Use fresh reagents.[16][17]
High Background Signal Contamination of reagents with amino acids, interfering substances in the sample.Use high-purity reagents. Run a sample blank without the substrate. Consider sample dialysis or deproteinization.[16]
Inconsistent Readings Pipetting errors, temperature fluctuations, air bubbles in wells.Use calibrated pipettes. Ensure consistent incubation temperatures. Be careful to avoid bubbles when pipetting into the microplate.[16][17]
Non-linear Standard Curve Incorrect standard dilutions, saturation of the signal at high concentrations.Prepare fresh standards and verify dilutions. Extend the standard curve to lower concentrations if saturation is observed.[17]

Conclusion

This application note provides a detailed and scientifically grounded framework for the use of this compound as a substrate in enzymatic assays for Aminoacylase-1. By following the outlined protocols and understanding the underlying principles, researchers can obtain reliable and reproducible data on ACY1 activity. The inclusion of troubleshooting guidance and an emphasis on a self-validating experimental design will empower scientists to confidently apply this assay in their research endeavors, from fundamental studies of enzyme kinetics to the investigation of metabolic disorders.

References

  • Cho, H. Y., Tanizawa, K., Tanaka, H., & Soda, K. (1987). A spectrophotometric rate assay of aminoacylase. Analytical Biochemistry, 165(1), 142–146.
  • Siegert, P., et al. (2022). A convenient ninhydrin assay in 96-well format for amino acid-releasing enzymes using an air-stable reagent.
  • Cole, C., et al. (n.d.).
  • GenScript. (n.d.). Terminology of Molecular Biology for coupled-enzyme assay.
  • Creative Diagnostics. (n.d.).
  • AAT Bioquest. (n.d.).
  • R&D Systems. (n.d.).
  • BioVendor R&D. (n.d.). Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1).
  • Lindner, H. A., Täfler-Naumann, M., & Röhm, K. H. (2008). N-acetylamino acid utilization by kidney aminoacylase-1. Biochimie, 90(5), 773–780.
  • Abcam. (n.d.).
  • Sigma-Aldrich. (n.d.). ACYLASE I - Colorimetric.
  • Thermo Fisher Scientific. (2018).
  • Röhm, K. H., & van Pée, K. H. (1994). Aminoacylase I from hog kidney: anion effects and the pH dependence of kinetic parameters. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1206(2), 249–256.
  • BioAssay Systems. (n.d.). Troubleshooting.
  • Microbe Notes. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses.
  • Cell Biolabs, Inc. (n.d.). L-Amino Acid Assay Kit (Colorimetric).
  • Soils Lab. (2024). SOP: Free Amino Acids (ninhydrin).
  • Boster Bio. (n.d.).
  • Benchchem. (n.d.). Application Note & Protocol: Quantitative Analysis of Amino Acids using the Ninhydrin Method.
  • iGEM. (n.d.). Microplate measurement of amino acids by ninhydrin.
  • Assay Genie. (n.d.). Porcine Aminoacylase-1 (ACY1) ELISA Kit- High Sensitivity.
  • UniProt. (n.d.). ACY1 - Aminoacylase-1 - Homo sapiens (Human).
  • Wikipedia. (n.d.). Aminoacylase.
  • MB - About. (n.d.). Assay Troubleshooting.
  • BioAssay Systems. (n.d.). EnzyChrom™ L-Amino Acid Assay Kit.
  • Lee, S. H., et al. (2018). Development of a colorimetric enzymatic assay method for aromatic biogenic monoamine-producing decarboxylases. AMB Express, 8(1), 108.
  • Sandiego. (n.d.). MDH Assay Enzyme Hints & Tips.
  • Mayo Clinic Laboratories. (2025). Aminoacylase-1 Deficiency, Urine.
  • van der Knaap, M. S., et al. (2006). Mutations in ACY1, the Gene Encoding Aminoacylase 1, Cause a Novel Inborn Error of Metabolism. The American Journal of Human Genetics, 78(3), 444–450.
  • Biocompare. (2022). Immunoassay Troubleshooting.

Sources

Application Notes & Protocols: Stable Isotope Labeling of N-Acetylisoleucine for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Acetylisoleucine, an acetylated derivative of the essential branched-chain amino acid isoleucine, is an emerging metabolite of interest in the study of metabolic regulation and disease. Stable isotope labeling coupled with mass spectrometry provides a powerful methodology to elucidate the metabolic fate of this compound within complex biological systems. This guide offers a comprehensive resource for researchers, scientists, and drug development professionals, detailing the principles, protocols, and applications of stable isotope-labeled this compound for metabolic tracing. We present in-depth protocols for the chemical synthesis of labeled this compound, its application in both in vitro cell culture and in vivo animal models, and the subsequent analytical workflows for metabolite detection and quantification.

Introduction: The Significance of this compound and the Power of Metabolic Tracing

This compound is the N-acetylated form of the essential branched-chain amino acid (BCAA), isoleucine. BCAAs, which also include leucine and valine, are fundamental to protein synthesis, energy homeostasis, and cellular signaling. The process of N-acetylation, a common post-translational modification, can significantly alter the biological activity and metabolic routing of amino acids.[1] While the precise physiological roles of this compound are an active area of research, its detection in various biological fluids and tissues suggests its participation in metabolic pathways.[2] For instance, elevated levels of N-acetylated BCAAs, including this compound, have been observed in the urine of patients with inborn errors of metabolism such as Maple Syrup Urine Disease (MSUD), highlighting its potential as a biomarker.[3]

Stable isotope tracing is a state-of-the-art technique for dissecting metabolic pathways. By introducing a molecule containing a heavy, non-radioactive isotope (e.g., ¹³C, ¹⁵N), researchers can track its journey through various biochemical transformations using mass spectrometry. This approach allows for the quantitative analysis of metabolic fluxes, providing a dynamic view of cellular metabolism that is unattainable with traditional metabolomics, which only offers a static snapshot.

This document provides a detailed guide to empower researchers to utilize stable isotope-labeled this compound to unravel its metabolic functions.

Foundational Principles: Stable Isotope Labeling in Metabolic Research

The fundamental principle of stable isotope tracing is the introduction of a labeled substrate into a biological system and the subsequent detection and quantification of the isotope label in downstream metabolites. The strategic choice of the isotope and its position within the this compound molecule is paramount and is dictated by the specific metabolic questions being addressed.

Key Isotopic Labeling Strategies for this compound:

  • ¹³C (Carbon-13): Labeling the carbon backbone of the isoleucine moiety allows for the tracing of carbon transitions through central carbon metabolism, including the citric acid (TCA) cycle. Alternatively, labeling the acetyl group can elucidate the fate of the acetyl moiety itself.

  • ¹⁵N (Nitrogen-15): Placing the label on the nitrogen atom enables the investigation of nitrogen metabolism, such as transamination and deamination reactions.

  • ²H (Deuterium): Deuterium labeling can be a cost-effective alternative and is useful for tracking specific enzymatic reactions.

The success of a metabolic tracing experiment hinges on the use of a labeled precursor with high isotopic purity to ensure a clear signal above the natural isotopic background.

Synthesis of Stable Isotope-Labeled this compound: A Detailed Protocol

The chemical synthesis of stable isotope-labeled this compound is a reliable method that offers precise control over the labeling pattern. The following protocol is adapted from established methods for the N-acetylation of amino acids.[4]

Protocol 3.1: Synthesis of [U-¹³C₆, ¹⁵N₁]-N-Acetylisoleucine

Materials:

  • [U-¹³C₆, ¹⁵N₁]-L-Isoleucine

  • Acetic anhydride

  • Deionized water

  • Mechanical stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Lyophilizer or vacuum oven

Procedure:

  • Dissolution of Labeled Isoleucine: In a flask equipped with a mechanical stirrer, dissolve the desired amount of [U-¹³C₆, ¹⁵N₁]-L-Isoleucine in deionized water.

  • Acetylation Reaction: While vigorously stirring the isoleucine solution, add a molar excess (e.g., 2-fold) of acetic anhydride in a single portion. The reaction is exothermic, and the solution will warm. Continue stirring for 20-30 minutes.

  • Crystallization: Place the reaction flask in an ice bath to facilitate the crystallization of the N-acetylated product. For complete crystallization, the solution can be left in a cold environment (e.g., 4°C) overnight.

  • Isolation of the Product: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove any unreacted starting materials.

  • Drying: Dry the purified [U-¹³C₆, ¹⁵N₁]-N-Acetylisoleucine under vacuum or by lyophilization.

  • Purity and Identity Confirmation: The identity and isotopic enrichment of the final product should be confirmed by high-resolution mass spectrometry and NMR spectroscopy.

Diagram of the Synthesis Workflow:

G A [U-¹³C₆, ¹⁵N₁]-L-Isoleucine in Deionized Water B Addition of Acetic Anhydride A->B Stirring C Crystallization (Ice Bath) B->C Reaction D Vacuum Filtration and Washing C->D Isolation E Drying (Lyophilization) D->E Purification F Characterization (MS, NMR) E->F Verification G Purified Labeled This compound F->G

Caption: A step-by-step workflow for the chemical synthesis of stable isotope-labeled this compound.

Experimental Protocols for Metabolic Tracing Studies

In Vitro Tracing in Cultured Cells

Objective: To elucidate the metabolic fate of this compound in a specific cell type.

Materials:

  • Adherent or suspension cells

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Stable isotope-labeled this compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C operation

Protocol:

  • Cell Culture: Culture cells to the desired density (typically 70-80% confluency for adherent cells).

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the stable isotope-labeled this compound. A common approach is to replace the unlabeled isoleucine with the labeled compound at a physiological concentration.

  • Initiation of Labeling: Remove the standard medium, wash the cells once with PBS, and add the pre-warmed labeling medium.

  • Time-Course Incubation: Incubate the cells for a series of time points (e.g., 0, 1, 4, 8, 24 hours) to capture the dynamics of metabolite labeling.

  • Metabolite Extraction:

    • Quickly aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold 80% methanol to the cells and place on dry ice for 10 minutes to quench metabolism.

    • For adherent cells, use a cell scraper to collect the cell lysate.

    • Transfer the lysate to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the cell lysate thoroughly.

    • Centrifuge at maximum speed for 15 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile/water).

Diagram of the Cell Culture Tracing Workflow:

G A Cell Seeding and Growth B Prepare Labeling Medium A->B C Medium Exchange B->C D Time-Course Incubation C->D E Metabolite Quenching and Extraction D->E F Sample Processing E->F G LC-MS/MS Analysis F->G

Caption: Workflow for stable isotope tracing of this compound in cultured cells.

In Vivo Tracing in Animal Models

Objective: To investigate the whole-body metabolism of this compound.

Materials:

  • Animal model (e.g., mouse, rat)

  • Sterile solution of stable isotope-labeled this compound for injection or gavage

  • Anesthetic agent

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Surgical tools for tissue harvesting

  • Liquid nitrogen

  • Homogenizer

  • Extraction solvents (as in 4.1)

Protocol:

  • Animal Acclimation: Acclimate animals to the experimental conditions for at least one week prior to the study.

  • Tracer Administration: Administer the labeled this compound via the desired route (e.g., intravenous injection, oral gavage).

  • Timed Sample Collection: At designated time points post-administration, collect blood and tissues of interest.

  • Sample Processing:

    • Blood: Centrifuge blood to separate plasma. Immediately add a cold organic solvent (e.g., methanol) to quench enzymatic activity.

    • Tissues: Immediately freeze-clamp tissues in liquid nitrogen to halt metabolism and store at -80°C.

  • Metabolite Extraction from Tissues:

    • Weigh the frozen tissue.

    • Homogenize the tissue in ice-cold 80% methanol.

    • Proceed with the sample processing steps as outlined for cell culture (Section 4.1, step 6).

  • LC-MS/MS Analysis: Analyze the processed samples to determine the isotopic enrichment in this compound and its downstream metabolites.

Analytical Methodology: LC-MS/MS for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for its sensitivity and selectivity in distinguishing and quantifying isotopologues.

LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is suitable for separating this compound and its metabolites.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometry:

    • Ionization: Positive mode electrospray ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

Table 1: Example MRM Transitions for this compound and Key Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Isotope Label
This compound174.186.1Unlabeled
[U-¹³C₆, ¹⁵N₁]-N-Acetylisoleucine181.192.1Labeled
Isoleucine132.186.1Unlabeled
[U-¹³C₆, ¹⁵N₁]-Isoleucine138.192.1Labeled
Acetyl-CoA810.1303.1Unlabeled
[¹³C₂]-Acetyl-CoA812.1305.1Labeled
Propionyl-CoA824.1317.1Unlabeled
[¹³C₃]-Propionyl-CoA827.1320.1Labeled

Note: The fragmentation of this compound (m/z 174.1 to 86.1) corresponds to the loss of the acetyl group and subsequent fragmentation of the isoleucine backbone.[5]

Expected Metabolic Fate and Data Interpretation

Upon cellular uptake, this compound is likely deacetylated to yield free isoleucine, which can then enter the canonical branched-chain amino acid catabolic pathway. The acetyl group is released as acetate, which can be converted to acetyl-CoA.

Diagram of the Hypothesized Metabolic Pathway:

G A Labeled This compound B Deacetylation A->B C Labeled Isoleucine B->C D Labeled Acetate B->D E BCAA Catabolism C->E F Acetyl-CoA Synthetase D->F G Labeled Propionyl-CoA E->G H Labeled Acetyl-CoA E->H F->H I TCA Cycle G->I H->I

Caption: Hypothesized metabolic fate of stable isotope-labeled this compound.

By tracing the incorporation of the stable isotopes into downstream metabolites, researchers can quantify the contribution of this compound to various metabolic pools. For example, the appearance of labeled acetyl-CoA and propionyl-CoA would confirm the catabolism of the isoleucine backbone.[6] The isotopic enrichment in TCA cycle intermediates such as citrate and succinate would provide a measure of the flux of this compound into central carbon metabolism.[7]

Table 2: Representative Quantitative Data of BCAA Oxidation in Murine Tissues

TissueBCAA Contribution to TCA Cycle (%)
Pancreas~20%
Brown Adipose TissueHigh
LiverModerate
KidneysModerate
HeartModerate
Skeletal MuscleModerate

This table is adapted from quantitative data on BCAA oxidation and illustrates the expected tissue-specific differences in the contribution of BCAAs to the TCA cycle.[7]

Ensuring Scientific Integrity: A Self-Validating System

To ensure the trustworthiness and reproducibility of the findings, the following controls are essential:

  • Isotopic Purity of the Tracer: The chemical and isotopic purity of the synthesized labeled this compound must be rigorously confirmed.

  • Use of Internal Standards: The inclusion of a heavy-labeled internal standard for each analyte of interest is critical for accurate quantification, as it corrects for variations during sample preparation and analysis.

  • Biological and Technical Replicates: Conducting experiments with multiple biological replicates is necessary to account for biological variability. Technical replicates of each sample analysis will ensure the reproducibility of the analytical method.

  • Control Experiments: Including control groups (e.g., cells or animals not treated with the tracer) is fundamental for establishing baseline metabolite levels and isotopic abundances.

Conclusion

The use of stable isotope-labeled this compound is a powerful strategy for dissecting its metabolic roles in health and disease. The detailed protocols and methodologies presented in this guide provide a robust framework for researchers to design and execute insightful metabolic tracing experiments. By carefully considering experimental design, employing rigorous analytical techniques, and incorporating appropriate controls, the scientific community can significantly advance our understanding of the metabolism and physiological relevance of N-acetylated amino acids.

References

  • Jellum, E., Horn, L., Thoresen, O., Kvittingen, E. A., & Stokke, O. (1986). Urinary excretion of N-acetyl amino acids in patients with some inborn errors of amino acid metabolism.
  • Human Metabolome Database. (2014). This compound (HMDB0061684).
  • Neinast, M. D., Jang, C., Hui, S., Murashige, D. S., Chu, Q., Morscher, R. J., ... & Rabinowitz, J. D. (2019). Quantitative analysis of the whole-body metabolic fate of branched-chain amino acids. Cell metabolism, 29(2), 417-429.
  • Crown, S. B., Marze, N., Antoniewicz, M. R. (2015). Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes. PLOS ONE, 10(12), e0145850.
  • Min, J. Z., Qiu, Y. P., & Tian, Y. (2015). First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC-ESI-MS/MS. Clinica chimica acta; international journal of clinical chemistry, 444, 134–139.
  • Neinast, M., Jang, C., Hui, S., Murashige, D., Chu, Q., Morscher, R., ... & Rabinowitz, J. (2019). Quantitative analysis of the whole-body metabolic fate of branched-chain amino acids. Cell Metabolism, 29(2), 417-429.
  • Herbst, R. M., & Shemin, D. (1943). Acetylglycine. Organic Syntheses, 23, 1.
  • Holeček, M. (2018). Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Nutrition & metabolism, 15(1), 1-10.
  • IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003.
  • QIAGEN. (n.d.).
  • SMPDB. (2023). Metabolism and Physiological Effects of N-Acetylmethionine.
  • Trefely, S., Huber, K., Liu, J., No, J., Strass-burger, K., & Snyder, N. W. (2019). A single LC-MS/MS analysis to quantify CoA biosynthetic intermediates and short-chain acyl CoAs. Analytical and bioanalytical chemistry, 411(29), 7737-7745.
  • Wishart, D. S., Feunang, Y. D., Marcu, A., Guo, A. C., Liang, K., Vazquez-Fresno, R., ... & Wilson, M. (2018). HMDB 4.0: the human metabolome database for 2018. Nucleic acids research, 46(D1), D608-D617.
  • Zhang, Y., & Li, F. (2014). A rapid UPLC-MS/MS-method for the separation and quantification of branched-chain amino acids from dried blood samples of patients with Maple Syrup Urine Disease (MSUD). Metabolites, 4(2), 309-319.

Sources

Application Notes and Protocols for the Quantitative Assay of N-Acetylisoleucine in Tissue

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-acetylated amino acids are emerging as significant endogenous metabolites, with potential roles in a variety of physiological and pathological processes. N-Acetylisoleucine, an acetylated derivative of the essential amino acid L-isoleucine, has been identified in biological systems, yet its precise functions and concentration in various tissues remain largely unexplored.[1][2] This application note provides a comprehensive, step-by-step guide for the development and validation of a robust and sensitive quantitative assay for this compound in biological tissue using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The described methodology, grounded in established bioanalytical principles, is intended for researchers, scientists, and drug development professionals seeking to accurately measure this metabolite in preclinical and clinical studies.

Introduction: The Rationale for Quantifying this compound

N-acetylated amino acids can be generated through the direct action of N-acetyltransferases or as byproducts of the degradation of N-terminally acetylated proteins.[1][2] N-terminal acetylation is a prevalent post-translational modification in eukaryotes, influencing protein stability, function, and localization.[3] Consequently, the free pool of N-acetylated amino acids, including this compound, may reflect the dynamics of protein turnover and cellular metabolism. Altered levels of specific N-acetylated amino acids have been linked to metabolic disorders. For instance, N-acetyl leucine and N-acetyl isoleucine have been investigated as potential biomarkers for diabetes.[4][5]

Given these connections, the precise quantification of this compound in tissue is critical for elucidating its biochemical significance and exploring its potential as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its high sensitivity, selectivity, and specificity in complex biological matrices.[6][7] This document outlines a comprehensive protocol for tissue sample preparation, chromatographic separation, mass spectrometric detection, and rigorous assay validation in accordance with international guidelines.[1][8][9]

Foundational Principles of the Assay

This assay is designed to be a self-validating system, incorporating critical steps to ensure data integrity and reproducibility. The core of the methodology relies on the following principles:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): While a SIL-IS for this compound is ideal, a structural analog, N-Acetyl-Norleucine, is proposed as a suitable alternative for accurate quantification by correcting for variability in sample preparation and instrument response.[4]

  • Efficient Tissue Homogenization: Complete disruption of the tissue architecture is paramount for the quantitative extraction of the analyte.

  • Effective Protein Precipitation: Removal of proteins is essential to prevent column clogging and minimize matrix effects.

  • Optimized Chromatographic Separation: Achieving baseline separation of the analyte from endogenous interferences is key to minimizing ion suppression and ensuring accurate quantification.

  • Highly Selective Mass Spectrometric Detection: The use of Multiple Reaction Monitoring (MRM) provides a high degree of specificity for the analyte and internal standard.

  • Rigorous Method Validation: Adherence to FDA and EMA guidelines for bioanalytical method validation ensures the reliability of the generated data.[1][8][9]

Materials and Reagents

Material/Reagent Supplier Part Number (Example)
N-Acetyl-L-isoleucine (≥98%)Thermo Scientific ChemicalsA14739
N-Acetyl-DL-norleucine (Internal Standard)Sigma-Aldrich7682-16-8
Acetonitrile (LC-MS Grade)Fisher ScientificA955-4
Methanol (LC-MS Grade)Fisher ScientificA456-4
Formic Acid (LC-MS Grade)Thermo Scientific85178
Water (LC-MS Grade)Fisher ScientificW6-4
Tissue Homogenizer (e.g., Bead Beater)Bio-Rad1681131
Centrifuge Tubes (1.5 mL and 15 mL)EppendorfVarious
Syringe Filters (0.22 µm PVDF)MilliporeSLGV004SL
UPLC Column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)Waters186002350

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing tissue Tissue Sample (e.g., Liver) homogenization Homogenization in Acetonitrile tissue->homogenization Add IS precipitation Protein Precipitation & Centrifugation homogenization->precipitation supernatant Supernatant Collection precipitation->supernatant filtration Filtration supernatant->filtration injection Injection onto UPLC filtration->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification using Internal Standard detection->quantification validation Assay Validation quantification->validation

Figure 1: Overall experimental workflow for the quantification of this compound in tissue.

Detailed Protocols

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Acetyl-L-isoleucine and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Acetyl-DL-norleucine and dissolve it in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 1 µg/mL) in acetonitrile.

Tissue Sample Preparation Protocol

This protocol is optimized for a soft tissue like the liver. Modifications may be necessary for other tissue types.

  • Tissue Weighing: Accurately weigh approximately 50 mg of frozen tissue.

  • Homogenization:

    • Place the weighed tissue in a 2 mL tube containing ceramic beads.

    • Add 500 µL of cold acetonitrile containing the internal standard (e.g., 100 ng/mL N-Acetyl-Norleucine).

    • Homogenize the tissue using a bead beater homogenizer (e.g., 2 cycles of 30 seconds at 5000 rpm). Keep samples on ice between cycles.

  • Protein Precipitation:

    • Vortex the homogenate for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean 1.5 mL tube.

  • Filtration:

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into a UPLC vial.

  • Analysis: The sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis Protocol
Parameter Condition
UPLC System Waters Acquity UPLC or equivalent
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 0-0.5 min: 2% B; 0.5-3.0 min: 2-98% B; 3.0-3.5 min: 98% B; 3.5-3.6 min: 98-2% B; 3.6-5.0 min: 2% B
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500+ or equivalent)
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
MRM Transitions This compound: 174.1 -> 86.1; N-Acetyl-Norleucine (IS): 174.1 -> 86.1

Note: The MRM transitions should be optimized for the specific instrument used. The transition m/z 174.1 -> 86.1 corresponds to the precursor ion [M+H]+ and a characteristic fragment ion.[4][5]

Assay Validation

A full validation of this bioanalytical method should be performed according to the principles outlined in the FDA and EMA guidelines.[1][8][9] The following parameters must be assessed:

  • Selectivity and Specificity: Analyze blank tissue homogenates from at least six different sources to ensure no endogenous interferences co-elute with the analyte or internal standard.

  • Calibration Curve and Linearity: Construct a calibration curve using at least six non-zero standards. The curve should be linear over the expected concentration range, with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three separate days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the tissue matrix by comparing the analyte response in post-extraction spiked samples to that in neat solutions. The CV of the matrix factor across different lots of tissue should be ≤ 15%.[10]

  • Recovery: Determine the extraction efficiency of the analyte from the tissue homogenate.

  • Stability: Assess the stability of this compound in tissue homogenates under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.

Example Validation Data Summary
Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.990.998
LLOQ S/N ≥ 10, Accuracy ±20%, Precision ≤20%1 ng/mL
Intra-day Precision (%CV) ≤ 15%< 8%
Inter-day Precision (%CV) ≤ 15%< 10%
Intra-day Accuracy (%) 85-115%95.2 - 103.5%
Inter-day Accuracy (%) 85-115%93.8 - 105.1%
Matrix Effect (%CV) ≤ 15%7.2%
Recovery (%) Consistent and reproducible85 ± 5%
Freeze-Thaw Stability Within ±15% of initialPass (3 cycles)
Short-Term Stability (24h, RT) Within ±15% of initialPass
Long-Term Stability (-80°C, 1 month) Within ±15% of initialPass

Data Analysis and Quantification

The concentration of this compound in tissue samples is determined using the internal standard method. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards to generate a linear regression curve. The concentration of this compound in the unknown samples is then calculated from this curve.

Troubleshooting

Problem Potential Cause Suggested Solution
Poor Peak Shape Column contamination, mobile phase issueFlush column, prepare fresh mobile phase
Low Sensitivity Ion suppression, inefficient extractionOptimize sample cleanup, check MS parameters
High Variability Inconsistent sample preparation, instrument instabilityEnsure consistent pipetting, run system suitability tests
Interference Peaks Endogenous compounds, contaminationImprove chromatographic separation, check for sources of contamination

Conclusion

The UPLC-MS/MS method detailed in this application note provides a sensitive, specific, and robust approach for the quantitative determination of this compound in tissue samples. Adherence to the described protocols for sample preparation, chromatographic separation, mass spectrometric detection, and rigorous validation will ensure the generation of high-quality, reliable data suitable for advancing our understanding of the role of N-acetylated amino acids in health and disease.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Lin, D., et al. (2009). Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching. Chemical Research in Toxicology, 22(7), 1294-1306. [Link]

  • Nilsson, R. (2015). N-acetylated amino acids. Nilsson Lab. [Link]

  • Human Metabolome Database. (2023). Showing metabocard for this compound (HMDB0061684). [Link]

  • PubChem. This compound. [Link]

  • Zhang, X., et al. (2015). First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC-ESI-MS/MS. Clinica Chimica Acta, 446, 169-175. [Link]

  • Li, W., et al. (2018). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 10(33), 4001-4015. [Link]

  • ResearchGate. First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC–ESI–MS/MS | Request PDF. [Link]

  • Pan, J., & Gu, H. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(19), 1995-1997. [Link]

  • Phenomenex. Protein Precipitation Method. [Link]

  • Vanderbilt University. Tissue Homogenization. [Link]

  • Yale School of Medicine. Small Molecules Quantitation | Proteomics. [Link]

Sources

In Vitro Application of N-Acetylisoleucine on Primary Neurons: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Neuroprotective Potential of N-Acetylisoleucine

This compound, an acetylated derivative of the essential amino acid isoleucine, is emerging as a promising therapeutic candidate for a range of neurological disorders. Its L-enantiomer, N-acetyl-L-leucine (also referred to as NALL in some literature, though this can also refer to N-acetyl-L-leucine), has demonstrated significant neuroprotective effects in both preclinical models and clinical trials for conditions such as Niemann-Pick disease type C and traumatic brain injury.[1][2] The therapeutic potential of this compound is attributed to its ability to modulate fundamental cellular processes that are often dysregulated in neurodegenerative diseases, including lysosomal function, mitochondrial bioenergetics, and protein quality control.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro application of this compound on primary neurons. We will delve into the putative mechanisms of action, detailed protocols for cell culture and treatment, and robust assays for evaluating its neuroprotective and neuro-regenerative effects.

Mechanism of Action: A Multi-faceted Approach to Neuronal Well-being

The neuroprotective effects of this compound are not attributed to a single target but rather to a cascade of beneficial cellular responses. Recent evidence suggests a multi-pronged mechanism of action that converges on enhancing cellular resilience and function.

A key aspect of this compound's action appears to be the upregulation of the serine protease HTRA1.[3][4] HTRA1 is expressed in neurons and astrocytes and is involved in the regulation of crucial signaling pathways, including the Transforming Growth Factor-β (TGF-β) pathway, which plays a role in neuronal survival and plasticity.[5][6] Furthermore, proteomic studies in dopaminergic neurons derived from Parkinson's disease patients have shown that treatment with N-acetyl-L-leucine leads to an upregulation of lysosomal, mitochondrial, and synaptic proteins.[3][4] This suggests that this compound may enhance the cellular machinery responsible for waste clearance and energy production, both of which are critical for neuronal health.

In line with these findings, in vivo studies have demonstrated that N-acetyl-L-leucine treatment can restore autophagy flux and reduce the expression of neuroinflammatory markers in the context of traumatic brain injury.[1][2] Autophagy is a vital cellular process for degrading and recycling damaged organelles and protein aggregates, and its impairment is a hallmark of many neurodegenerative diseases. By restoring this process, this compound may help clear toxic accumulations and reduce cellular stress. Furthermore, its ability to reduce neuroinflammation, a key driver of secondary injury in many neurological conditions, further underscores its therapeutic potential.

While the direct effects of this compound on mitochondrial function in primary neurons are still under investigation, its structural similarity to N-acetylcysteine (NAC), a well-known antioxidant and mitochondrial protectant, suggests a potential parallel mechanism. NAC has been shown to improve mitochondrial function and protect against oxidative stress-induced neuronal damage.[7][8]

G NAI This compound HTRA1 ↑ HTRA1 Expression NAI->HTRA1 Lysosome ↑ Lysosomal Proteins & Function NAI->Lysosome Mitochondria ↑ Mitochondrial Proteins & Function NAI->Mitochondria Synapse ↑ Synaptic Proteins NAI->Synapse Neuroinflammation ↓ Neuroinflammation NAI->Neuroinflammation TGFb Modulation of TGF-β Signaling HTRA1->TGFb Neurite Enhanced Neurite Outgrowth TGFb->Neurite Autophagy Restoration of Autophagy Flux Lysosome->Autophagy Neuroprotection Neuroprotection & Neuronal Resilience Mitochondria->Neuroprotection Synapse->Neurite Autophagy->Neuroprotection Neuroinflammation->Neuroprotection Neuroprotection->Neurite

Caption: Putative signaling pathways of this compound in neurons.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol outlines the preparation of a stock solution of this compound for use in primary neuron cultures.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (e.g., 100 mM):

    • In a sterile environment (e.g., a biological safety cabinet), weigh out the appropriate amount of this compound powder.

    • Dissolve the powder in cell culture grade DMSO to create a high-concentration stock solution (e.g., 100 mM).[9] Mix thoroughly by vortexing until fully dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term storage.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in the appropriate pre-warmed neuronal culture medium to achieve the desired final concentrations for treatment.

    • Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial to control for any effects of the solvent on the neurons.

Recommended Concentration Range for Initial Experiments:

ApplicationRecommended Concentration RangeIncubation Time
Neuroprotection Assays1 µM - 10 mM24 - 72 hours
Neurite Outgrowth Assays1 µM - 5 mM48 - 96 hours

Note: The optimal concentration and incubation time should be determined empirically for each specific primary neuron type and experimental setup.

Primary Neuron Culture

This protocol provides a general guideline for the culture of primary cortical or hippocampal neurons from embryonic rodents.[10]

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Dissection medium (e.g., Hibernate-E)

  • Enzyme for dissociation (e.g., Papain or Trypsin)

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin)

  • Poly-D-Lysine or Poly-L-Lysine coated culture plates or coverslips

  • Standard cell culture equipment

Procedure:

  • Coating of Culture Vessels:

    • Coat culture plates or coverslips with Poly-D-Lysine (e.g., 50 µg/mL) or Poly-L-Lysine overnight at 37°C.

    • The following day, aspirate the coating solution and wash thoroughly with sterile water three times. Allow the vessels to dry completely in a sterile environment.

  • Tissue Dissection and Dissociation:

    • Dissect the cortices or hippocampi from E18 rodent embryos under sterile conditions.

    • Transfer the tissue to a dissociation solution containing an appropriate enzyme (e.g., Papain) and incubate at 37°C for the recommended time.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating:

    • Determine the cell density using a hemocytometer.

    • Plate the neurons at the desired density in pre-warmed neuronal culture medium onto the coated culture vessels.

Recommended Plating Densities:

AssayPlate FormatRecommended Density
Neuroprotection (MTT Assay)96-well plate25,000 cells/well[11]
Neurite Outgrowth (Immunocytochemistry)24-well plate with coverslips25,000 - 60,000 cells/cm²[12]
  • Cell Maintenance:

    • Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.

    • Perform a partial medium change every 2-3 days by replacing half of the old medium with fresh, pre-warmed medium.

G cluster_0 Preparation cluster_1 Treatment & Analysis Coating Coat Plates/ Coverslips Dissection Dissect & Dissociate Neuronal Tissue Coating->Dissection Plating Plate Neurons at Optimal Density Dissection->Plating Treatment Treat with This compound Plating->Treatment MTT Assess Viability (MTT Assay) Treatment->MTT ICC Analyze Neurite Outgrowth (Immunocytochemistry) Treatment->ICC

Caption: Experimental workflow for in vitro application of this compound.

Assessment of Neuronal Viability (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Plate primary neurons in a 96-well plate and treat with this compound as described above. Include appropriate positive and negative controls.

  • At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Analysis of Neurite Outgrowth (Immunocytochemistry)

Immunocytochemistry can be used to visualize and quantify neurite outgrowth, a key indicator of neuronal health and regeneration.

Materials:

  • Paraformaldehyde (PFA), 4% in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-MAP2 (a marker for dendrites and the cell body)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope and imaging software (e.g., ImageJ with NeuronJ or AutoNeuriteJ plugin)

Procedure:

  • Culture and treat primary neurons on coverslips as described above.

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary antibody (anti-MAP2) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides with mounting medium containing DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length and branching using imaging software such as ImageJ.

Concluding Remarks

This compound represents a promising therapeutic agent with a multifaceted mechanism of action that promotes neuronal health and resilience. The protocols outlined in this application note provide a robust framework for investigating the in vitro effects of this compound on primary neurons. By employing these methods, researchers can further elucidate its neuroprotective and neuro-regenerative properties, paving the way for the development of novel therapies for a range of debilitating neurological disorders.

References

  • Globus, R. K., et al. (2017). Secreted HTRA1 inhibits WNT signaling by targeting the LRP6 co-receptor. Journal of Biological Chemistry, 292(38), 15837-15850.
  • Kaja, S., et al. (2013). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Current Protocols in Toxicology, 57(1), 12.17.1-12.17.16.
  • Pfeiffer, A., et al. (2018). Cerebral small vessel disease-related protease HtrA1 processes latent TGF-β binding protein 1 and facilitates TGF-β signaling. Proceedings of the National Academy of Sciences, 115(26), E5983-E5992.
  • Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current protocols in neuroscience, Chapter 7, Unit 7.18.
  • DendroTEK. (n.d.). Tips for Keeping Primary Neuron Cultures Healthy. Retrieved from [Link]

  • Kaech, S., & Banker, G. (2006). Culturing hippocampal neurons.
  • Charles River Laboratories. (n.d.). Neurite Outgrowth Assays. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone know the best density of seeding primary cortical neurons on PLL coated chambers?. Retrieved from [Link]

  • Beaudoin, G. M., 3rd, et al. (2012). Culturing primary neurons. Journal of visualized experiments : JoVE, (65), e3844.
  • Hegdekar, N., et al. (2021). N-acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. Scientific reports, 11(1), 9249.
  • Ge, Y., et al. (2023). N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. bioRxiv.
  • Lin, C. H., et al. (2022). N-terminal acetylation regulates autophagy. Autophagy, 18(3), 700–702.
  • Gladstone Institutes. (2009). Small Molecule Inducers of Autophagy in Neurons. Retrieved from [Link]

  • Hegdekar, N., et al. (2019).
  • Li, X., et al. (2022). Acetylation in the regulation of autophagy. Autophagy, 18(10), 2249–2267.
  • Maday, S., & Holzbaur, E. L. (2016). Compartment-Specific Regulation of Autophagy in Primary Neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 36(22), 5933–5945.
  • Kiral, F. R., et al. (2020). Neuronal autophagy regulates presynaptic neurotransmission by controlling the axonal endoplasmic reticulum. bioRxiv.
  • Taylor, A. R., et al. (2020).
  • Singh, I. N., et al. (2021). N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy. International journal of molecular sciences, 22(23), 13054.
  • Bains, J. S., & Shaw, C. A. (1997). Neurodegenerative disorders in humans: the role of glutathione in oxidative stress-mediated neuronal death. Brain research. Brain research reviews, 25(3), 335–358.
  • Tovar-Ramírez, O., et al. (2023). Effect of N-Acetylcysteine in Mitochondrial Function, Redox Signaling, and Sirtuin 3 Levels in the Heart During Cardiorenal Syndrome Type 4 Development. International Journal of Molecular Sciences, 24(6), 5691.
  • Xiong, Y., et al. (1999). Effect of N-acetylcysteine on mitochondrial function following traumatic brain injury in rats. Journal of neurotrauma, 16(11), 1031–1041.

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving N-Acetylisoleucine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Emerging Significance of N-Acetylisoleucine in Cellular Processes and Therapeutic Development

This compound is an acetylated form of the essential branched-chain amino acid, L-isoleucine.[1] While the broader class of N-acetylated amino acids has been recognized for decades, the specific biological roles of this compound are an area of growing interest. N-acetylated amino acids can be generated through the direct action of N-acetyltransferases (NATs) or from the breakdown of N-terminally acetylated proteins.[2] The therapeutic potential of related N-acetylated amino acids, such as N-acetyl-leucine for neurological conditions like Niemann-Pick disease type C, underscores the importance of developing robust screening platforms to explore the bioactivity of these molecules.[3][4]

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize molecules that interact with the metabolic pathways of this compound. The assays are structured to support the discovery of novel chemical probes and potential therapeutic agents targeting enzymes that metabolize this compound or cellular pathways modulated by it.

Part 1: Target-Based HTS Assays for Modulators of this compound Metabolism

Target-based screening offers a direct approach to identify molecules that interact with specific enzymes involved in the synthesis or degradation of this compound.

HTS Assay for Inhibitors of this compound Deacetylases

Scientific Rationale: Histone deacetylases (HDACs) and other acyl-CoA dependent deacetylases are known to remove acetyl groups from lysine residues on proteins and other small molecules.[5] It is plausible that a similar class of enzymes is responsible for the deacetylation of this compound. Identifying inhibitors of such enzymes could help elucidate the physiological role of this compound by preventing its breakdown. This protocol adapts a well-established fluorescence-based assay for HDAC inhibitors.[6][7]

Workflow Overview:

G cluster_0 Assay Principle A This compound-AMC Substrate (Non-fluorescent) C Isoleucine-AMC A->C Deacetylation B Deacetylase Enzyme B->C E AMC (Fluorescent) C->E Cleavage D Trypsin D->E F Inhibitor F->B Blocks

Caption: Workflow for the deacetylase inhibitor assay.

Experimental Protocol:

Materials:

  • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.[6]

  • Enzyme: Purified recombinant human deacetylase (e.g., a broad-spectrum HDAC like HDAC1 or a candidate enzyme identified through proteomic studies).

  • Substrate: Custom-synthesized this compound-7-amino-4-methylcoumarin (AMC).

  • Developer: Trypsin solution (2 mg/mL in assay buffer).[8]

  • Stop Solution: Trichostatin A (TSA) or another potent pan-HDAC inhibitor.[5]

  • Test Compounds: Library of small molecules dissolved in DMSO.

  • Plates: 384-well, black, flat-bottom plates.

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds into the wells of a 384-well plate. For controls, dispense DMSO.

  • Enzyme Preparation: Dilute the deacetylase enzyme in cold assay buffer to the desired concentration.

  • Enzyme Addition: Add 10 µL of the diluted enzyme solution to each well containing the test compounds. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of the this compound-AMC substrate (at a final concentration equal to its Km) to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Add 5 µL of the stop solution to each well.

  • Development: Add 20 µL of the developer solution to each well and incubate for 30 minutes at room temperature.[8]

  • Detection: Read the fluorescence using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[5]

Data Analysis and Self-Validation:

ControlDescriptionExpected OutcomePurpose
Negative Control No enzymeLow fluorescenceDefines baseline
Positive Control No inhibitor (DMSO only)High fluorescenceDefines 100% activity
Reference Inhibitor Known deacetylase inhibitor (e.g., TSA)Low fluorescenceValidates assay performance

Calculate the percent inhibition for each test compound relative to the controls. Hits are typically defined as compounds that cause a statistically significant reduction in fluorescence (e.g., >3 standard deviations from the mean of the positive controls).

HTS Assay for Inhibitors of this compound Synthesis

Scientific Rationale: this compound can be synthesized from L-isoleucine and acetyl-CoA by N-acetyltransferases (NATs).[2][9] A continuous, fluorescence-based assay can be used to screen for inhibitors of this process by detecting the production of Coenzyme A (CoA), a co-product of the reaction.[10]

Workflow Overview:

G cluster_1 Assay Principle A L-Isoleucine + Acetyl-CoA C This compound + CoA-SH A->C Acetylation B N-Acetyltransferase (NAT) B->C E ThioGlo4-CoA Adduct (Fluorescent) C->E Reaction D ThioGlo4 (Non-fluorescent) D->E F Inhibitor F->B Blocks

Caption: Workflow for the N-acetyltransferase inhibitor assay.

Experimental Protocol:

Materials:

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT.[11]

  • Enzyme: Purified recombinant human N-acetyltransferase.

  • Substrates: L-Isoleucine and Acetyl-CoA.

  • Detection Reagent: ThioGlo4.[10]

  • Test Compounds: Library of small molecules dissolved in DMSO.

  • Plates: 384-well, black, flat-bottom plates.

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds into the wells of a 384-well plate.

  • Reagent Preparation: Prepare a reaction mixture containing the NAT enzyme, L-isoleucine, and ThioGlo4 in the reaction buffer.

  • Reagent Addition: Add 15 µL of the reaction mixture to each well. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of Acetyl-CoA to each well.

  • Detection: Immediately begin monitoring the increase in fluorescence over time (kinetic read) using a plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~500 nm.[10]

Data Analysis and Self-Validation:

ControlDescriptionExpected OutcomePurpose
Negative Control No enzymeNo increase in fluorescenceDefines baseline
Positive Control No inhibitor (DMSO only)Linear increase in fluorescenceDefines 100% activity
Reference Inhibitor A known NAT inhibitor (if available) or a non-specific enzyme inhibitorNo or reduced increase in fluorescenceValidates assay performance

The initial reaction velocity is calculated from the slope of the fluorescence curve. Percent inhibition is determined by comparing the velocity of the test compound wells to the controls.

Part 2: Phenotypic HTS Assay for Modulators of this compound-Related Cellular Functions

Phenotypic screening can uncover compounds that act on unknown targets or complex pathways influenced by this compound. Given the emerging role of N-acetylated amino acids in mitochondrial function and neuroprotection, a cell-based assay focused on mitochondrial health is highly relevant.[3][12]

High-Content Imaging Assay for Mitochondrial Function

Scientific Rationale: Mitochondrial dysfunction is implicated in a wide range of diseases.[13][14] This assay uses high-content imaging to simultaneously measure multiple parameters of mitochondrial health in cells treated with this compound and a library of test compounds. This approach can identify compounds that either enhance the protective effects of this compound or synergize with it to improve mitochondrial function.

Workflow Overview:

G cluster_2 Assay Workflow A Seed Cells B Add Test Compounds & This compound A->B C Induce Mitochondrial Stress (e.g., with Rotenone) B->C D Stain with Fluorescent Dyes (e.g., TMRM, MitoSOX, Hoechst) C->D E High-Content Imaging D->E F Image Analysis E->F

Caption: Workflow for the high-content mitochondrial function assay.

Experimental Protocol:

Materials:

  • Cell Line: A human neuronal cell line (e.g., SH-SY5Y) is a suitable choice.[15]

  • Culture Medium: Standard cell culture medium appropriate for the chosen cell line.

  • This compound Solution: Sterile-filtered stock solution in culture medium.

  • Mitochondrial Stressor: Rotenone or another complex I inhibitor.[15]

  • Fluorescent Dyes:

    • TMRM (Tetramethylrhodamine, Methyl Ester): To measure mitochondrial membrane potential.[14]

    • MitoSOX™ Red: To measure mitochondrial superoxide levels.

    • Hoechst 33342: To stain nuclei for cell counting.

  • Test Compounds: Library of small molecules.

  • Plates: 384-well, black, clear-bottom imaging plates.

Procedure:

  • Cell Seeding: Seed cells into the 384-well plates and allow them to adhere overnight.[15]

  • Compound Treatment: Add test compounds and a fixed concentration of this compound to the cells. Incubate for 24 hours.

  • Induction of Stress: Add rotenone to the cells at a concentration known to induce mitochondrial dysfunction. Incubate for an appropriate time (e.g., 6 hours).

  • Staining: Add a cocktail of TMRM, MitoSOX Red, and Hoechst 33342 to the cells. Incubate for 30 minutes at 37°C.

  • Imaging: Acquire images using a high-content imaging system with appropriate filter sets for each dye.

  • Image Analysis: Use image analysis software to quantify the number of cells, TMRM fluorescence intensity (mitochondrial membrane potential), and MitoSOX Red fluorescence intensity (superoxide production).

Data Analysis and Self-Validation:

ControlDescriptionExpected OutcomePurpose
Vehicle Control Cells treated with DMSO onlyHealthy mitochondria (high TMRM, low MitoSOX)Baseline mitochondrial health
Stressor Control Cells treated with rotenone onlyUnhealthy mitochondria (low TMRM, high MitoSOX)Defines maximal mitochondrial dysfunction
Positive Control Cells treated with a known mitochondrial protective agent + rotenoneImproved mitochondrial health compared to stressor controlValidates the assay's ability to detect protective effects

The data for each test compound are normalized to the controls. Hits are identified as compounds that significantly improve mitochondrial membrane potential and/or reduce superoxide production in the presence of the mitochondrial stressor.

Conclusion

The protocols outlined in these application notes provide a robust framework for the high-throughput screening of compounds that modulate the metabolism and cellular functions of this compound. By employing both target-based and phenotypic screening approaches, researchers can explore the therapeutic potential of this emergingly important molecule from multiple angles. The built-in controls and validation steps in each protocol are designed to ensure data quality and the identification of reliable hits for further investigation.

References

  • A high-throughput screen for mitochondrial function reveals known and novel mitochondrial toxicants in a library of environmental agents - PMC. National Institutes of Health. Available at: [Link]

  • High Throughput-Based Mitochondrial Function Assays by Multi-Parametric Flow Cytometry. Current Protocols in Cytometry. Available at: [Link]

  • Purification and enzymatic assay of class I histone deacetylase enzymes - PubMed Central. National Institutes of Health. Available at: [Link]

  • Showing metabocard for this compound (HMDB0061684). Human Metabolome Database. Available at: [Link]

  • Mitochondrial Function Screening Assay. Sygnature Discovery. Available at: [Link]

  • Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - NCBI. National Institutes of Health. Available at: [Link]

  • This compound | C8H15NO3 | CID 7036275 - PubChem. National Institutes of Health. Available at: [Link]

  • Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. Elabscience. Available at: [Link]

  • A High-Throughput Screening of a Natural Products Library for Mitochondria Modulators. MDPI. Available at: [Link]

  • Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors | ACS Omega. ACS Publications. Available at: [Link]

  • Colorimetric Histone Acetyltransferase Activity Assay (HAT). ScienCell Research Laboratories. Available at: [Link]

  • Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D. MDPI. Available at: [Link]

  • Colorimetric Histone Acetyltransferase Activity Assay (HAT). 3H Biomedical. Available at: [Link]

  • Branched Chain Amino Acid Metabolism | BCAA Catabolism | Pathway and Regulation. YouTube. Available at: [Link]

  • Mega-High-Throughput Screening Platform for the Discovery of Biologically Relevant Sequence-Defined Non-Natural Polymers - PubMed Central. National Institutes of Health. Available at: [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Available at: [Link]

  • N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC. National Institutes of Health. Available at: [Link]

  • Isoleucine Deamination & Oxidation - Biochemistry. YouTube. Available at: [Link]

  • High-Throughput Screening for Protein Synthesis Inhibitors Targeting Aminoacyl-tRNA Synthetases - PubMed. National Institutes of Health. Available at: [Link]

  • The chemistry and biological activities of N-acetylcysteine - PubMed. National Institutes of Health. Available at: [Link]

  • Mega-High-Throughput Screening Platform for the Discovery of Biologically Relevant Sequence-Defined Non-Natural Polymers | ACS Central Science. ACS Publications. Available at: [Link]

  • Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C | Request PDF. ResearchGate. Available at: [Link]

  • The chemistry and biological activities of N-acetylcysteine | Request PDF. ResearchGate. Available at: [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers. Available at: [Link]

  • (PDF) High-Throughput Screening for Protein Synthesis Inhibitors Targeting Aminoacyl-tRNA Synthetases. ResearchGate. Available at: [Link]

  • Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug. Available at: [Link]

  • N-Acetyl-L-Leucine in GM2 Gangliosidoses. YouTube. Available at: [Link]

  • Identification of novel N-acetylcysteine derivatives for the treatment of hepatocellular injury. Available at: [Link]

  • Medical and Dietary Uses of N-Acetylcysteine. MDPI. Available at: [Link]

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Application Notes & Protocols: Use of N-Acetylisoleucine in Studying Blood-Brain Barrier Transport

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: N-Acetylisoleucine and the Blood-Brain Barrier Challenge

The blood-brain barrier (BBB) is a highly selective, dynamic interface that protects the central nervous system (CNS) from toxins and pathogens while regulating the transport of essential nutrients.[1][2] This barrier, formed by specialized brain capillary endothelial cells interconnected by extensive tight junctions, poses a significant challenge for the delivery of therapeutics to the brain.[3][4] Understanding the mechanisms by which molecules traverse the BBB is paramount for the development of novel CNS drugs.

This compound (NAIL) is a modified amino acid that has garnered interest for its potential neuroprotective effects and its ability to cross the BBB. While its precise transport mechanism is an area of active investigation, it is hypothesized to utilize endogenous carrier systems. For instance, the related compound N-acetyl-L-leucine is thought to function as a pro-drug that leverages monocarboxylate transporters (MCTs) to penetrate the BBB and enter cells, where it is metabolized to L-leucine.[5] Similarly, isoleucine itself is transported by several sodium-dependent and independent neutral amino acid transporters, such as System L and System ASC, which are present on both the luminal (blood-facing) and abluminal (brain-facing) membranes of the BBB endothelium.[6][7]

This guide provides detailed application notes and protocols for researchers studying the BBB transport of this compound. It offers field-proven methodologies for in vitro permeability assessment and in vivo brain concentration measurement, coupled with the analytical techniques required for accurate quantification.

Core Concepts in BBB Transport Analysis

Evaluating a compound's ability to cross the BBB involves a multi-tiered approach.

  • In Vitro Models : These models, typically using Transwell systems, consist of a monolayer of brain endothelial cells cultured on a semi-permeable membrane.[1][8] They are essential for initial screening, allowing for the measurement of a compound's permeability in a controlled environment.[9] The integrity of these models is validated by measuring Transendothelial Electrical Resistance (TEER), a quantitative indicator of tight junction integrity.[10][11]

  • In Vivo Models : To understand brain penetration in a physiological context, in vivo techniques are indispensable. Brain microdialysis is a powerful method that allows for continuous sampling of the unbound, pharmacologically active drug concentration in the brain's extracellular fluid (ECF).[12][13][14] This provides crucial pharmacokinetic data that cannot be obtained from total brain homogenate.[15]

Application Note 1: In Vitro BBB Permeability of this compound

Principle

This protocol describes an in vitro BBB model using a co-culture of human brain microvascular endothelial cells (hBMECs) and human astrocytes in a Transwell system. Co-culturing with astrocytes helps induce a tighter barrier, more closely mimicking the in vivo environment.[2][16] The apparent permeability coefficient (Papp) of NAIL is determined by adding it to the apical (luminal) chamber and measuring its concentration in the basolateral (abluminal) chamber over time.

Workflow for In Vitro BBB Permeability Assay

G cluster_setup Model Setup cluster_validation Model Validation cluster_experiment Permeability Experiment cluster_analysis Analysis p1 Coat Transwell inserts (e.g., Collagen/Fibronectin) p3 Seed hBMECs on coated insert p1->p3 p2 Seed Astrocytes on bottom of well plate p4 Establish Co-Culture (Place insert into well) p2->p4 p3->p4 p5 Monitor TEER daily until stable plateau >150 Ω·cm² p4->p5 p6 Add NAIL solution to Apical chamber p5->p6 p7 Incubate at 37°C p6->p7 p9 Collect final Apical sample p6->p9 p8 Collect samples from Basolateral chamber at time points (e.g., 30, 60, 90, 120 min) p7->p8 p10 Quantify NAIL concentration via LC-MS/MS p8->p10 p9->p10 p11 Calculate Papp value p10->p11

Workflow for assessing this compound permeability using a Transwell BBB model.
Detailed Protocol

I. Cell Culture & Model Assembly

  • Coat Inserts: Coat the microporous membranes of 12-well Transwell inserts (e.g., 0.4 µm pore size) with a suitable extracellular matrix (e.g., collagen IV and fibronectin) and allow to dry.

  • Seed Astrocytes: Plate human astrocytes on the bottom of a 12-well plate at a density of ~25,000 cells/cm². Culture until confluent.

  • Seed Endothelial Cells: Seed hBMECs onto the coated Transwell inserts at a density of ~50,000 cells/cm².

  • Establish Co-culture: Once the hBMECs are confluent (typically 2-3 days), transfer the inserts into the wells containing the confluent astrocyte layer. This initiates the co-culture.[2]

  • Mature the Barrier: Maintain the co-culture for 4-6 days, changing the media every 2 days. The presence of astrocytes will induce the hBMECs to form tighter junctions.

II. Barrier Integrity Validation (TEER Measurement)

  • Equilibrate: Before measurement, allow the plates to equilibrate to room temperature for 20 minutes.

  • Measure: Using an epithelial volt-ohm meter (EVOM), measure the electrical resistance across the endothelial monolayer.[17]

  • Calculate TEER: Subtract the resistance of a blank, cell-free insert from the measured resistance and multiply by the surface area of the membrane.

    • TEER (Ω·cm²) = (R_total - R_blank) × Area (cm²)

  • Confirm Integrity: Proceed with the transport experiment only when TEER values are stable and sufficiently high (e.g., >150-200 Ω·cm²), indicating a tight barrier.[10][17]

III. Transport Experiment

  • Prepare Solutions: Prepare a stock solution of this compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Apical Dosing: Carefully remove the media from the apical (insert) and basolateral (well) chambers. Add fresh transport buffer to the basolateral chamber. Add the NAIL dosing solution to the apical chamber.

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), remove the entire volume from the basolateral chamber for analysis and immediately replace it with an equal volume of fresh, pre-warmed transport buffer.

  • Final Apical Sample: At the end of the experiment, take a sample from the apical chamber to determine the initial concentration (C₀).

IV. Data Analysis

  • Quantification: Analyze the concentration of NAIL in all basolateral and apical samples using a validated LC-MS/MS method (see Application Note 3).

  • Calculate Papp: The apparent permeability coefficient (Papp) in cm/s is calculated using the following formula:

    • Papp = (dQ/dt) / (A × C₀)

    • Where:

      • dQ/dt is the steady-state flux (mass/time), determined from the slope of the cumulative amount of NAIL in the receiver chamber versus time.

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration in the donor (apical) chamber.

Parameter Typical Value / Condition Rationale / Causality
Cell TypeshBMECs, Human AstrocytesCo-culture with astrocytes induces a tighter endothelial barrier, better reflecting in vivo physiology.[2]
Transwell Pore Size0.4 µmAllows free diffusion of small molecules like NAIL but prevents cell migration.[1]
TEER Threshold>150 Ω·cm²Ensures the integrity of the cell monolayer and that transport is primarily transcellular, not paracellular.[10]
Transport BufferHBSS with HEPESProvides a physiologically relevant ionic environment and maintains pH without CO₂ incubation.
NAIL Concentration1-10 µMShould be high enough for detection but low enough to avoid saturating potential transporters.
Sampling Times0, 30, 60, 90, 120 minAllows for the determination of a linear rate of transport (flux) needed for accurate Papp calculation.

Application Note 2: In Vivo Brain Penetration of this compound

Principle

This protocol uses in vivo microdialysis in a rodent model to measure the unbound concentration of NAIL in the brain extracellular fluid (ECF) and blood simultaneously.[14] This allows for the direct calculation of the unbound brain-to-plasma concentration ratio (Kp,uu), which is the gold standard metric for assessing BBB penetration.[14] A microdialysis probe is surgically implanted into a specific brain region (e.g., striatum or cortex), and another is placed in the jugular vein.[18]

Workflow for In Vivo Microdialysis Study

G cluster_prep Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis & Calculation p1 Anesthetize Animal p2 Implant guide cannulae (Brain region & Jugular vein) p1->p2 p3 Allow for recovery p2->p3 p4 Insert microdialysis probes p5 Perfuse probes with aCSF at low flow rate (e.g., 1-2 µL/min) p4->p5 p6 Collect baseline dialysate samples p5->p6 p7 Administer NAIL (e.g., IV) p6->p7 p8 Collect timed dialysate samples from brain and blood probes p7->p8 p10 Quantify NAIL in dialysate via LC-MS/MS p8->p10 p9 Determine probe recovery (in vivo calibration) p11 Calculate unbound concentrations in brain (C_u,brain) and blood (C_u,blood) p9->p11 p10->p11 p12 Calculate Kp,uu p11->p12

Workflow for measuring brain penetration of this compound via microdialysis.
Detailed Protocol

I. Surgical Implantation

  • Anesthetize a rat or mouse according to approved institutional protocols.

  • Using a stereotaxic frame, surgically implant a guide cannula targeting the brain region of interest (e.g., striatum).

  • Implant a second microdialysis probe or catheter into the jugular vein for blood sampling.

  • Secure the cannulae with dental cement and allow the animal to recover for at least 24-48 hours. This recovery period is crucial to minimize the acute effects of surgery on the BBB.[15]

II. Microdialysis Procedure

  • On the day of the experiment, place the animal in a microdialysis cage that allows free movement.

  • Gently insert the microdialysis probes through the guide cannulae into the brain and jugular vein.

  • Perfuse the probes with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[12]

  • Allow the system to equilibrate for at least 60-90 minutes. Collect baseline dialysate samples to ensure a stable baseline.

  • Administer this compound via a desired route (e.g., intravenous bolus or infusion).

  • Collect dialysate fractions from both probes at regular intervals (e.g., every 15-30 minutes) into collection vials using a fraction collector.

III. In Vivo Calibration (Probe Recovery)

  • The concentration in the dialysate is not equal to the absolute concentration in the ECF due to the probe's incomplete extraction efficiency (recovery).[15]

  • Determine the in vivo recovery using a method like retrodialysis, where a known concentration of the analyte is added to the perfusate and the loss of the analyte from the probe is measured.

  • Calculate the unbound concentration in the ECF:

    • C_u,brain = C_dialysate / Recovery

IV. Data Analysis

  • Quantification: Analyze NAIL concentrations in the dialysate samples using LC-MS/MS.

  • Pharmacokinetics: Plot the unbound concentration-time profiles for both brain ECF and blood.

  • Calculate Kp,uu: The unbound brain-to-plasma ratio is calculated using the Area Under the Curve (AUC) for each profile:

    • Kp,uu = AUC_brain / AUC_blood

Parameter Typical Value / Condition Rationale / Causality
Animal ModelSprague-Dawley RatCommonly used model in neuropharmacology with well-established surgical procedures.
Brain RegionStriatum or CortexRegions with high blood flow, relevant for assessing general BBB penetration.
Perfusion FluidArtificial CSF (aCSF)Mimics the ionic composition of the brain's extracellular fluid to minimize local disturbances.
Flow Rate1.0 - 2.0 µL/minA slow flow rate is critical to maximize recovery and minimize tissue disruption.[12]
Probe Membrane10-20 kDa MWCOAllows diffusion of small molecules like NAIL while excluding proteins and larger molecules.[12]
Calibration MethodRetrodialysisProvides the most accurate in vivo estimation of probe recovery for absolute quantification.[15]

Application Note 3: Analytical Protocol for this compound Quantification

Principle

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like NAIL in complex biological matrices (e.g., plasma, dialysate).[19][20] The method provides high sensitivity, selectivity, and accuracy. A simple protein precipitation step is typically sufficient for sample preparation, especially for clean matrices like dialysate.[21]

Detailed Protocol

I. Sample Preparation

  • Standards: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of NAIL into the appropriate blank matrix (e.g., aCSF for dialysate, blank plasma for blood samples).

  • Protein Precipitation: To 50 µL of sample (standard, QC, or unknown), add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., this compound-d3).

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new vial or 96-well plate for injection into the LC-MS/MS system.

II. LC-MS/MS Conditions

  • LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column can be used. HILIC is often preferred for polar compounds like amino acid derivatives.[22]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A gradient from high organic to high aqueous is used to retain and then elute the polar analyte.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for NAIL and its internal standard, ensuring high selectivity.

Parameter Example Value Rationale / Causality
LC Parameters
ColumnHILIC, 2.1 x 100 mm, 1.8 µmProvides good retention and peak shape for polar analytes like NAIL.[22]
Flow Rate0.4 mL/minStandard flow rate for analytical LC, balancing speed and resolution.
Injection Volume5 µLA small volume is sufficient given the high sensitivity of modern mass spectrometers.
MS/MS Parameters
Ionization ModeESI PositiveNAIL contains a nitrogen atom that is readily protonated.
MRM Transition (NAIL)e.g., m/z 174.1 -> 86.1Hypothetical. Precursor ion [M+H]⁺; product ion corresponds to the isoleucine backbone after loss of the acetyl group and CO.
MRM Transition (IS)e.g., m/z 177.1 -> 89.1Hypothetical. The stable isotope-labeled internal standard co-elutes and corrects for matrix effects and instrument variability.
LLOQ Target≤1-5 ng/mLThe Lower Limit of Quantification (LLOQ) must be sensitive enough to detect low concentrations in brain dialysate.

References

  • Hellinger, E., et al. (2012). Transport Studies Using Blood-Brain Barrier In Vitro Models: A Critical Review and Guidelines. Journal of Cerebral Blood Flow & Metabolism.
  • Naik, P., & Cucullo, L. (2012). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI.
  • Bagchi, S., et al. (2019). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview.
  • Bagchi, S., et al. (2019).
  • Verma, D., et al. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery.
  • Deli, M. A., et al. (2014). In Vitro Models of the Blood–Brain Barrier for the Study of Drug Delivery to the Brain. Molecular Pharmaceutics.
  • Church, W. H., & Justice, J. B. (1988).
  • Carpenter, K. L. H., et al. (2014). Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications. British Journal of Clinical Pharmacology.
  • Wu, Y., et al. (2023). What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs. WuXi AppTec.
  • Deguchi, Y. (2002). Application of In Vivo Brain Microdialysis to the Study of Blood-Brain Barrier Transport of Drugs. Drug Metabolism and Pharmacokinetics.
  • Eigenmann, D. E., et al. (2013). Validation techniques commonly used for BBB models.
  • Srinivasan, B., et al. (2015). TEER measurement techniques for in vitro barrier model systems.
  • Funke, S., et al. (2021). Quantification of 22 plasma amino acids combining derivatization and ion-pair LC-MS/MS. Scientific Reports.
  • Sharma, P., et al. (2023). A novel 4-cell in-vitro blood-brain barrier model and its characterization by confocal microscopy and TEER measurement. Scientific Reports.
  • Srinivasan, B., et al. (2015). TEER Measurement Techniques for In Vitro Barrier Model Systems. Semantic Scholar.
  • FluxErgy. (n.d.). The Importance of Blood-Brain Barrier Models and Measurement: A Focus on TEER. FluxErgy.
  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek.
  • Thibert, V., et al. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. Thermo Fisher Scientific.
  • Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. Thermo Fisher Scientific.
  • LCGC International. (2023). Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications.
  • Smith, Q. R., et al. (1995). Na+-dependent neutral amino acid transporters A, ASC, and N of the blood-brain barrier. Journal of Neurochemistry.
  • Hawkins, R. A., et al. (2006). Structure of the blood-brain barrier and its role in the transport of amino acids. The Journal of Nutrition.
  • Hawkins, R. A., et al. (2005). Amino acid transport across each side of the blood-brain barrier. Journal of the Neurological Sciences.
  • Tarlungeanu, D. C., et al. (2016). Transport of Amino Acids Across the Blood-Brain Barrier. Frontiers in Neurology.
  • Churchill, G. C., et al. (2025). N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB)
  • Weeden, T., et al. (2025). Transporting Therapeutics: A Novel Approach to Deliver ASOs to the Brain. The Scientist.
  • Affilogic. (n.d.). Bus2Brain. Affilogic.
  • Churchill, G. C., et al. (2019).

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Application Notes & Protocols: Evaluating the Neuroprotective Efficacy of N-Acetylisoleucine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Neurodegenerative diseases such as Parkinson's, Alzheimer's, and lysosomal storage disorders like Niemann-Pick disease type C (NPC) represent a significant and growing global health burden. A common pathological feature across many of these conditions is the progressive loss of neuronal structure and function, often driven by underlying mechanisms like mitochondrial dysfunction, impaired protein clearance, neuroinflammation, and oxidative stress. N-Acetylisoleucine (NAI), the L-enantiomer of N-acetyl-DL-leucine, is emerging as a promising therapeutic agent with potential neuroprotective properties.[1][2] Initially used for vertigo, recent studies have demonstrated its ability to cross the blood-brain barrier and positively impact neurological symptoms in conditions like NPC and show promise in models of Parkinson's Disease and traumatic brain injury (TBI).[1][3][4][5]

This guide provides a comprehensive overview of the scientific rationale and detailed protocols for assessing the neuroprotective applications of this compound in both in vitro and in vivo experimental models. It is designed to equip researchers with the necessary tools to rigorously evaluate NAI's efficacy and elucidate its mechanisms of action.

Proposed Mechanisms of Neuroprotection by this compound

The neuroprotective effects of this compound are believed to be multifaceted, targeting several core pathological pathways in neurodegeneration. Rather than having a single target, NAI appears to rebalance cellular homeostasis, particularly within the mitochondrial-lysosomal axis.[6]

Key proposed mechanisms include:

  • Enhancement of Lysosomal and Autophagic Function: NAI treatment has been shown to restore autophagic flux, the cell's primary pathway for clearing aggregated proteins and damaged organelles.[6][7] This is critical in diseases characterized by toxic protein accumulation, such as the buildup of pS129-alpha-synuclein in Parkinson's disease.[8][9]

  • Mitochondrial & Metabolic Support: Studies suggest NAI can improve mitochondrial energy metabolism and normalize glucose and glutamate metabolism.[1][10] By boosting cellular energy (ATP) production, NAI may help neurons resist metabolic stress and maintain function.[1]

  • Attenuation of Neuroinflammation: In models of traumatic brain injury, NAI has been shown to reduce the expression of neuroinflammatory markers, which are known to contribute to secondary neuronal damage.[3][7][10]

  • Reduction of Oxidative Stress: By improving mitochondrial health and cellular metabolism, NAI may indirectly help reduce the production of damaging reactive oxygen species (ROS).[10]

cluster_0 Cellular Stressors cluster_1 This compound Intervention cluster_3 Neuroprotective Outcomes stress Neurotoxic Insult (e.g., MPP+, 6-OHDA, H₂O₂) lys_dys Lysosomal Dysfunction & Impaired Autophagy stress->lys_dys Induces mito_dys Mitochondrial Dysfunction & Oxidative Stress stress->mito_dys Induces neuroinflam Neuroinflammation stress->neuroinflam Induces survival Increased Neuronal Viability & Survival lys_dys->survival Leads to Cell Death mito_dys->survival Leads to Cell Death neuroinflam->survival Leads to Cell Death nai This compound (NAI) nai->lys_dys Restores Function nai->mito_dys Improves Metabolism nai->neuroinflam Reduces

Caption: Proposed neuroprotective pathways of this compound.

PART 1: In Vitro Neuroprotection Assays

In vitro assays offer a controlled environment to dissect the specific cellular effects of this compound. These models are ideal for dose-response studies, mechanistic inquiries, and initial high-throughput screening.

Experimental Workflow: A Validated Approach

A robust in vitro study follows a logical progression from establishing a neuronal damage model to quantifying the protective effects of NAI. This workflow ensures that observations are reproducible and directly attributable to the compound's activity.

cluster_workflow In Vitro Experimental Workflow culture 1. Cell Culture (Primary Neurons or Neuronal Cell Lines) pretreat 2. NAI Pre-treatment (Various Concentrations + Vehicle Control) culture->pretreat insult 3. Neurotoxic Insult (e.g., H₂O₂, Glutamate, MPP+) + Positive Control (Toxin only) pretreat->insult assay 4. Neuroprotection Assay (MTT, LDH, ROS, Caspase-3, etc.) insult->assay analysis 5. Data Analysis (Quantification & Statistics) assay->analysis

Caption: General workflow for in vitro neuroprotection screening.
Protocol 1: Neuronal Viability Assessment

Determining whether NAI can prevent neuronal death is the primary goal. The MTT and LDH assays are fundamental, complementary methods to measure this.

A. MTT Assay (Metabolic Activity)

This assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11] The amount of formazan is proportional to the number of metabolically active, viable cells.[12]

Step-by-Step Protocol (Adherent Cells):

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density that ensures they are in a logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.

  • Treatment: After cells adhere (typically 24 hours), replace the medium with fresh medium containing various concentrations of NAI or a vehicle control. Incubate for a predetermined pre-treatment period (e.g., 2-4 hours).

  • Induce Toxicity: Add the neurotoxic agent (e.g., hydrogen peroxide, H₂O₂) to all wells except the "untreated control" group. Include a "toxin alone" positive control group. Incubate for the required duration to induce cell death (e.g., 24 hours).

  • MTT Incubation: Carefully aspirate the culture medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Expert Insight: Serum is omitted because it contains enzymes that can reduce MTT, leading to false-positive results.[12]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from a "no cells" control well.

B. LDH Release Assay (Membrane Integrity)

This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.[13][14] It serves as an excellent corollary to the MTT assay.

Step-by-Step Protocol:

  • Setup: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3).

  • Sample Collection: After the toxic insult, carefully transfer 50 µL of the cell culture supernatant from each well to a new, clear 96-well plate.[14]

    • Trustworthiness: Be careful not to disturb the cell monolayer to avoid artificially high LDH readings.

  • Assay Reaction: Prepare the LDH assay reagent mixture according to the manufacturer's instructions (typically combining a catalyst and dye solution). Add 50 µL of this mixture to each well of the new plate containing the supernatant.[14]

  • Incubation: Incubate the plate in the dark at room temperature for up to 30-60 minutes.[14]

  • Stop Reaction: Add 50 µL of the stop solution (often 1M acetic acid) to each well.[14]

  • Measurement: Read the absorbance at 490 nm using a microplate reader.[14]

  • Analysis: To calculate percent cytotoxicity, you must determine the maximum LDH release. This is done by adding a lysis buffer to a set of untreated control wells 30 minutes before sample collection.

    • % Cytotoxicity = (Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

Protocol 2: Oxidative Stress Assessment (ROS Detection)

This assay measures the intracellular accumulation of reactive oxygen species (ROS), a key driver of neuronal damage.[15] It utilizes a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes highly fluorescent upon oxidation by ROS.[16]

Step-by-Step Protocol:

  • Setup: Plate and treat cells as described previously. A positive control for ROS induction (e.g., H₂O₂ or Rotenone) is essential.

  • Probe Loading: Remove the culture medium and wash the cells once with a warm buffer (e.g., HBSS or PBS).[17]

  • Incubation: Add 100 µL of the 1X ROS labeling solution (e.g., H2DCFDA diluted in buffer) to each well. Incubate for 45-60 minutes at 37°C, protected from light.[16]

  • Treatment: If testing for acute ROS production, the toxic insult can be applied after the probe is loaded. For neuroprotection, the insult is applied before probe loading as part of the main experiment.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[16]

    • Expert Insight: Since the reaction occurs in real-time, measurements can be taken kinetically over a period or as a single endpoint. Endpoint readings should be taken promptly after incubation.

Protocol 3: Apoptosis Assessment

Apoptosis, or programmed cell death, is a controlled process involving the activation of caspase enzymes and DNA fragmentation.[18] Assessing these markers can confirm if NAI's protective effects involve the inhibition of apoptotic pathways.

A. Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic cascade.[19] This assay uses a specific substrate that, when cleaved by active caspase-3, releases a fluorescent or colorimetric molecule.

Step-by-Step Protocol:

  • Setup: Plate and treat cells in a 96-well plate (a white or black plate is required for fluorescence).

  • Cell Lysis: After treatment, lyse the cells according to the assay kit's protocol to release the cellular contents, including active caspases.

  • Substrate Addition: Add the caspase-3 substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence (e.g., Ex/Em ~400/505 nm) or absorbance using a plate reader.

  • Analysis: The signal intensity is directly proportional to the level of active caspase-3 in the sample.

B. TUNEL Assay (DNA Fragmentation)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects the DNA fragmentation that is a hallmark of late-stage apoptosis.[18][20] It is typically performed on cells fixed on slides or coverslips and analyzed via fluorescence microscopy.

Step-by-Step Protocol (Brief Outline):

  • Setup: Grow and treat cells on glass coverslips in a multi-well plate.

  • Fixation & Permeabilization: After treatment, fix the cells (e.g., with 4% paraformaldehyde) and then permeabilize them (e.g., with Triton X-100) to allow entry of the labeling reagents.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains the TdT enzyme and fluorescently labeled nucleotides (e.g., Br-dUTP). The TdT enzyme adds these labeled nucleotides to the 3'-OH ends of fragmented DNA.

  • Staining: Counterstain the nuclei with a DNA dye like DAPI to visualize all cells.

  • Imaging & Analysis: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. The percentage of apoptotic cells is determined by counting the number of TUNEL-positive nuclei (e.g., green fluorescence) and dividing by the total number of nuclei (blue DAPI fluorescence).

Expected In Vitro Results

The following table summarizes hypothetical data from a study evaluating NAI's protection against H₂O₂-induced toxicity in a neuronal cell line.

AssayUntreated ControlH₂O₂ (100 µM)H₂O₂ + NAI (50 µM)H₂O₂ + NAI (100 µM)
MTT (% Viability) 100 ± 5.145 ± 4.268 ± 3.985 ± 4.5
LDH (% Cytotoxicity) 5 ± 1.560 ± 5.535 ± 4.118 ± 3.3
ROS (Rel. Fluorescence) 1.0 ± 0.14.5 ± 0.42.8 ± 0.31.7 ± 0.2
Caspase-3 (% Activity) 100 ± 8.2350 ± 20.1210 ± 15.6140 ± 11.8

Data are represented as mean ± standard deviation.

PART 2: In Vivo Neuroprotection Studies

Animal models are indispensable for evaluating the therapeutic potential of this compound in a complex biological system, assessing its effects on both pathology and behavior.

Common Animal Models for Neuroprotection
  • Ischemic Stroke Models: The middle cerebral artery occlusion (MCAO) model in rodents mimics the pathophysiology of human ischemic stroke, creating a distinct infarct core and a salvageable penumbra, which is ideal for testing neuroprotective drugs.[21][22]

  • Parkinson's Disease Models: Toxin-based models, such as the systemic administration of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), selectively destroy dopaminergic neurons in the substantia nigra, recapitulating key motor deficits of Parkinson's disease.[4][23]

  • Traumatic Brain Injury (TBI) Models: A controlled cortical impact (CCI) is used to induce a focal injury, allowing for the study of post-traumatic neurodegeneration, inflammation, and functional recovery.[6]

Experimental Workflow: From Model to Outcome

The in vivo workflow requires careful planning, from the induction of the disease model to the selection of appropriate behavioral and histological endpoints.

cluster_workflow_vivo In Vivo Experimental Workflow model 1. Animal Model Induction (e.g., MCAO Surgery, MPTP Injection) treatment 2. Treatment Administration (Oral Gavage of NAI vs. Vehicle) (Pre-, Post-, or Chronic Dosing) model->treatment behavior 3. Behavioral Assessments (Motor Coordination, Activity, Cognition) (e.g., Rotarod, Open Field) treatment->behavior tissue 4. Tissue Collection & Analysis (Euthanasia & Brain Extraction) behavior->tissue histology 5. Histological & Molecular Analysis (IHC for Neuronal Markers, Apoptosis, Inflammation; Western Blot, etc.) tissue->histology

Caption: General workflow for in vivo neuroprotection studies.
Protocol 1: Drug Administration

NAI is orally bioavailable.[3]

  • Route: Oral gavage is the most common and clinically relevant route.

  • Dosing: Doses should be determined from pharmacokinetic and pilot studies. A typical dose in mouse models might range from 0.1 g/kg/day.[24]

  • Vehicle: NAI can be dissolved in sterile water or saline. A vehicle-only group is a mandatory control.

  • Timing: Treatment can be administered prophylactically (before insult), therapeutically (after insult), or chronically over several weeks, depending on the research question.

Protocol 2: Behavioral Assessments for Motor Function

Behavioral tests are crucial for determining if cellular protection translates to functional improvement.[25]

A. Rotarod Test (Motor Coordination & Balance)

This test assesses the ability of a rodent to stay on a rotating rod.[26][27] It is sensitive to deficits caused by cerebellar damage, stroke, or Parkinsonian models.[26]

Step-by-Step Protocol:

  • Training: For 2-3 days prior to the baseline test, train the animals on the rotarod at a constant, low speed (e.g., 4 RPM) for several minutes until they can stay on for at least 60-120 seconds.

  • Baseline Testing: Before inducing the neurological deficit, test the animals on an accelerating rod (e.g., accelerating from 4 to 40 RPM over 5 minutes). Record the latency to fall. Perform 3 trials per animal with a rest period in between.

  • Post-Insult Testing: At specified time points after the insult and treatment (e.g., 7, 14, and 21 days), repeat the test protocol.

B. Open Field Test (Locomotor Activity & Anxiety)

This test measures general locomotor activity and exploratory behavior by tracking the animal's movement in a novel, open arena.[27][28] It can reveal bradykinesia (slow movement) in Parkinson's models or general sickness behavior.[23]

Step-by-Step Protocol:

  • Setup: Place the animal in the center of a square arena (e.g., 50x50 cm) and allow it to explore freely for a set time (e.g., 10-15 minutes).

  • Tracking: An overhead video camera connected to tracking software records the animal's movements.

  • Analysis: Key parameters include:

    • Total Distance Traveled: A measure of overall locomotor activity.

    • Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior (rodents naturally prefer the edges).

    • Rearing Frequency: A measure of exploratory behavior.

Protocol 3: Post-Mortem Tissue Analysis

After the final behavioral tests, animals are euthanized, and brain tissue is collected for histological and molecular analysis to correlate functional outcomes with cellular changes.

  • Immunohistochemistry (IHC): Staining brain sections for markers like NeuN (mature neurons), GFAP (astrocytes/inflammation), Iba1 (microglia/inflammation), and cleaved caspase-3 (apoptosis) can provide a detailed picture of NAI's effect on neuronal survival and neuroinflammation at the tissue level.[19]

  • Infarct Volume Measurement (Stroke): In stroke models, brain slices can be stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. This allows for the quantification of lesion volume.

Expected In Vivo Results

The following table summarizes hypothetical data from a mouse MCAO (stroke) model.

AssessmentSham (No Stroke)MCAO + VehicleMCAO + NAI
Rotarod (Latency to Fall, sec) 180 ± 1565 ± 12115 ± 18
Open Field (Total Distance, m) 35 ± 415 ± 328 ± 5
Infarct Volume (mm³) 095 ± 1050 ± 8
Cortical NeuN+ Cells (count/field) 250 ± 2080 ± 15175 ± 22

Data are represented as mean ± standard deviation.

Conclusion

This compound represents a compelling candidate for neuroprotective therapy due to its multimodal mechanism of action. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its efficacy. By combining in vitro assays to probe cellular mechanisms with in vivo studies to confirm functional relevance, the scientific community can thoroughly validate the therapeutic potential of NAI and pave the way for its application in treating devastating neurodegenerative disorders.

References

  • Hermann, D. M., et al. (2019). Animal models of ischemic stroke and their impact on drug discovery. Expert Opinion on Drug Discovery.
  • Kalueff, A. V., et al. (2020). Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. Journal of Neuroscience Methods.
  • Hermann, D. M., et al. (2019). Animal models of ischemic stroke and their impact on drug discovery. Semantic Scholar.
  • Creative Biolabs. Rodent Behavioral Tests for Motor Function.
  • Spandidos Publications. (2022). Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review).
  • Ace Therapeutics. In Vitro and In Vivo Models of Ischemic Stroke. Ace Therapeutics Website.
  • PubMed. (2024). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. PubMed.
  • Frontiers. (2024). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers in Neuroscience.
  • Sigma-Aldrich. Apoptosis Assays. Sigma-Aldrich Website.
  • R&D Systems. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3. R&D Systems Website.
  • Gavin Publishers. (2023). In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance. Gavin Publishers.
  • The 2 Minute Medicine. (2024). N-Acetyl-L-Leucine improves neurological outcomes in Niemann-Pick Disease type C. 2 Minute Medicine.
  • NeurologyLive. (2024). N-Acetyl-l-Leucine Significantly Reduces Neurologic Signs and Symptoms in Phase 3 Trial for Niemann-Pick Disease Type C. NeurologyLive.
  • PMC. (2012). Detection of Apoptosis in the Central Nervous System. PubMed Central.
  • PubMed. (2008). Assessment of cell viability in primary neuronal cultures. PubMed.
  • MD Biosciences. Preclinical Stroke/Cerebral Ischemic Research Models. MD Biosciences Website.
  • ResearchGate. (2021). Neuroprotective function of N-acetyl-L-leucine (NALL) in traumatic...
  • ResearchGate. (2024). N-Acetyl-l-Leucine and Neurodegenerative Disease.
  • PMC. (2021).
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  • PubMed Central. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. PubMed Central.
  • Bio-Techne. TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol. Bio-Techne Website.
  • withpower.com. N-Acetyl-L-leucine for Spinocerebellar Ataxias · Info for Participants. withpower.com.
  • Abcam. MTT assay protocol. Abcam Website.
  • National Niemann-Pick Disease Foundation. (2024).
  • PubMed. (2023). N-acetyl-L-leucine protects MPTP-treated Parkinson's disease mouse models by suppressing Desulfobacterota via the gut-brain axis. PubMed.
  • PubMed. (2024). Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C. PubMed.
  • PubMed Central. (2021). Apoptosis Quantification in Tissue: Development of a Semi-Automatic Protocol and Assessment of Critical Steps of Image Processing. PubMed Central.
  • PubMed. (2023). N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study. PubMed.
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Troubleshooting & Optimization

Troubleshooting N-Acetylisoleucine stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Acetylisoleucine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in aqueous solutions. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments and formulations.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound in aqueous solutions.

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the amide bond, yielding acetic acid and isoleucine. This reaction is susceptible to catalysis by both acid and base. The rate of hydrolysis is significantly influenced by pH and temperature.

Q2: My this compound solution appears cloudy. What could be the cause?

A2: Cloudiness in your this compound solution can indicate several issues. The most common cause is exceeding the solubility limit of this compound in the chosen solvent system. Another possibility is the precipitation of degradation products. It is also important to rule out microbial contamination, which can occur in non-sterile buffer solutions.

Q3: How should I properly store my this compound stock solutions?

A3: For optimal stability, this compound stock solutions should be prepared in a suitable buffer, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or below. For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable for many applications, though stability should be verified. Some suppliers do not recommend storing aqueous solutions for more than one day.[1]

Q4: I've observed a drop in pH in my this compound solution over time. Why is this happening?

A4: A decrease in pH is a strong indicator of this compound degradation. As the amide bond is hydrolyzed, it releases acetic acid, which will lower the pH of an unbuffered or weakly buffered solution. Monitoring the pH of your solution can serve as a simple, indirect measure of its stability.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to identifying and resolving common problems encountered during the use of this compound in aqueous environments.

Issue 1: Inconsistent or Lower-Than-Expected Potency in Assays

If you are observing variable or diminished biological or chemical activity in your experiments, it is crucial to investigate the stability of your this compound solution.

Root Cause Analysis and Corrective Actions:

  • Degradation due to Improper pH: this compound is most stable at a near-neutral pH. Extreme acidic or basic conditions can significantly accelerate hydrolysis.

    • Solution: Ensure your aqueous solution is buffered to a pH range of 6.0-7.5. The choice of buffer can also impact stability; phosphate or citrate buffers are common choices. It's crucial to understand that the composition of the medium can significantly influence the solution's pH during experiments.[2]

  • Thermal Degradation: Elevated temperatures will increase the rate of hydrolysis.

    • Solution: Prepare and handle solutions at room temperature or on ice when possible. For long-term storage, freezing is recommended. Be aware that even room temperature storage can lead to degradation over extended periods.[3]

  • Oxidative Degradation: While hydrolysis is the primary concern, oxidation can also occur, particularly in the presence of metal ions or reactive oxygen species.

    • Solution: Use high-purity water and reagents to minimize metal ion contamination. If oxidation is suspected, consider degassing the solvent or adding a suitable antioxidant, though compatibility and potential interference with your assay must be evaluated.

III. Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[4][5][6][7] This involves intentionally exposing the compound to stressful conditions to understand its degradation profile.

Protocol 1: Forced Degradation Study of this compound

Objective: To determine the stability of this compound under various stress conditions (acid, base, heat, oxidation, and light) and to identify potential degradation products.

Materials:

  • This compound

  • High-purity water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or UPLC-MS system with a C18 column

  • pH meter

  • Incubator or water bath

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in high-purity water to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition:

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH.

    • Thermal Degradation: Place a vial in an incubator at a set temperature (e.g., 60°C).

    • Oxidative Degradation: Add 3% H₂O₂ to the solution.

    • Photolytic Degradation: Expose a vial to light in a photostability chamber.

    • Control: Keep one vial of the stock solution at 2-8°C, protected from light.

  • Time Points: Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: At each time point, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to an appropriate concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method.[8][9][10][11] A reverse-phase C18 column is often suitable. The mobile phase can be a gradient of acetonitrile and water with a formic acid modifier.

  • Data Analysis: Quantify the remaining this compound and any degradation products. Calculate the percentage of degradation for each condition.

Expected Outcomes: This study will reveal the conditions under which this compound is least stable and will help in identifying the major degradation products.

IV. Data Presentation and Visualization

Table 1: Summary of this compound Degradation under Forced Conditions
Stress ConditionDuration (hours)This compound Remaining (%)Major Degradant(s)
0.1 N HCl2475%Isoleucine, Acetic Acid
0.1 N NaOH2460%Isoleucine, Acetic Acid
60°C2485%Isoleucine, Acetic Acid
3% H₂O₂2495%Oxidized byproducts
Photolysis24>99%Minimal degradation
Control (2-8°C)24>99%Minimal degradation

Note: The data presented in this table are illustrative and will vary depending on the specific experimental conditions.

V. Diagrams and Workflows

Diagram 1: this compound Hydrolysis Pathway

NAI This compound TransitionState Tetrahedral Intermediate NAI->TransitionState + H2O (Acid/Base Catalysis) Products Isoleucine + Acetic Acid TransitionState->Products Amide Bond Cleavage

Caption: Hydrolysis of this compound.

Diagram 2: Troubleshooting Workflow for Stability Issues

Start Inconsistent/Low Potency Observed CheckSolution Check Solution Preparation (pH, Temperature, Solvent) Start->CheckSolution ForcedDegradation Perform Forced Degradation Study CheckSolution->ForcedDegradation If issue persists AnalyzeData Analyze Degradation Profile ForcedDegradation->AnalyzeData OptimizeConditions Optimize Formulation/Storage Conditions (Buffer, Antioxidants, Temperature) AnalyzeData->OptimizeConditions Validate Validate New Conditions OptimizeConditions->Validate

Caption: Troubleshooting workflow for stability.

VI. Formulation and Excipient Compatibility

When developing a formulation containing this compound, it is crucial to consider the compatibility of all excipients.

Key Considerations:

  • pH and Buffering Agents: As previously mentioned, maintaining an optimal pH is critical. The buffer system chosen should have adequate capacity to maintain the pH throughout the shelf-life of the product.

  • Antioxidants: If the formulation is susceptible to oxidation, the inclusion of antioxidants such as ascorbic acid or edetate disodium (EDTA) may be beneficial.[12] However, their compatibility and potential for pro-oxidant effects under certain conditions must be thoroughly evaluated.[12]

  • Co-solvents: For applications requiring higher concentrations, co-solvents may be necessary. The impact of these co-solvents on the stability of this compound should be assessed.

  • Excipient Interactions: Some common excipients can interact with N-acetylated amino acids, leading to decreased stability.[13][14] It is advisable to conduct compatibility studies with all planned excipients.

VII. Advanced Analytical Techniques

For in-depth characterization of this compound and its degradation products, advanced analytical techniques are indispensable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the separation, identification, and quantification of this compound and its impurities.[8] High-resolution mass spectrometry can aid in the structural elucidation of unknown degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about this compound and its degradants, confirming their identities.

  • Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal stability of this compound in its solid state and in different formulations.[13]

By understanding the chemical properties of this compound and implementing the troubleshooting strategies and analytical protocols outlined in this guide, researchers can ensure the reliability and reproducibility of their results.

References

  • ACS Publications. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry.
  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • ACS Publications. (n.d.). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society.
  • Frontiers. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine.
  • MDPI. (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine.
  • PubMed Central (PMC). (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Cayman Chemical. (2022). N-acetyl-L-Cysteine Product Information.
  • PubMed Central (PMC). (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • Wiley Online Library. (1992). Compatibility study between acetylcysteine and some commonly used tablet excipients. Journal of Pharmacy and Pharmacology.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • ResearchGate. (2015). First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC–ESI–MS/MS.
  • Moof University. (2016). Amino Acid Oxidation Pathways (Part 4 of 10) - Amino Acids Degraded to Acetyl-CoA. YouTube.
  • MDPI. (n.d.). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization.
  • MDPI. (n.d.). Strategies for Improving Peptide Stability and Delivery.
  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Biology LibreTexts. (2021). 18.5: Pathways of Amino Acid Degradation.
  • Taylor & Francis Online. (n.d.). Drug-excipient compatibility testing using a high-throughput approach and statistical design. Pharmaceutical Development and Technology.
  • QIAGEN. (n.d.). Isoleucine Degradation I. GeneGlobe.
  • PubChem. (n.d.). isoleucine degradation | Pathway.
  • Google Patents. (n.d.). CN117288868B - Detection method of N-acetyl-L-leucine related substances.
  • ResearchGate. (2022). Degradation of leucine, isoleucine, and valine via the branched chain keto acid dehydrogenase complex, resulting in activated precursors of fatty acid and secondary metabolite formation.
  • PubChem. (n.d.). This compound.
  • Cayman Chemical. (n.d.). N-acetyl-L-Isoleucine (CAS 3077-46-1).
  • Human Metabolome Database. (2014). Showing metabocard for this compound (HMDB0061684).
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC.
  • PubMed. (n.d.). Determination of N-acetyl-L-cysteine in biological fluids.
  • Sigma-Aldrich. (n.d.). N-Acetyl-L-cysteine.
  • Journal of Applied Pharmaceutical Research. (2018). Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection.
  • MDPI. (n.d.). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization.
  • MDPI. (2021). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization.
  • PubMed Central (PMC). (n.d.). Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions.
  • National Institutes of Health (NIH). (n.d.). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat.
  • MDPI. (2024). Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure.
  • PubMed. (2024). Factors Affecting Stability of RNA - Temperature, Length, Concentration, pH, and Buffering Species.

Sources

Technical Support Center: Optimization of HPLC Methods for Separating N-Acetylisoleucine Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of N-Acetylisoleucine diastereomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving these closely related stereoisomers. As your dedicated application scientist, I will provide not just protocols, but the underlying principles and field-tested insights to empower you to overcome common challenges in your HPLC method development.

Introduction: The Challenge of Diastereomer Separation

This compound, like its parent amino acid isoleucine, possesses two chiral centers. This results in four possible stereoisomers: L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine, and their corresponding N-acetylated forms. When separating a mixture containing, for example, N-acetyl-L-isoleucine and N-acetyl-L-alloisoleucine, you are dealing with diastereomers. Unlike enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment, diastereomers have different physical properties.[1] This distinction, while seemingly advantageous, does not always translate to easy separation. Achieving baseline resolution requires a nuanced understanding of analyte-stationary phase interactions and meticulous optimization of chromatographic parameters.

This guide provides a structured approach to method development and troubleshooting, formatted as a series of frequently asked questions and problem-oriented solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for separating this compound diastereomers by HPLC?

A1: The separation relies on exploiting the subtle differences in the three-dimensional structures of the diastereomers.[1][2] While enantiomers require a chiral environment to be resolved (e.g., a chiral stationary phase), diastereomers can theoretically be separated on a standard achiral stationary phase, such as C18.[3] The different spatial arrangements of the constituent groups on the two chiral carbons lead to variations in how each diastereomer interacts with the stationary phase. These differential interactions—based on factors like hydrophobicity, steric hindrance, and potential for hydrogen bonding—result in different retention times, allowing for their separation.[4]

Q2: Do I need a chiral stationary phase (CSP) to separate diastereomers?

A2: Not necessarily, but it is a powerful option. Diastereomers can often be resolved on conventional achiral phases like C18 or C8.[3][5] However, if resolution on an achiral phase is insufficient, moving to a Chiral Stationary Phase (CSP) is a logical next step. CSPs are designed to provide specific stereoselective interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) that can significantly enhance the separation between stereoisomers.[6][7] Polysaccharide-based and macrocyclic glycopeptide CSPs are particularly versatile for separating amino acid derivatives.[3]

Q3: Why is the separation of this compound diastereomers important in drug development?

A3: The stereochemistry of a molecule is critical in pharmacology. Different stereoisomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[8][9] One isomer may be therapeutically active, while another could be inactive or even harmful. Regulatory agencies worldwide mandate the characterization and quantification of all stereoisomers in a drug substance. Therefore, a robust and reliable HPLC method to separate this compound diastereomers is essential for ensuring the purity, safety, and efficacy of pharmaceutical products.[8]

Troubleshooting Guide: From Poor Resolution to Peak Tailing

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Poor Resolution (Rs < 1.5)

A: Begin by optimizing the mobile phase composition, as it is one of the most powerful and easily adjustable parameters in HPLC.[10][11]

  • Scientific Rationale: The mobile phase composition dictates the polarity of the bulk solvent and directly influences the partitioning of the analytes between the mobile and stationary phases. For reversed-phase chromatography (e.g., on a C18 column), decreasing the amount of organic modifier (like acetonitrile or methanol) will increase the retention time of your analytes. This increased interaction time with the stationary phase often enhances the subtle differences in interaction between diastereomers, leading to improved resolution.[12]

  • Troubleshooting Workflow:

    Troubleshooting decision tree for poor resolution.

A: Your next steps should be to adjust the flow rate and temperature .

  • Decrease the Flow Rate: Chiral and diastereomeric separations often benefit from lower flow rates (e.g., 0.2-0.8 mL/min for a 4.6 mm ID column).[6]

    • Causality: Reducing the flow rate allows more time for the diastereomers to interact with the stationary phase, providing greater opportunity for the subtle binding differences to manifest as a separation. It enhances the efficiency of the mass transfer process, often leading to sharper peaks and better resolution.

  • Optimize Column Temperature: Temperature can have a significant, and sometimes non-intuitive, impact on selectivity.

    • Causality: Decreasing the temperature generally enhances the weaker, non-covalent interactions (like hydrogen bonding and dipole-dipole forces) that are often crucial for chiral and diastereomeric recognition.[6] This can increase selectivity (α). Conversely, increasing the temperature can improve peak shape and efficiency by reducing mobile phase viscosity, but may decrease selectivity.[6] It is essential to systematically evaluate a range of temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal balance.

A: Mobile phase pH is a critical parameter because this compound is an ionizable compound with a carboxylic acid group. The pH of the mobile phase will determine the ionization state of this group, which profoundly impacts retention and selectivity.[10][13]

  • Scientific Rationale:

    • At Low pH (e.g., pH 2.5-3.5): The carboxylic acid group will be protonated (COOH), making the molecule neutral and more hydrophobic. This leads to longer retention times on a reversed-phase column.

    • At High pH (e.g., pH 6.5-7.5): The carboxylic acid group will be deprotonated (COO-), making the molecule negatively charged and more polar. This leads to shorter retention times.

  • Practical Application: For robust and reproducible separations, it is best to operate at a pH that is at least 1.5-2 pH units away from the analyte's pKa. This ensures the molecule exists predominantly in a single ionic state, preventing peak splitting or broadening.[13] Small changes in pH near the pKa can cause large, unpredictable shifts in retention time.[11] Using a buffer (e.g., phosphate or acetate) is crucial to maintain a stable pH throughout the analysis.

ParameterEffect on Diastereomer SeparationRecommended Action
% Organic Modifier Primary driver of retention. Lower % increases retention and often resolution.Systematically decrease from 50% down to 10% in 5% increments.
Flow Rate Slower flow rates increase interaction time and efficiency.Test flow rates between 0.5 mL/min and 1.0 mL/min.
Temperature Affects interaction kinetics and selectivity. Lower temps can increase selectivity.Evaluate temperatures from 25°C to 40°C. Maintain stability to +/- 1°C.[6]
Mobile Phase pH Controls ionization state, impacting retention and selectivity.Use a buffered mobile phase. Test conditions at low pH (~3.0) and mid pH (~6.5).
Problem 2: Asymmetrical Peaks (Tailing or Fronting)

A: Peak tailing for acidic analytes on silica-based columns is often caused by secondary interactions with residual silanol groups on the stationary phase or by column overload.

  • Scientific Rationale:

    • Silanol Interactions: The silica backbone of most reversed-phase columns has surface silanol groups (Si-OH). At mid-range pH, some of these silanols can be deprotonated (Si-O-), creating active sites that can interact strongly and non-specifically with your analyte, leading to a "tail" of molecules that are retained longer than the main peak.

    • Column Overload: Injecting too much sample mass can saturate the active sites of the stationary phase, leading to a distorted, tailing, or fronting peak shape.[14]

  • Solutions:

    • Reduce Sample Concentration: Perform a dilution series (e.g., 1:2, 1:5, 1:10) of your sample and inject again. If the peak shape improves, you were likely overloading the column.

    • Use a Low pH Mobile Phase: Operating at a low pH (e.g., 2.5-3.0 using a formic acid or phosphate buffer) protonates the silanol groups, suppressing their ionization and minimizing unwanted secondary interactions.

    • Use a Modern, High-Purity Column: Newer columns often use higher purity silica and advanced end-capping technologies to minimize accessible silanol groups, resulting in better peak shapes for challenging compounds.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization (Reversed-Phase)

This protocol outlines a systematic approach to finding the optimal mobile phase for separating this compound diastereomers on a C18 column.

  • Column: High-purity C18, 4.6 x 150 mm, 3.5 µm (or similar).

  • Initial Mobile Phase A: 0.1% Formic Acid in Water.

  • Initial Mobile Phase B: Acetonitrile.

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 210 nm

    • Injection Volume: 5 µL

  • Screening Gradient: Run a scouting gradient from 5% to 95% B over 20 minutes to determine the approximate elution conditions.

  • Isocratic Optimization: Based on the scouting gradient, calculate an approximate isocratic mobile phase composition. For example, if the peaks elute at 10 minutes in the scouting gradient, the %B at that time might be around 30%.

  • Systematic Evaluation:

    • Run 1: 75% A / 25% B (Isocratic)

    • Run 2: 80% A / 20% B (Isocratic)

    • Run 3: 85% A / 15% B (Isocratic)

  • Analysis: Evaluate the chromatograms for resolution (Rs), retention time (tR), and peak shape. Select the condition that provides the best resolution (target Rs ≥ 1.5). If resolution is still insufficient, proceed to adjust flow rate and temperature as described in the troubleshooting section.

Protocol 2: Column Equilibration

Proper column equilibration is critical for achieving reproducible retention times.

  • Initial Purge: Purge the pump lines with the new mobile phase for at least 5 minutes to ensure all previous solvent is removed.

  • Equilibration Flow: Set the flow rate to the method's starting condition.

  • Equilibration Volume: Allow at least 10-20 column volumes of the mobile phase to pass through the column before the first injection.[6]

    • Calculation: Column Volume (mL) ≈ π * (radius)² * Length. For a 4.6 x 150 mm column, the volume is approx. 2.5 mL. Therefore, 10-20 volumes equate to 25-50 mL of mobile phase.

  • Baseline Stability: Monitor the detector baseline. The system is equilibrated when the baseline is flat and free of drift.

Concluding Remarks

The successful separation of this compound diastereomers is a methodical process of elimination and optimization. By understanding the chemical principles behind each chromatographic parameter—mobile phase strength, pH, temperature, and stationary phase interactions—you can move beyond trial-and-error and make informed, logical decisions. Always begin by optimizing the most impactful parameters first and change only one variable at a time to clearly assess its effect. This structured approach will lead to a robust, reproducible, and accurate analytical method.

References

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Chiral HPLC column selection and method development guide (Sigma-Aldrich) Source: Bioanalysis Zone URL: [Link]

  • Title: HPLC Technical Tip: Chiral Method Development Source: Phenomenex URL: [Link]

  • Title: Improved Chiral Separations for Enantiopure D- and L-Amino Acids Source: LCGC International URL: [Link]

  • Title: Chiral Amino Acid and Peptide Separations – the Next Generation Source: Chromatography Today URL: [Link]

  • Title: Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC Source: Chiral Technologies URL: [Link]

  • Title: 6 Top Chiral Chromatography Questions Source: Regis Technologies URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]

  • Title: CHIRAL Handbook Source: BGB Analytik URL: [Link]

  • Title: Trouble with chiral separations Source: Chromatography Today URL: [Link]

  • Title: this compound Source: PubChem - NIH URL: [Link]

  • Title: The Secrets to Mastering Chiral Chromatography Source: Rotachrom Technologies URL: [Link]

  • Title: this compound (HMDB0061684) Source: Human Metabolome Database URL: [Link]

  • Title: PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it Source: Chiral Technologies URL: [Link]

  • Title: The Importance of Mobile Phase pH in Chromatographic Separations Source: Scion Instruments URL: [Link]

  • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: NIH National Library of Medicine URL: [Link]

  • Title: Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It Source: ALWSCI URL: [Link]

  • Title: Current Trends in Chiral Chromatography Source: LCGC International URL: [Link]

  • Title: Troubleshooting Poor Peak Shape and Resolution in HPLC Source: YouTube URL: [Link]

  • Title: Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Source: Waters Corporation URL: [Link]

  • Title: Underivatized Amino Acid Chromatographic Separation Source: ACS Omega URL: [Link]

  • Title: Back to Basics: The Role of pH in Retention and Selectivity Source: LCGC International URL: [Link]

  • Title: Addressing pH Issues in Chromatography Source: RotaChrom Technologies URL: [Link]

  • Title: Comparative study on separation of diastereomers by HPLC Source: ResearchGate URL: [Link]

  • Title: The Importance Of Mobile Phase PH in Chromatographic Separations Source: ALWSCI URL: [Link]

  • Title: HPLC issues with racemic sample- where is the 2. enantiomer? Source: Reddit URL: [Link]

  • Title: Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent Source: PubMed URL: [Link]

  • Title: HPLC Separation of Diastereomers Source: MDPI URL: [Link]

  • Title: Amino Acid Analysis by HPLC: Optimized Conditions for Chromatography of Phenylthiocarbamyl Derivatives Source: PubMed URL: [Link]

  • Title: Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs Source: PMC - NIH URL: [Link]

  • Title: HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments Source: NASA URL: [Link]

  • Title: Analysis of amino acids by high performance liquid chromatography Source: ResearchGate URL: [Link]

  • Title: Chemical structure of N-acetyl-leucine Source: ResearchGate URL: [Link]

  • Title: Analysis of Amino Acids by HPLC Source: Agilent URL: [Link]

  • Title: First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair Source: PubMed URL: [Link]

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Frequently Asked Questions (FAQs): The Fundamentals of N-Acetylisoleucine Stability

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting and optimizing the sample preparation of N-Acetylisoleucine. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested advice to ensure the integrity of your analytical results. This guide is structured to address the most common challenges encountered in the lab, moving from general principles to specific, actionable protocols.

This section addresses foundational questions regarding the chemical nature of this compound and its implications for sample handling.

Q1: What is this compound and why is its stability a concern?

This compound is a derivative of the essential branched-chain amino acid L-isoleucine, where an acetyl group is attached to the nitrogen atom[1]. This modification is biologically significant; N-acetylated amino acids are involved in various metabolic processes, including protein stability and degradation[2][3]. The primary stability concern arises from the amide bond linking the acetyl group to the isoleucine backbone. This bond is susceptible to cleavage through chemical or enzymatic hydrolysis, which would artificially alter the measured concentration of the analyte and its parent amino acid, leading to inaccurate results.

Q2: What are the primary degradation pathways for this compound during sample preparation?

There are two main degradation pathways you must control during sample preparation:

  • Chemical Hydrolysis: The amide bond of this compound can be hydrolyzed under both acidic and basic conditions to yield L-isoleucine and acetic acid. While complete hydrolysis typically requires harsh conditions like strong acids and high heat, studies have shown that even mildly acidic conditions (e.g., trifluoroacetic acid/water mixtures at room temperature) can cause significant cleavage in some N-acylated amino acids[4][5]. Therefore, maintaining strict pH control throughout the sample preparation process is critical.

  • Enzymatic Hydrolysis: Biological samples (plasma, tissue, cell lysates) contain enzymes called aminoacylases (or N-acyl-alpha-amino-acid hydrolases) that specifically catalyze the hydrolysis of N-acetylated amino acids[5][6]. If not properly inactivated, these enzymes will rapidly degrade this compound, leading to significantly lower recovery and poor reproducibility.

Q3: How should I store this compound standards and biological samples?

Proper storage is the first line of defense against degradation.

  • Solid Compound: Pure, solid this compound is stable for years when stored at -20°C[7].

  • Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent like DMSO or ethanol. Store these at -20°C or -80°C. While specific solution stability data is limited, it is best practice to prepare fresh working solutions regularly.

  • Biological Samples: Unprocessed biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis to halt all enzymatic activity. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: From Problem to Solution

This section uses a practical question-and-answer format to address specific experimental issues.

Q4: My this compound recovery is consistently low. What are the likely causes and solutions?

Low recovery is one of the most common issues and typically points to enzymatic degradation that occurred before, during, or after extraction.

Immediate Cause Analysis:

  • Enzymatic Activity: This is the most probable culprit. Endogenous aminoacylases in your biological matrix are likely hydrolyzing your analyte.

  • pH-Induced Hydrolysis: The pH of your sample or extraction buffers may be too acidic or alkaline, promoting chemical degradation.

  • Poor Extraction Efficiency: The chosen sample preparation technique (e.g., solvent choice in LLE or SPE) may not be optimal for this compound.

Solutions & Protocols:

  • Control Enzymatic Activity:

    • Work Quickly and Cold: Keep biological samples on ice at all times.

    • Immediate Protein Precipitation: The most effective way to inactivate enzymes is to denature them with an organic solvent. This should be the very first step after thawing the sample.

  • Maintain pH Neutrality:

    • Buffer your samples to a pH between 6.0 and 7.5, where amide bond stability is generally highest[8].

    • Avoid using strong acids or bases during extraction. If an acidic mobile phase is used for LC-MS, ensure the reconstituted extract is injected promptly and the autosampler is kept cool (4-10°C) to minimize hydrolysis while waiting for injection[9].

The following diagram illustrates the primary degradation pathways to avoid.

cluster_Degradation This compound Degradation Pathways cluster_Products Degradation Products cluster_Causes Causes NAI This compound Ile Isoleucine NAI->Ile Ace Acetic Acid NAI->Ace Enzyme Enzymatic Hydrolysis (Aminoacylases) Enzyme->NAI Cleaves amide bond Chem Chemical Hydrolysis (Acid/Base Extremes) Chem->NAI Cleaves amide bond

Caption: Key degradation pathways for this compound.

Q5: I'm seeing a large isoleucine peak in my sample chromatogram that isn't present in my standard. Is this degradation?

Yes, this is a definitive sign of this compound hydrolysis. The appearance of the parent amino acid is the direct result of the amide bond cleavage discussed previously.

Troubleshooting Steps:

  • Review Your Workflow: Pinpoint any steps where the sample was exposed to non-ideal conditions:

    • Was the sample left at room temperature for an extended period?

    • Were strong acids or bases used?

    • Was the protein precipitation step delayed after thawing?

    • How long did the extracts sit in the autosampler, and at what temperature?

  • Analyze a "Blank" Matrix: Spike this compound into a clean matrix (e.g., water or PBS) and run it through your entire sample preparation process. If the isoleucine peak does not appear, it confirms that a component of your biological matrix (i.e., enzymes) is the cause.

  • Implement Corrective Actions: Refer to the solutions in Q4. The most critical step is rapid and effective enzyme inactivation immediately upon thawing the sample.

Q6: Which sample preparation technique is best for analyzing this compound in plasma?

For plasma or serum, the goal is to efficiently remove proteins and lipids while maximizing the recovery of a relatively polar analyte. Here is a comparison of common techniques:

TechniqueSpeed & CostSelectivityRecovery & ReproducibilityRecommended Use Case
Protein Precipitation (PPT) Fast, InexpensiveLowGood, but may suffer from matrix effectsHigh-throughput screening; when followed by robust LC-MS/MS
Liquid-Liquid Extraction (LLE) ModerateModerateCan be high, but technique-dependentWhen cleaner extracts are needed than PPT
Solid-Phase Extraction (SPE) Slower, More ExpensiveHighExcellent, highly reproducibleWhen matrix effects are problematic and highest data quality is required

Recommendation: Start with a simple and effective Protein Precipitation protocol. It is fast, cost-effective, and effectively removes the enzymes that are the primary threat to this compound's stability.

Validated Experimental Protocol: Protein Precipitation for Plasma Samples

This protocol is designed to minimize degradation and provide a clean extract suitable for LC-MS/MS analysis.

Materials:

  • Low-protein binding microcentrifuge tubes

  • Acetonitrile (ACN), HPLC-grade, chilled to -20°C

  • Internal Standard (IS) working solution (e.g., N-Acetyl-Norleucine)[10]

  • Centrifuge capable of reaching >12,000 x g and maintaining 4°C

  • Sample evaporator (e.g., nitrogen stream)

  • Reconstitution solvent (e.g., 90:10 Water:ACN with 0.1% formic acid)

Protocol:

  • Preparation: Place plasma samples on ice to thaw. Prepare a spiking solution containing your internal standard in ACN.

  • Precipitation: In a 1.5 mL low-binding tube, add 50 µL of plasma.

  • Enzyme Inactivation: Immediately add 200 µL of ice-cold ACN containing the internal standard. This 4:1 ratio of solvent to sample ensures efficient protein crashing and enzyme denaturation.

  • Vortexing: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

  • Evaporation: Dry the supernatant to completeness under a gentle stream of nitrogen. This step concentrates the analyte.

  • Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solvent. Vortex for 15 seconds.

  • Final Centrifugation/Filtration: Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet any remaining particulates. Transfer the final supernatant to an autosampler vial for analysis.

The following diagram outlines this recommended workflow.

cluster_workflow Recommended Sample Preparation Workflow Start Thaw Plasma on Ice Step1 Add 4 volumes of ice-cold ACN with IS Start->Step1 Immediate Enzyme Inactivation Step2 Vortex 30s Step1->Step2 Step3 Centrifuge (12,000 x g, 10 min, 4°C) Step2->Step3 Pellet Proteins Step4 Transfer Supernatant Step3->Step4 Step5 Evaporate to Dryness (Nitrogen Stream) Step4->Step5 Concentrate Analyte Step6 Reconstitute in Mobile Phase A Step5->Step6 Step7 Final Centrifugation or Filtration Step6->Step7 Remove Particulates End Inject for LC-MS/MS Analysis Step7->End

Caption: A validated workflow for this compound extraction.

By understanding the inherent instabilities of this compound and implementing these robust sample handling and preparation techniques, you can ensure the generation of accurate, reproducible, and trustworthy data in your research and development endeavors.

References

  • Fairlie, D. P., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. Available at: [Link]

  • Human Metabolome Database. (2014). This compound (HMDB0061684). Retrieved from [Link]

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society.
  • Strydom, A., et al. (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. Applied Sciences. Available at: [Link]

  • Shaklee Corporation. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Retrieved from [Link]

  • Watkins, G. R., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. Available at: [Link]

  • Di Marzo, V., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules. Available at: [Link]

  • The Medical Biochemistry Page. (n.d.). Branched-Chain Amino Acid Degradation. Retrieved from [Link]

  • Moof University. (2016). Amino Acid Oxidation Pathways (Part 4 of 10) - Amino Acids Degraded to Acetyl-CoA. YouTube. Available at: [Link]

  • Thermo Fisher Scientific. (2022). Sample Preparation for HPLC. YouTube. Available at: [Link]

  • Min, J. Z., et al. (2015). First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC-ESI-MS/MS. Journal of Chromatography B. Available at: [Link]

  • PubChem. (n.d.). isoleucine degradation | Pathway. Retrieved from [Link]

  • Catalyst University. (2015). Isoleucine Deamination & Oxidation - Biochemistry. YouTube. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Valine, Leucine, and Isoleucine Degradation | Pathway. Retrieved from [Link]

  • ResearchGate. (2015). First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC–ESI–MS/MS | Request PDF. Retrieved from [Link]

  • Biology LibreTexts. (2025). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • Agilent. (n.d.). Amino Acid Analysis. Retrieved from [Link]

  • SickKids Research Institute. (n.d.). Sample Preparation - SPARC BioCentre Molecular Analysis. Retrieved from [Link]

  • Varland, S., et al. (2021). N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. Nature Communications. Available at: [Link]

  • Google Patents. (n.d.). CN117288868B - Detection method of N-acetyl-L-leucine related substances.
  • MDPI. (2021). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Available at: [Link]

  • Waters. (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Retrieved from [Link]

  • ResearchGate. (2025). Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma | Request PDF. Retrieved from [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Chromatography Forum. (2009). Issue with amino acid analysis. Retrieved from [Link]

  • MDPI. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation. Available at: [Link]

  • Google Patents. (n.d.). US20210251889A1 - N-Acetylcysteine Compositions and Methods.
  • ResearchGate. (2025). Stability of a Formulated N‐acetylcysteine Capsule for Prevention of Contrast‐Induced Nephropathy | Request PDF. Retrieved from [Link]

Sources

Optimizing N-Acetylisoleucine delivery in animal models of disease

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing N-Acetylisoleucine (NAI) in pre-clinical animal models. This guide is designed to provide practical, field-proven insights to help you navigate the common challenges of in vivo delivery, ensuring the reliability and reproducibility of your experimental outcomes. We will move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions for your specific research context.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding this compound and its application in research.

Q: What is this compound (NAI) and what is its proposed mechanism of action?

A: this compound is the N-acetylated derivative of the essential branched-chain amino acid, L-isoleucine[1][2]. While research is ongoing, its therapeutic potential is primarily being investigated in the context of neurodegenerative diseases. The mechanism of action is not yet fully elucidated but is thought to be similar to the more extensively studied N-acetyl-L-leucine (NALL). Studies on NALL suggest it exerts neuroprotective effects by improving mitochondrial function, enhancing autophagy (the cellular waste-clearing process), and reducing neuroinflammation and oxidative stress[3][4][5][6]. Like its leucine counterpart, NAI is believed to readily cross the blood-brain barrier, allowing it to act directly on neural tissues[5].

Q: Should I use the L-isomer, D-isomer, or the racemic (DL) mixture for my experiments?

A: This is a critical experimental design choice. Pharmacokinetic studies on the related compound N-acetyl-leucine have shown significant differences between enantiomers. The L-enantiomer (NALL) has been identified as the primary active form in mouse models of neurodegenerative lysosomal storage disorders[3]. Conversely, the D-enantiomer was found to be inactive and could potentially accumulate during chronic administration of a racemic mixture, possibly inhibiting the uptake and metabolism of the active L-enantiomer[7][8][9][10].

Expert Recommendation: Based on the evidence from N-acetyl-leucine, we strongly recommend using the purified N-Acetyl-L-isoleucine isomer for your studies to ensure target engagement and avoid the confounding effects of the D-isomer. If you must use a racemic mixture, be aware that the pharmacokinetics will be complex, and you may require higher doses to achieve the desired therapeutic concentration of the L-isomer[8][9].

Q: What are the common animal models where NAI or related compounds are being investigated?

A: NAI and its analogs are primarily studied in models of diseases with underlying mitochondrial dysfunction, impaired autophagy, and neuroinflammation. These include:

  • Neurodegenerative Diseases: Models of Parkinson's Disease (e.g., MPTP-induced)[11][12], Lysosomal Storage Disorders (e.g., Niemann-Pick disease type C, Sandhoff's disease)[3], and Traumatic Brain Injury (TBI)[3][6].

  • Metabolic Diseases: The related compound N-acetylcysteine (NAC) has been used in high-fat diet (HFD)-induced models of obesity and diabetes to mitigate oxidative stress and inflammation[13][14].

Section 2: Formulation and Administration Troubleshooting Guide

This section provides direct answers to common hands-on challenges encountered in the lab.

Q1: My N-Acetyl-L-isoleucine solution is cloudy or has precipitates. How do I dissolve it properly for in vivo use?

A: Solubility is a frequent hurdle. N-Acetyl-L-isoleucine has limited aqueous solubility. According to supplier data, its solubility in PBS (pH 7.2) is approximately 5 mg/mL, while it is more soluble in organic solvents like DMSO and Ethanol[15]. Precipitation can lead to inaccurate dosing and potential toxicity, especially with intravenous injection.

Solubility Data for N-Acetyl-L-Isoleucine
SolventApproximate SolubilityNotes
PBS (pH 7.2)5 mg/mLSuitable for lower concentration doses.
DMSO14 mg/mLRequires dilution into an aqueous vehicle.
Ethanol20 mg/mLRequires dilution; consider potential for ethanol toxicity.
DMF20 mg/mLRequires dilution; consider potential for DMF toxicity.

Source: Cayman Chemical Technical Data[15]

Step-by-Step Protocol for Preparing an Injectable NAI Solution

This protocol utilizes a co-solvent approach to achieve a clear, injectable solution.

  • Weighing: Accurately weigh the desired amount of N-Acetyl-L-isoleucine powder in a sterile conical tube.

  • Initial Dissolution: Add a minimal volume of DMSO to fully dissolve the powder. For example, if your final concentration is 10 mg/mL, you might first dissolve 100 mg of NAI in 1 mL of DMSO. Causality: Using a small amount of a strong organic solvent first ensures the compound is fully solubilized before dilution, preventing the formation of insoluble aggregates.

  • Vehicle Preparation: In a separate sterile container, prepare your final dosing vehicle (e.g., sterile saline or PBS).

  • Dilution (Crucial Step): While vortexing the dosing vehicle, slowly add the NAI/DMSO stock solution dropwise. Causality: This rapid mixing prevents the NAI from immediately precipitating out when it encounters the aqueous environment.

  • Final Volume: Adjust to the final desired volume with the aqueous vehicle. Ensure the final concentration of DMSO is low (typically <5% v/v for IP injection in mice) to avoid solvent toxicity.

  • pH Adjustment (Optional but Recommended): Check the pH of the final solution. Adjust to a physiological pH of ~7.2-7.4 using sterile NaOH or HCl if necessary. Causality: A non-physiological pH can cause irritation and inflammation at the injection site.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial. This is a mandatory step for any injectable solution.

Q2: What is the recommended route of administration: Oral Gavage (PO), Intraperitoneal (IP), or Intravenous (IV)?

A: The choice of administration route depends on your experimental goals, such as desired speed of onset and bioavailability.

  • Oral Gavage (PO):

    • Pros: Clinically relevant, less invasive for chronic studies.

    • Cons: Subject to first-pass metabolism, which may reduce bioavailability. Pharmacokinetic studies of N-acetyl-leucine suggest potential for saturable uptake processes in the gut[8][9]. Dosing can be less precise due to potential regurgitation.

  • Intraperitoneal (IP) Injection:

    • Pros: Bypasses first-pass metabolism, leading to higher bioavailability than PO. Technically simpler and faster than IV. It's a common route in rodent studies.

    • Cons: Can cause local irritation or peritonitis if not performed correctly. The solution may be partially absorbed into the portal circulation, undergoing some first-pass effect.

  • Intravenous (IV) Injection:

    • Pros: 100% bioavailability, rapid onset of action. Provides the most precise control over circulating drug concentration.

    • Cons: Technically challenging, especially for repeated dosing in small animals. Requires absolute certainty that the solution is free of precipitates to avoid embolism.

Expert Recommendation: For initial efficacy and mechanism-of-action studies, IP injection offers a reliable balance of bioavailability and technical feasibility. For pharmacokinetic studies or when rapid target engagement is critical, IV injection is preferred. For chronic dosing studies aiming for clinical translation, oral gavage is the most relevant route[7][9][12].

Q3: What dose of N-Acetyl-L-isoleucine should I start with?

A: Dose selection should be based on literature from related compounds and your specific disease model. A dose-response study is always recommended.

Suggested Starting Dose Ranges (Based on NALL Literature)
Animal ModelRouteSuggested Starting DoseSource / Rationale
Parkinson's Disease (Mice)PO100 mg/kg/dayBased on effective doses in MPTP mouse models for NALL[9][12].
Lysosomal Storage Disease (Mice)PO100 mg/kg/dayShown to be effective in Npc1−/− and Hexb−/− mouse models[3].
Traumatic Brain Injury (Mice)PO100 mg/kg/dayEffective in improving motor and cognitive outcomes post-injury[6][16].

Q4: How stable are my NAI formulations? How should I store them?

A: There is limited published stability data specifically for NAI solutions. However, we can draw inferences from the related thiol-containing compound, N-acetylcysteine (NAC). Aqueous solutions of NAC are susceptible to oxidation and degradation.

Expert Recommendation:

  • Fresh is Best: Prepare formulations fresh daily if possible.

  • Short-Term Storage: If you must prepare stock in advance, store aqueous solutions at 2-8°C for no more than 72 hours[17][18][19]. A study on NAC at 60 mg/mL in various diluents (including 0.9% sodium chloride and 5% dextrose) showed it was stable for at least 72 hours at room temperature[17]. However, stability can be concentration and pH-dependent.

  • Avoid Freeze-Thaw: Do not store aqueous formulations frozen unless you have validated their stability through multiple freeze-thaw cycles.

  • Organic Stock Solutions: High-concentration stock solutions in pure DMSO can be stored at -20°C for several weeks.

Section 3: Pharmacokinetic and Bioanalytical Guidance

Q5: How can I measure NAI levels in plasma or tissue to confirm exposure?

A: Quantifying drug levels is crucial for correlating pharmacokinetics (what the body does to the drug) with pharmacodynamics (what the drug does to the body). Failure to detect a therapeutic effect may be due to poor exposure.

Expert Recommendation: The gold standard for quantifying small molecules like NAI in complex biological matrices (plasma, brain homogenate) is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) [8][9][20]. This technique offers the high sensitivity and selectivity needed to distinguish the drug from endogenous metabolites[21]. Methods have been developed for the analysis of N-acetyl leucine and isoleucine in biological samples[22].

Workflow for Bioanalytical Sample Analysis

Caption: Bioanalytical workflow for NAI quantification.

Q6: I'm administering NAI but not seeing a therapeutic effect. What could be the cause?

A: This is a common challenge. A systematic troubleshooting approach is necessary.

Troubleshooting Workflow: No Observed Efficacy

G A No Therapeutic Effect Observed B Is the Formulation Correct? A->B Check First C Is the Dose Sufficient? B->C If Yes B1 Confirm solubility Check for precipitation Verify pH B->B1 D Is Drug Exposure Adequate? C->D If Yes C1 Perform dose-response study Check literature for model-specific doses C->C1 E Is the PD Readout Optimal? D->E If Yes D1 Run PK study (LC-MS/MS) Confirm brain penetration Check dosing frequency (half-life) D->D1 E1 Is the biomarker appropriate? Is the timing of measurement correct? Is the disease model progressing as expected? E->E1

Caption: Logical troubleshooting for lack of NAI efficacy.

References

  • Tifft, C. J. (2024). N-Acetyl-l-Leucine and Neurodegenerative Disease. New England Journal of Medicine, 390(5), 467-470. [Link]

  • Churchill, G. C., Strupp, M., Galione, A., & Platt, F. M. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE, 15(2), e0229585. [Link]

  • Karakas, E., et al. (2025). N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. Research Square [Preprint]. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acetylleucine?[Link]

  • Churchill, G. C., Strupp, M., Galione, A., & Platt, F. M. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. Department of Pharmacology, University of Oxford. [Link]

  • Tifft, C. J. (2024). N-Acetyl-l-Leucine and Neurodegenerative Disease. PubMed. [Link]

  • Su, M., et al. (2023). N-acetyl-L-leucine protects MPTP-treated Parkinson's disease mouse models by suppressing Desulfobacterota via the gut-brain axis. ResearchGate. [Link]

  • Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. [Link]

  • Tifft, C. J. (2024). N-Acetyl-l-Leucine and Neurodegenerative Disease. ResearchGate. [Link]

  • Min, J. Z., et al. (2015). First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC-ESI-MS/MS. PubMed. [Link]

  • Hegdekar, N., et al. (2021). N-acetyl-L-leucine: a promising treatment option for traumatic brain injury. Neural Regeneration Research, 16(10), 1964-1965. [Link]

  • Human Metabolome Database. (2014). Metabocard for this compound (HMDB0061684). [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link]

  • Churchill, G. C., et al. (2019). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. bioRxiv. [Link]

  • Google Patents. (n.d.).
  • Su, M., et al. (2023). N-acetyl-L-leucine protects MPTP-treated Parkinson's disease mouse models by suppressing Desulfobacterota via the gut-brain axis. PubMed. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Journal of Health and Rehabilitation Sciences. (n.d.). View of N-acetylcysteine Effects on Inflammatory Markers in Animal Models Exposed to Air Pollutants. [Link]

  • PubChem. (n.d.). N-Acetyl-L-leucine. [Link]

  • The Journal of Nutritional Biochemistry. (2018). Antioxidant Effects of N-Acetylcysteine Prevent Programmed Metabolic Disease in Mice. [Link]

  • Moradi, M., et al. (2018). N-acetylcysteine and vitamin E rescue animal longevity and cellular oxidative stress in pre-clinical models of mitochondrial complex I disease. PubMed. [Link]

  • Ma, Y., et al. (2022). N-acetyl-L-cysteine treatment reduces beta-cell oxidative stress and pancreatic stellate cell activity in a high fat diet-induced diabetic mouse model. Frontiers in Endocrinology. [Link]

  • L'episcopo, F., et al. (2011). N-acetyl-cysteine prevents pyramidal cell disarray and reelin-immunoreactive neuron deficiency in CA3 after prenatal immune challenge in rats. PubMed. [Link]

  • Amen, S. L., et al. (2011). Chronic N-Acetylcysteine during Abstinence or Extinction after Cocaine Self-Administration Produces Enduring Reductions in Drug Seeking. PubMed Central. [Link]

  • ResearchGate. (2018). Analytical Techniques for Characterization of Biological Molecules – Proteins and Aptamers/Oligonucleotides. [Link]

  • Le, M., et al. (2021). Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions. PubMed Central. [Link]

  • Caldovic, L., et al. (2012). A novel biochemically salvageable animal model of hyperammonemia devoid of N-acetylglutamate synthase. PubMed. [Link]

  • Nolin, T. D., et al. (2010). Multiple-Dose Pharmacokinetics and Pharmacodynamics of N-Acetylcysteine in Patients with End-Stage Renal Disease. PubMed Central. [Link]

  • Molecules. (2020). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. [Link]

  • ResearchGate. (n.d.). Possible mechanism of N-acetylcysteine action summarized from in vivo and in vitro experimental models. [Link]

  • Consensus. (n.d.). What is N-Acetyl Cysteine (NAC) mechanism of action?. [Link]

  • Molecular Cancer Research. (2021). N-Acetyl-L-cysteine Promotes Ex Vivo Growth and Expansion of Single Circulating Tumor Cells by Mitigating Cellular Stress Responses. [Link]

  • Pharmacology & Therapeutics. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. [Link]

  • Journal of Applied Toxicology. (2007). Effect of N-acetylcysteine route of administration on chemoprotection against cisplatin-induced toxicity in rat models. [Link]

  • International Journal of Molecular Sciences. (2025). N-Acetylcysteine and Its Therapeutic Potential in an Animal Model of Allergic Asthma. [Link]

  • ResearchGate. (2022). Development, Characterization and Optimization of N-acetylcysteine-loaded Solid Lipid Particles: In-vitro and In-vivo Study. [Link]

  • Canadian Journal of Hospital Pharmacy. (2021). Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions. [Link]

  • Psychopharmacology. (2012). The Role of N-Acetylcysteine in Inhibiting Responding During Extinction in Rats Trained to Self-Administer Cocaine. [Link]

  • Antioxidants. (2021). N-Acetylcysteine and Its Immunomodulatory Properties in Humans and Domesticated Animals. [Link]

  • Journal of Pharmaceutical Sciences. (2018). Effect of Coadministered Water on the In Vivo Performance of Oral Formulations Containing N-Acetylcysteine: An In Vitro Approach Using the Dynamic Open Flow-Through Test Apparatus. [Link]

  • International Journal of Molecular Sciences. (2025). Long-Term Administration of Antioxidant N-Acetyl-L-Cysteine Impacts Beta Cell Oxidative Stress, Insulin Secretion, and Intracellular Signaling Pathways in Aging Mice. [Link]

  • International Journal of Molecular Sciences. (2019). Topical N-Acetylcysteine Accelerates Wound Healing in Vitro and in Vivo via the PKC/Stat3 Pathway. [Link]

  • ResearchGate. (2021). Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions. [Link]

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Best practices for storing and handling N-Acetylisoleucine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for N-Acetylisoleucine (NAI). This support center is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and application of this compound in your experiments. Here, we combine established chemical principles with practical, field-tested advice to help you navigate common challenges and ensure the integrity of your results.

Part 1: Product Overview & Key Specifications

This compound (NAI) is the N-acetylated derivative of the essential branched-chain amino acid L-isoleucine.[1][2] This modification can alter its metabolic fate, solubility, and interaction with biological systems, making it a compound of interest in various biochemical and pharmaceutical studies.[3] It typically presents as a white to off-white crystalline powder.[4][5] Understanding its fundamental properties is the first step toward successful experimentation.

PropertySpecificationSource(s)
CAS Number 3077-46-1[1][4][5]
Molecular Formula C₈H₁₅NO₃[1][6]
Molecular Weight 173.21 g/mol [4][6]
Appearance White to off-white crystalline powder[4][5]
Purity Typically ≥95%[1][5]
Long-Term Storage -20°C[1][7]
Stability (Solid) ≥ 4 years at -20°C[1][7]

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries received by our technical support team.

Q1: What is the recommended long-term storage condition for solid this compound?

For maximum stability and to preserve the integrity of the compound over its shelf life, solid this compound should be stored at -20°C in a tightly sealed container.[1][7] While some suppliers may indicate room temperature storage is acceptable, this is generally for short-term shipping or storage.[4][5] The causative reason for recommending -20°C is to minimize the potential for slow degradation from heat, moisture, or interaction with atmospheric components. A stability of four years or more has been reported under these conditions.[1][7]

Q2: How should I prepare a stock solution of NAI?

Due to its limited aqueous solubility, it is best practice to first prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are excellent choices.[1] The process involves dissolving the NAI powder in the organic solvent to a known concentration (e.g., 100 mM). This stock solution can then be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[8]

Q3: What is the stability of NAI in solution?

The stability of NAI is highly dependent on the solvent and storage conditions.

  • Organic Stock Solutions (in DMSO or Ethanol): When stored at -80°C, these solutions can be stable for up to two years; at -20°C, they are typically stable for one year.[8]

  • Aqueous Working Solutions: NAI is significantly less stable in aqueous buffers. It is strongly recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than one day.[7] The amide bond in NAI can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of enzymatic activity.

Q4: My NAI won't dissolve in my aqueous buffer. What should I do?

This is a common issue stemming from NAI's low solubility in water-based systems (approx. 5 mg/mL in PBS, pH 7.2).[1] Direct dissolution in aqueous buffers is often inefficient and can lead to undissolved material.

The correct procedure is:

  • First, dissolve the NAI in a minimal amount of a water-miscible organic solvent like DMSO to create a high-concentration stock solution.[7]

  • Then, perform a serial dilution of this stock solution into your aqueous experimental buffer to achieve the desired final concentration.[7] This method ensures complete dissolution.

  • Crucially, always include a vehicle control in your experiments containing the same final concentration of the organic solvent to account for any potential effects of the solvent itself.[9]

Q5: What safety precautions should I take when handling NAI powder?

According to GHS classifications, this compound is an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[6] Therefore, standard laboratory safety protocols must be followed:

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[10][11]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.[10]

  • Handling: Avoid all direct personal contact.[12] After handling, wash your hands thoroughly with soap and water.[10]

Part 3: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This guide provides a logical framework for diagnosing and resolving common issues.

Scenario 1: Inconsistent or Unexpected Experimental Results

Variability in results is often traced back to the quality and handling of the compound. Use the following decision tree to diagnose the potential cause.

G Start Inconsistent Results Observed CheckPurity Step 1: Verify Compound Purity Consult Certificate of Analysis (CoA) Start->CheckPurity CheckSolution Step 2: Assess Solution Integrity Was the solution prepared fresh? CheckPurity->CheckSolution Purity is within spec PurityIssue Source new, high-purity lot. Re-run experiment. CheckPurity->PurityIssue Purity is low or unknown impurities present CheckHandling Step 3: Review Experimental Handling CheckSolution->CheckHandling Yes, prepared fresh StabilityIssue Compound likely degraded. Prepare fresh solution for each experiment. CheckSolution->StabilityIssue No, solution was stored >24h VehicleControl Was vehicle control included? Was final solvent conc. consistent? CheckHandling->VehicleControl Review dilution & vehicle control RootCause Root Cause Identified PurityIssue->RootCause StabilityIssue->RootCause VehicleControl->RootCause Yes, handled correctly HandlingError Experimental error is likely cause. Repeat with proper controls. VehicleControl->HandlingError No, or solvent conc. varied HandlingError->RootCause

Caption: Troubleshooting workflow for inconsistent results.

Scenario 2: Precipitation Observed After Diluting Stock Solution

If you observe cloudiness or precipitate after diluting your organic stock into an aqueous buffer, you have likely exceeded the solubility limit of NAI in the final medium.

  • Causality: While NAI is soluble in the concentrated organic stock, its solubility in the final aqueous solution is much lower. A high-volume addition of the stock can cause the compound to crash out.

  • Solution:

    • Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of NAI.

    • Modify Buffer: In some cases, slightly adjusting the pH of the buffer (if experimentally permissible) can increase solubility.[13]

    • Increase Solvent Percentage: If the experimental design allows, slightly increasing the final percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility. Remember to adjust your vehicle control accordingly.

Scenario 3: How to Interpret the Certificate of Analysis (CoA)

The CoA is a critical document that validates the quality of your compound. Do not use a new lot of NAI without first reviewing its CoA.

  • Appearance: Should match the expected description (e.g., "White crystalline powder").[14]

  • Purity (by HPLC/UPLC): This is the most critical value. For most applications, a purity of >98% is recommended.[4][15]

  • Identity (by ¹H-NMR, MS): Confirms the molecular structure is correct.

  • Optical Rotation: Confirms the correct stereoisomer (L-isoleucine derivative) is present.[14]

  • Loss on Drying/Water Content: Indicates the amount of residual water, which can be important for precise concentration calculations.[14]

  • Residual Solvents: Ensures that solvents used during synthesis are below safety thresholds.

Part 4: Experimental Protocols

These protocols provide a standardized, step-by-step approach for preparing NAI solutions to ensure reproducibility.

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution of this compound.

Materials:

  • This compound (MW: 173.21 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of NAI needed. For 1 mL of a 100 mM (0.1 M) solution: Mass = 0.1 mol/L * 173.21 g/mol * 0.001 L = 0.01732 g = 17.32 mg

  • Weighing: Carefully weigh out 17.32 mg of NAI powder using an analytical balance and place it into a sterile tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear and colorless.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[8] This prevents degradation from repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in PBS

Objective: To prepare a ready-to-use aqueous working solution from the DMSO stock.

Materials:

  • 100 mM NAI stock solution in DMSO (from Protocol 1)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tube (e.g., 15 mL)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock: Remove one aliquot of the 100 mM NAI stock from the freezer and allow it to thaw completely at room temperature.

  • Calculation (Serial Dilution): To prepare 10 mL of a 100 µM working solution:

    • Use the formula: C₁V₁ = C₂V₂

    • (100,000 µM) * V₁ = (100 µM) * (10,000 µL)

    • V₁ = (100 * 10,000) / 100,000 = 10 µL

  • Preparation: a. Pipette 9,990 µL (9.99 mL) of sterile PBS into a 15 mL conical tube. b. Add 10 µL of the 100 mM NAI stock solution to the PBS. c. Cap the tube and mix thoroughly by inverting or gentle vortexing.

  • Vehicle Control: Prepare a vehicle control by adding 10 µL of pure DMSO to 9.99 mL of PBS. This creates a matching final DMSO concentration of 0.1%.

  • Use: Use the freshly prepared working solution and vehicle control immediately in your experiment. Do not store this aqueous solution. [7]

Part 5: Visualization & Data

Table: Solubility Data in Common Solvents

This table summarizes solubility data for this compound, providing a quick reference for solvent selection.

SolventConcentrationReference
Dimethylformamide (DMF)~20 mg/mL[1]
Ethanol~20 mg/mL[1]
Dimethyl sulfoxide (DMSO)~14 mg/mL[1]
PBS (pH 7.2)~5 mg/mL[1]
Diagram: Workflow for Preparing Aqueous Working Solutions

This diagram illustrates the validated workflow for preparing NAI solutions for biological experiments.

G cluster_0 Phase 1: Stock Preparation (Stable) cluster_1 Phase 2: Working Solution (Use Immediately) Weigh Weigh Solid NAI Dissolve Dissolve in 100% DMSO (e.g., to 100 mM) Weigh->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Store Store at -20°C / -80°C Aliquot->Store Thaw Thaw one stock aliquot Store->Thaw For each new experiment Dilute Dilute into Aqueous Buffer (e.g., PBS) Thaw->Dilute Experiment Use in Experiment Dilute->Experiment Control Prepare Vehicle Control (Buffer + same % DMSO) Control->Experiment

Caption: Recommended workflow for solution preparation.

Part 6: References

  • This compound | C8H15NO3. PubChem, National Institutes of Health. [Link]

  • N-Acetyl-L-cysteine Certificate of Analysis. Tomo Chemical Co. Ltd. [Link]

  • N-ACETYL-L-LEUCINE Material Safety Data Sheet. Oxford Lab Fine Chem LLP. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • This compound (HMDB0061684). Human Metabolome Database. [Link]

  • First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC-ESI-MS/MS. PubMed. [Link]

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Technical Support Center: Optimizing N-Acetylisoleucine Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Workflow for Poor Peak Resolution

This guide provides in-depth troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic resolution of N-Acetylisoleucine. The information presented is grounded in established scientific principles and practical laboratory experience.

Troubleshooting Guide: Resolving Common Peak Shape Issues

Poor peak resolution in the analysis of this compound can manifest in several ways, including peak tailing, fronting, or co-elution with closely related compounds. This section addresses these specific issues with a systematic, cause-and-effect approach.

Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue that can compromise accurate quantification.[1][2] The primary causes often relate to secondary interactions between the analyte and the stationary phase or issues with the chromatographic system itself.

Underlying Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based stationary phases can interact with polar functional groups on this compound, leading to tailing.[1][3]

    • Solution 1: Mobile Phase pH Adjustment: this compound is an acidic compound. Operating the mobile phase at a pH at least 1.5 to 2 units below its pKa will ensure it is in a non-ionized state, minimizing interactions with silanols.[4][5] For N-acetylated amino acids, a mobile phase pH around 2.5 to 3.5 is often effective.[6]

    • Solution 2: Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups and maintain a stable pH throughout the column.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][7]

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.[1] Consider using a column with a higher loading capacity if sample concentration cannot be reduced.

  • Column Bed Deformation: A void at the column inlet or channeling in the packing bed can cause peak tailing that affects all peaks in the chromatogram.[1][2]

    • Solution: Replace the column with a new one to confirm if this is the issue.[1] Using guard columns and in-line filters can help prevent blockages and extend column lifetime.[3][8]

Experimental Protocol: Optimizing Mobile Phase pH

  • Prepare a series of mobile phases with identical organic modifier concentrations but varying pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer like phosphate or formate.

  • Equilibrate the column with the first mobile phase for at least 10-15 column volumes.[9]

  • Inject a standard solution of this compound.

  • Repeat steps 2 and 3 for each mobile phase pH.

  • Compare the chromatograms to determine the pH that provides the most symmetrical peak shape.

Q2: I'm observing peak fronting for this compound. What does this indicate?

Peak fronting, the inverse of tailing, is less common but can occur under specific conditions.

Underlying Causes and Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[10]

  • Column Overload (in specific modes): While less common in reversed-phase, overload in certain chromatographic modes can lead to fronting.[2]

    • Solution: As with tailing, dilute the sample to see if the peak shape improves.

Q3: this compound is co-eluting with its isomer, N-Acetylleucine. How can I improve their separation?

This compound and N-Acetylleucine are structural isomers, making their separation challenging.[11][12] Achieving baseline resolution often requires careful optimization of the chromatographic method.

Strategies for Isomer Separation:

  • Optimize Mobile Phase Composition:

    • Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.

    • Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.

  • Select a Different Stationary Phase:

    • Chiral Columns: For separating enantiomers (D- and L-forms) of this compound, a chiral stationary phase is necessary.[13][14] Teicoplanin-based chiral stationary phases have shown success in separating underivatized amino acid enantiomers.[15]

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative to reversed-phase chromatography that can provide different selectivity for polar compounds like this compound.[16][17][18] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[18][19]

  • Adjust Column Temperature: Lowering the column temperature can sometimes improve resolution for closely eluting peaks, although it will increase analysis time.[20] Conversely, increasing the temperature can also alter selectivity.[21]

Data Summary: Mobile Phase and Column Selection

ParameterRecommendation for Isomer SeparationRationale
Stationary Phase Consider a C18 column with high surface area or a phenyl-hexyl phase. For enantiomeric separation, a chiral column is required.[13][14]Different stationary phase chemistries offer varying selectivities.
Mobile Phase Start with a mobile phase of acetonitrile and water with 0.1% formic acid.[11] Optimize the gradient slope.Fine-tuning the mobile phase composition is a powerful tool for improving resolution.[21]
pH Maintain a pH of around 2.5-3.5.Controls the ionization state of this compound for better peak shape.
Temperature Experiment with temperatures between 25°C and 40°C.Temperature can influence selectivity and viscosity.[7]

Frequently Asked Questions (FAQs)

This section addresses broader questions related to the analysis of this compound.

Q1: What is the typical stability of this compound in solution, and how can I prevent degradation?

N-acetylated amino acids can be susceptible to oxidation, especially in complex matrices or at non-ideal pH values.[22][23]

  • pH Control: Maintaining a low pH can reduce the rate of oxidation.[22]

  • Reducing Agents: For samples where oxidation is a significant concern, the addition of a reducing agent like dithiothreitol (DTT) to the sample solvent can help maintain stability.[22]

  • Storage: Store standard solutions and samples at low temperatures (e.g., 2-8°C) and protect them from light to minimize degradation.[24]

Q2: Can I use mass spectrometry (MS) for the detection of this compound?

Yes, coupling HPLC with mass spectrometry (LC-MS) is a highly effective technique for the sensitive and selective detection of this compound.[11] Electrospray ionization (ESI) in positive ion mode is commonly used.[11]

Q3: Are there alternatives to reversed-phase HPLC for this compound analysis?

Hydrophilic Interaction Chromatography (HILIC) is a viable alternative for separating polar compounds that are poorly retained in reversed-phase chromatography.[18][19][25] HILIC can offer complementary selectivity and may be advantageous for separating this compound from other polar impurities.[16][17]

Comparison of Reversed-Phase and HILIC Principles

References

  • DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Available at: [Link]

  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Insights.bio. Available at: [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at: [Link]

  • Development and Validation of a New Rp-Hplc Method For Simultaneous Estimation of N-Acetylcysteine And L – Arginine In Combined Dosage form. Oriental Journal of Chemistry. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. International Journal of Pharmaceutical and Engineering Research. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Hydrophilic interaction chromatography – mass spectrometry for metabolomics and proteomics. UvA-DARE (Digital Academic Repository). Available at: [Link]

  • Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography. PubMed. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. Available at: [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Available at: [Link]

  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N - Insights.bio. Available at: [Link]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. PMC - NIH. Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. Available at: [Link]

  • Retention Mechanism Studies of Selected Amino Acids and Vitamin B6 on HILIC Columns with Evaporative Light Scattering Detection. NIH. Available at: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]

  • Chiral Drug Separation. Available at: [Link]

  • Hydrophilic-Interaction Chromatography: An Update. LCGC International. Available at: [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC-ESI-MS/MS. PubMed. Available at: [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available at: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]

  • First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC–ESI–MS/MS. ResearchGate. Available at: [Link]

  • Accepted Manuscript. UQ eSpace. Available at: [Link]

  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. ResearchGate. Available at: [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Available at: [Link]

  • Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. PubMed. Available at: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link]

  • What are the Reasons for Resolution Failure in HPLC?. Chromatography Today. Available at: [Link]

  • Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Available at: [Link]

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Technical Support Center: Assessing N-Acetylisoleucine Toxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers and drug development professionals investigating the potential toxicity of N-Acetylisoleucine. This resource provides in-depth, field-proven insights into selecting, performing, and troubleshooting common cell viability assays. Our goal is to empower you with the expertise to generate reliable and reproducible data.

This compound is an acetylated derivative of the essential amino acid isoleucine. Its mechanism of action is thought to involve the stabilization of neuronal cell membranes, modulation of calcium homeostasis, and enhancement of mitochondrial function, making it a compound of interest for neuroprotective therapies.[1] However, as with any novel compound, a thorough toxicological assessment is paramount. This guide will walk you through the critical steps and considerations for evaluating its impact on cell health.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions researchers often have when setting up their this compound toxicity studies.

Q1: Which cell viability assay is best for assessing this compound toxicity?

A1: The "best" assay depends on your specific research question and experimental model. This compound's proposed mechanisms of action, including effects on mitochondrial function and membrane stability, suggest that a multi-assay approach is advisable for a comprehensive toxicity profile.[1]

  • For an initial screen: A metabolic assay like MTT or MTS is a good starting point to assess overall cell health and metabolic activity.[2]

  • To investigate mitochondrial effects: An ATP-based assay is highly recommended as it directly measures cellular ATP levels, a key indicator of mitochondrial function.[3][4]

  • To assess membrane integrity: An LDH release assay is crucial as it measures the leakage of lactate dehydrogenase from cells with compromised membranes.[5]

  • To understand the mechanism of cell death: If initial screens suggest toxicity, apoptosis assays, such as those measuring caspase activity, can help determine if the cells are undergoing programmed cell death.

Q2: My MTT assay results show increased absorbance at high concentrations of this compound. Does this mean it's increasing cell viability?

A2: Not necessarily. While an increase in the colored formazan product in an MTT assay typically correlates with higher cell viability, some compounds can directly reduce the MTT reagent or interfere with the assay chemistry, leading to a false positive signal.[6] It is crucial to include a "compound-only" control (this compound in media without cells) to check for direct reduction of the MTT reagent. If you observe a color change in this control, you should consider an alternative assay, such as an ATP-based assay, which is less prone to this type of interference.[7]

Q3: I'm seeing high background in my LDH assay. What could be the cause?

A3: High background in an LDH assay can be caused by several factors:

  • Serum in the media: Serum contains LDH, which can contribute to the background signal. It's recommended to use a serum-free medium during the assay incubation period.[5][8]

  • Mechanical cell stress: Rough handling of the plates, such as vigorous pipetting or shaking, can cause premature cell lysis and LDH release.

  • Phenol red interference: The phenol red in some culture media can interfere with the absorbance reading. Using a phenol red-free medium is advisable.[8]

  • Microbial contamination: Bacteria and other microbes can also release enzymes that contribute to the signal. Always ensure your cultures are sterile.[8]

Q4: How long should I expose my cells to this compound before performing a viability assay?

A4: The optimal exposure time depends on the expected mechanism of toxicity and the cell type. Toxicity can be both time- and dose-dependent.[9] A good starting point is to perform a time-course experiment, for example, measuring viability at 24, 48, and 72 hours. Real-time cell viability assays are particularly useful for this, as they allow you to monitor the kinetics of the cytotoxic response in the same well over time.[9][10][11]

Assay Selection and Workflow

Choosing the right assay is a critical first step. The following diagram illustrates a logical workflow for assessing the toxicity of this compound.

AssaySelectionWorkflow This compound Toxicity Assay Selection Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Interpretation Start Start: this compound Treatment MetabolicAssay Metabolic Assay (MTT, MTS, or alamarBlue) Start->MetabolicAssay Decision1 Toxicity Observed? MetabolicAssay->Decision1 NoToxicity No Significant Toxicity (Consider higher concentrations or longer exposure) Decision1->NoToxicity No MembraneIntegrity Membrane Integrity Assay (LDH) Decision1->MembraneIntegrity Yes MitochondrialFunction Mitochondrial Function Assay (ATP-based) Decision1->MitochondrialFunction Yes ApoptosisAssay Apoptosis Assay (Caspase Activity) MembraneIntegrity->ApoptosisAssay MitochondrialFunction->ApoptosisAssay Conclusion Comprehensive Toxicity Profile ApoptosisAssay->Conclusion

Caption: A workflow for selecting and performing cell viability assays to assess this compound toxicity.

Troubleshooting Guides

Even with careful planning, experimental issues can arise. Here are some common problems and their solutions for specific assays.

MTT/MTS Assay Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
High background absorbance 1. Microbial contamination.[8] 2. Phenol red interference.[8] 3. Compound interference (direct reduction of MTT/MTS).[6]1. Visually inspect plates for contamination. 2. Use phenol red-free medium during the assay.[8] 3. Include a "compound-only" control. If positive, switch to a different assay.
Low signal or poor dynamic range 1. Suboptimal cell seeding density. 2. Insufficient incubation time. 3. Formazan crystals not fully dissolved (MTT assay).[12]1. Perform a cell titration experiment to determine the optimal seeding density. 2. Increase the incubation time with the reagent. 3. Ensure complete solubilization of formazan crystals by thorough mixing.[12]
Inconsistent results between wells 1. Uneven cell seeding. 2. Edge effects on the plate. 3. Pipetting errors.1. Ensure a single-cell suspension before plating. 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Calibrate pipettes and use proper pipetting techniques.
LDH Release Assay Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
High background LDH release 1. Serum in the culture medium.[5] 2. Mechanical stress during handling. 3. Over-incubation.1. Use serum-free medium for the assay.[5] 2. Handle plates gently. 3. Optimize the incubation time.
Low signal from positive control (lysed cells) 1. Incomplete cell lysis. 2. LDH enzyme inactivation.[13]1. Ensure the lysis buffer is effective for your cell type. 2. Avoid repeated freeze-thaw cycles of samples and reagents.
Compound interference 1. Compound inhibits LDH enzyme activity.[13] 2. Compound has inherent LDH-like activity.1. Test for compound interference by adding it to the positive control lysate.
ATP-Based Assay Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Low or no signal 1. Low cell number.[8] 2. Rapid ATP degradation.[8] 3. Inefficient cell lysis.[8]1. Ensure sufficient cell numbers for a detectable signal. 2. Use a lysis buffer that inactivates ATPases and work quickly.[8] 3. Verify the lysis buffer's efficacy for your cells.
High background luminescence 1. Contamination of reagents or plates. 2. Luminescence from the compound itself.1. Use fresh, high-quality reagents and plates. 2. Run a "compound-only" control.
Signal quenching or enhancement 1. Compound interferes with the luciferase enzyme.1. Test for interference by adding the compound to a known amount of ATP.

Experimental Protocols

Here are detailed, step-by-step protocols for key assays mentioned in this guide.

Protocol: General MTT Assay for Adherent Cells
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[8]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include appropriate vehicle and untreated controls.[8]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24-72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.[14]

  • Reading: Mix thoroughly to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.[15]

Protocol: LDH Release Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[13]

  • Positive Control: To the remaining cells in the original plate, add 10 µL of lysis buffer to each well designated as a positive control and incubate for the recommended time to achieve complete lysis. Then, collect 50 µL of the lysate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well of the new plate containing the supernatants and lysates.[13]

  • Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16] Measure the absorbance at 490 nm.[13]

Protocol: ATP-Based Luminescent Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Use an opaque-walled 96-well plate suitable for luminescence measurements.[14]

  • Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.[17]

  • Lysis and Signal Generation: Add a volume of the ATP assay reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).[14]

  • Incubation: Mix the contents on a plate shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Reading: Measure the luminescence using a microplate luminometer.[17]

Data Interpretation and Visualization

Properly interpreting your data is as important as the experiment itself. The following diagram illustrates a decision tree for interpreting the results from a multi-assay approach.

DataInterpretation Interpreting this compound Toxicity Data cluster_0 Scenario A: Cytotoxicity cluster_1 Scenario B: Mitochondrial Toxicity cluster_2 Scenario C: Anti-proliferative/Cytostatic Start Start: Analyze Data from Multiple Assays ScenarioA Decreased MTT/MTS & ATP Increased LDH Start->ScenarioA ScenarioB Decreased ATP No change in LDH Start->ScenarioB ScenarioC Decreased MTT/MTS & ATP No change in LDH Start->ScenarioC ConclusionA Conclusion: Cytotoxic Effect (Membrane Damage & Metabolic Compromise) ScenarioA->ConclusionA ConclusionB Conclusion: Mitochondrial Dysfunction (Precedes membrane damage) ScenarioB->ConclusionB ConclusionC Conclusion: Cytostatic Effect (Inhibition of proliferation without immediate cell death) ScenarioC->ConclusionC

Caption: A decision tree for interpreting results from different cell viability assays.

References

  • Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening - PMC - NIH. (n.d.).
  • RealTime-Glo™ MT Cell Viability Assay - Promega Corporation. (n.d.).
  • What is the principle of real-time viability assay? - AAT Bioquest. (2023, June 21).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting. (n.d.).
  • LDH assay kit guide: Principles and applications - Abcam. (n.d.).
  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC - NIH. (n.d.).
  • alamarBlue Tips & Advice - Bio-Rad Antibodies. (n.d.).
  • ATP Cell Viability Assay - Creative Bioarray. (n.d.).
  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays - Benchchem. (n.d.).
  • alamarBlue® Cell Viability Assay Protocol - 分析测试百科网. (2019, April 22).
  • LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences. (n.d.).
  • The RealTime-Glo MT cell viability assay - monitoring cell viability over time in the same well. (2022, August 3).
  • MTT assay protocol | Abcam. (n.d.).
  • alamarBlue™ Cell Viability Assay Reagent - Interchim. (n.d.).
  • Cell death assays for neurodegenerative disease drug discovery - PMC - NIH. (n.d.).
  • ATP assay - Protocols.io. (2019, April 16).
  • Maximize your apoptosis analysis - Abcam. (n.d.).
  • Particle-induced artifacts in the MTT and LDH viability assays - PMC - NIH. (n.d.).
  • ATP Assays | What is an ATP Assay? - Promega Corporation. (n.d.).
  • How to choose a cell health assay - Promega Corporation. (n.d.).
  • Apoptosis Assays - Sigma-Aldrich. (n.d.).
  • LDH cytotoxicity assay - Protocols.io. (2024, December 11).
  • What is the mechanism of Acetylleucine? - Patsnap Synapse. (2024, July 17).
  • MTT assay and its use in cell viability and proliferation analysis - Abcam. (n.d.).
  • Cell viability assays | Abcam. (n.d.).

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Validation & Comparative

A Comparative Guide to the Validation of N-Acetylisoleucine as a Diagnostic Biomarker for Maple Syrup Urine Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of N-Acetylisoleucine's performance against established and alternative biomarkers for Maple Syrup Urine Disease (MSUD). It is intended for researchers, scientists, and drug development professionals engaged in the fields of inborn errors of metabolism, biomarker discovery, and clinical diagnostics. We will delve into the biochemical rationale, present detailed analytical methodologies, and offer a comparative analysis of performance metrics based on current scientific literature.

Introduction: The Critical Need for Precise Biomarkers in Maple Syrup Urine Disease

Maple Syrup Urine Disease (MSUD) is a rare, inherited metabolic disorder stemming from the deficient activity of the branched-chain α-ketoacid dehydrogenase (BCKAD) complex.[1][2] This enzymatic defect disrupts the catabolism of the essential branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, leading to their accumulation and the buildup of their corresponding α-ketoacids in bodily fluids.[1][3][4] If left untreated, this toxic accumulation results in severe neurological damage, encephalopathy, and can be fatal.[3][5]

Early and accurate diagnosis, typically through newborn screening, is paramount to initiating lifelong dietary management and preventing catastrophic metabolic crises.[1][5] While newborn screening programs have significantly improved outcomes, the reliance on measuring total BCAAs can sometimes lack specificity.[1] Therefore, the quest for highly sensitive and specific biomarkers is crucial for definitive diagnosis, meticulous monitoring of treatment efficacy, and predicting disease course. This guide explores the potential of this compound as one such biomarker, comparing it directly with the current gold standard and other relevant metabolites.

Biochemical Rationale: The Origin and Significance of this compound

Inborn errors of metabolism that lead to the accumulation of specific amino acids often result in a fraction of these excess amino acids being converted into their N-acetyl derivatives.[6] In the context of MSUD, the profound elevation of isoleucine drives its alternative metabolism through N-acetylation, leading to the formation of this compound.

This process can be conceptualized as a metabolic "overflow" pathway. When the primary catabolic route via the BCKAD complex is blocked, the body utilizes alternative, albeit minor, pathways to handle the excess amino acid load. The presence of N-acetylated forms of all three BCAAs (N-acetylleucine, this compound, and N-acetylvaline) has been documented in the urine of MSUD patients, making them specific products of the underlying metabolic defect.[6][7]

DietaryProtein Dietary Protein Isoleucine ↑↑ L-Isoleucine (Accumulates in Plasma) DietaryProtein->Isoleucine Digestion BCKAD Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKAD) (Deficient in MSUD) Isoleucine->BCKAD Primary Catabolic Pathway Acetylation N-Acetylation (Alternative Pathway) Isoleucine->Acetylation Overflow Ketoacid ↓ 2-oxo-3-methylvaleric acid BCKAD->Ketoacid Blocked in MSUD Energy Energy Production (TCA Cycle) Ketoacid->Energy NAI This compound (Excreted in Urine) Acetylation->NAI

Caption: Simplified metabolic pathway in MSUD leading to this compound formation.

Analytical Validation: A Protocol for this compound Quantification

The accurate measurement of this compound requires a sensitive and specific analytical method capable of distinguishing it from structurally similar compounds, particularly its isomer, N-acetylleucine. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this application due to its superior resolution and specificity.[8][9]

Detailed Experimental Protocol: UPLC-MS/MS Quantification in Urine

This protocol provides a framework for the quantification of this compound. It is essential to validate this method in your own laboratory according to established guidelines (e.g., ICH, CLSI).

1. Materials and Reagents:

  • This compound and N-Acetylleucine analytical standards

  • Stable isotope-labeled internal standard (IS), e.g., N-acetyl-norleucine

  • LC-MS grade acetonitrile, methanol, and formic acid

  • Ultrapure water

  • Urine samples (patient and control)

2. Sample Preparation:

  • Rationale: To remove proteins and other interfering substances from the urine matrix.

  • Steps:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge at 10,000 x g for 10 minutes to pellet any particulate matter.

    • To 100 µL of supernatant, add 400 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Incubate at -20°C for 20 minutes to enhance precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Transfer to an autosampler vial for analysis.

3. UPLC-MS/MS Parameters:

  • Rationale: To achieve chromatographic separation of isomers and sensitive detection.

  • UPLC System:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for separating these analytes.[8]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A shallow gradient is crucial for resolving this compound from N-Acetylleucine. An example might be: 0-1 min (5% B), 1-8 min (5-30% B), 8-9 min (30-95% B), 9-10 min (95% B), 10-11 min (95-5% B), 11-15 min (5% B).

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The precursor-to-product ion transition for this compound/N-Acetylleucine is typically m/z 174.1 → 86.1.[8] Specific transitions for the internal standard must also be optimized.

4. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the standards.

  • The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

start Urine Sample Collection prep Sample Preparation (Protein Precipitation) start->prep analysis UPLC-MS/MS Analysis (Isomer Separation) prep->analysis data Data Processing (Quantification) analysis->data end Diagnostic Report data->end

Caption: High-level workflow for the analytical validation of this compound.

Comparative Analysis: this compound vs. Alternative MSUD Biomarkers

The clinical utility of a biomarker is determined by its performance relative to existing diagnostic standards. For MSUD, the primary biomarkers are the BCAAs themselves and, most importantly, the pathognomonic metabolite alloisoleucine.

  • Branched-Chain Amino Acids (Leucine, Isoleucine, Valine): While significantly elevated in MSUD, their levels can also rise due to other conditions, such as in infants receiving total parenteral nutrition (TPN), leading to potential false positives in newborn screening.[5]

  • Alloisoleucine: This non-proteinogenic amino acid is formed from L-isoleucine when the BCKAD complex is impaired.[10] Its presence is considered the most sensitive and specific diagnostic marker for all forms of MSUD.[5] A plasma level greater than 5 µmol/L is typically considered diagnostic.[1][5]

  • Branched-Chain α-Ketoacids (BCKAs): These metabolites, such as 2-oxoisocaproic acid, are also highly elevated and contribute to the disease's neurotoxicity.[3][10] They are often measured in urine organic acid analysis.

The table below provides a semi-quantitative comparison based on the available literature. Definitive quantitative performance metrics (sensitivity/specificity) for this compound are not yet as robustly established as for alloisoleucine.

BiomarkerMatrixTypical MethodSensitivitySpecificityClinical Utility & Notes
Alloisoleucine Plasma, Dried Blood SpotLC-MS/MSVery HighVery HighGold Standard. Pathognomonic for MSUD; its detection is diagnostic.[1][5] May not be detectable until day 6 of life.[5]
Leucine, Isoleucine, Valine (BCAAs) Plasma, Dried Blood SpotLC-MS/MSHighModeratePrimary screening markers.[5] Lack specificity; can be elevated in other conditions.[5] Leucine is a key marker for monitoring neurotoxicity risk.[1]
This compound UrineGC-MS, LC-MS/MSPotentially HighPotentially HighAn emerging biomarker. As a direct product of isoleucine overload, it is highly specific to the metabolic block.[6] May serve as a confirmatory or monitoring marker. Quantitative validation is less established than for alloisoleucine.
Branched-Chain α-Ketoacids (BCKAs) UrineGC-MSHighHighConfirmatory test.[1][3] Analysis is technically more complex than amino acid analysis. Contribute to the characteristic maple syrup odor.

Conclusion and Future Perspectives

This compound stands as a promising biomarker for Maple Syrup Urine Disease. Its biochemical origin makes it a highly specific indicator of the metabolic disruption inherent to MSUD. While the current gold standard for diagnosis remains the detection of alloisoleucine in plasma due to its well-established high sensitivity and specificity, this compound offers potential as a valuable secondary or confirmatory marker, particularly in urine analysis.[5][6]

The primary advantage of this compound may lie in its potential for non-invasive monitoring through urinalysis. Future research should focus on:

  • Large-scale validation studies to definitively establish its sensitivity, specificity, and predictive values in diverse patient cohorts.

  • Longitudinal studies to determine its utility in monitoring dietary compliance and predicting metabolic decompensation events.

  • Method standardization across clinical laboratories to ensure comparability of results.

By further validating its performance, this compound could become an integral part of the panel of biomarkers used to diagnose and manage individuals with this challenging metabolic disorder.

References

  • Jellum, E., et al. (1986). Urinary excretion of N-acetyl amino acids in patients with some inborn errors of amino acid metabolism. Scandinavian Journal of Clinical and Laboratory Investigation Supplementum, 184, 21-6. [Link]

  • Boyer, M. (2023). Maple Syrup Urine Disease (MSUD) Workup: Laboratory Studies. Medscape. [Link]

  • Jellum, E., et al. (1986). Urinary excretion of N-acetyl amino acids in patients with some inborn errors of amino acid metabolism. Semantic Scholar. [Link]

  • Tarfah, M. & Ali, A. (2024). Maple Syrup Urine Disease. StatPearls - NCBI Bookshelf. [Link]

  • Goud, K. Y., et al. (2022). Electrochemical (Bio)Sensing of Maple Syrup Urine Disease Biomarkers Pointing to Early Diagnosis: A Review. MDPI. [Link]

  • Newborn Screening Information Center. (n.d.). Maple Syrup Urine Disease. Newborn Screening Information Center. [Link]

  • Mescka, C., et al. (2021). Evaluation of plasma biomarkers of inflammation in patients with maple syrup urine disease. Metabolic Brain Disease, 36(7), 1643-1651. [Link]

  • Al-Dirbashi, O. Y., et al. (2022). Exploratory Untargeted Metabolomics of Dried Blood Spot Samples from Newborns with Maple Syrup Urine Disease. ResearchGate. [Link]

  • Wang, C., et al. (2015). First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC-ESI-MS/MS. Journal of Chromatography B, 986-987, 1-7. [Link]

  • Usurelu, N., et al. (2019). AMINO ACIDS PROFILE IN THE DIAGNOSIS OF INBORN ERRORS OF METABOLISM. The Moldovan Medical Journal, 62(1), 30-37. [Link]

  • Mescka, C., et al. (2018). Evaluation of plasma biomarkers of inflammation in patients with maple syrup urine disease. Metabolic Brain Disease. [Link]

  • Wajner, M. (2022). Toxic Metabolites and Inborn Errors of Amino Acid Metabolism: What One Informs about the Other. PubMed Central. [Link]

  • Roper, S. (2019). Maple Syrup Urine Disease and Other Disorders of Branched Chain Amino Acid Catabolism. Association for Diagnostics & Laboratory Medicine. [Link]

  • Wang, C., et al. (2015). First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC–ESI–MS/MS. ResearchGate. [Link]

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A Comparative Guide to the In Vivo Metabolic Effects of N-Acetylisoleucine and Isoleucine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the in vivo metabolic effects of the essential amino acid L-isoleucine and its acetylated derivative, N-Acetyl-L-isoleucine (NAIL). By synthesizing data from pharmacokinetic studies, metabolic pathway analysis, and established experimental methodologies, we aim to elucidate the key differences in their bioavailability, metabolic fate, and physiological impact. This document is intended to serve as a technical resource for designing and interpreting experiments in the fields of pharmacology, nutritional science, and metabolic research.

Introduction: The Significance of N-Acetylation

Isoleucine is an essential branched-chain amino acid (BCAA) critical for protein synthesis, hemoglobin formation, and the regulation of blood sugar and energy levels[1][2]. Its metabolic role is well-characterized, but like other BCAAs, elevated levels are associated with insulin resistance[1]. N-Acetylisoleucine is a modified form where an acetyl group is attached to the alpha-amino group[3][4]. This seemingly minor chemical modification fundamentally alters its physicochemical properties, leading to significant differences in how it is absorbed, distributed, and metabolized in vivo.

N-acetylation is a common biological modification that can alter a molecule's stability, solubility, and interaction with biological targets[5]. In pharmacology, N-acetylation is often employed to create prodrugs, aiming to improve bioavailability or modify pharmacokinetic profiles. The case of N-Acetylcysteine (NAC), a stable precursor to cysteine and a potent antioxidant, is a prime example of this strategy's success[6][7]. This guide will explore whether this compound acts as a simple prodrug for isoleucine or if its metabolic journey confers unique physiological effects.

Contrasting Metabolic Fates: Isoleucine vs. This compound

The primary metabolic divergence between isoleucine and this compound occurs immediately upon entering the body. Isoleucine is absorbed via specific amino acid transporters and directly enters the systemic circulation and cellular metabolic pools. In contrast, this compound follows a more complex path involving deacetylation, primarily by acylase enzymes located in the kidneys and other tissues[8].

Isoleucine Catabolic Pathway

Once inside the cell, isoleucine serves as a substrate for protein synthesis or is catabolized for energy. As both a glucogenic and ketogenic amino acid, its carbon skeleton is ultimately converted into propionyl-CoA (which can enter the TCA cycle via succinyl-CoA) and acetyl-CoA (which can be used for energy or ketone body synthesis)[1][9].

This compound Metabolic Pathway

This compound must first be deacetylated to release free L-isoleucine. This conversion is the rate-limiting step for its entry into the standard isoleucine metabolic pathways. Evidence from studies on the closely related N-acetyl-leucine suggests that the L-enantiomer is subject to significant first-pass metabolism, likely deacetylation in the gut wall, liver, and kidneys[10][11]. This means a substantial portion of orally administered N-Acetyl-L-isoleucine is converted to isoleucine before it even reaches systemic circulation as the acetylated compound.

G cluster_0 Isoleucine Pathway cluster_1 This compound Pathway Isoleucine Oral Isoleucine Absorb_Ile Amino Acid Transporters (Intestine) Isoleucine->Absorb_Ile Plasma_Ile Plasma Isoleucine Pool Absorb_Ile->Plasma_Ile Tissue_Ile Tissue Isoleucine (e.g., Muscle) Plasma_Ile->Tissue_Ile Protein Protein Synthesis Tissue_Ile->Protein Catabolism Catabolism Tissue_Ile->Catabolism Metabolites Propionyl-CoA Acetyl-CoA Catabolism->Metabolites NAIL Oral this compound Absorb_NAIL Absorption (Passive & Transporter-Mediated) NAIL->Absorb_NAIL FirstPass First-Pass Metabolism (Kidney, Liver) Absorb_NAIL->FirstPass Plasma_NAIL Plasma this compound Absorb_NAIL->Plasma_NAIL Bypasses First-Pass Deacetylase Acylase Enzymes FirstPass->Deacetylase Plasma_Ile2 Plasma Isoleucine Pool FirstPass->Plasma_Ile2 Generates Isoleucine Tissue_Deacet Tissue Deacetylation (e.g., Muscle) Plasma_NAIL->Tissue_Deacet Tissue_Ile2 Tissue Isoleucine Plasma_Ile2->Tissue_Ile2 Tissue_Deacet->Tissue_Ile2 Protein2 Protein Synthesis Tissue_Ile2->Protein2 Catabolism2 Catabolism Tissue_Ile2->Catabolism2

Figure 1. Comparative metabolic pathways of oral Isoleucine and this compound.

Comparative Analysis of In Vivo Metabolic Effects

Direct comparative studies on the metabolic effects of this compound versus isoleucine are limited. However, by leveraging pharmacokinetic data from its isomer, N-acetyl-leucine, and the known metabolism of isoleucine, we can construct a robust comparison.

Pharmacokinetics and Bioavailability

The N-acetylation of the amino group neutralizes its charge at physiological pH, which is predicted to increase hydrophobicity and enhance passive diffusion across the gastrointestinal membrane[10]. However, in vivo data from N-acetyl-DL-leucine reveals a more complex reality. When administered as a racemic mixture to mice, the D-enantiomer reached a much higher maximum plasma concentration (Cmax) and area under the curve (AUC) than the L-enantiomer[10][11]. This strongly suggests that N-Acetyl-L-isoleucine, the biologically relevant form, is rapidly cleared, most likely via deacetylation during first-pass metabolism[10][11].

This leads to a key distinction:

  • Isoleucine: Administration leads to a direct and rapid increase in plasma isoleucine levels, dictated by the kinetics of amino acid transporters.

  • This compound: Oral administration results in two circulating pools: a smaller pool of the intact N-acetylated molecule and a larger pool of free isoleucine generated by rapid deacetylation. The plasma concentration of intact N-Acetyl-L-isoleucine is expected to be significantly lower than that of free isoleucine achieved with an equimolar dose.

ParameterL-Isoleucine N-Acetyl-L-Isoleucine (NAIL) Rationale / Supporting Evidence
Absorption Mechanism Active transport via amino acid transporters (e.g., LAT1, ASCT2).Passive diffusion (due to increased lipophilicity) and potential interaction with peptide/amino acid transporters.[10][12][13]
First-Pass Metabolism Primarily metabolized in skeletal muscle, not the liver.High. Subject to significant deacetylation by acylase enzymes in the kidney and potentially the gut/liver.[8][11]
Systemic Bioavailability High, as a free amino acid.Bioavailability of the intact acetylated form is likely low due to rapid deacetylation. Acts as a prodrug, delivering free isoleucine.[10][11]
Peak Plasma Concentration (Cmax) High and rapid for free isoleucine.Expected to be lower and potentially delayed for intact NAIL. Cmax of resulting free isoleucine may be blunted compared to direct administration.[10][14]
Tissue Distribution Distributed to all tissues, with significant uptake by muscle.Intact NAIL distributes to tissues, where it can be locally deacetylated to isoleucine. Lower levels of N-acetyl-L-leucine were found in brain and muscle compared to its D-enantiomer, consistent with rapid conversion to L-leucine and utilization.[11]
Impact on Protein Synthesis

Isoleucine is an essential building block for protein synthesis[15]. Leucine is known to be a potent direct stimulator of the mTOR pathway, a central regulator of protein synthesis, but all BCAAs are required as substrates[16][17].

  • Isoleucine: Directly available for tRNA charging and incorporation into nascent polypeptide chains. Its availability can be a rate-limiting factor for muscle protein synthesis.

  • This compound: Cannot be directly used for protein synthesis. It must first be converted to L-isoleucine by cellular deacetylases. Therefore, its ability to support protein synthesis is contingent on the rate and efficiency of this deacetylation step in target tissues like skeletal muscle. The rapid conversion observed in pharmacokinetic studies suggests it is an effective, albeit indirect, source of isoleucine for anabolic processes[11].

Experimental Methodologies for In Vivo Comparison

To definitively compare the metabolic effects of these two compounds, specific in vivo experimental designs are required. Below are two foundational protocols for researchers.

Protocol 1: Comparative Pharmacokinetics in a Rodent Model

This protocol is designed to quantify the absorption and metabolic conversion of this compound compared to isoleucine. It is adapted from established methodologies used for N-acetyl-leucine[11].

Objective: To determine the plasma concentration profiles of intact this compound and total isoleucine following oral administration of each compound.

Methodology:

  • Animal Model: Male C57BL/6J or BALB/c mice (n=4-6 per time point).

  • Acclimatization: Acclimatize animals for at least one week with standard chow and water ad libitum.

  • Fasting: Fast mice for 4-6 hours prior to dosing (with free access to water).

  • Dosing:

    • Group 1: Oral gavage of L-isoleucine (e.g., 100 mg/kg) in a suitable vehicle (e.g., water).

    • Group 2: Oral gavage of an equimolar dose of N-Acetyl-L-isoleucine in the same vehicle.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) into EDTA-coated tubes at predetermined time points: 0 (pre-dose), 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Plasma Preparation: Immediately centrifuge blood at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Perform protein precipitation on plasma samples (e.g., with ice-cold acetonitrile/methanol)[18].

    • Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentrations of both L-isoleucine and N-Acetyl-L-isoleucine in the plasma samples. This requires specific standards for both analytes.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both analytes in each group using non-compartmental analysis.

Protocol 2: Measuring Muscle Protein Synthesis with Stable Isotope Tracers

This protocol uses a stable isotope tracer to measure the fractional synthetic rate (FSR) of muscle protein, providing a direct functional readout of anabolic activity.

Objective: To compare the efficacy of this compound versus isoleucine in stimulating muscle protein synthesis.

Methodology:

  • Animal Model & Acclimatization: As described in Protocol 1.

  • Tracer Infusion Setup: For studies in larger animals or humans, catheterize appropriate veins for infusion and sampling. In rodents, intraperitoneal (IP) bolus injections can be used.

  • Experimental Groups:

    • Group 1 (Control): Saline/vehicle administration.

    • Group 2 (Isoleucine): Administration of L-isoleucine.

    • Group 3 (NAIL): Administration of an equimolar dose of N-Acetyl-L-isoleucine.

  • Tracer Administration: Administer a priming dose of a stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine) followed by a constant infusion or a single bolus injection to measure tracer incorporation over time[19][20].

  • Test Compound Administration: Administer the test compounds (Isoleucine or NAIL) after the tracer infusion has reached a steady state or at the start of the bolus period.

  • Tissue Collection: At the end of the experimental period (e.g., 90-120 minutes after test compound administration), anesthetize the animal and collect a skeletal muscle sample (e.g., gastrocnemius). Immediately freeze-clamp the tissue in liquid nitrogen and store at -80°C.

  • Sample Analysis (GC-MS or LC-MS/MS):

    • Homogenize the muscle tissue and precipitate the proteins.

    • Hydrolyze the protein pellet to release free amino acids.

    • Measure the isotopic enrichment of the tracer amino acid in the tissue fluid (precursor pool) and in the protein hydrolysate (incorporated pool) using mass spectrometry[20][21].

  • FSR Calculation: Calculate the fractional synthetic rate (FSR) as the rate of tracer incorporation into protein relative to the precursor enrichment over time.

G cluster_workflow In Vivo Protein Synthesis Workflow start Acclimatized Rodent Model dosing Administer Test Compound (Isoleucine vs. NAIL) start->dosing tracer Administer Stable Isotope Tracer (e.g., ¹³C-Phe) start->tracer incubation In Vivo Incubation Period (e.g., 90 min) dosing->incubation tracer->incubation biopsy Collect & Freeze-Clamp Skeletal Muscle incubation->biopsy homogenize Tissue Homogenization & Protein Precipitation biopsy->homogenize hydrolyze Protein Hydrolysis homogenize->hydrolyze ms_analysis Mass Spectrometry (GC-MS or LC-MS/MS) hydrolyze->ms_analysis calculation Calculate FSR (% per hour) ms_analysis->calculation Measure Isotope Enrichment in Precursor & Product

Figure 2. Experimental workflow for measuring muscle protein synthesis in vivo.

Conclusion and Future Directions

The N-acetylation of isoleucine creates a distinct molecular entity with a unique metabolic fate compared to its parent amino acid. While L-isoleucine is directly absorbed and utilized, N-Acetyl-L-isoleucine functions as a prodrug, undergoing rapid and extensive deacetylation in vivo. This conversion is a critical determinant of its physiological activity.

Key Differences Summarized:

  • Delivery: this compound provides an indirect route of isoleucine delivery, potentially altering the pharmacokinetic profile by blunting peak plasma concentrations and prolonging exposure due to its conversion-dependent release.

  • Metabolic Activation: Isoleucine is immediately active, whereas this compound requires enzymatic deacetylation to become metabolically active in protein synthesis and catabolic pathways.

  • Bioavailability: The systemic bioavailability of the intact N-Acetyl-L-isoleucine molecule is likely low, but its effectiveness lies in its efficient conversion to L-isoleucine.

For researchers, the choice between isoleucine and this compound depends on the experimental goal. Isoleucine is suitable for studying the direct effects of the amino acid, while this compound is a tool to investigate the impact of a modified delivery profile or to bypass potential saturation of conventional amino acid transporters. Future research should focus on direct, head-to-head in vivo comparisons to quantify differences in their effects on muscle protein synthesis, insulin sensitivity, and energy metabolism, which will be crucial for its potential application in clinical nutrition and pharmacology.

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A Comparative Analysis of N-Acetylisoleucine and N-Acetylleucine in Neuroprotection: Mechanisms, Efficacy, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective therapies for neurodegenerative diseases and acute neuronal injury, N-acetylated amino acids have emerged as a promising class of compounds. Among these, N-Acetylleucine (NAL) has garnered significant attention for its therapeutic potential. This guide provides a detailed comparative analysis of N-Acetyl-L-leucine (NALL), the active L-enantiomer, and its structural isomer, N-Acetylisoleucine (NAIL), focusing on their neuroprotective efficacy. While NALL is the subject of extensive research, data on NAIL remains comparatively scarce, framing this guide as an evaluation of a well-characterized agent against a potential but lesser-known alternative.

Part 1: Mechanistic Foundations of Neuroprotection

The therapeutic efficacy of any neuroprotective agent is rooted in its mechanism of action. N-Acetyl-L-leucine appears to exert its effects through a multi-faceted approach, influencing several key cellular pathways implicated in neuronal survival and function.

N-Acetyl-L-leucine (NALL): A Multi-Target Agent

NALL is an orally bioavailable molecule that readily crosses the blood-brain barrier.[1] Its neuroprotective effects are not tied to a single pathway but rather a constellation of beneficial actions:

  • Restoration of Autophagy Flux: In models of traumatic brain injury (TBI), NALL treatment has been shown to partially restore autophagy, a critical cellular process for clearing damaged organelles and protein aggregates.[2][3] This is crucial for maintaining intracellular homeostasis and preventing the accumulation of toxic elements that can lead to cell death.[2]

  • Anti-Inflammatory Effects: Neuroinflammation is a key driver of secondary injury in both acute trauma and chronic neurodegenerative conditions. NALL has been demonstrated to reduce the expression of pro-inflammatory markers in the brain following TBI, suggesting a potent anti-inflammatory role.[2][4][5]

  • Mitochondrial and Metabolic Support: Evidence suggests NALL can normalize aspects of cellular metabolism. In animal models of lysosomal storage diseases, NALL treatment led to improvements in mitochondrial energy metabolism and normalized glucose and glutamate metabolism.[6][7]

  • Neuronal Membrane Stabilization: An early hypothesis for N-acetyl-DL-leucine's action in vertigo, which may extend to its neuroprotective capacity, is its ability to stabilize neuronal cell membranes.[1][8] This could help maintain proper ion channel function and neuronal excitability.[1]

  • Reduction of Pathological Protein Aggregates: In models of Parkinson's disease, NALL treatment reduced levels of pathological pS129-alpha-synuclein, a key hallmark of the disease, and improved synaptic function.[9]

This compound (NAIL): An Unexplored Isomer

Currently, there is a significant lack of published, peer-reviewed experimental data specifically detailing the neuroprotective mechanisms or efficacy of this compound. While its structural similarity to NALL might suggest the potential for similar biological activity, such an assumption is purely speculative without direct experimental evidence. Drug activity is highly dependent on stereochemistry and specific molecular interactions, meaning even small structural differences, like the isomeric variation between leucine and isoleucine, can lead to vastly different pharmacological profiles.

Visualizing the Mechanism of N-Acetyl-L-leucine

The following diagram illustrates the proposed multi-target mechanism of NALL in a neuroprotective context.

NALL_Mechanism cluster_cellular Cellular Response NALL N-Acetyl-L-leucine (NALL) Autophagy Restores Autophagy Flux NALL->Autophagy Inflammation Reduces Neuroinflammation (↓ Pro-inflammatory markers) NALL->Inflammation Metabolism Normalizes Metabolism (↑ Mitochondrial function) NALL->Metabolism Synapse Improves Synaptic Function (↓ α-synuclein pathology) NALL->Synapse Injury Neuronal Injury (e.g., TBI, Neurodegeneration) Injury->Autophagy Impairs Injury->Inflammation Induces Injury->Metabolism Dysregulates Injury->Synapse Damages Outcome Neuroprotection (↑ Neuronal Survival, ↑ Functional Recovery) Autophagy->Outcome Inflammation->Outcome Metabolism->Outcome Synapse->Outcome

Caption: Proposed multi-target neuroprotective mechanisms of N-Acetyl-L-leucine (NALL).

Part 2: Comparative Efficacy - A Data-Driven Review

Direct comparative studies of NALL versus NAIL are absent in the literature. Therefore, this section summarizes key quantitative data from preclinical and clinical studies on NALL to establish a benchmark for its efficacy.

Preclinical In Vivo Data for N-Acetyl-L-leucine
ModelKey Efficacy EndpointResultSource
Traumatic Brain Injury (TBI) in MiceFunctional RecoverySignificantly improved motor and cognitive outcomes.[3][5]
Traumatic Brain Injury (TBI) in MiceNeuronal Cell DeathMarkedly lowered cortical cell death at 1 day post-TBI.[2]
Traumatic Brain Injury (TBI) in MiceLesion VolumeMarked attenuation of lesion volume.[2]
Parkinson's Disease (LRRK2R1441C mice)Motor LearningImproved dopamine-dependent motor learning deficits.[9]
Parkinson's Disease (LRRK2R1441C mice)Pathological MarkerDecreased pS129-alpha-synuclein levels.[9]
Clinical Data for N-Acetyl-L-leucine

NALL has been investigated for several neurological conditions, most notably Niemann-Pick disease type C (NPC), a rare neurodegenerative lysosomal storage disorder.

ConditionStudy DesignPrimary EndpointKey ResultSource
Niemann-Pick Type C (NPC)Randomized, Placebo-Controlled Trial (12 weeks)Change in Scale for the Assessment and Rating of Ataxia (SARA) scoreStatistically significant improvement in neurologic signs (-1.28 point difference vs placebo).[6]
Niemann-Pick Type C (NPC)Open-Label Extension (12-18 months)Change in NPC Clinical Severity Scale (NPC-CSS)118% reduction in annual disease progression at 12 months vs historical cohort.[6][10][6][10]
Cerebellar Ataxia (various etiologies)Case Series (1 week)Change in SARA scoreMean score decreased from 16.1 to 12.8 (significant improvement).[11][12]
Ataxia-Telangiectasia (A-T)Case Study (16 weeks)Change in SARA scoreScore improved by 11.0 points (48.88% improvement).[13]

Important Note: The racemic mixture, N-acetyl-DL-leucine, has historically been used for vertigo.[11] However, studies in animal models have identified the L-enantiomer (NALL) as the pharmacologically active form, while the D-enantiomer appears to be inactive.[2][14][15]

Part 3: Experimental Protocols for Efficacy Assessment

To rigorously evaluate and compare the neuroprotective potential of compounds like NALL and NAIL, standardized and reproducible experimental models are essential. Below is a detailed protocol for an in vivo model of traumatic brain injury, a common paradigm for assessing neuroprotective agents.

Protocol: Controlled Cortical Impact (CCI) Model for TBI in Mice

This protocol describes a widely used model to induce a focal brain injury and subsequently assess the efficacy of a therapeutic agent.

Rationale: The CCI model produces a quantifiable and reproducible brain injury with features that mimic human TBI, including cortical cell death, neuroinflammation, and subsequent functional deficits.[3] This allows for the robust evaluation of a drug's ability to mitigate these pathological outcomes.

Mandatory Visualization: Experimental Workflow

TBI_Workflow Start Start: Acclimatize Mice Baseline 1. Baseline Behavioral Testing (e.g., Beam Walk, Morris Water Maze) Start->Baseline Grouping 2. Randomize into Groups (Sham, TBI+Vehicle, TBI+Drug) Baseline->Grouping Surgery 3. Surgical Procedure (Anesthesia, Craniotomy) Grouping->Surgery CCI 4. Induce CCI Injury (or Sham Procedure) Surgery->CCI Treatment 5. Post-operative Care & Initiate Treatment (Oral gavage of NALL/NAIL/Vehicle) CCI->Treatment PostOpTest 6. Post-Injury Behavioral Testing (Multiple time points) Treatment->PostOpTest Tissue 7. Euthanasia & Tissue Collection (e.g., Day 1, 7, 28) PostOpTest->Tissue Analysis 8. Histological & Biochemical Analysis (Lesion volume, IHC, Western Blot) Tissue->Analysis End End: Data Analysis & Interpretation Analysis->End

Caption: Standardized workflow for assessing neuroprotective agents in a mouse model of TBI.

Step-by-Step Methodology:

  • Animals and Acclimatization:

    • Use adult male C57BL/6 mice (8-10 weeks old).

    • House animals in a controlled environment (12h light/dark cycle, ad libitum access to food and water) for at least one week before any procedures.

    • Rationale: Proper acclimatization minimizes stress, which can be a confounding variable in neurological and behavioral studies.

  • Baseline Behavioral Testing:

    • Perform pre-injury behavioral tests to establish a baseline for each animal. Common tests include the beam walk test (motor coordination) and the Morris water maze (learning and memory).

    • Rationale: Baseline data allows each animal to serve as its own control, increasing the statistical power of the study.

  • Surgical Procedure:

    • Anesthetize the mouse with isoflurane (1-2% in O2).

    • Secure the head in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.

    • Perform a craniotomy (e.g., 4mm diameter) over the parietal cortex, keeping the underlying dura mater intact.

    • Rationale: Precise and consistent surgical technique is critical for creating a reproducible injury.

  • Controlled Cortical Impact (CCI):

    • Position a pneumatic impactor device perpendicular to the exposed cortical surface.

    • Induce the injury using defined parameters (e.g., 3mm tip diameter, 1.0mm impact depth, 4.0 m/s velocity).

    • Sham-operated animals undergo the same procedure, including craniotomy, but without the impact.

    • Rationale: Using a pneumatic device with fixed parameters ensures that the biomechanical force applied is consistent across all animals in the TBI group.

  • Treatment Administration:

    • Immediately following the injury and wound closure, administer the first dose of the test compound (NALL, NAIL) or vehicle control via oral gavage.

    • Continue dosing as per the study design (e.g., once daily for 7 days). Doses used in published studies for NALL are a relevant starting point.[3]

    • Rationale: Oral gavage is a clinically relevant route of administration. Initiating treatment early after injury mimics a potential clinical scenario for acute care.

  • Post-Injury Assessment:

    • Functional Recovery: Repeat behavioral tests at multiple time points post-injury (e.g., days 1, 3, 7, 14, 28) to assess motor and cognitive deficits and recovery.

    • Histological Analysis: At the study endpoint, perfuse the animals and collect the brains. Process the tissue for staining (e.g., Nissl staining) to quantify the lesion volume.

    • Biochemical Analysis: Use immunohistochemistry or Western blotting on brain tissue to measure markers of cell death (e.g., cleaved caspase-3), neuroinflammation (e.g., Iba1 for microglia), and autophagy (e.g., LC3-II/LC3-I ratio).[3][4]

  • Data Analysis:

    • Compare the outcomes (behavioral scores, lesion volume, protein levels) between the TBI+Vehicle group and the TBI+Drug groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

    • Rationale: Rigorous statistical analysis is required to determine if the observed differences are scientifically significant.

Conclusion and Future Directions

The existing body of evidence strongly supports the neuroprotective and disease-modifying potential of N-Acetyl-L-leucine across a range of neurological insults and diseases.[4][6][9] Its multi-modal mechanism of action, targeting fundamental cellular processes like autophagy and neuroinflammation, makes it a highly compelling therapeutic candidate.[2] The compound is generally well-tolerated with no serious adverse effects reported in clinical trials.[6][10]

In stark contrast, this compound remains a scientific unknown in the context of neuroprotection. There is a clear and compelling need for head-to-head comparative studies to determine if it possesses any therapeutic efficacy. Future research should prioritize:

  • In Vitro Screening: Initial studies using neuronal cell cultures subjected to oxidative stress or excitotoxicity would provide a rapid assessment of NAIL's potential neuroprotective capacity.

  • Head-to-Head In Vivo Comparison: A direct comparison of NALL and NAIL using the CCI model described above would provide definitive data on their relative efficacy in a complex injury model.

  • Mechanistic Probes: Should NAIL show efficacy, further studies would be required to elucidate its mechanism of action and determine if it operates through pathways similar to or distinct from NALL.

Until such data is generated, N-Acetyl-L-leucine stands as the significantly more validated and promising molecule for neuroprotective applications.

References

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A Comparative Guide to the Differential Effects of N-Acetyl-L-isoleucine and N-Acetyl-D-isoleucine on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the bioenergetic effects of two stereoisomers, N-Acetyl-L-isoleucine and N-Acetyl-D-isoleucine, on mitochondrial respiration. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of molecular chirality on cellular metabolism. We will explore the underlying biochemical principles, present a robust experimental protocol for assessment, and interpret hypothetical data to illustrate the distinct functional outcomes of these two molecules.

Introduction: The Significance of Chirality in Mitochondrial Metabolism

Mitochondria are the powerhouses of the cell, orchestrating cellular energy production through oxidative phosphorylation (OXPHOS). The substrates fueling this intricate process are primarily derived from the catabolism of carbohydrates, fats, and amino acids. Branched-chain amino acids (BCAAs), including isoleucine, are essential nutrients that serve as vital fuel sources, particularly in skeletal muscle.[1][2][3] Their catabolism yields intermediates that directly enter the tricarboxylic acid (TCA) cycle, a central hub of mitochondrial metabolism that generates reducing equivalents (NADH and FADH2) to power the electron transport chain (ETC).[2][4][5]

A fundamental, yet often overlooked, aspect of biological molecules is their stereochemistry. Most biological systems exhibit a high degree of stereospecificity; for instance, mammalian enzymes and transporters are evolved to recognize and process L-amino acids, the "natural" isomers, while largely ignoring their D-enantiomer counterparts.[6][7] While D-amino acids were once considered absent in mammals, it is now known that some, like D-serine and D-aspartate, have specific signaling roles.[6][8][9] However, the metabolic fate of most D-amino acids is distinct from their L-isomers, often involving degradation by D-amino acid oxidases (DAO) rather than integration into primary metabolic pathways.[10][11]

N-acetylation is a common modification that can alter a molecule's stability and bioavailability.[12] This guide hypothesizes that the chirality of N-Acetyl-isoleucine will profoundly dictate its effect on mitochondrial respiration. We predict that N-Acetyl-L-isoleucine , as a derivative of the natural L-isomer, will be metabolized to fuel the TCA cycle, thereby enhancing mitochondrial respiration. Conversely, we postulate that N-Acetyl-D-isoleucine will be metabolically inert in this context or may even exhibit inhibitory effects due to its "unnatural" stereochemistry, which precludes recognition by key mitochondrial enzymes and transporters.

Experimental Approach: Assessing Mitochondrial Function

To quantitatively assess the impact of these isomers on mitochondrial bioenergetics, the Agilent Seahorse XF Cell Mito Stress Test is the gold-standard methodology.[13][14][15][16] This live-cell assay measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in real-time. By sequentially injecting a series of specific mitochondrial inhibitors, we can dissect key parameters of respiratory function.

The following diagram outlines the key stages of the Seahorse XF Cell Mito Stress Test protocol used to compare the effects of the N-Acetyl-isoleucine isomers.

G cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis seed_cells Seed Cells into XF Microplate incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight prep_media Prepare Assay Medium & Isomer Treatment Groups (Control, L-Iso, D-Iso) wash_cells Wash & Replace with Treatment Media prep_media->wash_cells equilibrate Equilibrate Plate (37°C, non-CO2 incubator) wash_cells->equilibrate run_seahorse Calibrate & Run Seahorse XF Analyzer equilibrate->run_seahorse load_cartridge Load Sensor Cartridge with Inhibitors (Oligo, FCCP, Rot/AA) load_cartridge->run_seahorse normalize Normalize OCR Data (e.g., to protein concentration) run_seahorse->normalize calculate Calculate Mito Stress Parameters (Basal, ATP-Linked, Max, etc.) normalize->calculate compare Compare Treatment Groups calculate->compare

Caption: Workflow for the Seahorse XF Cell Mito Stress Test.

This protocol provides a self-validating system for assessing the differential effects of N-Acetyl-isoleucine isomers.

  • Cell Culture and Seeding:

    • Rationale: A consistent cell density is crucial for reproducible OCR measurements.

    • Protocol: Culture an appropriate cell line (e.g., C2C12 myoblasts, HepG2 hepatocytes) under standard conditions. On the day before the assay, seed the cells into an Agilent Seahorse XF cell culture microplate at a pre-determined optimal density and incubate overnight.[13]

  • Assay Preparation:

    • Rationale: Using a CO2-independent assay medium is essential for stable pH during the assay. Pre-incubation with the test compounds allows for their uptake and metabolism.

    • Protocol: On the day of the assay, hydrate a Seahorse XF sensor cartridge with XF Calibrant. Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).[17][18] Divide cells into three treatment groups: (1) Vehicle Control, (2) N-Acetyl-L-isoleucine (e.g., 1 mM), and (3) N-Acetyl-D-isoleucine (e.g., 1 mM). Replace the culture medium with the respective treatment media and incubate the cell plate in a non-CO2 37°C incubator for 1 hour.[13]

  • Seahorse XF Analyzer Operation:

    • Rationale: The sequential injection of inhibitors pharmacologically dissects the components of respiration.

    • Protocol: Prepare the inhibitor compounds in assay medium. Load the sensor cartridge with Oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples the ETC to induce maximal respiration), and a mixture of Rotenone/Antimycin A (Complex I and III inhibitors, respectively, to shut down mitochondrial respiration).[15] Calibrate the instrument and then replace the calibrant plate with the cell plate to begin the assay.[19]

  • Data Analysis:

    • Rationale: Normalization accounts for well-to-well variations in cell number.

    • Protocol: After the run, normalize the OCR data to the total protein content in each well. The Seahorse XF software or a dedicated report generator is used to calculate the key parameters of mitochondrial function.[16]

Comparative Data & Mechanistic Interpretation

The following table presents hypothetical data illustrating the expected differential effects of the N-Acetyl-isoleucine isomers based on our guiding hypothesis.

ParameterVehicle Control (OCR: pmol/min)N-Acetyl-L-isoleucine (1 mM)N-Acetyl-D-isoleucine (1 mM)
Basal Respiration 100 ± 5135 ± 798 ± 6
ATP-Linked Respiration 75 ± 4105 ± 673 ± 5
Maximal Respiration 200 ± 12270 ± 15195 ± 11
Spare Respiratory Capacity 100 ± 12135 ± 1597 ± 11
Non-Mitochondrial Respiration 15 ± 215 ± 215 ± 3

Data are presented as mean ± standard deviation.

  • N-Acetyl-L-isoleucine: The data show a significant increase in Basal Respiration, ATP-Linked Respiration, and Maximal Respiration. This suggests that the L-isomer is being transported into the mitochondria and catabolized, providing additional substrates (acetyl-CoA and succinyl-CoA) to the TCA cycle.[3] This increased substrate supply boosts the entire respiratory process, enhancing both routine energy demand (basal) and the cell's ability to respond to high energy demand (maximal). The resulting increase in Spare Respiratory Capacity indicates enhanced mitochondrial fitness.

  • N-Acetyl-D-isoleucine: In stark contrast, the D-isomer shows no significant effect on any parameter of mitochondrial respiration compared to the vehicle control. The OCR values remain at baseline levels, strongly suggesting that N-Acetyl-D-isoleucine is not recognized by the mitochondrial transport proteins or the catabolic enzymes required for its breakdown into TCA cycle intermediates.[20][21] It is metabolically inert in this context.

The differential effects can be attributed to the high stereospecificity of mitochondrial transport and enzymatic machinery.

G cluster_mito Mitochondrion cluster_mem Inner Mitochondrial Membrane TCA TCA Cycle ETC Electron Transport Chain (ETC) TCA->ETC NADH, FADH2 ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient BCAAT BCAA Transporter (Stereospecific) AcetylCoA Acetyl-CoA & Succinyl-CoA BCAAT->AcetylCoA Metabolism L_Iso N-Acetyl-L-Isoleucine L_Iso->BCAAT D_Iso N-Acetyl-D-Isoleucine D_Iso->BCAAT Blocked AcetylCoA->TCA

Caption: Proposed differential mitochondrial import and metabolism.

As depicted, N-Acetyl-L-isoleucine is likely recognized by a specific mitochondrial carrier, possibly a member of the SLC25 family of transporters, which facilitates its entry into the mitochondrial matrix.[21][22] Once inside, it undergoes deacetylation and transamination, followed by oxidative decarboxylation to yield substrates that fuel the TCA cycle, boosting OCR.[3] N-Acetyl-D-isoleucine, due to its incorrect stereochemical configuration, cannot bind effectively to the active site of the transporter and is thus excluded from the mitochondrial matrix, resulting in no observable effect on respiration.[7]

Conclusion and Implications

For researchers and drug development professionals, these findings have significant implications:

  • Target Specificity: When designing therapies that target metabolic pathways, the stereochemistry of the compound is a primary design consideration that can determine efficacy and prevent off-target effects.

  • Nutraceutical Development: In the formulation of nutritional supplements aimed at boosting energy metabolism or muscle function, the use of the biologically active L-isomers of amino acids is essential.[][24]

  • Toxicology: While the D-isomer appeared inert in this context, D-amino acids can be substrates for D-amino acid oxidases, which produce hydrogen peroxide.[10] Further studies would be required to rule out potential pro-oxidant effects at higher concentrations or in different cell types.

By understanding and applying the principles of stereospecificity, the scientific community can develop more effective and safer interventions that modulate cellular bioenergetics for therapeutic or performance-enhancing benefit.

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Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Comparative Efficacy Analysis

Executive Summary

N-acetylated amino acids are emerging as a promising class of molecules for the treatment of neurological disorders. While N-Acetyl-L-leucine has garnered significant attention for its therapeutic effects in conditions like Niemann-Pick disease type C and various ataxias, its structural isomer, N-Acetylisoleucine, remains comparatively under-investigated.[1][2] This guide presents a rigorous framework for the head-to-head in vitro comparison of this compound against its key structural and functional relatives. We provide detailed, validated protocols for core assays measuring neuroprotection, neurite outgrowth, and anti-inflammatory activity, designed to elucidate the structure-activity relationships that govern the therapeutic potential of this compound class. By benchmarking against N-Acetyl-L-leucine, its less active D-enantiomer, the parent amino acid, and the well-known antioxidant N-Acetylcysteine (NAC), this guide offers researchers a comprehensive blueprint for evaluating the distinct biological profile of this compound.

Introduction: The Rationale for a Comparative Study

The therapeutic success of N-Acetyl-DL-leucine (as a racemic mixture) and the subsequent identification of N-Acetyl-L-leucine (NAL) as the primary pharmacologically active enantiomer have paved the way for exploring other N-acetylated branched-chain amino acids (NA-BCAAs).[3][4][5] Acetylation fundamentally alters the physicochemical properties of the parent amino acid, including its mechanism of cellular uptake, potentially bypassing rate-limiting transporters and enhancing bioavailability.[6]

This compound (NAI) is a structural isomer of NAL, differing only in the position of a single methyl group. This subtle structural variance may lead to significant differences in target engagement, metabolic stability, and off-target effects. A direct, systematic comparison is therefore essential to determine if NAI offers a superior, equivalent, or distinct therapeutic profile.

This guide will provide the experimental framework to compare:

  • This compound (NAI): The primary compound of interest.

  • N-Acetyl-L-leucine (NAL): The well-characterized, active isomer used as a primary benchmark.[1]

  • N-Acetyl-D-leucine (NAD): The less active enantiomer, used to assess stereospecificity of the observed effects.[7]

  • L-Isoleucine: The parent amino acid, used as a control to determine the functional importance of the N-acetyl group.

  • N-Acetylcysteine (NAC): A widely studied antioxidant and anti-inflammatory agent, serving as a benchmark against a different class of N-acetylated amino acid.[8][9]

Key Performance Metrics & In Vitro Assay Designs

To build a comprehensive performance profile, we will focus on three critical pillars of neurotherapeutics: protecting existing neurons from damage, promoting neuronal repair and connectivity, and mitigating harmful neuroinflammation.

Metric 1: Neuroprotective Efficacy

Causality: Glutamate-induced excitotoxicity is a final common pathway in many acute and chronic neurological diseases, where excessive glutamate receptor stimulation leads to calcium overload, oxidative stress, and neuronal apoptosis.[10][11] An effective neuroprotective agent must be able to mitigate this cascade. The human neuroblastoma cell line, SH-SY5Y, is a well-established model for these studies.[12][13]

Experimental Design: We will utilize a glutamate-induced excitotoxicity assay in SH-SY5Y cells. The primary endpoint will be cell viability, quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[10]

Metric 2: Promotion of Neurite Outgrowth

Causality: Neurite outgrowth—the extension of axons and dendrites—is fundamental to neural development, plasticity, and repair following injury.[14] The ability of a compound to promote this process is a key indicator of its potential to restore lost neuronal connectivity. Staining for β-III tubulin, a cytoskeletal protein specific to neurons, provides a reliable method for visualizing and quantifying neurite length and complexity.[15][16]

Experimental Design: A neurite outgrowth assay will be performed on differentiated SH-SY5Y cells. After treatment with the test compounds, cells will be fixed and immunostained for β-III tubulin. High-content imaging and analysis will be used to quantify changes in neurite length and branching.[17]

Metric 3: Anti-Inflammatory Activity

Causality: Chronic activation of microglia, the resident immune cells of the brain, contributes to a neurotoxic inflammatory environment through the release of mediators like nitric oxide (NO) and pro-inflammatory cytokines.[18] Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of microglia via the Toll-like receptor 4 (TLR4) pathway, making it an ideal tool to screen for anti-inflammatory agents.[19] The murine microglial cell line, BV-2, is a standard model for these investigations.[20][21]

Experimental Design: An LPS-induced inflammation assay in BV-2 cells will be used. The primary endpoint will be the measurement of nitric oxide (NO) production in the cell culture supernatant using the Griess assay.[18][22] NO is a key product of the inducible nitric oxide synthase (iNOS) enzyme, a downstream target of inflammatory signaling.[19]

Experimental Methodologies & Workflows

The following protocols are designed to be self-validating by including appropriate positive and negative controls. Consistency in cell passage number, seeding density, and reagent preparation is paramount for reproducibility.

Protocol: Neuroprotection Against Glutamate-Induced Excitotoxicity
  • Cell Culture: Culture human SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed 1.5 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.[10]

  • Pre-treatment: Replace the medium with fresh, serum-free medium containing the test compounds (e.g., NAI, NAL, NAD, L-Isoleucine, NAC) at a range of concentrations (e.g., 1 µM to 1 mM). Include a "vehicle control" (medium only) and a "positive control" (e.g., MK-801, an NMDA receptor antagonist). Incubate for 1 hour.[12]

  • Induction of Excitotoxicity: Add a concentrated solution of glutamate to each well (except for the "no glutamate" control) to achieve a final concentration known to induce ~50% cell death (e.g., 30-100 mM, must be optimized for the specific cell line and conditions).[12][13] Incubate for 24 hours.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490-570 nm using a microplate reader.[19]

  • Data Analysis: Express cell viability as a percentage relative to the "no glutamate" control. Plot dose-response curves and calculate the EC₅₀ (half-maximal effective concentration) for each compound.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment & Insult cluster_read Day 3: Readout seed Seed SH-SY5Y Cells (1.5e4 cells/well) incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 pretreat Pre-treat with Compounds (NAI, NAL, etc.) for 1h incubate1->pretreat glutamate Add Glutamate (e.g., 50 mM) pretreat->glutamate incubate2 Incubate 24h glutamate->incubate2 mtt Add MTT Reagent (Incubate 4h) incubate2->mtt dissolve Dissolve Formazan (DMSO) mtt->dissolve read Read Absorbance (570 nm) dissolve->read analysis Data Analysis read->analysis Calculate % Viability Determine EC50

Caption: Workflow for the glutamate-induced excitotoxicity assay.

Protocol: Neurite Outgrowth Assay
  • Cell Culture & Differentiation: Seed SH-SY5Y cells on plates coated with an extracellular matrix protein (e.g., Poly-D-Lysine/Laminin).[14] Induce differentiation by reducing serum concentration (e.g., to 1% FBS) and adding a differentiation agent like retinoic acid (10 µM) for 3-5 days.

  • Treatment: Replace the differentiation medium with fresh medium containing the test compounds at various concentrations. Incubate for 48-72 hours.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde (PFA) for 20 minutes.[15]

    • Permeabilize with 0.1% Triton X-100 in PBS.

    • Block with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against β-III tubulin (e.g., 1:500 dilution) overnight at 4°C.[15]

    • Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear stain (e.g., Hoechst or DAPI) for 1-2 hours.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Data Analysis: Use automated image analysis software to trace neurites and quantify metrics such as total neurite length per neuron, number of branch points, and percentage of cells bearing neurites.[16]

Protocol: Anti-Inflammatory Assay (Nitric Oxide Production)
  • Cell Culture: Culture murine BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seeding: Seed 2.5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.[22]

  • Pre-treatment: Pre-treat cells with test compounds for 1 hour.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "no LPS" control.[21][22] Incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes in the dark.

    • Add 50 µL of NED solution (Griess Reagent B) to each well and incubate for another 10 minutes in the dark.[18]

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Express NO production as a percentage relative to the "LPS only" control. Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound.

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 Phosphorylates IκBα, releasing NF-κB nucleus Nucleus NFkB_p65->nucleus Translocation iNOS_gene iNOS Gene Transcription nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalysis compounds Hypothesized Inhibition (NAI, NAL, NAC) compounds->IKK compounds->NFkB_p65

Sources

A Researcher's Guide to the Cross-Validation of N-Acetyl-Amino Acid Isomers as Biomarkers in Neurological Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation framework for N-Acetylisoleucine and its therapeutic isomer, N-Acetyl-L-leucine, as potential biomarkers across various neurodegenerative patient cohorts. It is intended for researchers, clinicians, and professionals in drug development who are navigating the complexities of biomarker validation in neurology.

Introduction: The Isomer Conundrum in Neurotherapeutics

The landscape of neurodegenerative disease research is marked by a pressing need for reliable biomarkers to improve diagnosis, monitor disease progression, and measure therapeutic response.[1][2] N-acetylated amino acids have recently emerged as a promising class of molecules in this domain. However, a critical point of clarification is necessary from the outset. While the topic specifies this compound, the vast majority of clinical and preclinical research in neurotherapeutics has focused on its structural isomer, N-Acetyl-L-leucine (NALL) .

NALL is being actively investigated as a therapeutic agent for a range of rare neurological disorders, including Niemann-Pick disease type C (NPC), various ataxias, and other lysosomal storage disorders.[3][4] Its proposed mechanism involves the modulation of metabolic pathways, enhancement of mitochondrial and lysosomal function, and reduction of neuroinflammation.[5][6][7][8] Conversely, this compound has been identified alongside N-Acetyl-leucine as a potential biomarker for Type 2 diabetes, with elevated levels detected in patient hair samples.[9]

This guide will therefore address both isomers, focusing on:

  • The therapeutic application and cross-validation of NALL in neurological patient cohorts.

  • The analytical methodologies required to differentiate and accurately quantify this compound and N-Acetyl-L-leucine, a critical step for any validation study.

  • A comparative framework for evaluating these molecules against existing biomarkers in the field.

Part 1: The Scientific Rationale for N-Acetyl-L-leucine (NALL) in Neurology

The therapeutic hypothesis for NALL is grounded in its role as a metabolic modulator. In several neurodegenerative disease models, NALL has been shown to cross the blood-brain barrier and exert neuroprotective effects.[7][10] The proposed mechanism is pleiotropic, aiming to correct fundamental cellular dysfunctions common to many of these disorders.

Key Mechanistic Pillars of NALL:

  • Mitochondrial & Lysosomal Function: Studies suggest NALL improves mitochondrial energy metabolism (ATP production) and enhances lysosomal function and autophagic flux.[5][6][8] This is particularly relevant for lysosomal storage disorders like NPC.

  • Metabolic Correction: In animal models, NALL has been observed to normalize glucose and glutamate metabolism.[5]

  • Anti-Neuroinflammatory Effects: NALL treatment has been shown to reduce the expression of neuroinflammatory markers and attenuate cortical cell death in models of traumatic brain injury.[7][11]

This multifaceted mechanism provides a strong rationale for its investigation in diseases characterized by metabolic deficits and neuroinflammation.

NALL_Mechanism_of_Action cluster_0 Cellular Stress in Neurodegeneration cluster_1 N-Acetyl-L-leucine (NALL) Intervention cluster_2 Restored Cellular Function Mitochondrial Dysfunction Mitochondrial Dysfunction NALL N-Acetyl-L-leucine Mitochondrial Dysfunction->NALL Lysosomal Dysfunction Lysosomal Dysfunction Lysosomal Dysfunction->NALL Neuroinflammation Neuroinflammation Neuroinflammation->NALL Improved ATP Production Improved ATP Production NALL->Improved ATP Production Modulates Metabolism Enhanced Autophagy Enhanced Autophagy NALL->Enhanced Autophagy Corrects Trafficking Reduced Inflammatory Markers Reduced Inflammatory Markers NALL->Reduced Inflammatory Markers Suppresses Cytokines Neuroprotection Neuroprotection Improved ATP Production->Neuroprotection Enhanced Autophagy->Neuroprotection Reduced Inflammatory Markers->Neuroprotection

Proposed Mechanism of Action for N-Acetyl-L-leucine (NALL).

Part 2: Cross-Validation of NALL Across Patient Cohorts

The efficacy and safety of NALL have been evaluated in several clinical trials, primarily targeting rare neurodegenerative diseases with high unmet needs. The cross-validation of its clinical benefit relies on standardized assessment scales and patient-reported outcomes.

Cohort 1: Niemann-Pick Disease Type C (NPC)

NPC is a rare lysosomal storage disorder leading to progressive neurological decline.[3] NALL has undergone rigorous testing in this population.

  • Key Trials: A multinational, double-blind, randomized, placebo-controlled crossover study demonstrated that NALL significantly improved neurological status over a 12-week period.[12] The primary endpoint was the change in the Scale for the Assessment and Rating of Ataxia (SARA).[12][13]

  • Performance Data: Patients receiving NALL showed a statistically significant improvement in SARA scores compared to placebo.[10][12] When patients crossed over from NALL to placebo, their symptoms tended to worsen, providing strong evidence of a direct therapeutic effect.[10][12] Long-term extension studies suggest these benefits are sustained, potentially slowing disease progression.[8]

  • Biomarker Potential: While there is no validated biomarker for CNS response in NPC, NALL's effect on clinical scales like SARA and the NPC Clinical Severity Scale (NPC-CSS) positions it as a potential measure of therapeutic response.[8][10][14]

Cohort 2: Cerebellar Ataxias (including Ataxia Telangiectasia and Genetic Ataxias)

Ataxias are characterized by a loss of balance and coordination. Several studies have explored NALL in these heterogeneous patient groups.

  • Key Trials:

    • Ataxia Telangiectasia (AT): A randomized, double-blind, placebo-controlled crossover trial in 20 AT patients did not show a significant improvement in motor function (SARA, SCAFI scores) but did report improvements in nausea and constipation.[15] A smaller case study, however, reported significant improvements in SARA scores and quality of life in a 9-year-old with AT after 16 weeks of supplementation.[16]

    • CACNA1A-related Ataxia: A case series of four patients with this rare genetic disorder reported rapid and sustained improvement in ataxia, balance, and fine motor skills with NALL treatment.[17]

  • Performance Data & Challenges: The results in ataxia cohorts are more varied than in NPC. This highlights a critical challenge in biomarker and therapeutic development for genetically diverse conditions. The discrepancy between the larger RCT in AT and case study findings suggests that patient-specific factors or disease stage may significantly influence response. Cross-validation in these cohorts requires larger, stratified trials to identify responsive subgroups.

Patient Cohort Key Clinical Trial Design Primary Endpoint(s) Reported Outcome for NALL Treatment Supporting Citations
Niemann-Pick Type C (NPC) Randomized, Placebo-Controlled, CrossoverScale for the Assessment and Rating of Ataxia (SARA)Statistically significant improvement in neurological status vs. placebo.[3][10][12][13]
Ataxia Telangiectasia (AT) Randomized, Placebo-Controlled, CrossoverSARA, Spinocerebellar Ataxia Functional Index (SCAFI)No significant improvement in motor function; improved GI symptoms.[15]
CACNA1A-related Ataxia Observational Case SeriesSARA, SCAFI, Clinical Global Impression (CGI-I)Rapid and sustained improvement in ataxia and motor function.[17]

Part 3: Comparison with Alternative Neurodegenerative Biomarkers

A robust biomarker validation plan must consider the existing landscape. For the neurodegenerative diseases , several fluid and imaging biomarkers are used in research and clinical settings, though few are validated for monitoring therapeutic response.[1][2][18]

Biomarker Category Examples Primary Use Advantages Limitations
CSF Proteins Aβ42/40 ratio, p-Tau, t-TauDiagnosis (esp. Alzheimer's)High specificity for certain pathologies.Invasive (lumbar puncture), less dynamic for short-term monitoring.[18][19]
Blood-based Proteins Neurofilament Light Chain (NfL)Prognosis, monitoring neuro-axonal damageMinimally invasive, reflects ongoing neuronal injury.Low disease specificity (elevated in many neurological conditions).[2]
Metabolites Cholestane-3β,5α,6β-triol (C-triol)Diagnosis (for NPC)High sensitivity and specificity for NPC diagnosis.Does not reflect CNS disease status or response to therapy.[14]
Imaging FDG-PETDifferential DiagnosisVisualizes metabolic patterns specific to diseases.Expensive, involves radiation, may not capture subtle changes.[18][19]
NALL (as a response marker) Clinical Scales (SARA, NPC-CSS)Monitoring Therapeutic ResponseDirectly measures clinically meaningful functional improvement.Subjective component, requires trained raters, may show placebo effect.

The potential role for this compound or NALL as a biochemical biomarker would be to provide an objective, quantitative measure that correlates with the clinical improvements observed, filling a significant gap in the current landscape.

Part 4: Gold-Standard Methodologies for Quantification & Validation

To validate this compound or NALL as a biomarker, a highly specific and sensitive analytical method is non-negotiable. The structural similarity of the isomers demands a chromatographic separation step. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.[20]

Experimental Protocol: Quantification of this compound/Leucine in Plasma

Causality Statement: This protocol is designed for the robust, simultaneous quantification of N-acetylated isomers. The use of stable isotope-labeled internal standards is critical for correcting analytical variability during sample preparation and instrument analysis, ensuring high precision and accuracy.[21]

Step 1: Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples on ice to prevent degradation.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of an internal standard solution containing N-acetyl-norleucine (for chromatographic reference) and stable isotope-labeled N-acetyl-leucine-d10.

  • Add 400 µL of ice-cold acetonitrile (or 10% sulfosalicylic acid[22]) to precipitate proteins. The organic solvent disrupts protein structure, causing them to aggregate and fall out of solution.

  • Vortex for 30 seconds to ensure thorough mixing.

  • Incubate at 4°C for 20 minutes to allow for complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. The resulting supernatant contains the small molecule analytes.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 90% acetonitrile with 0.1% formic acid).

Step 2: LC-MS/MS Analysis

  • Chromatography System: UPLC/HPLC system.

  • Column: A HILIC column (e.g., Acquity BEH Amide, 2.1x100 mm, 1.7 µm) is essential for separating the polar N-acetylated amino acids.[20]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Run a gradient from high organic (e.g., 90% B) to lower organic content to elute the polar compounds. A shallow gradient is required to achieve baseline separation of the isomers.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification.

    • This compound/Leucine Transition: m/z 174.1 → 86.1[9]

    • N-acetyl-leucine-d10 (IS) Transition: m/z 184.1 → 96.1

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Add_IS Add Internal Standards Plasma->Add_IS 100 µL Precipitate Protein Precipitation Add_IS->Precipitate (e.g., Acetonitrile) Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Dry_Reconstitute Dry_Reconstitute Supernatant->Dry_Reconstitute Evaporate & Reconstitute UPLC HILIC UPLC Separation Dry_Reconstitute->UPLC Inject MS Tandem Mass Spectrometry (MRM Detection) UPLC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Validation Statistical Validation (Accuracy, Precision) Quant->Validation

Experimental Workflow for LC-MS/MS Quantification.
Statistical Cross-Validation Plan

A biomarker's clinical utility must be proven through rigorous statistical validation.[18][23]

  • Analytical Validation: Before clinical samples, the assay itself must be validated according to regulatory guidelines, assessing linearity, limit of quantification (LOQ), precision, accuracy, and stability.[23]

  • Cohort Definition: Clearly define patient and control cohorts with strict inclusion/exclusion criteria. Cohorts should be matched for age, sex, and other relevant covariates.

  • Training and Test Sets: Split the total sample set into a training set (to build the model and determine cut-offs) and a blind test set (to validate performance).

  • Performance Metrics:

    • Receiver Operating Characteristic (ROC) Curve Analysis: To determine the diagnostic accuracy (Area Under the Curve - AUC).

    • Sensitivity and Specificity: To assess the ability to correctly identify true positives and true negatives.

    • Correlation Analysis: Use Spearman or Pearson correlation to test the association between biomarker levels and clinical severity scores (e.g., SARA).

  • k-Fold Cross-Validation: To ensure the model is robust and not overfitted to the training data, perform k-fold cross-validation. The dataset is split into 'k' subsets; the model is trained on k-1 subsets and tested on the remaining one, repeating 'k' times.

Conclusion and Future Directions

The exploration of N-acetylated amino acids in neurodegenerative disease is a field of significant promise. While N-Acetyl-L-leucine (NALL) has demonstrated clinically meaningful therapeutic effects, particularly in Niemann-Pick disease type C, its role as a quantitative biochemical biomarker remains to be established. The key findings are:

  • Therapeutic Potential: NALL shows consistent efficacy in improving neurological symptoms in NPC and potential benefits in certain ataxias.[10][12][17]

  • Analytical Imperative: The ability to chromatographically separate N-Acetyl-L-leucine from its isomer this compound is paramount for any future biomarker study to ensure specificity.

  • Validation Gap: A major gap is the lack of a validated, non-invasive biomarker to monitor CNS response to therapy in these diseases.[14] Future work should focus on correlating plasma or CSF levels of NALL and its metabolites with the clinical outcomes observed in trials.

The rigorous cross-validation of this compound and NALL, using the methodologies outlined here, will be essential to determine if these molecules can transition from promising therapeutics to validated clinical biomarkers, ultimately improving the management of these devastating neurological disorders.

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  • Johansson, M., & Westerlund, D. (1993). Determination of N-acetylcysteine, intact and oxidized, in plasma by column liquid chromatography and post-column derivatization. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1239–1245.
  • Meng, L., et al. (2000). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry.

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Comparative Analysis of Blood-Brain Barrier Transport Kinetics: N-Acetylisoleucine vs. N-Acetylleucine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Neurotherapeutic Development

Authored by: Senior Application Scientist

Introduction

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its tightly regulated interface of endothelial cells, pericytes, and astrocytes selectively controls the passage of molecules into the brain parenchyma. N-acetylated amino acids are emerging as a class of compounds with potential neurotherapeutic applications. Notably, N-Acetylleucine has demonstrated efficacy in treating various neurological conditions, and its transport across the BBB is a critical aspect of its mechanism of action. This guide provides a comparative overview of the BBB transport kinetics of N-Acetylisoleucine and its structural isomer, N-Acetylleucine.

While direct, head-to-head comparative studies on the BBB transport of this compound and N-Acetylleucine are not extensively documented in current literature, we can infer and propose experimental frameworks based on the known transport mechanisms of N-Acetylleucine and related amino acids. This guide will delve into the established transport pathways for N-Acetylleucine and present a detailed, best-practice experimental protocol for a direct comparative analysis of the two molecules.

Understanding the Transport Landscape: N-Acetylleucine as a Case Study

N-Acetylleucine's ability to cross the BBB is crucial for its therapeutic effects. Studies have indicated that it is a substrate for monocarboxylate transporters (MCTs) and specific organic anion transporters. The large neutral amino acid transporter (LAT1) is another key player in the transport of amino acids and their derivatives across the BBB. Given that N-Acetylleucine is an acetylated form of the branched-chain amino acid leucine, its interaction with these transporters is a logical line of investigation.

This compound, as a structural isomer of N-Acetylleucine, likely shares similar transport mechanisms. Both are N-acetylated forms of the branched-chain amino acids, isoleucine and leucine, respectively. These parent amino acids are known to be transported into the brain via the LAT1 transporter. Therefore, it is highly probable that both this compound and N-Acetylleucine are also substrates for LAT1, and potentially other transporters that recognize amino acid-like structures.

Quantitative Comparison of BBB Transport Kinetics

To date, a direct quantitative comparison of the BBB transport kinetics of this compound and N-Acetylleucine is lacking in the published literature. To address this, we propose a comprehensive in vitro study to determine the key kinetic parameters for each compound. The following table outlines the essential data points to be collected.

Kinetic Parameter This compound (Hypothetical Data) N-Acetylleucine (Hypothetical Data) Significance
Permeability Coefficient (Papp) To be determinedTo be determinedMeasures the rate of passage across the BBB model. A higher Papp indicates greater permeability.
Efflux Ratio To be determinedTo be determinedIndicates the extent of active efflux from the brain side. A ratio > 2 suggests active efflux.
Michaelis-Menten Constant (Km) To be determinedTo be determinedRepresents the substrate concentration at half-maximal transport velocity. A lower Km signifies higher affinity for the transporter.
Maximum Transport Velocity (Vmax) To be determinedTo be determinedThe maximum rate of transport mediated by the transporter.

Experimental Protocol: In Vitro BBB Transport Assay

This section details a robust, step-by-step protocol for a head-to-head comparison of this compound and N-Acetylleucine BBB transport kinetics using a well-established in vitro transwell assay with a co-culture of human cerebral microvascular endothelial cells (hCMEC/D3) and astrocytes.

I. Establishment of the In Vitro BBB Model
  • Cell Culture: Culture hCMEC/D3 cells and human astrocytes separately under standard conditions.

  • Transwell Seeding: Seed hCMEC/D3 cells on the apical side of a 24-well transwell insert with a microporous membrane.

  • Astrocyte Co-culture: Once the hCMEC/D3 cells reach confluence, place the transwell inserts into a 24-well plate containing a confluent layer of human astrocytes.

  • Barrier Integrity Assessment: Monitor the formation of a tight barrier by measuring the transendothelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow. A high TEER value and low Lucifer yellow permeability indicate a well-formed barrier.

II. Bidirectional Transport Assay
  • Apical to Basolateral (A-B) Transport:

    • Wash the transwell inserts with transport buffer.

    • Add the transport buffer containing the test compound (this compound or N-Acetylleucine) at various concentrations to the apical (luminal) chamber.

    • Add fresh transport buffer to the basolateral (abluminal) chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at specific time points.

  • Basolateral to Apical (B-A) Transport:

    • Follow the same procedure as above, but add the test compound to the basolateral chamber and collect samples from the apical chamber.

III. Sample Analysis and Data Interpretation
  • Quantification: Analyze the concentration of this compound and N-Acetylleucine in the collected samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Permeability Coefficient (Papp) Calculation:

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0)

      • dQ/dt is the rate of transport.

      • A is the surface area of the transwell membrane.

      • C0 is the initial concentration of the compound.

  • Efflux Ratio Calculation:

    • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).

  • Kinetic Parameter Determination:

    • To determine Km and Vmax, perform concentration-dependent transport studies and fit the data to the Michaelis-Menten equation.

Visualizing the Process

Proposed BBB Transport Mechanism

cluster_BBB Blood-Brain Barrier cluster_EndothelialCell Endothelial Cell Blood Blood (Apical) NAI This compound NAL N-Acetylleucine Brain Brain (Basolateral) LAT1 LAT1 LAT1->Brain Transport MCT MCT MCT->Brain Transport NAI->LAT1 Uptake NAL->LAT1 Uptake NAL->MCT Uptake

Caption: Putative transport of this compound and N-Acetylleucine across the BBB.

In Vitro BBB Transport Experimental Workflow

A 1. Establish In Vitro BBB Model (hCMEC/D3 + Astrocytes) B 2. Assess Barrier Integrity (TEER & Lucifer Yellow) A->B C 3. Perform Bidirectional Transport Assay (A-B and B-A) B->C D 4. Quantify Compound Concentration (LC-MS/MS) C->D E 5. Calculate Kinetic Parameters (Papp, Efflux Ratio, Km, Vmax) D->E F 6. Comparative Data Analysis E->F

Caption: Workflow for comparing BBB transport kinetics.

Conclusion

A thorough understanding of the BBB transport kinetics of this compound and N-Acetylleucine is paramount for their development as CNS therapeutics. While direct comparative data is currently sparse, the experimental framework outlined in this guide provides a clear and robust methodology for researchers to conduct a head-to-head comparison. The insights gained from such studies will be invaluable in elucidating their mechanisms of action, optimizing drug delivery to the brain, and ultimately, advancing the development of novel treatments for neurological disorders.

References

  • Strupp, M., et al. (2019). N-Acetyl-L-leucine accelerates vestibular compensation in unilateral labyrinthectomy in mice. Journal of Neurology, 266(S1), 5-14. [Link]

  • Guntrum, M., et al. (2022). N-acetyl-l-leucine improves ataxia and motor coordination in a mouse model of Sandhoff disease. Orphanet Journal of Rare Diseases, 17(1), 1-13. [Link]

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A Comparative Guide to Validating N-Acetylisoleucine's Role in the mTOR-Autophagy Signaling Pathway for Neuroprotection

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the role of N-Acetylisoleucine, more specifically its active enantiomer N-Acetyl-L-leucine (NALL), in the mTOR-autophagy signaling pathway. We will delve into the mechanistic underpinnings of NALL's neuroprotective effects and present a comparative analysis with a well-established compound, N-Acetylcysteine (NAC). This document is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols and data interpretation strategies.

Introduction: The Therapeutic Potential of Modulating Autophagy in Neurological Disorders

Neurodegenerative diseases and acute brain injuries, such as traumatic brain injury (TBI), are characterized by progressive neuronal loss and debilitating functional decline. A common pathological feature in many of these conditions is the accumulation of misfolded proteins and damaged organelles, leading to cellular stress, neuroinflammation, and eventual cell death.[1] Autophagy, the cellular process of "self-eating," is a critical quality control mechanism that sequesters and degrades these dysfunctional components, thereby maintaining neuronal homeostasis.

The mechanistic target of rapamycin (mTOR) is a key protein kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[2] Importantly, the mTOR complex 1 (mTORC1) is a potent negative regulator of autophagy.[3] When mTORC1 is active, it suppresses the initiation of autophagy. Conversely, inhibition of mTORC1 activity leads to the induction of autophagy. This inverse relationship makes the mTOR-autophagy pathway a prime target for therapeutic intervention in neurological disorders.

N-Acetyl-L-leucine (NALL) has emerged as a promising neuroprotective agent.[4] Studies have shown its efficacy in improving functional recovery and reducing neuronal death and neuroinflammation in animal models of TBI.[5][6] The proposed mechanism of action for NALL centers on its ability to restore autophagy, potentially through the inhibition of the mTOR pathway.[1][4] Leucine, the parent amino acid of NALL, and its metabolites like acetyl-coenzyme A (AcCoA), are known to influence mTORC1 activity.[3][7]

To rigorously validate the role of NALL in this signaling pathway, a direct comparison with another neuroprotective agent is invaluable. N-Acetylcysteine (NAC) serves as an excellent comparator. NAC is a well-known antioxidant and anti-inflammatory compound that has been studied for its therapeutic potential in a wide range of neurological conditions.[8][9] While its primary mechanism is often attributed to replenishing glutathione stores, NAC also modulates various signaling pathways, including those involved in inflammation and cell survival.[8] The effects of NAC on the mTOR-autophagy axis are more complex and appear to be context-dependent, making the comparison with NALL particularly insightful.[10][11]

This guide will provide the necessary tools to dissect and compare the effects of NALL and NAC on the mTOR-autophagy signaling pathway, ultimately enabling a thorough validation of NALL's mechanism of action.

The mTOR-Autophagy Signaling Pathway in Neuroprotection

The mTOR-autophagy pathway is a critical regulator of cellular homeostasis, particularly in post-mitotic cells like neurons. Understanding this pathway is fundamental to validating the mechanism of action of neuroprotective compounds.

mTOR_Autophagy_Pathway Growth_Factors Growth Factors, Amino Acids (Leucine) mTORC1 mTORC1 (Active) Growth_Factors->mTORC1 Activates ULK1_complex ULK1 Complex (Inactive) mTORC1->ULK1_complex Inhibits Autophagy_Initiation Autophagy Initiation ULK1_complex->Autophagy_Initiation Autophagosome Autophagosome Formation Autophagy_Initiation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Debris Autolysosome->Degradation NALL N-Acetyl-L-leucine (NALL) NALL->mTORC1 Putative Inhibition NAC N-Acetylcysteine (NAC) NAC->mTORC1 Context-dependent Modulation

Caption: The mTOR-Autophagy Signaling Pathway.

Experimental Validation: A Step-by-Step Approach

To validate the effect of NALL on the mTOR-autophagy pathway and compare it with NAC, a series of well-controlled experiments are necessary. The following workflow provides a logical progression from in vitro characterization to in vivo validation.

Experimental_Workflow Cell_Culture 1. In Vitro Model: Neuronal Cell Line (e.g., SH-SY5Y) Treatment 2. Treatment: NALL vs. NAC vs. Vehicle Control (Dose-response and time-course) Cell_Culture->Treatment Western_Blot 3. Western Blot Analysis: - p-mTOR, mTOR - p-S6K, S6K - LC3-II/I ratio - p62 levels Treatment->Western_Blot Reporter_Assay 4. mTOR Activity Reporter Assay Treatment->Reporter_Assay Animal_Model 5. In Vivo Model: Traumatic Brain Injury (TBI) in mice Western_Blot->Animal_Model Informs Reporter_Assay->Animal_Model Informs In_Vivo_Treatment 6. In Vivo Treatment: Oral administration of NALL vs. NAC Animal_Model->In_Vivo_Treatment IHC 7. Immunohistochemistry of Brain Tissue: - p-mTOR - LC3B - Iba1 (microglia) - GFAP (astrocytes) In_Vivo_Treatment->IHC Behavioral 8. Behavioral Tests: Assess functional recovery In_Vivo_Treatment->Behavioral

Caption: Experimental workflow for validation.

Detailed Protocol 1: Western Blot Analysis of Autophagy and mTOR Signaling

This protocol details the steps for assessing key protein markers of the mTOR and autophagy pathways in a neuronal cell line (e.g., SH-SY5Y) following treatment with NALL or NAC.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • N-Acetyl-L-leucine (NALL)

  • N-Acetylcysteine (NAC)

  • Vehicle control (e.g., sterile water or PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-mTOR (Ser2448)

    • Rabbit anti-mTOR

    • Rabbit anti-phospho-p70 S6 Kinase (Thr389)

    • Rabbit anti-p70 S6 Kinase

    • Rabbit anti-LC3B

    • Mouse anti-p62/SQSTM1

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate SH-SY5Y cells and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of NALL, NAC, or vehicle control for different time points (e.g., 6, 12, 24 hours). Include a positive control for autophagy induction (e.g., starvation or rapamycin) and a negative control for autophagy flux (e.g., bafilomycin A1).[12]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[13]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control (β-actin). For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein. The LC3-II/LC3-I ratio is a key indicator of autophagosome formation.[14] A decrease in p62 levels suggests increased autophagic degradation.

Detailed Protocol 2: mTOR Activity Reporter Assay

To directly measure mTORC1 activity in live cells, a genetically encoded reporter assay, such as a FRET-based biosensor or a luciferase-based reporter, can be employed.[15][16]

Materials:

  • Neuronal cell line (e.g., HEK293T or SH-SY5Y)

  • mTOR activity reporter plasmid (e.g., a plasmid encoding a fusion protein that is a substrate for mTORC1)[17]

  • Transfection reagent

  • Cell culture medium

  • NALL, NAC, and vehicle control

  • Plate reader with fluorescence or luminescence detection capabilities

Procedure:

  • Transfection:

    • Plate cells and transfect them with the mTOR activity reporter plasmid according to the manufacturer's instructions.

    • Allow 24-48 hours for reporter expression.

  • Treatment:

    • Treat the transfected cells with NALL, NAC, or vehicle control at various concentrations. Include a known mTOR inhibitor like rapamycin as a positive control.

  • Signal Detection:

    • Measure the reporter signal (e.g., FRET ratio or luminescence) using a plate reader at different time points post-treatment.

  • Data Analysis:

    • Normalize the reporter signal to a control (e.g., cell viability or a co-transfected control plasmid).

    • A decrease in the reporter signal upon treatment with NALL would indicate inhibition of mTORC1 activity. Compare the dose-response curves of NALL and NAC.

Comparative Performance Analysis: NALL vs. NAC

The following table summarizes hypothetical yet plausible experimental data comparing the performance of NALL and NAC in modulating the mTOR-autophagy pathway.

ParameterN-Acetyl-L-leucine (NALL)N-Acetylcysteine (NAC)Rationale and Interpretation
EC50 for mTORC1 Inhibition 50 µM> 200 µM (weak inhibition)NALL is expected to be a more direct and potent inhibitor of mTORC1, consistent with its proposed mechanism of action through leucine metabolism. NAC's effect on mTOR is likely indirect and less pronounced.
Effect on LC3-II/I Ratio Significant increaseModerate, context-dependent increaseA robust increase in the LC3-II/I ratio with NALL treatment would strongly suggest the induction of autophagosome formation. NAC's effect may be less consistent, potentially due to its pleiotropic effects.
Effect on p62 Levels Significant decreaseVariable (no change or slight decrease)A significant reduction in p62 levels with NALL treatment indicates efficient autophagic flux (degradation of autophagosomes). The variable effect of NAC might suggest a less direct or less potent impact on complete autophagy.
Neuroprotection in TBI Model High (significant reduction in lesion volume and neuronal death)Moderate (some reduction in neuronal death)NALL's targeted action on autophagy and neuroinflammation is hypothesized to provide superior neuroprotection in a TBI model compared to the more general antioxidant effects of NAC.
Anti-inflammatory Effect High (significant reduction in pro-inflammatory cytokines)High (significant reduction in pro-inflammatory cytokines)Both compounds are expected to exhibit strong anti-inflammatory properties, though through potentially different primary mechanisms (NALL via autophagy-mediated clearance of inflammasomes, NAC via NF-κB inhibition).

Logical Framework for Data Interpretation

The validation of NALL's role in the mTOR-autophagy pathway relies on a logical progression of evidence.

Data_Interpretation Hypothesis Hypothesis: NALL is neuroprotective via mTOR inhibition and autophagy induction. InVitro_Evidence In Vitro Evidence: - Decreased p-mTOR/mTOR and p-S6K/S6K - Increased LC3-II/I ratio - Decreased p62 levels - Reduced mTOR reporter activity Hypothesis->InVitro_Evidence is tested by InVivo_Evidence In Vivo Evidence (TBI Model): - Reduced p-mTOR in brain tissue - Increased LC3B puncta in neurons - Reduced neuroinflammation - Improved functional recovery InVitro_Evidence->InVivo_Evidence supports Comparison Comparative Analysis: NALL shows more potent and direct effects on the mTOR-autophagy pathway than NAC. InVivo_Evidence->Comparison is strengthened by Conclusion Conclusion: The data supports the hypothesis that NALL's neuroprotective effects are, at least in part, mediated by the mTOR-autophagy signaling pathway. Comparison->Conclusion

Caption: Logical flow for data interpretation.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust methodology for validating the role of N-Acetyl-L-leucine in the mTOR-autophagy signaling pathway. By directly comparing its effects with N-Acetylcysteine, researchers can gain a deeper understanding of NALL's specific mechanism of action and its potential as a targeted therapeutic for neurological disorders.

Future research should focus on identifying the direct molecular targets of NALL within the mTOR signaling cascade. Investigating the role of NALL's metabolism to acetyl-CoA and its impact on protein acetylation, including components of the mTORC1 complex, will be crucial.[3] Furthermore, exploring the efficacy of NALL in other models of neurodegeneration characterized by impaired autophagy, such as Parkinson's and Alzheimer's disease, will be a critical next step in its development as a novel neuroprotective agent.

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A Comparative Guide to the Functional Differences Between N-Acetylisoleucine and the Broader Class of N-Acetylated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-acetylation is a fundamental biochemical modification that attaches an acetyl group to the nitrogen of an amino acid, altering its physicochemical properties and biological activity. While this process creates a broad class of molecules known as N-acetylated amino acids (NAAAs), it is a profound oversimplification to assume functional congruity across the class. The identity of the parent amino acid dictates the ultimate biological role, leading to stark functional divergences. This guide provides a detailed comparison between the specific, yet under-researched, molecule N-Acetylisoleucine and the general class of NAAAs, with a particular focus on its therapeutically relevant isomer, N-Acetyl-L-leucine, and the well-characterized N-Acetylcysteine (NAC). We will explore their distinct mechanisms of action, therapeutic applications, and the experimental methodologies required to elucidate these differences, providing researchers with a robust framework for investigation.

Introduction: The Chemical Nuance of N-Acetylation

N-acetylation is a ubiquitous biochemical reaction where an acetyl group from acetyl-coenzyme A (Ac-CoA) is transferred to the α-amino group of an amino acid or the N-terminus of a protein.[1][2] This modification is catalyzed by a family of enzymes known as N-acetyltransferases (NATs).[2] The addition of the acetyl moiety has several immediate consequences:

  • Charge Neutralization: It neutralizes the positive charge of the α-amino group at physiological pH.[3]

  • Increased Hydrophobicity: The molecule becomes more lipophilic, which can significantly enhance its ability to cross biological membranes, including the blood-brain barrier.[4][5]

These changes often convert the parent amino acid into a prodrug, facilitating delivery into cells or tissues where it may be deacetylated to release the native amino acid or act in its acetylated form.[1][6] While N-acetylated derivatives of all common amino acids have been identified, their functions are highly variable, ranging from metabolic biomarkers to potent therapeutic agents.[7]

This guide will dissect the functional properties of this compound (NAIL) in contrast to two other prominent NAAAs:

  • N-Acetylcysteine (NAC): A widely used therapeutic agent whose mechanism is well-understood, serving as a benchmark for a "traditional" NAAA.

  • N-Acetyl-L-leucine (NALL): The structural isomer of N-Acetyl-L-isoleucine, which possesses unique and stereospecific neurological activities that underscore the importance of side-chain structure.

cluster_0 Core N-Acetylation Process Amino Acid Amino Acid N-Acetyltransferase (NAT) N-Acetyltransferase (NAT) Amino Acid->N-Acetyltransferase (NAT) Acetyl-CoA Acetyl-CoA Acetyl-CoA->N-Acetyltransferase (NAT) N-Acetylated Amino Acid (NAAA) N-Acetylated Amino Acid (NAAA) N-Acetyltransferase (NAT)->N-Acetylated Amino Acid (NAAA) Acetylation

Caption: General pathway of N-acetylation.

The Functional Spectrum of N-Acetylated Amino Acids

The function of an NAAA is dictated by its parent amino acid. We can observe this principle by comparing the established roles of NAC with the emerging, distinct functions of N-acetylated branched-chain amino acids (BCAAs).

N-Acetylcysteine (NAC): The Archetypal Antioxidant Precursor

NAC is perhaps the most extensively studied NAAA. Its mechanism is primarily indirect; it serves as a prodrug for the amino acid L-cysteine.[8]

  • Mechanism of Action: Upon administration, NAC is deacetylated to release L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH).[[“]][10] GSH is the most abundant endogenous antioxidant in mammalian cells, critical for neutralizing reactive oxygen species (ROS) and detoxifying xenobiotics.[8]

  • Therapeutic Functions: Its roles are directly tied to cysteine and GSH replenishment. It is used clinically as a mucolytic agent (it breaks disulfide bonds in mucus glycoproteins) and as the primary antidote for acetaminophen (paracetamol) overdose, where it restores depleted hepatic GSH levels.[[“]][10]

NAC's function is therefore largely defined by its role as a chemical precursor.

N-Acetyl-L-leucine (NALL): A Neuromodulator with High Specificity

In stark contrast to NAC, the therapeutic effects of N-Acetyl-L-leucine are not attributed to its role as a leucine precursor. Instead, NALL appears to act directly as a neuromodulatory agent. The racemic mixture, N-acetyl-DL-leucine, has been used for decades in France to treat acute vertigo.[11][12][13] Crucially, subsequent research has demonstrated that the therapeutic activity resides exclusively with the L-enantiomer (NALL).[14][15][16]

  • Stereospecific Action: N-Acetyl-D-leucine is pharmacologically inactive, highlighting a specific interaction with a chiral biological target, such as a receptor, transporter, or enzyme.[12][14] This stereospecificity is a critical point of functional divergence.

  • Proposed Mechanisms of Action: The precise mechanism remains under investigation, but it is fundamentally different from that of NAC. Hypotheses include:

    • Neuronal Membrane Stabilization: NALL is thought to integrate into neuronal membranes, modulating their fluidity and stabilizing the resting potential of hyperexcitable neurons, particularly within the vestibular system.[13][17]

    • Restoration of Autophagy: In models of traumatic brain injury (TBI) and neurodegenerative disease, NALL has been shown to partially restore autophagy flux, a key cellular process for clearing damaged proteins and organelles.[15][18]

    • Neuroprotection and Anti-inflammation: Studies have demonstrated that NALL attenuates cortical cell death and reduces the expression of neuroinflammatory markers following TBI.[15][18]

    • Synaptic Health: In models of Parkinson's disease, NALL treatment led to the upregulation of essential lysosomal, mitochondrial, and synaptic proteins and improved synaptic function.[19]

This compound (NAIL): The Isomer as a Metabolic Biomarker

This compound is the structural isomer of N-Acetylleucine. Despite their chemical similarity, their known biological functions are vastly different. Currently, there is a significant lack of research into the therapeutic potential of NAIL. Its primary role in the scientific literature is that of a biomarker.

  • Metabolic Signature: A key study identified both N-Acetylleucine and this compound in human hair, noting that their concentrations were significantly correlated with Type 2 diabetes.[20] This suggests that, like many other NAAAs, NAIL levels reflect underlying metabolic states and may be involved in the dysregulation of BCAA metabolism seen in diabetes.[20]

  • Lack of Neurological Evidence: To date, there is no published evidence to suggest that NAIL shares the specific neuromodulatory or neuroprotective properties of NALL. The precise structural arrangement of the isobutyl side chain of leucine, as opposed to the sec-butyl side chain of isoleucine, appears to be critical for the neurological activity of its N-acetylated form.

cluster_NAC N-Acetylcysteine (NAC) Pathway cluster_NALL N-Acetyl-L-leucine (NALL) Pathway NAC NAC Cysteine L-Cysteine NAC->Cysteine Deacetylation GSH Glutathione (GSH) Cysteine->GSH Synthesis Effect_NAC Antioxidant Defense Detoxification GSH->Effect_NAC NALL NALL BBB Blood-Brain Barrier NALL->BBB Transport Effect_NALL Neuromodulation Neuroprotection Autophagy Restoration BBB->Effect_NALL Direct Action

Caption: Contrasting mechanisms of NAC and NALL.

Comparative Summary of Functional Differences

To provide a clear overview, the functional distinctions are summarized in the table below.

FeatureN-Acetylcysteine (NAC)N-Acetyl-L-leucine (NALL)This compound (NAIL)
Parent Amino Acid CysteineLeucineIsoleucine
Primary Mechanism Acts as a prodrug for L-cysteine to boost glutathione (GSH) synthesis.[[“]][10]Acts directly as a neuromodulator; stabilizes neuronal membranes and restores cellular homeostasis (e.g., autophagy).[13][17][18]Function not well-defined; appears to be a metabolic intermediate.
Key Therapeutic Area Antioxidant therapy, mucolytic, acetaminophen toxicity.[8][[“]]Neurology: Vertigo, ataxia, and potential for neurodegenerative diseases and TBI.[12][13][15][18]Not established as a therapeutic agent; potential as a biomarker for metabolic disease.[20]
Stereospecificity L-cysteine is the biologically active form, but specificity of NAC itself is less critical than its delivery function.High; the L-enantiomer is pharmacologically active, while the D-enantiomer is not.[14][16]Not investigated, but likely stereospecific if any direct biological activity exists.
Primary Cellular Effect Replenishment of the cellular antioxidant pool.[8]Modulation of neuronal excitability and enhancement of cellular repair/clearing mechanisms.[17][18]Reflects the state of BCAA metabolism.[20]

Experimental Protocols for Functional Differentiation

Distinguishing the functions of these closely related molecules requires precise and validated experimental approaches. The choice of methodology must be guided by the specific hypothesis being tested.

Protocol: In Vitro Assessment of Neuronal Excitability via Patch-Clamp Electrophysiology
  • Causality and Rationale: The hypothesis that NALL, but not NAIL, stabilizes neuronal membranes requires a direct measure of neuronal electrical activity. Whole-cell patch-clamp is the gold standard for this, as it allows for high-fidelity recording of membrane potential and ion currents from a single neuron. This protocol is designed to provide definitive evidence for or against direct neuromodulatory effects.

  • Methodology:

    • Cell Preparation: Prepare acute brain slices (300 µm) containing the vestibular nucleus from a rodent model or use primary neuronal cultures derived from the cortex or hippocampus.

    • Recording Setup: Transfer a slice to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) at 32-34°C. Visualize neurons using DIC microscopy.

    • Baseline Recording: Obtain a whole-cell patch-clamp recording from a target neuron. In current-clamp mode, record the resting membrane potential and spontaneous firing rate for a stable 5-minute baseline period.

    • Compound Application: Perfuse the slice with aCSF containing the test compound (e.g., 100 µM N-Acetyl-L-leucine, 100 µM N-Acetyl-L-isoleucine, or vehicle control) for 10 minutes.

    • Data Acquisition: Continuously record the membrane potential. Measure changes in firing frequency, resting potential, and response to injected current steps (to assess input resistance and excitability).

    • Washout: Perfuse with standard aCSF for 15-20 minutes to determine if any observed effects are reversible.

  • Self-Validation and Controls:

    • Vehicle Control: Essential to ensure the solvent has no effect.

    • Isomer Control: Testing NALL and NAIL in parallel is critical to determine specificity. Including N-Acetyl-D-leucine serves as a stereospecificity control.

    • Positive Control: A known channel modulator (e.g., tetrodotoxin for voltage-gated sodium channels) can confirm the viability and responsiveness of the preparation.

Protocol: In Vivo Evaluation of Neuroprotection in a Traumatic Brain Injury (TBI) Model
  • Causality and Rationale: To validate the hypothesis that NALL offers neuroprotection beyond simple antioxidant effects, an in vivo model of complex neurological injury is necessary. The controlled cortical impact (CCI) model in mice is highly reproducible and induces a combination of cell death, neuroinflammation, and subsequent functional deficits, mirroring aspects of human TBI.[18] This allows for a comprehensive assessment of a compound's therapeutic potential.

  • Methodology:

    • Animal Grouping: Randomly assign mice to experimental groups: (1) Sham surgery, (2) TBI + Vehicle, (3) TBI + NALL (e.g., 100 mg/kg), (4) TBI + NAIL (100 mg/kg).

    • Surgical Procedure: Anesthetize the animal and perform a craniotomy. Induce a moderate TBI using a stereotactically positioned pneumatic impactor. Sham animals undergo the same procedure without the impact.

    • Drug Administration: Begin treatment (e.g., via oral gavage) one hour post-injury and continue daily for 14 days. This tests the compound's post-injury therapeutic efficacy.

    • Behavioral Assessment:

      • Motor Function: Evaluate motor coordination and balance using a rotarod test at days 1, 3, 7, and 14 post-TBI.

      • Cognitive Function: Assess learning and memory using the Morris water maze from days 15 to 20 post-TBI.

    • Histological Analysis: At day 21, perfuse the animals and collect brain tissue.

      • Lesion Volume: Perform Nissl staining on serial sections to quantify the volume of cortical tissue loss.

      • Neuroinflammation: Use immunohistochemistry to stain for Iba1 (activated microglia) and GFAP (reactive astrocytes) in the perilesional cortex.

      • Cell Death: Use TUNEL staining to identify apoptotic cells.

  • Self-Validation and Controls:

    • Sham Group: Controls for the effects of surgery and anesthesia.

    • Vehicle Group: Isolates the effect of the TBI from any therapeutic intervention.

    • Blinded Analysis: All behavioral scoring and histological quantification must be performed by an investigator blinded to the treatment groups to prevent bias.

Caption: Workflow for assessing in vivo neuroprotection.

Conclusion and Future Directions

The evidence overwhelmingly indicates that N-acetylation is not a functionally uniform modification. The biological activity of an NAAA is critically dependent on the structure of the parent amino acid's side chain.

  • N-Acetylcysteine functions as a straightforward prodrug, delivering cysteine to fuel the glutathione antioxidant system.

  • N-Acetyl-L-leucine is a stereospecific neuromodulator with direct effects on neuronal function and cellular health, representing a distinct class of NAAA activity.

  • This compound , its isomer, currently appears to be a metabolic marker with no known therapeutic properties, highlighting the remarkable structural specificity required for the neurological effects of NALL.

For researchers in drug development, this comparison serves as a crucial reminder that even isomeric changes can abolish or completely alter biological function. Future research must focus on identifying the precise molecular target(s) of N-Acetyl-L-leucine to fully elucidate its mechanism of action. Furthermore, a systematic investigation into the potential bioactivity of this compound and other understudied NAAAs is warranted, as it may uncover novel therapeutic pathways.

References

  • Wikipedia. (n.d.). Protein acetylation.
  • Yang, X. J. (2004). The diverse superfamily of lysine acetyltransferases and their roles in leukemia and other diseases. Nucleic Acids Research, 32(3), 959–976.
  • Open Access Pub. (n.d.). Acetylation. International Journal of Amino Acids.
  • Creative Proteomics. (2023, May 26). N-Acetylation Analysis: A Key Post-Translational Modification.
  • Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Plant Science, 12, 804832.
  • Günther, L., et al. (2015). N-Acetyl-L-Leucine Accelerates Vestibular Compensation after Unilateral Labyrinthectomy by Action in the Cerebellum and Thalamus. PLoS ONE, 10(3), e0120891.
  • Ferber-Viart, C., et al. (2009). Effects of Acetyl-DL-Leucine in Vestibular Patients: A Clinical Study following Neurotomy and Labyrinthectomy. Audiology and Neurotology, 14(1), 17-25. Retrieved from [Link]

  • Creative Proteomics. (n.d.). The Role of N Terminal Acetylation in Protein Function and Disease.
  • Vinmec International Hospital. (2024). Top 9 Benefits of NAC (N-Acetyl Cysteine).
  • Wikipedia. (n.d.). N-terminal acetylation.
  • Hegdekar, N., et al. (2021). N-acetyl-L-leucine: a promising treatment option for traumatic brain injury. Neural Regeneration Research, 17(3), 550-552.
  • Bremova-Ertl, T., et al. (2020). A master protocol to investigate a novel therapy acetyl-L-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 Gangliosidoses, and Ataxia Telangiectasia. medRxiv.
  • Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLoS ONE, 15(2), e0229587.
  • Min, J. Z., et al. (2015). First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC-ESI-MS/MS. Clinica Chimica Acta, 444, 104-109. Retrieved from [Link]

  • Patsnap. (2024). What is Acetylleucine used for? Synapse.
  • Patsnap. (2024). What is the mechanism of Acetylleucine? Synapse.
  • Wikipedia. (n.d.). Acetylleucine.
  • National Center for Biotechnology Information. (n.d.). N-Acetyl-L-leucine. PubChem Compound Database.
  • Churchill, G. (2024). Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug. BioIVT.
  • Hegdekar, N., et al. (2021). N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. Scientific Reports, 11(1), 9249. Retrieved from [Link]

  • Ivanova, E. V., et al. (2024). N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. Molecular Neurodegeneration, 19(1), 23. Retrieved from [Link]

  • Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Plant Science, 12, 804832. Retrieved from [Link]

  • Eder, M., et al. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacology & Therapeutics, 228, 107916. Retrieved from [Link]

  • Consensus. (n.d.). What is N-Acetyl Cysteine (NAC) mechanism of action?

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Validating N-Acetylisoleucine as a Prognostic Biomarker in Cancer Metabolomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Shifting Landscape of Cancer Biomarkers

In the pursuit of personalized medicine, the identification of robust prognostic biomarkers is paramount for stratifying patients, predicting disease course, and guiding therapeutic strategies. While genomic and proteomic markers have long dominated the field, the burgeoning discipline of metabolomics offers a unique and dynamic snapshot of cellular phenotype. Metabolites, as the end products of cellular processes, provide a real-time readout of physiological and pathophysiological states, making them exquisitely sensitive reporters of disease.

This guide delves into the validation of a promising, yet underexplored, metabolite: N-Acetylisoleucine . As an acetylated form of the essential branched-chain amino acid (BCAA) isoleucine, its role in cancer biology is intrinsically linked to the dysregulated amino acid metabolism that is a hallmark of many malignancies.[1] We will explore the scientific rationale for investigating this compound as a prognostic biomarker, provide a comparative analysis with established markers, and detail the experimental workflows required for its rigorous validation.

The Rationale: Why this compound?

The interest in this compound as a potential prognostic biomarker stems from the convergence of several key lines of evidence in cancer metabolism:

  • The Centrality of Branched-Chain Amino Acid (BCAA) Metabolism in Cancer: Cancer cells exhibit an increased demand for BCAAs (leucine, isoleucine, and valine) to fuel their rapid proliferation and biomass accumulation.[2] Dysregulation of BCAA metabolism, particularly through the overexpression of enzymes like branched-chain aminotransferase 1 (BCAT1), has been correlated with more aggressive tumor growth and poorer prognosis in various cancers.[2]

  • The Emerging Role of N-Acetylated Amino Acids: N-acetylation of amino acids is a crucial post-translational modification and a key component of metabolic pathways. While the role of many N-acetylated amino acids in cancer is still being elucidated, related compounds have shown prognostic significance. For instance, elevated levels of N-acetylaspartate and its biosynthetic enzyme, NAT8L, are associated with worse overall survival in several cancers, including ovarian, melanoma, and breast cancer.

  • Potential Signaling Implications: While the direct signaling pathways modulated by this compound in cancer are yet to be fully characterized, the related compound N-acetylcysteine (NAC) has been shown to influence key cancer-related pathways such as EGFR/Akt, Notch, and NF-κB signaling.[3][4][5] This suggests that N-acetylated amino acids can exert regulatory functions beyond their metabolic roles.

These threads of evidence position this compound at the crossroads of several critical cancer-associated processes, making it a compelling candidate for a novel prognostic biomarker.

Comparative Analysis: this compound vs. Established Prognostic Biomarkers

To establish the clinical utility of this compound, its prognostic performance must be rigorously compared against existing biomarkers across different cancer types. The following table provides a conceptual framework for such a comparison, highlighting the potential advantages of a metabolomic marker like this compound.

Biomarker CategoryEstablished ExamplesCancer Type(s)Potential Advantages of this compound
Genomic BRAF V600E mutation, Microsatellite Instability (MSI)Colorectal CancerReflects real-time metabolic phenotype, potentially more dynamic than static genetic markers.
Proteomic Estrogen Receptor (ER), Progesterone Receptor (PR), HER2Breast CancerMay provide a more proximal readout of tumor metabolic activity and aggression.
Metabolomic Lactate, 2-Hydroxyglutarate (in IDH-mutant cancers)VariousAs a specific N-acetylated amino acid, it could offer a more nuanced view of dysregulated BCAA metabolism.
Circulating Carcinoembryonic Antigen (CEA), Prostate-Specific Antigen (PSA)Colorectal, ProstatePotentially detectable in biofluids, offering a non-invasive monitoring tool.

Experimental Validation Workflow: A Step-by-Step Guide

The validation of this compound as a prognostic biomarker requires a multi-faceted approach, encompassing sample analysis, clinical correlation, and mechanistic investigation.

Diagram: Experimental Workflow for Biomarker Validation

biomarker_validation_workflow cluster_collection 1. Sample Collection & Preparation cluster_analysis 2. Metabolomic Analysis cluster_validation 3. Prognostic Validation cluster_mechanistic 4. Mechanistic Investigation sample_collection Patient Cohort Selection (e.g., Colorectal Cancer) blood_collection Blood Sample Collection (Plasma/Serum) sample_collection->blood_collection Biofluid tissue_collection Tumor Tissue Biopsy sample_collection->tissue_collection Tissue metabolite_extraction Metabolite Extraction blood_collection->metabolite_extraction tissue_collection->metabolite_extraction lcms_analysis LC-MS/MS Quantification of This compound metabolite_extraction->lcms_analysis data_analysis Statistical Analysis: Correlation with Clinical Outcomes (e.g., Overall Survival) lcms_analysis->data_analysis comparison Comparison with Established Biomarkers (e.g., CEA, KRAS mutation) data_analysis->comparison pathway_analysis Signaling Pathway Analysis (In vitro & In vivo models) comparison->pathway_analysis Informs

Caption: Workflow for validating this compound as a prognostic biomarker.

Protocol 1: Sample Collection and Preparation

Objective: To obtain high-quality biological samples for metabolomic analysis.

Materials:

  • EDTA or heparin-containing blood collection tubes

  • Centrifuge

  • Cryovials

  • Liquid nitrogen

  • -80°C freezer

Procedure for Blood Samples:

  • Collection: Collect whole blood from patients into appropriate anticoagulant-containing tubes.

  • Processing:

    • For Plasma: Centrifuge the blood sample at 3000 x g for 10 minutes at 4°C immediately after collection.

    • For Serum: Allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 3000 x g for 10 minutes at 4°C.

  • Aliquoting and Storage: Carefully aspirate the plasma or serum supernatant and aliquot into cryovials. Snap-freeze the aliquots in liquid nitrogen and store at -80°C until analysis.

Procedure for Tissue Samples:

  • Collection: Obtain fresh tumor tissue biopsies during surgical resection.

  • Processing: Immediately wash the tissue with ice-cold phosphate-buffered saline (PBS) to remove any blood contaminants.

  • Storage: Snap-freeze the tissue in liquid nitrogen and store at -80°C.

Protocol 2: LC-MS/MS Quantification of this compound

Objective: To accurately quantify the concentration of this compound in biological samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

Reagents:

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d3)

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (LC-MS grade)

  • Ultrapure water

Procedure:

  • Metabolite Extraction:

    • Plasma/Serum: Perform protein precipitation by adding 4 parts of ice-cold methanol (containing the internal standard) to 1 part of plasma/serum. Vortex and centrifuge to pellet the proteins. Collect the supernatant.

    • Tissue: Homogenize the frozen tissue in a methanol/water solution. Centrifuge to remove cellular debris.

  • Chromatographic Separation:

    • Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of polar metabolites like this compound.

    • Employ a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Selected Reaction Monitoring (SRM) for targeted quantification of this compound and its internal standard. The specific precursor-to-product ion transitions for this compound should be optimized.

Diagram: this compound Biosynthesis and Link to BCAA Metabolism

BCAA_Metabolism cluster_bcaa Branched-Chain Amino Acid (BCAA) Metabolism cluster_acetylation N-Acetylation Pathway Isoleucine Isoleucine BCAT1 BCAT1 (Branched-chain aminotransferase 1) Isoleucine->BCAT1 NAT N-acetyltransferase Isoleucine->NAT BCKA Branched-chain α-keto acid BCAT1->BCKA Glutamate Glutamate BCAT1->Glutamate aKG α-ketoglutarate aKG->BCAT1 NAI This compound NAT->NAI AcetylCoA Acetyl-CoA AcetylCoA->NAT

Caption: Simplified pathway of this compound formation and its connection to BCAA metabolism.

Interpreting the Data: Statistical Analysis and Clinical Correlation

The prognostic value of this compound must be determined through robust statistical analysis.

  • Survival Analysis: Kaplan-Meier curves and Cox proportional hazards models should be used to assess the association between this compound levels and patient survival outcomes (e.g., Overall Survival, Disease-Free Survival).

  • Correlation with Clinicopathological Features: Investigate the correlation between this compound levels and tumor stage, grade, and other relevant clinical parameters.

  • Comparative Analysis: Use receiver operating characteristic (ROC) curve analysis to compare the prognostic accuracy of this compound with that of established biomarkers.

Future Directions: Mechanistic Insights and Therapeutic Targeting

A comprehensive validation of this compound as a prognostic biomarker should extend beyond clinical correlation to an understanding of its biological function.

  • Signaling Pathway Analysis: Employ in vitro (cancer cell lines) and in vivo (animal models) systems to investigate how altered this compound levels impact cancer cell proliferation, migration, and invasion. Techniques such as RNA sequencing and phosphoproteomics can help identify the downstream signaling pathways affected.

  • Therapeutic Implications: If elevated this compound is confirmed as a poor prognostic indicator, the enzymes involved in its synthesis (N-acetyltransferases) could represent novel therapeutic targets.

Conclusion: A Call for Further Investigation

While the direct evidence for this compound as a prognostic biomarker in cancer is still in its nascent stages, the confluence of data on dysregulated BCAA metabolism and the emerging roles of N-acetylated amino acids in cancer provides a strong rationale for its investigation. The experimental workflows and comparative frameworks outlined in this guide offer a roadmap for the rigorous validation of this promising metabolite. As we continue to unravel the complexities of cancer metabolism, biomarkers like this compound may hold the key to more precise patient stratification and the development of novel therapeutic strategies.

References

  • An, P., & Wang, H. (2018). Branched-chain amino acid metabolism in cancer. Current Opinion in Clinical Nutrition and Metabolic Care, 21(1), 58-64.
  • Celma, C., et al. (2000). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry.
  • D'Anello, E., et al. (2021).
  • Erickson, K. E., et al. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Technologies.
  • Everaert, N., et al. (2021). Role of Branched-chain Amino Acid Metabolism in Tumor Development and Progression. Journal of Cancer Prevention, 26(4), 237-243.
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  • MtoZ Biolabs. (n.d.). How to Collect and Process Blood Samples for Metabolomics Testing. Retrieved from [Link]

  • Peng, H., et al. (2020). Multifaceted role of branched-chain amino acid metabolism in cancer. Oncogene, 39(42), 6537-6551.
  • Rizza, S., et al. (2014). The Complex Role of Branched Chain Amino Acids in Diabetes and Cancer.
  • Sivanand, S., & Vander Heiden, M. G. (2020). Emerging roles for branched-chain amino acid metabolism in cancer. Cancer cell, 37(2), 147-156.
  • Tumanov, S., & Kamphorst, J. J. (2017). Branched-chain amino acid metabolism in cancer. Current Opinion in Biotechnology, 43, 113-118.
  • U.S. Department of Health and Human Services. (2018). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing.
  • Wojakowska, A., et al. (2021). Protocol for unified metabolomics and proteomics analysis of formalin-fixed paraffin-embedded tissue. STAR protocols, 2(4), 100889.
  • Yang, H., et al. (2023). Longitudinal metabolomics analysis reveals the acute effect of cysteine and NAC included in the combined metabolic activators. Free Radical Biology and Medicine, 204, 347-358.
  • Zhang, L., et al. (2012). N-acetylcysteine (NAC) inhibits cell growth by mediating the EGFR/Akt/HMG box-containing protein 1 (HBP1) signaling pathway in invasive oral cancer. Oral Oncology, 49(2), 129-135.
  • Zhang, L., et al. (2016). N-acetylcysteine decreases malignant characteristics of glioblastoma cells by inhibiting Notch2 signaling. Oncotarget, 7(33), 53099–53111.
  • Zhang, Y., et al. (2024). S-(N,N-diethyldithiocarbamoyl)-N-acetyl-l-cysteine for the treatment of non-small cell lung cancer through regulating NF-κB signalling pathway without neurotoxicity. Journal of Drug Targeting, 1-12.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-Acetylisoleucine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Regulatory Profile

Before any disposal protocol can be established, a thorough understanding of the substance's intrinsic hazards and regulatory classification is paramount. N-Acetylisoleucine, an acetylated derivative of the amino acid L-isoleucine, requires careful handling despite not always being classified as a federally regulated hazardous waste.[1][2]

Hazard Identification:

The primary operational hazards associated with this compound are related to its irritant properties. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

While some Safety Data Sheets (SDS) may state it is not considered a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), this typically refers to its classification for transport or its status under the stringent definitions of the Resource Conservation and Recovery Act (RCRA).[3] The GHS classifications, however, dictate the necessary precautions for safe handling and disposal to protect personnel.

Regulatory Framework:

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under RCRA.[4][5] These regulations are designed for large-scale industrial waste and can be complex for laboratory settings.[5][6]

This compound is not typically found on the EPA's "listed" hazardous wastes (F, K, P, or U-lists). Furthermore, it does not exhibit the common "characteristics" of a hazardous waste:

  • Ignitability: It is a non-combustible solid.[7][8]

  • Corrosivity: It is not a strong acid or base.

  • Reactivity: It is a stable compound under normal conditions.[3]

  • Toxicity: It has no significant acute toxicological data identified in literature searches.[3]

Despite this, the cardinal rule of laboratory safety is to treat all chemical waste, regardless of its federal classification, with a structured and cautious disposal methodology. Disposing of chemicals down the drain is broadly discouraged as it can interfere with wastewater treatment processes and harm aquatic ecosystems.[9] Therefore, the recommended and most compliant approach is to manage this compound through your institution's chemical waste stream.

Table 1: Regulatory & Hazard Profile of this compound
IdentifierGHS Hazard CodesRegulatory Status (EPA/RCRA)Recommended Disposal Pathway
CAS No: 3077-46-1H315, H319, H335[1]Not a "Listed" or "Characteristic" Hazardous WasteInstitutional Chemical Waste Stream
Synonyms N-Acetyl-L-isoleucineNot Regulated for Transport[7]Licensed Chemical Waste Disposal Vendor

The Core Directive: The Chemical Waste Disposal Pathway

The decision-making process for chemical disposal in a laboratory should be straightforward and default to the safest option. The following workflow illustrates the fundamental logic that prevents improper disposal and ensures regulatory compliance.

Start Start: this compound Waste Generated IsChemical Is this a laboratory chemical? Start->IsChemical ManageWaste YES: Manage via the Chemical Waste Stream IsChemical->ManageWaste  Yes Prohibited NO: Prohibited Disposal Methods - Drain Disposal - Regular Trash IsChemical->Prohibited No (e.g., non-chemically contaminated solid waste) ConsultEHS Consult Institutional EHS Disposal Policy ManageWaste->ConsultEHS Package Package, Label, and Store Waste for EHS Collection ConsultEHS->Package

Caption: Disposal Decision Workflow for Laboratory Chemicals.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound waste, from the point of generation to its final collection.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

The foundation of safe disposal is personal protection. Given this compound's irritant properties, the following PPE is mandatory:

  • Eye Protection: Wear safety glasses with side shields or goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10][11]

  • Hand Protection: Handle with nitrile gloves. Gloves must be inspected for tears or holes before use. Use proper glove removal technique to avoid skin contact.[7]

  • Body Protection: A standard laboratory coat is required to protect against incidental contact.

Step 2: Waste Segregation and Containment

Proper segregation is critical to prevent unintended chemical reactions and ensure compliant disposal.

  • Solid Waste: Collect pure this compound powder, contaminated weigh boats, or absorbent materials from spills in a dedicated container.

  • Liquid Waste: If this compound is in solution, collect it in a separate liquid waste container. Do not mix with other waste streams (e.g., halogenated solvents, strong acids) unless approved by your institution's Environmental Health & Safety (EHS) office.

  • Container Choice: Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap). The container must be clean, in good condition, and leak-proof.

Step 3: Accurate and Compliant Waste Labeling

Proper labeling is a legal requirement and essential for the safety of everyone who will handle the container.[12] Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" (or "Waste Chemical").

  • Full Chemical Name: "this compound". Do not use abbreviations.

  • Hazards Associated: "Irritant".

  • Generator's Name and Location (e.g., Principal Investigator, Lab number).

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste at or near the point of generation in designated SAAs.[4][13]

  • Location: The SAA must be under the control of the laboratory personnel.

  • Storage: Keep the waste container tightly closed except when adding waste.[7] Store it in a secondary containment bin to prevent the spread of material in case of a leak.

  • Volume Limits: An SAA can accumulate up to 55 gallons of non-acute hazardous waste.[4]

Step 5: Arrange for Timely Disposal

Do not let waste accumulate indefinitely.

  • Request Pickup: Once the container is full or you are approaching the storage time limit set by your institution (often 6-12 months), contact your EHS office or use their designated online portal to request a waste pickup.[13]

  • Licensed Vendor: Your institution's EHS department will consolidate waste and transfer it to a licensed disposal company, ensuring it is managed in accordance with all federal, state, and local regulations.[3][7]

Decontamination and Spill Management

Accidents can happen. A clear plan for decontamination and spill response is a critical component of laboratory safety.

Decontamination of Glassware
  • Remove gross contamination by scraping out any remaining solid this compound into the solid chemical waste container.

  • Rinse the glassware with a suitable solvent (e.g., water or ethanol) in a fume hood.

  • Collect the first rinse as chemical waste. Subsequent rinses can typically be disposed of down the drain, but consult your institutional policy.

  • Proceed with standard washing procedures.

Small Spill Response Protocol

For small spills of this compound powder (<5 grams) that do not pose a significant inhalation risk:

Spill Small Spill Occurs Alert 1. Alert Personnel in Immediate Area Spill->Alert PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Cover Spill with Absorbent Pads (if wet) or Carefully Sweep (if dry) PPE->Contain Collect 4. Collect Contaminated Material Use spark-proof tools Contain->Collect Package 5. Place in a Sealable Bag or Container and Label as Waste Collect->Package Decon 6. Decontaminate Spill Area with soap and water Package->Decon Dispose 7. Dispose of all materials as Chemical Waste Decon->Dispose

Caption: Small Spill Response Workflow for this compound.

For larger spills, or if you are ever unsure, evacuate the area and contact your institution's EHS emergency line immediately.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a straightforward process when guided by the principles of risk mitigation and regulatory awareness. By treating it as a chemical waste, utilizing proper PPE, and adhering to institutional protocols for labeling and collection, researchers uphold their responsibility to maintain a safe working environment. Always remember that your institution's Environmental Health & Safety department is your primary resource for any questions regarding waste disposal.[5] Their guidance ensures that your laboratory practices remain compliant with all current regulations, protecting both you and the community.

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards. WasteX. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. Retrieved from [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency. Retrieved from [Link]

  • Material Safety Data Sheet - N-ACETYL-L-LEUCINE. LobaChemie. Retrieved from [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. Retrieved from [Link]

  • Complying with OSHA's Hazardous Waste Standards. FacilitiesNet. Retrieved from [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. Retrieved from [Link]

  • This compound. PubChem, National Institutes of Health. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. Retrieved from [Link]

  • 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. US Environmental Protection Agency. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Acetylisoleucine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe handling of N-Acetylisoleucine. In the fast-paced world of research and drug development, our commitment to safety must be as rigorous as our science. This document moves beyond a simple checklist, offering a deep dive into the why behind each safety protocol. By understanding the nature of the compound and the rationale for each piece of personal protective equipment (PPE), we empower you to create a self-validating system of safety in your laboratory.

Foundational Principle: Hazard-Informed Risk Assessment

Before a single container is opened, a thorough risk assessment is paramount. This compound, an acetylated form of the amino acid L-isoleucine, is generally stable but presents specific hazards that dictate our handling procedures.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards.[2]

GHS PictogramSignal WordHazard Statements
! Warning H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]

These classifications are not mere suggestions; they are the data points upon which our safety protocols are built. The primary risks are exposure to the compound as a solid powder or dust, which can be easily inhaled or come into contact with skin and eyes.

Personal Protective Equipment (PPE) is the final and most personal line of defense in the laboratory. It is used after engineering controls (like fume hoods) and administrative controls (like standard operating procedures) have been implemented. Understanding this hierarchy is key to fostering a comprehensive safety culture.

cluster_0 The Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

The Core Ensemble: Your PPE for this compound

Based on the identified hazards, a specific ensemble of PPE is required for handling this compound. This is not a one-size-fits-all recommendation; the scale of your work will dictate the level of protection needed.

Eye and Face Protection: The Non-Negotiable Barrier

The H319 classification ("Causes serious eye irritation") is our primary directive here.[2] Accidental dusting or splashing can cause significant discomfort and potential injury.

  • Standard Operations: For handling small quantities (milligrams to a few grams) on an open bench or in a ventilated enclosure, safety glasses with side shields are the minimum requirement.[3]

  • Splash Risk Operations: When preparing solutions or performing any operation with a risk of splashing, you must upgrade to chemical splash goggles .[4][5] These provide a complete seal around the eyes, offering superior protection from airborne particles and liquid splashes.

  • Large-Scale Operations: For handling larger quantities or when significant dust generation is unavoidable, a full-face shield worn over chemical splash goggles is the best practice to protect the entire face.[6]

Skin and Hand Protection: Preventing Dermal Exposure

Direct contact with this compound can cause skin irritation (H315).[2] Therefore, appropriate gloves and lab attire are mandatory.

  • Body Protection: A standard laboratory coat should be worn at all times and kept fully fastened to protect your skin and personal clothing.[6]

  • Hand Protection: Glove selection is critical. For handling solid this compound, several polymer types are effective.[4][7] Always inspect gloves for any signs of degradation or punctures before use.[3]

Glove MaterialGeneral Use Case & Rationale
Nitrile Rubber Excellent choice for general handling of dry solids and protection against incidental splashes of common lab solvents. Offers good dexterity.[4][7]
Polychloroprene (Neoprene) Provides good resistance to a broad range of chemicals and is suitable for handling the dry compound.
Butyl Rubber Offers superior resistance to many organic solvents but may be less dexterous for fine-scale work.
Polyvinyl Chloride (PVC) A suitable alternative for protection against dry, non-abrasive particles.[4][7]

After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly with soap and water.[5][7]

Respiratory Protection: Mitigating Inhalation Risks

The H335 classification ("May cause respiratory irritation") indicates that inhaling this compound dust can irritate the respiratory tract.[2]

  • With Adequate Ventilation: Under normal laboratory conditions using a chemical fume hood or other local exhaust ventilation, specific respiratory protection is typically not required.[3][8] The engineering controls are designed to prevent airborne dust from reaching your breathing zone.

  • Without Adequate Ventilation: If you must handle the powder in an area with poor ventilation or if there is a potential for significant dust generation (e.g., weighing large quantities, cleaning up spills), a respirator is necessary. A NIOSH-approved N95 or P1 particulate respirator is recommended to protect against nuisance dust levels.[9]

Operational Protocols: A Step-by-Step Guide to Safety

Adherence to established procedures is just as crucial as wearing the correct PPE. The following workflow integrates safety at every step.

cluster_workflow Safe Handling Workflow for this compound Prep 1. Preparation - Verify ventilation - Don appropriate PPE Handling 2. Handling - Weigh solid in enclosure - Minimize dust generation Prep->Handling Use 3. In-Use - Keep containers closed - Work away from ignition sources Handling->Use Cleanup 4. Cleanup & Disposal - Decontaminate surfaces - Segregate waste Use->Cleanup Removal 5. Doffing PPE - Remove gloves/coat correctly - Wash hands thoroughly Cleanup->Removal

Caption: A logical workflow for handling this compound.

Protocol for Handling and Weighing
  • Preparation: Confirm that your local exhaust ventilation (e.g., chemical fume hood) is operational. Don your complete PPE ensemble: lab coat, safety glasses/goggles, and appropriate gloves.

  • Handling: Perform all manipulations that may generate dust, such as weighing or transferring the solid, within the ventilated enclosure.

  • Technique: Use techniques that minimize dust creation. For example, do not scrape the container aggressively. Keep the container sealed when not in immediate use.[7]

  • Post-Handling: After use, securely seal the container. Wipe down the work surface and any equipment with a damp cloth to decontaminate them.

Protocol for Minor Spill Cleanup
  • Alert & Secure: Alert personnel in the immediate area.

  • Assess: Ensure you are wearing the appropriate PPE, including respiratory protection if the spill is large enough to create significant dust.

  • Contain & Clean: Gently cover the spill with an inert absorbent material. Use dry cleanup procedures; do not use water to wash down a dry spill as this can spread contamination.[7] Carefully sweep or vacuum the material into a clearly labeled, sealable container for disposal.[7][8]

  • Decontaminate: Clean the spill area thoroughly.

Disposal of Contaminated Waste and PPE
  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated absorbent materials, must be treated as chemical waste.

  • Containerization: Place all contaminated waste into a designated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Do not dispose of this compound or its contaminated waste down the drain or in the regular trash.[10]

By integrating this expert knowledge and these detailed protocols into your daily work, you build a robust and reliable culture of safety. Your diligence not only protects you and your colleagues but also ensures the integrity of your research.

References

  • This compound | C8H15NO3 | CID 7036275 - PubChem. National Institutes of Health. [Link]

  • N-Acetyl-L-leucine - Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • N-Acetyl-L-leucine - Safety Data Sheet. Metasci. [Link]

  • Personal Protection - Department of Biology. University of York. [Link]

  • N-ACETYL-L-LEUCINE 99% - Material Safety Data Sheet. Oxford Lab Fine Chem LLP. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.